molecular formula C4H5N B145914 Pyrrole CAS No. 109-97-7

Pyrrole

Cat. No.: B145914
CAS No.: 109-97-7
M. Wt: 67.09 g/mol
InChI Key: KAESVJOAVNADME-UHFFFAOYSA-N
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Description

What is Pyrrole?

this compound is a poisonous liquid heterocyclic compound that contains the ring of 4 carbon atoms as well as one nitrogen atom. It polymerizes quickly in air, and is the main ingredient in numerous biologically significant compounds (such such as the bile pigments chlorophyll, and porphyrins.) The most basic of the family of pyrroles is this compound itself which is a compound that has the its molecular formula, C4H5N.

The this compound rings are present in amino acids proline andhydroxyproline also in natural products that are colored such as chlorophyll hemoglobin (a component of hemoglobin) as well as the pigments of bile. This compound compounds are also found within the alkaloids, which is which are a broad group of alkaline organic nitrogen substances produced by plants.In the chlorophyll and heme, four this compound rings are connected to form a larger ring system called porphyrin. The pigments in bile are formed by the decomposition process of the porphyrin ring. They comprise the chain of four rings made of this compound.

Uses of this compound

Pyrroles are widely acknowledged as a biologically active scaffolds with a diverse types of functions and containing various pharmacophores within the this compound ring system, leading to the production of active compounds.

Notably, anti-bacterial activities exhibited by this class of compounds were extensively investigated in the last decade focusing on drug-resistant Gram-positive and Gram-negative pathogens, like pyrroles of type 2376 or mycobacteria as described for this compound 24.Also this compound-based scaffolds were employed for the development of anti-tumor agents acting on gene modulation/suppression and conjugate antibody.

this compound-based scaffolds are also used for coating medical implants. The combination of different pharmacophores within an this compound-based ring system has led to the development greater active substances. This compound-containing analogs are thought of as a possibility of biologically active substances which possess a variety of desirable properties. They are present in a wide range of natural products. The drugs that are sold on the market that contain an this compound ring are known to possess numerous biological properties, including antipsychotic, b-adrenergic antagonist anxiolytic and anticancer (leukemia lymphoma, leukemia, myelofibrosis and so on) as well as antibacterial as well as antifungal, antiprotozoal an antimalarial, and many other. Because of the variety of these compounds in this therapeutic profile numerous researchers are working on examining this skeleton's its fullest potential in the fight against various illnesses or diseases.

this compound is a key ingredient in the synthesis process of spices, pharmaceuticals and dyes. It also plays a role in agrochemicals fragrances and photographic chemicals. It plays an important role in the electropolymerisation of macroporous conducting polymer films. It is catalysts for the polymerization;  as an essential component for chromatographic analysis;  corrosion inhibitors and preservatives as well as solvents for terpenes and resins. In the Ciamician-Dennstedt rearrangement, it is used to make 3-chloropyridine, by resolving it with dichlorocarbene.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrrole
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InChI

InChI=1S/C4H5N/c1-2-4-5-3-1/h1-5H
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InChI Key

KAESVJOAVNADME-UHFFFAOYSA-N
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Canonical SMILES

C1=CNC=C1
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Molecular Formula

C4H5N
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Related CAS

30604-81-0, 107760-17-8, 101359-25-5
Record name Polypyrrole
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DSSTOX Substance ID

DTXSID5021910
Record name Pyrrole
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Molecular Weight

67.09 g/mol
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Physical Description

Colorless liquid with an agreeable odor like chloroform; Darkens on standing if oxygen not completely removed; [Merck Index] Yellowish or brown liquid; Turns brown when polymerized by light; [Hawley] Hygroscopic; [HSDB] Colorless liquid; [MSDSonline], Liquid, Colourless to yellowish liquid; Nutty, sweet, warm, ethereal aroma
Record name Pyrrole
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Boiling Point

129.7 °C, 130.00 to 131.00 °C. @ 760.00 mm Hg
Record name PYRROLE
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Flash Point

102 °F (39 °C) (CLOSED CUP)
Record name PYRROLE
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Solubility

Soluble in alcohol, ether and dilute acids. Also soluble in most organic chemicals., Water solubility: 4.5X10+4 mg/l @ 25 °C, 45 mg/mL at 25 °C, Soluble in most fixed oils; Slightly soluble in water, Soluble (in ethanol)
Record name PYRROLE
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Density

0.9698 @ 20 °C, 0.955-0.975
Record name PYRROLE
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Vapor Density

2.31 (Air= 1)
Record name PYRROLE
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Vapor Pressure

8.36 [mmHg], 8.35 mm Hg @ 25 dec C
Record name Pyrrole
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Color/Form

Colorless liquid when fresh, Yellowish or brown oil

CAS No.

109-97-7, 30604-81-0
Record name 1H-Pyrrole
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Melting Point

-23.4 °C, -24 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Electrophilic Substitution Mechanism in Pyrrole Rings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the electrophilic substitution mechanism in pyrrole rings, a cornerstone of heterocyclic chemistry with significant implications in medicinal chemistry and materials science. This compound, an electron-rich aromatic heterocycle, exhibits high reactivity towards electrophiles, a characteristic that is both a synthetic advantage and a challenge. This document delves into the core principles governing this reactivity, the factors influencing regioselectivity, and provides practical insights into common electrophilic substitution reactions of this compound.

Core Principles of Electrophilic Substitution in this compound

The high reactivity of this compound towards electrophilic aromatic substitution is attributed to the participation of the nitrogen lone pair in the aromatic sextet. This delocalization of electrons increases the electron density of the five-membered ring, making it significantly more nucleophilic than benzene.[1][2] Consequently, reactions often proceed under milder conditions than those required for benzene.[3]

The Mechanism

The electrophilic substitution reaction in this compound proceeds through a two-step mechanism involving the formation of a resonance-stabilized cationic intermediate, known as the sigma complex or arenium ion.

  • Attack of the Electrophile: The π-electron system of the this compound ring attacks an electrophile (E⁺), leading to the formation of a carbocation intermediate and the temporary loss of aromaticity.[4]

  • Deprotonation and Re-aromatization: A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromatic system.[5]

Regioselectivity: The α-Position Preference

Electrophilic substitution on the this compound ring predominantly occurs at the C2 (α) position.[6][7][8] This regioselectivity is a direct consequence of the relative stabilities of the possible carbocation intermediates.

  • Attack at C2 (α-attack): The positive charge in the resulting sigma complex is delocalized over three atoms, including the nitrogen atom. This allows for the drawing of three significant resonance structures, which effectively disperses the positive charge and stabilizes the intermediate.[6][9][10]

  • Attack at C3 (β-attack): The sigma complex formed from an attack at the C3 position is less stable, as the positive charge is only delocalized over two carbon atoms. Only two resonance structures can be drawn for this intermediate.[6]

The greater number of resonance contributors for the α-attack intermediate signifies a lower activation energy for its formation, making the C2 substitution the kinetically and thermodynamically favored pathway.[6]

Key Electrophilic Substitution Reactions of this compound

Due to its high reactivity, this compound can undergo polymerization or form polysubstituted products under harsh reaction conditions.[11] Therefore, mild reagents and controlled conditions are crucial for achieving selective monosubstitution.

Nitration

The direct nitration of this compound with strong acids like a mixture of nitric and sulfuric acid leads to polymerization.[11] To circumvent this, milder nitrating agents are employed. The most common method involves the use of nitric acid in acetic anhydride (B1165640), which generates acetyl nitrate (B79036) as the active electrophile.[5][11][12] This reaction typically yields 2-nitrothis compound as the major product, with a smaller amount of the 3-nitro isomer.[12]

Quantitative Data for Nitration of this compound Derivatives

SubstrateReagentsProduct(s)Ratio (2,4:2,5)Total Yield (%)Reference(s)
2-Nitrothis compoundHNO₃ / Acetic Anhydride (-15 °C)2,4-Dinitrothis compound & 2,5-Dinitrothis compound4:161[12]

Experimental Protocol: Nitration of this compound

  • Reagents: this compound, Acetic Anhydride, Fuming Nitric Acid.

  • Procedure:

    • A solution of this compound in acetic anhydride is cooled to a low temperature (e.g., -10 °C).

    • A pre-cooled solution of fuming nitric acid in acetic anhydride is added dropwise to the this compound solution while maintaining the low temperature.

    • The reaction mixture is stirred for a specified period at low temperature.

    • The reaction is quenched by pouring it onto a mixture of ice and water.

    • The product is extracted with a suitable organic solvent (e.g., diethyl ether).

    • The organic layer is washed, dried, and the solvent is removed under reduced pressure.

    • The crude product is purified by chromatography or recrystallization.

Halogenation

The high reactivity of this compound makes it susceptible to polyhalogenation even under mild conditions.[3] Monohalogenation can be achieved by using a stoichiometric amount of the halogenating agent at low temperatures.[13] Common reagents include N-bromosuccinimide (NBS) and sulfuryl chloride (SO₂Cl₂) for bromination and chlorination, respectively.[14] The regioselectivity can be influenced by the N-substituent. Bulky groups on the nitrogen can sterically hinder the C2 position, favoring substitution at C3.[15]

Quantitative Data for Halogenation of this compound Derivatives

SubstrateReagentProduct(s)Yield (%)Reference(s)
N-Triisopropylsilyl-pyrroleNBS in THF (-78 °C to rt)3-Bromo-1-(triisopropylsilyl)this compound82.2[16]
2-Trichloroacetyl-5-methyl-1H-pyrroleN-Chlorosuccinimide in Dichloromethane (B109758) (rt)4-Chloro-2-trichloroacetyl-5-methyl-1H-pyrrole61[17]

Experimental Protocol: Monobromination of this compound using NBS

  • Reagents: this compound, N-Bromosuccinimide (NBS), Tetrahydrofuran (THF).

  • Procedure:

    • A solution of this compound in anhydrous THF is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere.

    • A solution of NBS in THF is added dropwise to the this compound solution.

    • The reaction mixture is allowed to warm to room temperature and stirred for a designated time.

    • The reaction is quenched with an aqueous solution of sodium thiosulfate.

    • The product is extracted with an organic solvent.

    • The combined organic layers are washed, dried, and concentrated.

    • The product is purified by column chromatography.

Sulfonation

Direct sulfonation of this compound with concentrated sulfuric acid leads to polymerization. A milder and more effective method utilizes a complex of sulfur trioxide and pyridine (B92270) (Py·SO₃).[14][18] Interestingly, some studies suggest that the sulfonation of this compound and its 1-methyl derivative with the pyridine-sulfur trioxide complex yields the 3-sulfonated product, contrary to the expected C2 substitution.[19][20][21] This anomalous regioselectivity is a subject of ongoing research and may be influenced by thermodynamic control and the specific reaction mechanism involving the pyridine complex.[22]

Experimental Protocol: Sulfonation of this compound

  • Reagents: this compound, Pyridine-Sulfur Trioxide complex, Pyridine (as solvent).

  • Procedure:

    • This compound is dissolved in pyridine.

    • The pyridine-sulfur trioxide complex is added portion-wise to the solution.

    • The reaction mixture is heated (e.g., to 100 °C) for several hours.

    • After cooling, the reaction mixture is treated with a base (e.g., barium hydroxide (B78521) or sodium carbonate) to precipitate the sulfonated product as a salt.

    • The salt is then carefully acidified to yield the pyrrolesulfonic acid.

Friedel-Crafts Acylation

Friedel-Crafts acylation of this compound is challenging due to its high reactivity, which can lead to polymerization in the presence of strong Lewis acids like AlCl₃.[13] However, the reaction can be carried out successfully under milder conditions, often with N-substituted pyrroles. The choice of Lewis acid and the nature of the N-substituent can significantly influence the regioselectivity, sometimes favoring the C3 product.[23] For instance, N-p-toluenesulfonylthis compound undergoes acylation at the C3 position with AlCl₃, while weaker Lewis acids like SnCl₄ or BF₃·OEt₂ favor C2 acylation.[23]

Quantitative Data for Friedel-Crafts Acylation of this compound Derivatives

SubstrateAcylating AgentCatalyst/ConditionsProduct(s)Ratio (C2:C3)Yield (%)Reference(s)
N-p-Toluenesulfonylthis compound1-Naphthoyl chlorideAlCl₃2- and 3-acylthis compound2:3 to 3:4-[23]
N-Methylthis compoundBenzoyl chlorideDBN in Toluene (reflux)2-Benzoyl-1-methylthis compoundC2 major95 (isolated)[7]
N-Benzylthis compoundBenzoyl chlorideDBN in Toluene (reflux)2-Benzoyl-1-benzylthis compoundC2 major85 (isolated)[7]

Experimental Protocol: Friedel-Crafts Acylation of N-Methylthis compound

  • Reagents: N-Methylthis compound, Acyl chloride (e.g., Acetyl chloride), Mild Lewis acid (e.g., SnCl₄ or ZnCl₂), Dichloromethane.

  • Procedure:

    • To a cooled solution (0 °C) of the Lewis acid in anhydrous dichloromethane under an inert atmosphere, the acyl chloride is added dropwise.

    • A solution of N-methylthis compound in dichloromethane is then added slowly to the reaction mixture.

    • The reaction is stirred at a controlled temperature (e.g., 0 °C to room temperature) and monitored by TLC.

    • Upon completion, the reaction is quenched by carefully adding it to ice-water.

    • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

    • The combined organic layers are washed with a mild base (e.g., saturated sodium bicarbonate solution), dried, and the solvent is evaporated.

    • The crude product is purified by column chromatography.

Visualizing the Mechanism and Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and logical relationships in the electrophilic substitution of this compound.

Electrophilic_Substitution_Mechanism This compound This compound Ring Sigma_Complex Sigma Complex (Arenium Ion) This compound->Sigma_Complex Attack by π-electrons Electrophile Electrophile (E+) Electrophile->Sigma_Complex Product Substituted this compound Sigma_Complex->Product Deprotonation H_plus H+ Base Base Base->Product

Caption: General mechanism of electrophilic aromatic substitution in this compound.

Regioselectivity_this compound cluster_alpha α-Attack (C2) cluster_beta β-Attack (C3) alpha_attack Attack at C2 alpha_intermediate More Stable Intermediate (3 Resonance Structures) alpha_attack->alpha_intermediate Lower Ea alpha_product Major Product (C2-Substituted) alpha_intermediate->alpha_product beta_attack Attack at C3 beta_intermediate Less Stable Intermediate (2 Resonance Structures) beta_attack->beta_intermediate Higher Ea beta_product Minor Product (C3-Substituted) beta_intermediate->beta_product Start This compound + Electrophile Start->alpha_attack Start->beta_attack

Caption: Rationale for C2 regioselectivity in this compound electrophilic substitution.

Experimental_Workflow_Nitration start Start step1 Reaction Setup Cool this compound in Acetic Anhydride start->step1 step2 Reagent Addition Add HNO₃ in Acetic Anhydride Dropwise step1->step2 step3 Reaction Stir at Low Temperature step2->step3 step4 Work-up Quench with Ice-Water Extract with Organic Solvent step3->step4 step5 Purification Chromatography or Recrystallization step4->step5 end End (2-Nitrothis compound) step5->end

Caption: A typical experimental workflow for the nitration of this compound.

Conclusion

The electrophilic substitution of this compound is a powerful tool for the synthesis of a wide range of functionalized heterocyclic compounds. A thorough understanding of the underlying mechanistic principles, particularly the factors governing its high reactivity and pronounced C2-regioselectivity, is essential for designing efficient and selective synthetic routes. While the inherent reactivity of the this compound ring presents challenges such as polymerization and polysubstitution, careful control of reaction conditions and the use of appropriate reagents and protecting groups can lead to the desired products in good yields. The methodologies and data presented in this guide serve as a valuable resource for researchers engaged in the synthesis and development of this compound-based molecules for various applications.

References

An In-depth Technical Guide to the Resonance Structures and Stability of the Pyrrole Molecule

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic structure, resonance, and stability of the pyrrole molecule. This compound is a five-membered aromatic heterocycle that is a fundamental structural motif in numerous biologically significant molecules, including heme, chlorophyll, and various pharmaceuticals. A thorough understanding of its resonance and stability is critical for predicting its reactivity and for the rational design of novel therapeutics.

Aromaticity and Electronic Structure of this compound

This compound's notable stability is a direct consequence of its aromatic character. For a molecule to be considered aromatic, it must be cyclic, planar, fully conjugated, and adhere to Hückel's rule, possessing (4n + 2) π-electrons, where 'n' is a non-negative integer.[1][2]

In this compound, each of the four carbon atoms contributes one p-orbital and one π-electron to the system. The nitrogen atom is sp² hybridized, placing its lone pair of electrons into a p-orbital that is parallel to the p-orbitals of the carbon atoms.[3][4] This configuration allows the nitrogen's lone pair to participate in the cyclic π-system, resulting in a total of six π-electrons (4n + 2, where n=1).[5][6] This delocalized sextet of electrons across the five-membered ring is the primary reason for this compound's aromaticity and its associated thermodynamic stability.[7]

Caption: Orbital diagram illustrating the p-orbital overlap and the 6 π-electron aromatic system in this compound.

Resonance Structures of this compound

The delocalization of the six π-electrons in this compound can be represented by a series of resonance structures, also known as canonical forms.[1] The actual electronic distribution in the molecule is a weighted average, or resonance hybrid, of these contributing structures. The primary structure is the neutral form, but four additional charge-separated structures contribute to the overall hybrid.[3][8]

In these charge-separated forms, the nitrogen atom bears a formal positive charge due to the delocalization of its lone pair, while a formal negative charge resides on one of the carbon atoms.[3]

Caption: The five major resonance structures contributing to the resonance hybrid of this compound.

Analysis of Resonance Structure Stability

The relative contribution of each resonance structure to the overall hybrid is determined by its stability. The following principles govern this stability:

  • Structure I (Neutral): This is the most significant contributor to the resonance hybrid because it has no formal charges and all atoms have a complete octet.

  • Structures II, III, IV, and V (Charge-Separated): These structures are less stable than the neutral form due to the presence of formal charges.[9] Structures that place a positive charge on a highly electronegative atom like nitrogen are inherently less stable.[3] Consequently, these charge-separated forms make a smaller, yet important, contribution to the overall electronic structure.

  • Electron Density on Carbon Atoms: The resonance structures indicate that there is an increased electron density on the carbon atoms of the ring compared to a typical alkene, with the negative charge being delocalized to all four carbons.[10] The resonance structures where the negative charge is on the α-carbons (C2 and C5) are more stable and thus greater contributors than those with the charge on the β-carbons (C3 and C4).[11] This increased electron density at the α-positions makes this compound highly reactive towards electrophilic aromatic substitution at these sites.[12]

Compared to benzene (B151609), this compound is less resonance-stabilized. Benzene's two equivalent Kekulé structures are neutral, whereas four of this compound's five resonance structures are charge-separated and of higher energy, reducing their contribution to the overall resonance stabilization.[3]

Quantitative Data on this compound's Structure and Stability

Experimental and computational data provide quantitative insight into the structure and stability of this compound.

PropertyValueMethodSignificance
Resonance Energy 88 kJ/mol (21 kcal/mol)[12][13]Calorimetry (Heat of Hydrogenation)Quantifies the extra stability gained from electron delocalization. For comparison, the resonance energy of benzene is 152 kJ/mol.[14]
Dipole Moment 1.58 - 1.8 D[10][12]Dielectric Constant MeasurementThe dipole moment points away from the nitrogen, indicating the nitrogen lone pair's delocalization into the ring, making the N atom the positive end of the dipole.[10]
Bond Lengths N1–C2: ~1.38 Å[8]C2–C3: ~1.38 Å[8]C3–C4: ~1.43 Å[8]X-ray Crystallography[10][15]Bond lengths are intermediate between typical single and double bonds, providing physical evidence of electron delocalization and resonance.
¹H NMR Chemical Shifts H2, H5 (α-H): ~6.68 ppmH3, H4 (β-H): ~6.22 ppm(in CDCl₃)[12]¹H NMR SpectroscopyThe upfield shift compared to benzene (7.3 ppm) indicates higher electron density in the this compound ring. The difference between α and β protons reflects the non-uniform electron distribution predicted by resonance theory.

Experimental Protocols

The quantitative data presented above are determined through rigorous experimental techniques. The following are generalized protocols for these key experiments.

This technique provides precise bond lengths and angles by analyzing how a crystal diffracts an X-ray beam.[16]

  • Crystal Growth: High-quality single crystals of this compound or a suitable derivative are grown. Common methods include slow evaporation of a saturated solution, vapor diffusion (where a volatile anti-solvent diffuses into the compound's solution), or liquid-liquid diffusion.[12] The choice of solvent is critical and often determined empirically.

  • Data Collection: A single crystal is mounted on a goniometer in an X-ray diffractometer.[17] The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then rotated in a monochromatic X-ray beam. The diffraction pattern (intensities and positions of spots) is recorded on a detector.[18]

  • Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods with software like SHELXT.[18]

  • Structure Refinement: The atomic model is refined using a full-matrix least-squares method on F² with software like SHELXL.[7][18] This process minimizes the difference between the observed diffraction pattern and the one calculated from the model, yielding the final, precise atomic coordinates, bond lengths, and angles.

NMR spectroscopy measures the magnetic properties of atomic nuclei to provide information about molecular structure and the electronic environment of atoms.[19]

  • Sample Preparation: A dilute solution of high-purity this compound is prepared in a deuterated solvent (e.g., CDCl₃) and placed in a thin NMR tube. A reference standard like tetramethylsilane (B1202638) (TMS) is often added.

  • Data Acquisition: The NMR tube is placed inside a powerful superconducting magnet. The sample is irradiated with short, intense radiofrequency (RF) pulses to excite the nuclei (e.g., ¹H).[20] After the pulse, the nuclei relax, emitting an RF signal (Free Induction Decay or FID) that is detected by a receiver coil.[19]

  • Special Considerations for this compound: The ¹⁴N nucleus has a quadrupole moment that can cause significant broadening of the attached N-H proton signal, sometimes rendering it unobservable.[21] To overcome this, a double-resonance (spin-decoupling) technique is employed, where a second RF field is applied at the ¹⁴N resonance frequency to effectively remove its influence on the proton spectrum, resulting in sharper signals.[21][22]

  • Data Processing: The FID signal is converted from a time-domain signal to a frequency-domain spectrum using a Fourier Transform (FT). The resulting spectrum shows resonances (peaks) at different chemical shifts, which are indicative of the electronic environment of each proton.

Resonance energy is determined by comparing the experimental heat of hydrogenation of the aromatic compound with the theoretical value for a hypothetical, non-aromatic analogue.[14][23]

  • Calorimeter Calibration: The heat capacity of the bomb calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.

  • Heat of Hydrogenation Measurement:

    • The heat of hydrogenation (ΔH_h) of this compound to pyrrolidine (B122466) (the fully saturated analogue) is measured experimentally.

    • Separately, the ΔH_h of a reference compound with one isolated double bond, such as cyclopentene, is measured.

  • Calculation of Theoretical Energy: A hypothetical, non-aromatic "dihydrothis compound" with two isolated double bonds would be expected to have a heat of hydrogenation twice that of the reference compound (2 x ΔH_h of cyclopentene).

  • Resonance Energy Calculation: The resonance energy is the difference between the theoretical heat of hydrogenation for the hypothetical non-aromatic molecule and the experimentally measured heat of hydrogenation for this compound.

    • Resonance Energy = (Calculated ΔH_h) - (Experimental ΔH_h)[14]

Conclusion

The stability and reactivity of the this compound molecule are intrinsically linked to its aromaticity, which arises from the delocalization of a six-π-electron system in accordance with Hückel's rule. This delocalization is best described through a series of resonance structures, with the neutral form being the most significant contributor. While the charge-separated resonance structures are of higher energy, they are crucial for explaining the molecule's high electron density, its dipole moment, and its propensity for electrophilic substitution at the α-carbons. Quantitative data from X-ray crystallography, NMR spectroscopy, and calorimetry provide robust experimental validation for the theoretical models of resonance, confirming the partial double-bond character and the energetic advantage conferred by aromaticity.

References

The Paal-Knorr Synthesis of Pyrroles: A Technical Guide for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The Paal-Knorr synthesis, first reported in 1884, remains a cornerstone reaction in heterocyclic chemistry for the construction of substituted pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds.[1] For researchers, scientists, and drug development professionals, this reaction offers a synthetically valuable and straightforward method for obtaining substituted pyrroles, which are common structural components in a vast array of natural products and pharmaceuticals, including the blockbuster drug Atorvastatin.[1][2] This guide provides an in-depth overview of the Paal-Knorr pyrrole synthesis, focusing on its core mechanism, reaction conditions, modern variations, and practical applications.

The Core Mechanism: A Step-by-Step Analysis

The mechanism of the Paal-Knorr this compound synthesis involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine.[3] While initially debated, extensive mechanistic studies, notably by V. Amarnath, have established that the reaction proceeds through a hemiaminal intermediate, with the intramolecular cyclization being the rate-determining step.[1][4]

The accepted mechanism unfolds in the following sequence:

  • Initial Nucleophilic Attack: The primary amine attacks one of the carbonyl groups of the 1,4-dicarbonyl compound. In acid-catalyzed reactions, this carbonyl group is first protonated to increase its electrophilicity.[1][2]

  • Hemiaminal Formation: This attack results in the formation of a hemiaminal intermediate.[2]

  • Cyclization (Rate-Determining Step): The nitrogen atom of the hemiaminal then performs an intramolecular nucleophilic attack on the second carbonyl group.[4] This ring-closing step is the slowest in the sequence and thus determines the overall reaction rate.[2]

  • Cyclic Intermediate: This cyclization yields a 2,5-dihydroxytetrahydrothis compound derivative.[1]

  • Dehydration: The cyclic intermediate subsequently undergoes dehydration, eliminating two molecules of water to form the stable, aromatic this compound ring.[4]

Computational DFT studies have supported this pathway over an alternative enamine cyclization route.[5]

Paal_Knorr_Mechanism Paal-Knorr this compound Synthesis Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product r1 1,4-Dicarbonyl i1 Hemiaminal r1->i1  Nucleophilic Attack  by Amine r2 Primary Amine (R'-NH₂) r2->i1 i2 Cyclic Intermediate (2,5-Dihydroxytetrahydrothis compound) i1->i2  Intramolecular Cyclization  (Rate-Determining Step) p1 Substituted this compound i2->p1  Dehydration  (-2 H₂O)

Caption: The accepted hemiaminal pathway for the Paal-Knorr this compound synthesis.

Quantitative Analysis of Reaction Conditions

The efficiency of the Paal-Knorr synthesis is highly dependent on the choice of substrates, catalyst, solvent, and energy source. Modern advancements have introduced milder and more efficient conditions, such as microwave irradiation and the use of heterogeneous catalysts, which often lead to significantly reduced reaction times and higher yields.[6][7][8]

Table 1: Comparison of Conventional and Modern Synthetic Protocols

This table summarizes various conditions reported for the synthesis of N-substituted pyrroles from 2,5-hexanedione (B30556), highlighting the trade-offs between different methodologies.

Amine SubstrateCatalyst/ConditionsSolventTemp. (°C)TimeYield (%)Reference
AnilineConc. HCl (1 drop)MethanolReflux15 min~52[2][5]
AnilineNoneWater10015 min95[9]
BenzylamineNoneWater10015 min94[9]
Various AminesAcetic AcidEthanol802-10 min (MW)65-89[6][7][10]
4-IodoanilineCitric Acid (10 mol%)Solvent-FreeRT (Ball Mill)15 min74[11]
Various AminesIodine (I₂)Solvent-FreeRT5-30 min90-98[8]
Various AminesZrOCl₂·8H₂OSolvent-FreeRT5-15 min95-98[8]
Aromatic AminesFe(OTf)₃ / Chiral AcidCCl₄/Cyclohexane04 days83-95[12]

MW = Microwave Irradiation; RT = Room Temperature

Experimental Protocols

The following protocols provide detailed methodologies for both conventional and microwave-assisted Paal-Knorr synthesis.

Protocol 1: Conventional Synthesis of 2,5-Dimethyl-1-phenylthis compound (B1583750)

This protocol describes a standard microscale synthesis using conventional heating.[2][5]

  • Objective: To synthesize 2,5-dimethyl-1-phenylthis compound from 2,5-hexanedione and aniline.

  • Materials:

    • Aniline (186 mg, 2.0 mmol)

    • 2,5-Hexanedione (228 mg, 2.0 mmol)

    • Methanol (0.5 mL)

    • Concentrated Hydrochloric Acid (1 drop)

    • 0.5 M Hydrochloric Acid (5.0 mL)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine aniline, 2,5-hexanedione, and methanol.[5]

    • Add one drop of concentrated hydrochloric acid to the mixture.[2]

    • Heat the reaction mixture to reflux and maintain for 15 minutes.[5]

    • After the reflux period, cool the flask in an ice bath.[2]

    • Add 5.0 mL of 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.[5]

    • Collect the solid product by vacuum filtration.[5]

    • Recrystallize the crude product from a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenylthis compound.[2]

  • Expected Yield: Approximately 52% (178 mg).[5]

Protocol 2: Microwave-Assisted Synthesis of N-Substituted Pyrroles

This protocol provides a general guideline for a microwave-assisted Paal-Knorr reaction, which typically shortens reaction times and improves yields.[2][6]

  • Objective: To synthesize an N-substituted this compound via microwave-assisted Paal-Knorr cyclization.

  • Materials:

    • 1,4-Diketone (e.g., 20.0 mg, 0.0374 mmol) (1.0 equiv)

    • Primary Amine (3.0 equiv)

    • Ethanol (400 µL)

    • Glacial Acetic Acid (40 µL)

  • Procedure:

    • To a microwave process vial, add a solution of the 1,4-diketone in ethanol.[6]

    • Add glacial acetic acid and the primary amine to the vial.[6]

    • Seal the vial and place it in a microwave reactor.[2]

    • Irradiate the reaction mixture at a set temperature (e.g., 80-150 °C) for a specified time (e.g., 2-10 minutes).[2][6][7] An initial high power is often used to reach the target temperature quickly.[6]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]

    • Upon completion, allow the reaction to cool to room temperature.[2]

    • Perform an appropriate workup, which may involve partitioning the mixture between water and an organic solvent (e.g., ethyl acetate), washing with brine, and drying over magnesium sulfate.[2][6]

    • Evaporate the solvent under reduced pressure and purify the crude material by column chromatography or recrystallization.[2]

Workflow A Combine 1,4-Dicarbonyl, Amine, Solvent, & Catalyst in Reaction Vessel B Apply Energy (Conventional Heat or Microwave) A->B C Monitor Reaction (e.g., by TLC) B->C D Cool Reaction Mixture C->D Upon Completion E Workup (Precipitation / Extraction) D->E F Isolate Product (Filtration / Evaporation) E->F G Purify Product (Recrystallization / Chromatography) F->G

Caption: General experimental workflow for the Paal-Knorr synthesis.

Conclusion

The Paal-Knorr synthesis is a powerful and enduring tool for constructing the this compound ring system.[8] While traditional methods were sometimes limited by harsh conditions, the development of modern protocols utilizing microwave assistance, green solvents like water, and novel catalytic systems has transformed it into a highly efficient, versatile, and sustainable process.[7][9] Its operational simplicity and applicability to a wide range of substrates ensure its continued relevance in academic research and the industrial synthesis of complex molecules for drug discovery and materials science.[2]

References

The Knorr Pyrrole Synthesis: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The Knorr pyrrole synthesis, a cornerstone in heterocyclic chemistry since its discovery by Ludwig Knorr in 1884, remains a pivotal method for the preparation of substituted pyrroles.[1] These five-membered aromatic heterocycles are integral structural motifs in a vast array of natural products, pharmaceuticals, and advanced materials. This technical guide provides an in-depth overview of the Knorr this compound synthesis, focusing on its core principles, starting materials, reaction conditions, and detailed experimental protocols for professionals in research and drug development.

Core Principle and Reaction Mechanism

The Knorr this compound synthesis fundamentally involves the condensation of an α-amino ketone with a β-dicarbonyl compound, such as a β-ketoester or a 1,3-diketone.[1] A significant challenge in this synthesis is the inherent instability of α-amino ketones, which are prone to self-condensation.[1] To circumvent this, the α-amino ketone is typically generated in situ from a more stable precursor, most commonly an α-oximino ketone, via reduction.[1]

The reaction mechanism proceeds through several key stages:

  • Imine Formation: The α-amino ketone condenses with the β-dicarbonyl compound to form an imine intermediate.[1]

  • Tautomerization: The imine then tautomerizes to a more stable enamine.[1]

  • Cyclization: An intramolecular condensation reaction occurs, leading to the formation of the five-membered ring.[1]

  • Dehydration: The cyclic intermediate subsequently undergoes dehydration to yield the final aromatic this compound ring.[1]

Knorr_Mechanism cluster_start Starting Materials alpha-amino_ketone α-Amino Ketone Imine Imine alpha-amino_ketone->Imine Condensation beta-dicarbonyl β-Dicarbonyl Compound beta-dicarbonyl->Imine Enamine Enamine Imine->Enamine Tautomerization Cyclic_Intermediate Cyclic Intermediate Enamine->Cyclic_Intermediate Cyclization This compound Substituted this compound Cyclic_Intermediate->this compound Dehydration

Caption: Reaction mechanism of the Knorr this compound synthesis.

Starting Materials and Reaction Conditions

The versatility of the Knorr synthesis stems from the wide variety of commercially available or readily synthesized starting materials.

  • α-Amino Ketone Precursors: The most common precursor is an α-oximino-β-ketoester, generated by the nitrosation of a β-ketoester using sodium nitrite (B80452) in acetic acid.[2]

  • β-Dicarbonyl Compounds: A broad range of β-ketoesters and 1,3-diketones can be employed, allowing for diverse substitution patterns on the final this compound ring.

The classical Knorr synthesis is typically carried out using zinc dust and glacial acetic acid.[2] The zinc serves as the reducing agent for the in situ generation of the α-amino ketone from its oxime precursor. The reaction is often conducted at room temperature, although in some cases, gentle heating may be required to drive the reaction to completion.[2]

Quantitative Data on Synthesis Scope

The Knorr synthesis is a high-yielding reaction for a variety of substrates. The following table summarizes the yields for the synthesis of "Knorr's this compound" and a related derivative.

β-Ketoester (for α-Amino Ketone generation)β-Dicarbonyl CompoundProductYield (%)Reference
Ethyl acetoacetate (B1235776)Ethyl acetoacetateDiethyl 3,5-dimethylthis compound-2,4-dicarboxylate~60%[1]
Diethyl oximinomalonate2,4-pentanedioneDiethyl 3,5-dimethylthis compound-2,4-dicarboxylate~60%[2]

Experimental Protocols

Below are detailed methodologies for the classic Knorr synthesis and a variation using a pre-formed α-amino ketone.

Protocol 1: One-Pot Synthesis of Diethyl 3,5-dimethylthis compound-2,4-dicarboxylate ("Knorr's this compound")

This protocol is adapted from a procedure published in Organic Syntheses.[3]

Materials:

  • Ethyl acetoacetate (3 moles, 390 g)

  • Glacial acetic acid (900 cc)

  • 95% Sodium nitrite (1.47 moles, 107 g) in 150 cc of water

  • Zinc dust (3 gram atoms, 196 g)

  • 95% Ethanol for recrystallization

Procedure:

  • Preparation of the Reaction Mixture: In a 3-L three-necked, round-bottomed flask equipped with a mechanical stirrer and a dropping funnel, dissolve ethyl acetoacetate in glacial acetic acid. Cool the solution to 5°C in an ice-salt bath.

  • Nitrosation: While maintaining the temperature between 5°C and 7°C, add the cold sodium nitrite solution dropwise with vigorous stirring over approximately 30 minutes. After the addition is complete, stir the mixture for an additional 30 minutes and then allow it to stand for 4 hours, during which it will warm to room temperature.

  • Reduction and Cyclization: Replace the dropping funnel with a wide-bore condenser. While stirring, add portions of zinc dust to the solution. The addition should be rapid enough to initiate boiling and then continued to maintain a gentle boil. The reaction is exothermic.

  • Completion and Work-up: Once all the zinc has been added, heat the mixture to reflux for 1 hour. Decant the hot reaction mixture into 10 L of vigorously stirred cold water to precipitate the product. Wash the remaining zinc residue with two 50-cc portions of hot glacial acetic acid and add these washings to the water.

  • Isolation and Purification: Allow the crude product to stand overnight, then collect it by suction filtration. Wash the solid with two 500-cc portions of water and air-dry to a constant weight. Recrystallize the crude product from 95% ethanol. The expected yield is 57-64%.

Protocol 2: Synthesis Using a Pre-formed α-Amino Ketone Hydrochloride

This protocol outlines a procedure for when the α-amino ketone is stable enough to be isolated as a salt.[1]

Materials:

  • α-Amino ketone hydrochloride (e.g., 3-amino-4-phenyl-2-butanone hydrochloride) (1.0 equivalent)

  • β-Dicarbonyl compound (e.g., acetylacetone) (1.2 equivalents)

  • Glacial acetic acid

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend the α-amino ketone hydrochloride and the β-dicarbonyl compound in glacial acetic acid.

  • Reaction: Heat the mixture to 80°C with stirring for 2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the acetic acid under reduced pressure. The residue can then be purified by standard methods such as column chromatography or recrystallization.

Experimental_Workflow cluster_protocol1 Protocol 1: In Situ Generation cluster_protocol2 Protocol 2: Pre-formed α-Amino Ketone p1_start Dissolve Ethyl Acetoacetate in Acetic Acid p1_nitro Nitrosation with NaNO2 (5-10°C) p1_start->p1_nitro p1_red_cyc Reduction with Zinc Dust & Cyclization (Exothermic) p1_nitro->p1_red_cyc p1_reflux Reflux for 1 hour p1_red_cyc->p1_reflux p1_precip Precipitate in Cold Water p1_reflux->p1_precip p1_iso_pur Isolate and Recrystallize p1_precip->p1_iso_pur p2_start Suspend α-Amino Ketone HCl & β-Dicarbonyl in Acetic Acid p2_heat Heat at 80°C for 2 hours p2_start->p2_heat p2_workup Remove Acetic Acid (Reduced Pressure) p2_heat->p2_workup p2_purify Purify Product p2_workup->p2_purify

References

An In-depth Technical Guide to the Physical and Chemical Properties of Substituted Pyrroles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of substituted pyrroles, a class of heterocyclic compounds of paramount importance in medicinal chemistry, materials science, and chemical synthesis.[1][2][3] This document details their structural characteristics, reactivity, and spectroscopic properties, supported by experimental methodologies and data presented for comparative analysis.

Physical Properties of Substituted Pyrroles

The physical properties of pyrrole and its substituted derivatives are significantly influenced by the nature and position of the substituents on the this compound ring. These properties, including acidity, basicity, and spectroscopic characteristics, are crucial for understanding their behavior in biological systems and for their characterization.

Acidity and Basicity

This compound is an extremely weak base and a weak acid. The N-H proton is moderately acidic due to the delocalization of the nitrogen lone pair into the aromatic system.[4] The basicity of the this compound ring is low because protonation disrupts this aromaticity.[4][5] Substituents can significantly alter these properties. Electron-donating groups generally increase basicity, while electron-withdrawing groups increase the acidity of the N-H proton.[4][6]

CompoundpKa (Conjugate Acid)pKa (N-H Acidity)SolventReference
1H-Pyrrole-3.816.5Water[4]
1H-Pyrrole0.417.5Not Specified[4][5]
Tetramethylthis compound+3.7Not SpecifiedNot Specified[4][7]
This compound-2,3,5-tricarboxylic AcidNot SpecifiedExpected to be < 17.5Not Specified[6]

Note: Discrepancies in pKa values can arise from different measurement conditions and solvent systems.[5][8][9]

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for the characterization of substituted pyrroles.

¹H NMR: In unsubstituted this compound (in CDCl₃), the α-protons (H2, H5) appear at a chemical shift of approximately 6.68 ppm, while the β-protons (H3, H4) are found at around 6.22 ppm.[4][10] The chemical shifts of ring protons are sensitive to the electronic effects of substituents.

¹³C NMR: The carbon signals in the ¹³C NMR spectrum of substituted pyrroles provide valuable information about the electronic environment within the ring. For instance, in some N-arylpyrroles, the C-3 signal appears around 122 ppm and the C-5 signal at approximately 132 ppm.[11]

IR Spectroscopy: The N-H stretching frequency in the IR spectrum of pyrroles is a key diagnostic peak. For unsubstituted this compound, this band appears around 3496 cm⁻¹. The position of this band is influenced by substituents, with a general trend that can be predicted based on their position and electronic nature.[12] For example, the presence of a cyano group, an electron-withdrawing group, will shift the N-H stretching frequency.[12] A stretching band in the range of 3341–3421 cm⁻¹ is characteristic of the N-H group in various substituted pyrroles.[11]

Spectroscopic TechniqueKey FeatureTypical Range/Value (Unsubstituted this compound)Reference
¹H NMR (CDCl₃)α-Protons (H2, H5)~6.68 ppm[4][10]
¹H NMR (CDCl₃)β-Protons (H3, H4)~6.22 ppm[4][10]
IRN-H Stretch~3496 cm⁻¹[12]

Chemical Properties and Reactivity

The chemical reactivity of the this compound ring is characterized by its aromaticity and the electron-rich nature conferred by the nitrogen lone pair. This leads to a high reactivity towards electrophiles, particularly at the α-positions (C2 and C5).[4][13]

Electrophilic Aromatic Substitution

Pyrroles readily undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation.[4][14] The attack predominantly occurs at the C2 position because the resulting carbocation intermediate is more stabilized by resonance (three resonance structures) compared to attack at the C3 position (two resonance structures).[13]

Electrophilic_Substitution_Mechanism This compound This compound Ring Intermediate_C2 Carbocation Intermediate (Attack at C2) More Stable This compound->Intermediate_C2 Electrophilic Attack at C2 Intermediate_C3 Carbocation Intermediate (Attack at C3) Less Stable This compound->Intermediate_C3 Electrophilic Attack at C3 Electrophile Electrophile (E+) Product_C2 2-Substituted this compound Intermediate_C2->Product_C2 Deprotonation Product_C3 3-Substituted this compound Intermediate_C3->Product_C3 Deprotonation

Caption: Regioselectivity in the electrophilic substitution of this compound.

Acylation

Acylation of pyrroles typically occurs at the 2-position and can be achieved using various reagents, including acid anhydrides and acid chlorides.[4] The Vilsmeier-Haack reaction is a common method for introducing a formyl group onto the this compound ring, yielding a this compound-2-carbaldehyde.[4]

Reactivity of the N-H Proton

The N-H proton of this compound is acidic enough (pKa ≈ 17.5) to be removed by strong bases like butyllithium (B86547) or sodium hydride.[4] The resulting pyrrolide anion is a potent nucleophile and can react with various electrophiles, leading to N-substituted pyrroles.[4]

Synthesis of Substituted Pyrroles

Several named reactions are fundamental to the synthesis of substituted pyrroles, each offering a distinct pathway to access diverse substitution patterns.

Paal-Knorr this compound Synthesis

The Paal-Knorr synthesis is a classic and widely used method that involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[4][15] The reaction is often catalyzed by an acid.[16]

Paal_Knorr_Synthesis cluster_reactants Reactants Dicarbonyl 1,4-Dicarbonyl Compound Condensation Condensation Dicarbonyl->Condensation Amine Primary Amine or Ammonia Amine->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Substituted this compound Dehydration->Product Drug_Discovery_Workflow cluster_synthesis Synthesis & Library Generation Synthesis Synthesis of This compound Derivatives Library Compound Library Synthesis->Library Screening Biological Screening (e.g., Enzyme Assays) Library->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Identify Hits Lead_Opt->Synthesis Iterative Design & Synthesis Preclinical Preclinical Development Lead_Opt->Preclinical Candidate Selection

References

An In-depth Technical Guide to the Hantzsch Pyrrole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Hantzsch pyrrole synthesis is a classic multi-component reaction that provides a versatile and straightforward method for the preparation of substituted pyrroles. This guide offers a comprehensive overview of the core synthesis, its mechanism, modern variations, and practical applications in drug discovery and development. Detailed experimental protocols and quantitative data are provided to enable the practical application of this important transformation.

Core Principles of the Hantzsch this compound Synthesis

The Hantzsch this compound synthesis, first reported by Arthur Hantzsch in 1890, is a condensation reaction involving three key components:

The reaction convenes these three components in a single pot to construct the this compound ring, a privileged scaffold in a multitude of natural products and pharmaceutical agents.[1] The flexibility to vary each of the starting materials allows for the creation of a diverse library of substituted pyrroles, making it a valuable tool in medicinal chemistry.[1]

The Reaction Mechanism

The generally accepted mechanism for the Hantzsch this compound synthesis proceeds through a series of well-defined steps. Understanding this pathway is crucial for optimizing reaction conditions and predicting potential side products.

The reaction is initiated by the formation of an enamine intermediate from the reaction of the β-ketoester and ammonia or a primary amine. This is followed by a nucleophilic attack of the enamine on the α-halo ketone, leading to a cyclized intermediate that subsequently dehydrates to yield the final aromatic this compound.

Hantzsch_Mechanism beta_ketoester β-Ketoester enamine Enamine Intermediate beta_ketoester->enamine amine Ammonia/Primary Amine (R'-NH2) amine->enamine alpha_haloketone α-Haloketone attack Nucleophilic Attack alpha_haloketone->attack enamine->attack 1 cyclization Intramolecular Cyclization attack->cyclization 2 dehydration Dehydration cyclization->dehydration 3 This compound Substituted this compound dehydration->this compound 4

Figure 1: Generalized reaction mechanism of the Hantzsch this compound synthesis.

An alternative mechanism has also been proposed where the enamine attacks the α-carbon of the α-haloketone in a nucleophilic substitution fashion.[1] The predominant pathway can be influenced by the specific substrates and reaction conditions employed.

Quantitative Data Summary

The yields of the Hantzsch this compound synthesis can vary significantly depending on the substrates and reaction conditions. The following tables summarize quantitative data from the literature, providing a comparative overview of the reaction's efficiency.

Table 1: Hantzsch Synthesis of Ethyl 2,4-dialkylthis compound-3-carboxylates

α-Halo Aldehyde/Ketoneβ-KetoesterAmineProductYield (%)Reference
2-BromobutanalEthyl acetoacetate (B1235776)AmmoniaEthyl 2-ethyl-4-methylthis compound-3-carboxylate45-55[3]
2-BromoheptanalEthyl acetoacetateAmmoniaEthyl 2-pentyl-4-methylthis compound-3-carboxylate45-55[3]
Chloroacetone (B47974)Ethyl acetoacetateAmmoniaEthyl 2,5-dimethyl-3-carbethoxythis compound26[3]
3-Chloro-2-butanoneEthyl acetoacetateAmmoniaEthyl 2,4,5-trimethylthis compound-3-carboxylate26[3]

Table 2: Modern Variations of the Hantzsch this compound Synthesis

VariationReactantsCatalyst/ConditionsYield (%)Reference
MechanochemicalKetones, primary amines, β-dicarbonylsHigh-speed vibration millingGenerally high[4]
Continuous Flowtert-Butyl acetoacetates, amines, 2-bromoketonesMicroreactor, ~8 min reaction timeHigh[1]
Solid-PhasePolymer-bound enaminones, α-bromoketonesRink amide resin, TFA cleavageExcellent purity[5]
Ionic LiquidPrimary amines, 1,4-dicarbonyl reactants[bmim]BF4, Bi(OTf)376-87[6]

Experimental Protocols

This section provides detailed methodologies for key examples of the Hantzsch this compound synthesis, based on published literature.

General Procedure for the Synthesis of Ethyl 2-alkyl- and 2,4-dialkylthis compound-3-carboxylates[3]

A mixture of the α-haloaldehyde or ketone (1.0 mol), the β-ketoester (1.0 mol), and concentrated aqueous ammonia (1.0 mol) in ethanol (B145695) is prepared. The reaction is typically initiated at room temperature and may be followed by a period of reflux to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography.

Work-up and Purification:

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between diethyl ether and water. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate (B86663). The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ether-pentane).

Synthesis of Ethyl 2,5-dimethyl-3-carbethoxythis compound[3]

To a stirred solution of ethyl acetoacetate (13.0 g, 0.1 mol) in 50 mL of ethanol, chloroacetone (9.25 g, 0.1 mol) is added, followed by the dropwise addition of concentrated aqueous ammonia (6.8 mL, 0.1 mol) while maintaining the temperature below 30 °C. The mixture is then stirred at room temperature for 24 hours.

Work-up and Purification:

The solvent is evaporated, and the residue is taken up in diethyl ether. The ether solution is washed successively with dilute hydrochloric acid, water, and saturated sodium bicarbonate solution. The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed to afford the crude product. The pure this compound is obtained by recrystallization from ethanol-water, yielding 4.9 g (26%) of ethyl 2,5-dimethyl-3-carbethoxythis compound.

Mandatory Visualizations

Experimental Workflow for a Typical Hantzsch this compound Synthesis

The following diagram illustrates the general workflow for performing a Hantzsch this compound synthesis in a laboratory setting.

Hantzsch_Workflow start Start reactants Combine α-Haloketone, β-Ketoester, and Amine/Ammonia in a suitable solvent start->reactants reaction Stir at Room Temperature (or heat to reflux) reactants->reaction monitoring Monitor reaction progress (e.g., by TLC) reaction->monitoring workup Aqueous Work-up (Extraction, Washes) monitoring->workup Reaction Complete drying Dry organic layer workup->drying purification Purify by Column Chromatography or Recrystallization drying->purification characterization Characterize the final product (NMR, MS, etc.) purification->characterization end End characterization->end

Figure 2: General experimental workflow for the Hantzsch this compound synthesis.
Logical Relationship of Hantzsch Synthesis Variations

The classical Hantzsch synthesis has been the foundation for the development of several modern and improved methodologies. This diagram illustrates the logical relationship between the core synthesis and its key variations.

Hantzsch_Variations core Classical Hantzsch This compound Synthesis mechanochemical Mechanochemical Synthesis (Solvent-free, High Yield) core->mechanochemical Improved Efficiency continuous_flow Continuous Flow Synthesis (Rapid, Automated) core->continuous_flow Process Intensification solid_phase Solid-Phase Synthesis (Library Generation) core->solid_phase High-Throughput Screening ionic_liquid Ionic Liquid-Mediated (Green Chemistry) core->ionic_liquid Greener Conditions

Figure 3: Logical relationship of modern variations to the classical Hantzsch synthesis.

Applications in Drug Development

The this compound moiety is a common feature in a wide array of pharmaceuticals due to its ability to engage in various biological interactions. The Hantzsch synthesis provides a direct route to novel this compound-containing compounds that can be screened for therapeutic activity. Its application in solid-phase synthesis is particularly advantageous for the rapid generation of compound libraries for high-throughput screening in drug discovery programs.[5] Furthermore, the development of more sustainable and efficient variations, such as continuous flow and mechanochemical methods, aligns with the growing emphasis on green chemistry in the pharmaceutical industry.[1][4]

Scope and Limitations

The Hantzsch this compound synthesis is a robust method with a broad scope. It tolerates a wide variety of substituents on both the α-halo ketone and the β-ketoester, allowing for the synthesis of a diverse range of this compound derivatives. Both aldehydes and ketones can be used as the α-halo component.[3]

However, the classical synthesis can sometimes be limited by modest yields, particularly with more complex or sterically hindered substrates.[3] Side reactions, such as the formation of furan (B31954) derivatives (Feist-Benary furan synthesis), can also occur under certain conditions. The development of modern variations has addressed some of these limitations, often providing higher yields and greater efficiency.[4]

Conclusion

The Hantzsch this compound synthesis remains a cornerstone of heterocyclic chemistry, offering a powerful and adaptable method for the construction of substituted pyrroles. Its amenability to modern synthetic techniques, such as flow chemistry and mechanochemistry, has revitalized its utility for contemporary research. For scientists and professionals in drug development, a thorough understanding of this reaction and its variations provides a valuable tool for the design and synthesis of novel therapeutic agents.

References

The intricate Dance of Pyrroles: A Technical Guide to Porphyrin Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthesis of porphyrins from pyrrole precursors. Porphyrins, the pigments of life, are fundamental to numerous biological processes, including oxygen transport (heme) and photosynthesis (chlorophyll). Understanding their synthesis is crucial for research in a multitude of fields, from hematology to plant biology, and holds significant implications for drug development, particularly in the context of porphyrias and novel therapeutic strategies.

The Core Pathway: From Porphobilinogen (B132115) to Protoporphyrin IX

The journey from the monothis compound precursor, porphobilinogen (PBG), to the final porphyrin ring structure is a meticulously orchestrated series of enzymatic reactions. This pathway ensures the precise assembly of the tetrathis compound macrocycle and the correct isomeric configuration essential for biological function.

Four molecules of PBG are sequentially condensed by the enzyme hydroxymethylbilane (B3061235) synthase (HMBS) , also known as porphobilinogen deaminase, to form a linear tetrathis compound called hydroxymethylbilane.[1][2] This process involves a unique dipyrromethane cofactor covalently bound to the enzyme, which acts as a primer for the growing polythis compound chain.[3] The reaction proceeds through stable enzyme-intermediate complexes (ES, ES2, ES3, and ES4).[2][3]

The subsequent and critical step is the cyclization of hydroxymethylbilane. In the absence of the next enzyme, hydroxymethylbilane spontaneously cyclizes to form the symmetric and non-functional uroporphyrinogen I.[2] However, the enzyme uroporphyrinogen III synthase (UROS) masterfully catalyzes the inversion of the final this compound ring (ring D) before cyclization, leading to the formation of the asymmetric and physiologically vital uroporphyrinogen III.[4][5] This isomerization is key to the formation of all biologically relevant porphyrins.[4]

Following the formation of uroporphyrinogen III, a series of decarboxylations and oxidations occur to yield protoporphyrin IX, the immediate precursor to heme.[6]

Key Enzymes and Intermediates in Porphyrin Biosynthesis from Porphobilinogen

StepEnzymeSubstrateProductCellular Location
1Hydroxymethylbilane Synthase (HMBS)4 molecules of Porphobilinogen (PBG)HydroxymethylbilaneCytosol[7]
2Uroporphyrinogen III Synthase (UROS)HydroxymethylbilaneUroporphyrinogen IIICytosol[8]
3Uroporphyrinogen DecarboxylaseUroporphyrinogen IIICoproporphyrinogen IIICytosol[6]
4Coproporphyrinogen Oxidase (CPOX)Coproporphyrinogen IIIProtoporphyrinogen (B1215707) IXMitochondria[6][9]
5Protoporphyrinogen Oxidase (PPOX)Protoporphyrinogen IXProtoporphyrin IXMitochondria[6][10]
6Ferrochelatase (FECH)Protoporphyrin IX + Fe²⁺HemeMitochondria[6][11]

Quantitative Data on Key Enzymes

The efficiency and regulation of the porphyrin biosynthesis pathway are governed by the kinetic properties of its constituent enzymes. Understanding these parameters is essential for modeling the pathway and for developing targeted therapeutic interventions.

Table of Kinetic Parameters for Key Enzymes in Porphyrin Biosynthesis

EnzymeOrganism/TissueSubstrateKmVmax / kcatReference
Hydroxymethylbilane Synthase (HMBS)Arabidopsis thalianaPorphobilinogen17 ± 4 µM4.5 µmol/h per mg[7]
Uroporphyrinogen III Synthase (UROS)Escherichia coli (recombinant)Pre-uroporphyrinogen5 µM1500 units/mg[1][12]
Uroporphyrinogen III Synthase (UROS)Human erythrocytesHydroxymethylbilane5-20 µM>300,000 units/mg[13]
Protoporphyrinogen Oxidase (PPOX)Murine hepaticProtoporphyrinogen IX6.6 µM447 h⁻¹ (kcat)[10]
Protoporphyrinogen Oxidase (PPOX)Murine hepaticOxygen125 µM447 h⁻¹ (kcat)[10]

Experimental Protocols

Accurate and reproducible experimental methods are the cornerstone of research in porphyrin biosynthesis. This section provides detailed protocols for the assay of key enzymes in the pathway.

Assay for Hydroxymethylbilane Synthase (HMBS) Activity

This spectrophotometric assay measures the rate of consumption of porphobilinogen (PBG).

Materials:

  • PBG solution (freshly prepared)

  • Tris-HCl buffer (pH 8.2)

  • HMBS enzyme preparation (e.g., purified enzyme or cell lysate)

  • Ehrlich's reagent (p-dimethylaminobenzaldehyde in perchloric acid)

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer and the HMBS enzyme preparation.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding a known concentration of PBG.

  • At specific time intervals, withdraw aliquots of the reaction mixture and stop the reaction by adding Ehrlich's reagent.

  • Measure the absorbance of the resulting colored product at 555 nm.

  • The rate of PBG consumption is calculated from the decrease in absorbance over time.

Coupled-Enzyme Assay for Uroporphyrinogen III Synthase (UROS) Activity

This assay conveniently generates the unstable substrate for UROS, hydroxymethylbilane, in situ.[14]

Materials:

  • Porphobilinogen (PBG)

  • Heat-treated erythrocyte lysate (as a source of HMBS)

  • UROS enzyme preparation

  • Tris-HCl buffer (pH 7.4)

  • Iodine solution (for oxidation of uroporphyrinogens)

  • Reversed-phase HPLC system with fluorescence detection

Procedure:

  • Incubate PBG with the heat-treated erythrocyte lysate to generate hydroxymethylbilane.

  • Add the UROS enzyme preparation to the reaction mixture.

  • Incubate at 37°C for a defined period.

  • Stop the reaction and oxidize the uroporphyrinogen products to uroporphyrins by adding an acidic iodine solution.

  • Analyze the uroporphyrin isomers (I and III) by reversed-phase HPLC with fluorescence detection (excitation ~405 nm, emission ~620 nm).

  • The activity of UROS is determined by the amount of uroporphyrinogen III formed.[14]

Radiochemical Assay for Coproporphyrinogen Oxidase (CPOX) Activity

This highly sensitive method utilizes a radiolabeled substrate to quantify enzyme activity.[15][16]

Materials:

  • [¹⁴C]-Coproporphyrinogen III substrate

  • CPOX enzyme preparation (e.g., mitochondrial fraction)

  • Reaction buffer (e.g., Tris-HCl with appropriate cofactors)

  • Methanol (B129727)

  • Chloroform

  • Thin-layer chromatography (TLC) system

  • Scintillation counter

Procedure:

  • Incubate the [¹⁴C]-coproporphyrinogen III substrate with the CPOX enzyme preparation in the reaction buffer.

  • After a defined incubation period, stop the reaction.

  • The product, protoporphyrinogen IX, is converted to the more stable protoporphyrin IX by oxidation.

  • Methylate the porphyrins and extract them using a chloroform/methanol solvent system.

  • Separate the radiolabeled protoporphyrin from the unreacted coproporphyrin using TLC.

  • Quantify the amount of radiolabeled protoporphyrin by scintillation counting to determine CPOX activity.[15][16]

Measurement of Porphyrins by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of various porphyrin intermediates.[3][5][17][18]

General Protocol:

  • Sample Preparation: Acidify urine or plasma samples to a pH below 2.5 and centrifuge to remove precipitates.[5] For fecal samples, an extraction with acetonitrile (B52724) and water at different pH values is required.[19]

  • Chromatographic Separation: Inject the prepared sample onto a reversed-phase HPLC column (e.g., C18).[5][19]

  • Mobile Phase: Employ a gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol or acetonitrile).[19]

  • Detection: Use a fluorescence detector with an excitation wavelength of approximately 400-405 nm and an emission wavelength of around 620 nm for sensitive detection of porphyrins.[5]

  • Quantification: Determine the concentration of each porphyrin by comparing its peak area or height to that of a known standard.[5]

Visualizing the Pathway and Workflows

Diagrams are indispensable tools for illustrating the complex relationships within the porphyrin biosynthesis pathway and for outlining experimental procedures.

Porphyrin_Biosynthesis_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion PBG 4 x Porphobilinogen (PBG) HMB Hydroxymethylbilane PBG->HMB Hydroxymethylbilane Synthase (HMBS) UROI Uroporphyrinogen I (non-enzymatic) HMB->UROI Spontaneous UROIII Uroporphyrinogen III HMB->UROIII Uroporphyrinogen III Synthase (UROS) CoproIII Coproporphyrinogen III UROIII->CoproIII Uroporphyrinogen Decarboxylase ProtoIXogen Protoporphyrinogen IX CoproIII->ProtoIXogen Coproporphyrinogen Oxidase (CPOX) ProtoIX Protoporphyrin IX ProtoIXogen->ProtoIX Protoporphyrinogen Oxidase (PPOX) Heme Heme ProtoIX->Heme Ferrochelatase (FECH) Fe2 Fe²⁺ Fe2->Heme

Porphyrin Biosynthesis Pathway from Porphobilinogen.

UROS_Assay_Workflow cluster_incubation Enzymatic Reaction cluster_analysis Analysis PBG Porphobilinogen (PBG) Incubate1 Incubate to form Hydroxymethylbilane PBG->Incubate1 HMBS_source Heat-treated lysate (HMBS source) HMBS_source->Incubate1 UROS_sample UROS Sample Incubate2 Incubate to form Uroporphyrinogen III UROS_sample->Incubate2 Incubate1->Incubate2 Oxidation Oxidize with Iodine Incubate2->Oxidation Reaction Product HPLC HPLC Separation Oxidation->HPLC Detection Fluorescence Detection (Ex: ~405nm, Em: ~620nm) HPLC->Detection Quantification Quantify Uroporphyrin I & III Detection->Quantification

Workflow for the Coupled-Enzyme Assay of UROS.

This guide provides a foundational understanding of the biosynthesis of porphyrins from this compound precursors, equipping researchers with the necessary knowledge of the core pathway, quantitative enzymatic data, and detailed experimental protocols to advance their scientific inquiries. The intricate and elegant enzymatic machinery of this pathway continues to be a fascinating area of study with profound implications for human health and disease.

References

Reactivity of pyrrole towards acids and bases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of Pyrrole Towards Acids and Bases

Introduction

This compound is a five-membered aromatic heterocycle that holds a significant position in organic chemistry and drug development. Its structure, featuring a nitrogen atom within a conjugated π-system, imparts a unique dual reactivity. The lone pair of electrons on the nitrogen atom participates in the aromatic sextet, rendering the nitrogen non-basic and the ring electron-rich. Conversely, the N-H proton exhibits acidic character. This guide provides a comprehensive technical overview of the reactivity of this compound with both acids and bases, tailored for researchers, scientists, and drug development professionals.

Reactivity of this compound with Acids

Basicity and Protonation

The basicity of this compound is best quantified by the pKa of its conjugate acid, the pyrrolium cation. There is a notable distinction in the site of protonation. While N-protonation disrupts the aromaticity significantly, C-protonation, particularly at the C-2 (α) position, is more favorable as the resulting positive charge can be delocalized over the ring more effectively.[3][5][6] The most thermodynamically stable pyrrolium cation is formed by protonation at the C-2 position.[3][5]

Acid-Catalyzed Polymerization

The high sensitivity of this compound to strong acids is a critical consideration in its handling and functionalization.[4][7] In the presence of strong acids like HCl or H₂SO₄, protonation occurs at a carbon atom (preferentially C-2), breaking the aromaticity and forming an electrophilic cation.[4][8][9] This cation is then attacked by a neutral, electron-rich this compound molecule. This process initiates a chain reaction, leading to the formation of a polymer, often referred to as "this compound black".[4][10][11]

Experimental Protocol: Acid-Catalyzed Polymerization of this compound

Objective: To demonstrate the polymerization of this compound under acidic conditions.

Materials:

  • This compound (freshly distilled)

  • Methanol (B129727)

  • Concentrated Hydrochloric Acid (HCl, 35-37%)

  • Beaker (100 mL)

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Deionized water

Procedure:

  • In a 100 mL beaker, dissolve 1.0 mL of freshly distilled this compound (approx. 14.5 mmol) in 25 mL of methanol.

  • Place the beaker on a magnetic stirrer and begin stirring the solution at room temperature.

  • Slowly add 10 mL of concentrated hydrochloric acid to the stirring solution. A color change to yellow and then progressively to black should be observed as the polymerization proceeds.[12]

  • Allow the reaction to stir at room temperature for 24-48 hours. Over this period, a black precipitate will form.[12]

  • Collect the black polymer precipitate by vacuum filtration using a Buchner funnel.

  • Wash the precipitate thoroughly with deionized water until the filtrate is neutral, followed by a final wash with a small amount of methanol to remove any unreacted monomer and oligomers.

  • Dry the resulting polymer (this compound black) in a vacuum oven at 50-60°C to a constant weight.

Safety Precautions: This experiment should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Concentrated HCl is corrosive and volatile. This compound is a volatile liquid that darkens upon exposure to air.[3]

Reactivity of this compound with Bases

While the nitrogen lone pair is non-basic, the proton attached to the nitrogen is acidic. The sp² hybridization of the nitrogen atom and the delocalization of the resulting negative charge in the conjugate base contribute to this acidity.[13]

Acidity and Deprotonation

This compound is a weak acid, comparable in strength to some alcohols. It can be deprotonated by strong bases such as sodium hydride (NaH), sodium amide (NaNH₂), butyllithium (B86547) (BuLi), or Grignard reagents (RMgX).[1][3][7] The reaction yields the pyrrolide (or pyrryl) anion, which is a potent nucleophile.[3][14] The stability of the pyrrolide anion is enhanced by the delocalization of the negative charge across all five atoms of the ring.[2][15]

Nucleophilicity of the Pyrrolide Anion

The reactivity of the nucleophilic pyrrolide anion with electrophiles is dependent on the nature of the counter-ion (M⁺).[3][14]

  • Ionic Counter-ions (Na⁺, K⁺): When prepared with bases like NaH or KNH₂, the resulting sodium or potassium pyrrolide has a highly ionic N-M bond. In these cases, the negative charge is more localized on the nitrogen, leading predominantly to N-alkylation or N-acylation upon reaction with an electrophile.[3][14]

  • Covalent Counter-ions (Li⁺, MgX⁺): When prepared with organolithium or Grignard reagents, the resulting salt has a more covalent N-M bond. This character can block the nitrogen atom, leading to the anion acting as a carbon-centered nucleophile, with electrophilic attack occurring at the C-2 position.[14]

Experimental Protocol: Deprotonation of this compound and N-Alkylation

Objective: To generate the pyrrolide anion and perform a subsequent N-alkylation reaction.

Materials:

  • This compound (freshly distilled)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Iodomethane (B122720) (CH₃I)

  • Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet

  • Magnetic stirrer and stir bar

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Set up a dry three-neck flask under a nitrogen atmosphere. Add sodium hydride (0.58 g of 60% dispersion, approx. 14.5 mmol) to the flask.

  • Wash the NaH dispersion three times with anhydrous hexane (B92381) to remove the mineral oil, decanting the hexane carefully each time under nitrogen.

  • Add 30 mL of anhydrous THF to the flask.

  • While stirring, add a solution of freshly distilled this compound (1.0 mL, approx. 14.5 mmol) in 10 mL of anhydrous THF dropwise via the dropping funnel. Hydrogen gas will evolve. The addition should be controlled to maintain a gentle effervescence.

  • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the sodium pyrrolide.

  • Cool the mixture in an ice bath. Add iodomethane (0.9 mL, approx. 14.5 mmol) dropwise.

  • After the addition, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Carefully quench the reaction by the slow, dropwise addition of 20 mL of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous MgSO₄.

  • Filter the drying agent and remove the solvent by rotary evaporation to yield the crude N-methylthis compound. The product can be further purified by distillation.

Safety Precautions: This experiment must be conducted under an inert (nitrogen or argon) atmosphere as NaH and organometallic reagents are reactive with air and moisture. NaH is highly flammable and reacts violently with water, releasing flammable hydrogen gas. Iodomethane is toxic and a suspected carcinogen. All operations should be performed in a fume hood.

Data Presentation

Table 1: Quantitative Acidity and Basicity Data for this compound

ParameterSpeciespKa ValueReference
AcidityThis compound (N-H proton)17.5[3][13][16]
BasicityConjugate acid (C-2 protonated)-3.8[3][5]
BasicityConjugate acid0.4[3][17]
BasicityTetramethylthis compound (conjugate acid)+3.7[3][5]

Note: The discrepancy in pKa values for the conjugate acid reflects the different sites of protonation (Carbon vs. Nitrogen) and the methods used for determination.

Mandatory Visualizations

Caption: Mechanism of acid-catalyzed polymerization of this compound.

Base_Reactivity cluster_deprotonation Deprotonation cluster_reaction Nucleophilic Attack This compound This compound (C4H5NH) Pyrrolide Pyrrolide Anion (Nucleophile) This compound->Pyrrolide - H+ Base Strong Base (e.g., NaH, BuLi) Pyrrolide_ref Pyrrolide Anion Product N-Substituted this compound or C-Substituted this compound Pyrrolide_ref->Product Electrophile Electrophile (e.g., CH3I) Electrophile->Product

Caption: Reactivity of this compound with strong bases.

Pyrrole_Duality A This compound Structure (C4H4NH) B Nitrogen Lone Pair A->B C N-H Bond Proton A->C D Participation in Aromatic Sextet B->D E sp2 Hybridized Nitrogen C->E F Weakly Basic Nitrogen (Unavailable for Protonation) D->F G Acidic N-H Proton (Removable by Strong Base) E->G

References

An In-depth Technical Guide on the Dipole Moment and Electronic Distribution in Pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the dipole moment and electronic distribution of pyrrole, a five-membered aromatic heterocycle of significant interest in medicinal chemistry and materials science. Understanding these fundamental properties is crucial for predicting its reactivity, intermolecular interactions, and suitability for various applications, including drug design.

Dipole Moment of this compound

This compound possesses a significant dipole moment with a magnitude of approximately 1.58 to 1.81 Debye.[1] Uniquely, the negative end of the dipole is oriented towards the carbon atoms of the ring, and the positive end is directed towards the nitrogen atom. This is contrary to what might be expected based solely on the higher electronegativity of nitrogen compared to carbon.

The origin of this dipole moment lies in the aromatic nature of the this compound ring. The nitrogen atom is sp² hybridized, and its lone pair of electrons occupies a p orbital, participating in the aromatic sextet of π-electrons. This delocalization of the nitrogen's lone pair into the ring system results in a partial positive charge on the nitrogen atom and an increase in electron density at the carbon atoms. This electronic distribution creates a dipole moment that opposes the inductive effect of the electronegative nitrogen atom, with the resonance effect being dominant.

Electronic Distribution and Aromaticity

The electronic distribution in this compound is a direct consequence of its aromaticity. The ring system contains 6 π-electrons (four from the two C=C double bonds and two from the nitrogen lone pair), satisfying Hückel's rule (4n+2 π-electrons, where n=1). This delocalization of π-electrons over the planar ring results in a resonance-stabilized structure.

The resonance structures of this compound illustrate the delocalization of the nitrogen's lone pair and the resulting negative charge on the carbon atoms:

pyrrole_resonance cluster_0 Resonance Structures of this compound struct1 N(H)-C1=C2-C3=C4- struct2 N+(H)=C1-C2-=C3-C4= struct1->struct2 struct3 N+(H)=C1-C2=C3--C4= struct2->struct3 struct4 N+(H)-C1=C2-C3=C4- struct3->struct4 struct5 N+(H)-C1--C2=C3-C4= struct4->struct5 struct5->struct1

Resonance structures of this compound.

This increased electron density on the carbon atoms, particularly at the C2 and C5 positions, makes this compound highly susceptible to electrophilic aromatic substitution. The stability of the intermediate carbocation formed during electrophilic attack at the C2/C5 positions is greater than that formed by attack at the C3/C4 positions, as more resonance structures can be drawn to delocalize the positive charge.

Quantitative Data

The molecular geometry and dipole moment of this compound have been determined by various experimental and computational methods. A summary of key quantitative data is presented below.

ParameterExperimental ValueComputational ValueMethod
Dipole Moment (μ) 1.81 D1.91 DMicrowave Spectroscopy
Bond Lengths (Å)
N1–C21.3701.379Gas-Phase Electron Diffraction
C2–C31.3821.385Gas-Phase Electron Diffraction
C3–C41.4171.424Gas-Phase Electron Diffraction
N1–H0.9961.011Microwave Spectroscopy
Bond Angles (°)
C5–N1–C2109.8109.9Gas-Phase Electron Diffraction
N1–C2–C3107.7107.6Gas-Phase Electron Diffraction
C2–C3–C4107.4107.4Gas-Phase Electron Diffraction

Experimental and Computational Protocols

Experimental Determination of Dipole Moment: Microwave Spectroscopy and the Stark Effect

Microwave spectroscopy is a high-resolution technique used to determine the rotational constants and, consequently, the precise molecular structure of gas-phase molecules. The dipole moment of a molecule can be determined by observing the splitting of its rotational transitions in the presence of an external electric field, a phenomenon known as the Stark effect.

Methodology:

  • Sample Preparation: A gaseous sample of this compound is introduced into a high-vacuum microwave spectrometer.

  • Microwave Irradiation: The sample is irradiated with microwave radiation of varying frequencies.

  • Detection of Rotational Transitions: The absorption of microwaves at specific frequencies, corresponding to the rotational transitions of the molecule, is detected.

  • Application of Electric Field (Stark Effect): A uniform static electric field is applied across the sample.

  • Observation of Spectral Splitting: The applied electric field causes a splitting of the rotational energy levels, leading to a splitting of the observed spectral lines (Stark lobes).

  • Data Analysis: The magnitude of the splitting is directly proportional to the square of the electric field strength and the square of the dipole moment. By measuring the frequency splitting as a function of the applied electric field, the permanent electric dipole moment of the molecule can be accurately calculated.

stark_effect_workflow cluster_workflow Experimental Workflow: Dipole Moment Determination via Stark Effect prep 1. Sample Preparation (Gaseous this compound) intro 2. Introduction into Microwave Spectrometer prep->intro irrad 3. Microwave Irradiation & Rotational Spectrum Acquisition intro->irrad efield 4. Application of Static Electric Field irrad->efield split 5. Observation of Stark Splitting efield->split analysis 6. Data Analysis (Splitting vs. Field Strength) split->analysis result Dipole Moment (μ) analysis->result

Workflow for dipole moment determination.
Experimental Determination of Molecular Structure: Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the bond lengths, bond angles, and overall geometry of molecules in the gaseous state.

Methodology:

  • Sample Introduction: A narrow beam of gaseous this compound molecules is introduced into a high-vacuum chamber.

  • Electron Beam Interaction: A high-energy beam of electrons is fired perpendicularly through the gas stream.

  • Scattering and Diffraction: The electrons are scattered by the electrostatic potential of the this compound molecules, creating a diffraction pattern.

  • Detection: The diffraction pattern, consisting of concentric rings of varying intensity, is recorded on a photographic plate or a 2D detector.

  • Data Analysis: The radial distribution of the scattered electron intensity is analyzed. The positions and intensities of the diffraction rings are related to the internuclear distances within the molecule. Through a complex mathematical analysis (Fourier transform), a radial distribution curve is generated, from which precise bond lengths and bond angles can be derived.

Computational Analysis of Electronic Distribution: Density Functional Theory (DFT)

Density Functional Theory is a widely used computational quantum chemistry method to investigate the electronic structure, geometry, and properties of molecules.

Methodology:

  • Model Building: A 3D model of the this compound molecule is constructed using molecular modeling software.

  • Choice of Method and Basis Set: A suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)) are selected. The choice depends on the desired accuracy and computational cost.

  • Geometry Optimization: The initial molecular geometry is optimized to find the lowest energy conformation. This provides theoretical bond lengths and angles.

  • Electronic Property Calculation: Once the geometry is optimized, various electronic properties are calculated. This includes:

    • Mulliken or Natural Bond Orbital (NBO) Population Analysis: To determine the partial atomic charges on each atom, providing a quantitative picture of the electronic distribution.

    • Molecular Orbital (MO) Analysis: To visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding reactivity.

    • Dipole Moment Calculation: The molecular dipole moment is calculated from the electronic and nuclear charge distribution.

  • Result Analysis: The calculated properties are analyzed and compared with experimental data to validate the computational model.

dft_workflow cluster_workflow Computational Workflow: DFT Analysis of this compound build 1. Molecular Model Construction setup 2. Selection of DFT Functional & Basis Set build->setup optimize 3. Geometry Optimization setup->optimize calc 4. Electronic Property Calculation (Charges, MOs, Dipole) optimize->calc analyze 5. Analysis & Comparison with Experimental Data calc->analyze results Electronic Distribution & Properties analyze->results

Workflow for DFT analysis.

Conclusion

The distinct dipole moment and electronic distribution of this compound are intrinsically linked to its aromaticity. The delocalization of the nitrogen's lone pair of electrons into the π-system governs its chemical reactivity, making it a nucleophilic aromatic compound. A thorough understanding of these properties, obtained through a combination of experimental techniques and computational modeling, is fundamental for the rational design of new this compound-based molecules with desired biological activities and material properties. The methodologies outlined in this guide provide a robust framework for such investigations.

References

A Technical Guide to the Spectroscopic Properties of Pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Pyrrole is a foundational five-membered aromatic heterocycle that forms the core of numerous significant biological molecules, including porphyrins (e.g., heme, chlorophyll) and various alkaloids, as well as functional materials like conducting polymers. A thorough understanding of its spectroscopic characteristics is paramount for researchers in organic synthesis, medicinal chemistry, and materials science for structural elucidation, reaction monitoring, and quality control. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic properties of unsubstituted this compound, complete with experimental protocols and data presented for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural analysis of this compound and its derivatives. The aromatic nature of the this compound ring significantly influences the chemical shifts of its protons and carbons.[1]

Core Principles: The ¹H NMR spectrum of this compound displays three distinct signals corresponding to the N-H proton, the α-protons (at positions 2 and 5), and the β-protons (at positions 3 and 4).[1] Similarly, the ¹³C NMR spectrum shows two signals for the two sets of chemically equivalent ring carbons (C2/C5 and C3/C4).[1]

¹H NMR Spectroscopy

The chemical shift of the N-H proton is highly sensitive to the solvent, concentration, and temperature due to intermolecular hydrogen bonding effects.[1][2] Furthermore, the resonance of the N-H proton is often broad due to the quadrupolar relaxation of the adjacent ¹⁴N nucleus.[3] This broadening can be mitigated by changing the temperature or by using spin-decoupling techniques.[3]

Table 1: Typical ¹H NMR Chemical Shifts for this compound

Proton Position Chemical Shift (δ, ppm) in CDCl₃ Multiplicity
N-H ~8.1 Broad Singlet
H-2 / H-5 (α-protons) ~6.7 Triplet
H-3 / H-4 (β-protons) ~6.2 Triplet

Data sourced from ChemicalBook and HMDB.[4][5]

¹³C NMR Spectroscopy

The carbon atoms of the this compound ring are shielded due to the electron-rich nature of the aromatic system, resulting in upfield chemical shifts compared to benzene.

Table 2: Typical ¹³C NMR Chemical Shifts for this compound

Carbon Position Chemical Shift (δ, ppm) in CDCl₃
C-2 / C-5 (α-carbons) ~118.2
C-3 / C-4 (β-carbons) ~108.0

Data sourced from HMDB.[6]

Experimental Protocol for NMR Analysis

Obtaining high-quality NMR spectra requires meticulous sample preparation and the selection of appropriate acquisition parameters.[1]

  • Sample Preparation:

    • Ensure the this compound sample is of high purity to prevent interference from impurity signals.[1]

    • For ¹H NMR, dissolve 5-25 mg of the sample in approximately 0.6 mL of a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1]

    • For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[1]

    • Filter the solution into a standard 5 mm NMR tube.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

    • Set standard acquisition parameters. For ¹H NMR, a relaxation delay (D1) of 1-2 seconds and 8-16 scans are typically sufficient.[1] For ¹³C NMR, a longer relaxation delay (e.g., 2 seconds) is often used, and proton broadband decoupling is applied to simplify the spectrum.[1]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Perform phase and baseline corrections to the spectrum.

    • Calibrate the chemical shift axis using the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups and vibrational modes of the this compound molecule. The spectrum is characterized by distinct bands corresponding to N-H, C-H, C=C, and C-N stretching and bending vibrations.

Core Principles: The absorption of infrared radiation excites molecules into a higher vibrational state. The frequency of absorption is characteristic of the specific bond and its environment. For this compound, the most prominent features are the N-H and aromatic C-H stretching vibrations at higher wavenumbers and a series of "fingerprint" bands from ring vibrations at lower wavenumbers.

Table 3: Key IR Absorption Bands for this compound

Vibrational Mode Frequency Range (cm⁻¹) Intensity
N-H Stretch 3200 - 3400 Strong, Broad
Aromatic C-H Stretch 3100 - 3150 Medium
C=C Ring Stretch 1400 - 1550 Medium to Strong
C-N Stretch ~1198, ~952 Medium
Ring Modes 1000 - 1300 Multiple, Variable

Data sourced from ResearchGate and Can. J. Chem.[7][8][9]

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: As this compound is a liquid at room temperature, the simplest method is to prepare a neat thin film.

  • Procedure:

    • Place one or two drops of pure this compound onto a salt plate (e.g., NaCl or KBr).

    • Gently place a second salt plate on top to create a thin liquid film between the plates.

    • Mount the plates in the spectrometer's sample holder.

  • Data Acquisition:

    • Record a background spectrum of the empty IR beam path.

    • Place the sample in the beam path and acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within the this compound molecule. Due to its aromaticity, this compound exhibits strong absorption in the ultraviolet region resulting from π → π* transitions.[9][10]

Core Principles: The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. In this compound, the delocalized π-electrons of the aromatic ring are responsible for this absorption. The calculated band gap for the π-π* transition in this compound is approximately 2.9 eV.[11]

Table 4: UV-Vis Absorption Data for this compound

λₘₐₓ (nm) Solvent Transition Type
~203 - 210 Aqueous / Methanol π → π*
~240 - π → π*

Data sourced from ResearchGate.[9][10]

Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation:

    • Choose a solvent that does not absorb in the region of interest (e.g., methanol, water, heptane).

    • Prepare a stock solution of this compound with a precisely known concentration.

    • Perform serial dilutions to obtain a sample with an absorbance in the optimal range (typically 0.1 - 1.0 AU).

  • Data Acquisition:

    • Fill a cuvette with the pure solvent to be used as a reference (blank). Place it in the spectrophotometer and record a baseline.

    • Rinse and fill the cuvette with the this compound solution.

    • Place the sample cuvette in the spectrophotometer and measure the absorption spectrum over the desired wavelength range (e.g., 190-400 nm).

Visualization of Spectroscopic Analysis

Diagrams created using the DOT language provide a clear visual representation of experimental and logical workflows.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis P1 Weigh Pure this compound (5-25 mg for ¹H, 50-100 mg for ¹³C) P2 Dissolve in 0.6 mL Deuterated Solvent P1->P2 P3 Filter into NMR Tube P2->P3 A1 Insert Sample into Spectrometer P3->A1 A2 Tune and Match Probe A1->A2 A3 Set Acquisition Parameters (D1, NS, Decoupling) A2->A3 A4 Acquire FID A3->A4 D1 Fourier Transform A4->D1 D2 Phase & Baseline Correction D1->D2 D3 Reference Spectrum (TMS/Solvent) D2->D3 D4 Assign Signals & Elucidate Structure D3->D4

Caption: Workflow for NMR spectroscopic analysis of this compound.

Structure_Spectra_Relationship cluster_structure Molecular Structure cluster_spectra Spectroscopic Signature This compound This compound (Aromatic Heterocycle) NH_Bond N-H Bond This compound->NH_Bond CH_Bonds α & β C-H Bonds This compound->CH_Bonds Pi_System Delocalized π-System (6 electrons) This compound->Pi_System IR_NH IR: ν(N-H) ~3400 cm⁻¹ NH_Bond->IR_NH NMR_H ¹H NMR: α-H ~6.7 ppm β-H ~6.2 ppm CH_Bonds->NMR_H UV_Vis UV-Vis: λₘₐₓ ~210 nm (π → π* transition) Pi_System->UV_Vis

Caption: Relationship between this compound's structure and its key spectroscopic signals.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Common Derivatives of Pyrrole and Their Nomenclature

This compound is an aromatic five-membered heterocycle that serves as a fundamental structural motif in a vast array of natural products, pharmaceuticals, and advanced materials.[1][2] Its unique electronic properties and the reactivity of the this compound ring make it a privileged scaffold in medicinal chemistry and a versatile building block in organic synthesis.[3][4] This guide provides a comprehensive overview of the nomenclature of common this compound derivatives, their properties, key synthetic methodologies, and their significance.

The this compound Core: Structure and Nomenclature

This compound (C₄H₅N) is a colorless volatile liquid that darkens upon exposure to air.[5][6] The ring is planar, and all five atoms are sp² hybridized.[7] It is classified as an aromatic compound, fulfilling Hückel's rule with a cyclic, delocalized system of 6 π-electrons. This aromaticity is a result of the four electrons from the two double bonds and the lone pair of electrons from the nitrogen atom participating in the π-system.[6][7]

IUPAC Nomenclature: The preferred IUPAC name for this compound is 1H-pyrrole .[8][9] The numbering of the this compound ring starts at the nitrogen atom as position 1, and proceeds clockwise or counter-clockwise to number the carbon atoms from 2 to 5. The positions adjacent to the nitrogen (2 and 5) are referred to as α-positions, while the other two carbon atoms (3 and 4) are β-positions. Electrophilic substitution reactions on the this compound ring preferentially occur at the α-position due to the greater stability of the intermediate cation.[10][11]

Classification of Common this compound Derivatives

This compound derivatives can be broadly categorized based on the nature of their substitution, the saturation level of the ring, or their assembly into larger macrocyclic structures.

Pyrrole_Derivatives_Classification This compound This compound Core Substituted Substituted Pyrroles This compound->Substituted Reduced Reduced Pyrroles This compound->Reduced Polypyrroles Polypyrrolic Systems This compound->Polypyrroles N_Substituted N-Substituted Substituted->N_Substituted C_Substituted C-Substituted Substituted->C_Substituted Pyrrolidines Pyrrolidines (Tetrahydro) Reduced->Pyrrolidines Pyrrolines Pyrrolines (Dihydro) Reduced->Pyrrolines Dipyrroles Dipyrroles Polypyrroles->Dipyrroles Tetrapyrroles Tetrapyrroles (e.g., Porphyrins) Polypyrroles->Tetrapyrroles

Caption: Logical classification of common this compound derivatives.

2.1. Substituted Pyrroles These are derivatives where one or more hydrogen atoms on the ring are replaced by other functional groups.

  • N-Substituted Pyrroles: The hydrogen on the nitrogen atom is replaced. For example, N-methylthis compound is named 1-methyl-1H-pyrrole.

  • C-Substituted Pyrroles: Substitution occurs on one or more carbon atoms. The position is indicated by the corresponding number. For example, 2-acetylthis compound. If multiple identical substituents are present, prefixes like 'di-' and 'tri-' are used (e.g., 2,5-dimethylthis compound).

2.2. Reduced Pyrroles These are non-aromatic derivatives where one or both of the double bonds in the ring are saturated.

  • Pyrrolines (Dihydropyrroles): Have one double bond. There are three possible isomers: 1-pyrroline, 2-pyrroline, and 3-pyrroline, named based on the position of the double bond.

  • Pyrrolidine (Tetrahydrothis compound): The fully saturated ring. This structure is found in the amino acid proline.[5]

2.3. Polypyrrolic Systems These complex structures consist of multiple this compound rings linked together.

  • Tetrapyrroles: A critical class of compounds composed of four this compound rings, which can be arranged linearly or in a macrocycle.[12] This class includes vital biological molecules:

    • Porphyrins: The core structure of heme (in hemoglobin) and chlorophylls.[5] The nomenclature for these complex systems is highly specialized, with established trivial names and numbering systems.[12][13]

    • Bile Pigments: Linear tetrapyrroles like bilirubin (B190676) and biliverdin.[5]

Quantitative Data: Physical Properties

The physical properties of this compound derivatives vary significantly with substitution. The following table summarizes key data for this compound and a common derivative.

PropertyThis compound2,3,4,5-tetramethyl-1H-pyrroleSource(s)
Molecular Formula C₄H₅NC₈H₁₃N[5][14]
Molar Mass 67.09 g·mol⁻¹123.19 g·mol⁻¹[5][14]
Appearance Colorless volatile liquidClear colorless to pale yellow liquid[5][14]
Melting Point -23 °C107-110°C[5][14]
Boiling Point 129 to 131 °C216.2°C at 760 mmHg[5][14]
Density 0.967 g·cm⁻³0.927 - 0.93 g·cm³[5]
Acidity (pKa of N-H) 17.5-[5]
Basicity (pKb) 13.6-[5]

Experimental Protocols: Synthesis of this compound Derivatives

Several classical methods are employed for the synthesis of the this compound ring, including the Knorr, Hantzsch, and Paal-Knorr syntheses.[1][15][16] The Paal-Knorr synthesis is one of the most straightforward and widely used methods, involving the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine.[10][17]

4.1. Example Protocol: Paal-Knorr Synthesis of N-Substituted Pyrroles

This protocol is adapted from a solvent-free, catalyzed synthesis of 2,5-dimethyl-N-substituted pyrroles.[17]

Objective: To synthesize a 2,5-dimethyl-N-substituted this compound from acetonylacetone (a 1,4-dicarbonyl) and a primary amine.

Materials:

  • Acetonylacetone (hexane-2,5-dione) (1 mmol)

  • Primary amine (e.g., benzylamine) (1 mmol)

  • Catalyst (e.g., CATAPAL 200 alumina) (40 mg)

  • Ethyl acetate (B1210297) (for extraction)

  • Eluent for TLC and column chromatography (e.g., n-hexane/ethyl acetate mixture)

Procedure:

  • A mixture of acetonylacetone (1 mmol), the primary amine (1 mmol), and the catalyst (40 mg) is placed in a reaction vessel.

  • The mixture is heated to 60 °C for approximately 45 minutes under solvent-free conditions.

  • The progress of the reaction is monitored by Thin-Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The desired product is extracted with ethyl acetate (2 x 5 mL).

  • The heterogeneous catalyst is separated from the organic solution by centrifugation and filtration.

  • The combined organic extracts are concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to yield the pure N-substituted this compound.[17]

Paal_Knorr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Combine Reactants: 1,4-Diketone (1 mmol) Primary Amine (1 mmol) Catalyst (40 mg) B Heat at 60 °C (approx. 45 min) A->B C Monitor by TLC B->C D Cool to Room Temp C->D Reaction Complete E Extract with Ethyl Acetate D->E F Separate Catalyst (Centrifuge/Filter) E->F G Concentrate Extract F->G H Purify via Flash Column Chromatography G->H I Pure N-Substituted this compound H->I

Caption: Experimental workflow for the Paal-Knorr this compound synthesis.

Significance in Drug Development

The this compound scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[17] Its ability to participate in hydrogen bonding and its tunable electronic properties make it an ideal component for designing molecules that interact with biological targets.[4] Many this compound-containing drugs function as inhibitors of key enzymes, such as protein kinases, which are crucial in cancer signaling pathways.[18][19]

  • Atorvastatin: A blockbuster drug used to lower cholesterol.

  • Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy.[17]

  • Ketorolac: A non-steroidal anti-inflammatory drug (NSAID) used for pain management.[17]

Kinase_Inhibition_Pathway ATP ATP Kinase Protein Kinase (Active Site) ATP->Kinase Binds Substrate Substrate Protein Phospho_Substrate Phosphorylated Substrate (Signal Propagation) Kinase->Phospho_Substrate Phosphorylates Inhibited_Kinase Inhibited Kinase Substrate->Kinase Binds Pyrrole_Drug This compound-Based Kinase Inhibitor Pyrrole_Drug->Kinase Competitively Binds to ATP Site No_Reaction Signal Blocked Inhibited_Kinase->No_Reaction

Caption: Conceptual pathway of kinase inhibition by a this compound-based drug.

References

The Indispensable Scaffold: An In-depth Technical Guide to the Role of Pyrrole in the Structure of Heme and Chlorophyll

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrapyrrole macrocycle is a fundamental motif in biology, forming the core of essential pigments like heme and chlorophyll (B73375).[1] These molecules, responsible for oxygen transport and photosynthesis respectively, derive their complex functions from a remarkably conserved structural foundation built from four this compound rings.[2][3] This technical guide provides a detailed examination of the role of this compound as the principal building block for the porphyrin ring system in heme and the chlorin (B1196114) ring in chlorophyll. We will explore the biosynthesis of the tetrathis compound structure from this compound precursors, analyze the quantitative structural and spectroscopic differences conferred by the this compound-derived architecture, and detail key experimental protocols used in their study. This document serves as a comprehensive resource for researchers engaged in biochemistry, drug development, and materials science, where understanding and manipulating these natural structures is of paramount importance.

The this compound Ring: The Aromatic Foundation

This compound is a five-membered aromatic heterocyclic organic compound with the formula C₄H₄NH.[4] Its aromaticity, arising from the delocalization of six π-electrons (four from the carbon atoms and two from the nitrogen lone pair) over the five-membered ring, confers significant stability.[5] This electronic configuration is central to the properties of the larger macrocycles it forms. Porphyrins, the parent class of compounds for heme and chlorophyll, are composed of four modified this compound subunits interconnected at their α-carbon atoms by methine bridges (=CH−).[5][6] This extensive conjugated system is responsible for their strong absorption of light in the visible spectrum, making them intensely colored compounds.[6][7]

Biosynthesis: From a Single this compound to a Complex Macrocycle

The intricate structures of heme and chlorophyll originate from a highly conserved biosynthetic pathway that begins with the formation of a single this compound unit, porphobilinogen (B132115) (PBG).[8][9]

2.1. Formation of the this compound Precursor: Porphobilinogen (PBG) The pathway initiates with the synthesis of 5-aminolevulinic acid (ALA).[4] Two molecules of ALA are then enzymatically condensed by ALA dehydratase in a Knorr-type ring synthesis to form the this compound-containing molecule, porphobilinogen (PBG).[4][8]

2.2. Assembly of the Tetrathis compound Framework Four molecules of PBG are subsequently polymerized in a head-to-tail fashion by the enzyme porphobilinogen deaminase (also known as hydroxymethylbilane (B3061235) synthase) to form a linear tetrathis compound called hydroxymethylbilane (HMB).[6][10] In the crucial subsequent step, uroporphyrinogen III synthase catalyzes the cyclization of HMB. This process involves an inversion of the final (D) this compound ring, leading to the formation of the asymmetric uroporphyrinogen III.[8] This molecule is the first macrocyclic intermediate and serves as the common ancestor for all biological tetrapyrroles, including hemes, chlorophylls (B1240455), and cobalamins (Vitamin B12).[1][8]

Biosynthesis of Uroporphyrinogen III Glycine Glycine + Succinyl-CoA ALA 5-Aminolevulinic Acid (ALA) Glycine->ALA PBG Porphobilinogen (PBG) (this compound unit) ALA->PBG Four_PBG 4x Porphobilinogen HMB Hydroxymethylbilane (Linear Tetrathis compound) Four_PBG->HMB PBG Deaminase Uro_III Uroporphyrinogen III (Common Precursor) HMB->Uro_III Uro III Synthase

Caption: Biosynthetic pathway from precursors to Uroporphyrinogen III.

The Role of this compound in Heme Structure

Heme is an iron-containing porphyrin.[9] Its structure begins with uroporphyrinogen III, which undergoes a series of enzymatic modifications to form protoporphyrin IX.[11] The final step in heme biosynthesis is the insertion of a ferrous iron (Fe²⁺) atom into the center of the protoporphyrin IX ring, a reaction catalyzed by the enzyme ferrochelatase.[10][11]

The four this compound nitrogen atoms within the planar porphyrin ring act as ligands, coordinating the central iron atom.[7] This N₄ "pocket" creates a precise coordination environment that is critical for heme's biological function.[6] The extensive π-conjugated system of the interconnected this compound rings allows for the delocalization of electrons, which influences the redox potential of the iron atom and enables the reversible binding of diatomic molecules like oxygen (O₂) in hemoglobin and myoglobin.[1][12]

The Role of this compound in Chlorophyll Structure

Chlorophyll, the primary pigment in photosynthesis, also derives from protoporphyrin IX.[11] However, its pathway diverges from that of heme with the insertion of a magnesium (Mg²⁺) ion into the porphyrin ring by magnesium chelatase.[11] A key structural distinction of chlorophylls is that they are not porphyrins but rather chlorins or bacteriochlorins.[13]

  • Chlorins (e.g., Chlorophyll a and b): One of the four this compound rings (ring D) is partially reduced (hydrogenated). This saturation breaks the full conjugation of the porphyrin ring.[5][13]

  • Bacteriochlorins: Two opposite this compound rings are reduced.[13]

This reduction of a this compound ring significantly alters the electronic properties of the macrocycle. It disrupts the symmetry of the π-system, causing a pronounced intensification and red-shift of the longest-wavelength absorption band (the Qy band).[7] This adaptation is crucial for photosynthesis, enabling chlorophyll to absorb solar energy more efficiently in the red part of the spectrum.[14]

Quantitative and Comparative Data

The precise geometry and electronic properties of the this compound-derived macrocycles are fundamental to their function. Below are tables summarizing key quantitative data.

Table 1: Comparison of Core Structural Features in Heme and Chlorophyll a

Feature Heme (as part of Hemoglobin) Chlorophyll a
Macrocycle Type Porphyrin Chlorin (Dihydroporphyrin)[5]
Central Metal Ion Fe²⁺ Mg²⁺
Key this compound Feature Four fully unsaturated this compound rings One reduced this compound ring (Ring D)[13]
Planarity Generally planar, though distortions can occur[6] Planar, with Mg²⁺ often slightly out-of-plane[15]

| Primary Function | O₂ Transport, Electron Transfer[9] | Light Harvesting, Photosynthesis[6] |

Table 2: Representative Metal-Ligand Bond Lengths in Metalloporphyrins Note: Exact values can vary based on the specific protein environment, oxidation state, and experimental method.

Bond Molecule/Complex Average Bond Length (Å) Experimental Method
Fe-N(this compound) Ferrous Nitrosylleghemoglobin 2.02 X-ray Absorption Spectroscopy
Fe-N(this compound) Ferric Nitrosylleghemoglobin 2.00 X-ray Absorption Spectroscopy

| Mg-N(this compound) | Chlorophyll a (calculated) | ~2.06 - 2.10 | Density Functional Theory |

Table 3: Comparative Spectroscopic Properties The extended π-system originating from the this compound units gives rise to characteristic absorption spectra.

Band Heme (Protoporphyrin IX) Chlorophyll a Description
Soret Band (B band) ~400 nm ~430 nm Intense absorption due to π–π* transitions of the delocalized electrons across the macrocycle.[7]

| Q bands | ~500-650 nm (multiple weak bands) | ~665 nm (strong Qy band) | Lower energy transitions. The reduced this compound in chlorophyll breaks symmetry, creating one dominant, red-shifted Qy band.[7] |

Key Experimental Protocols

The study of this compound-containing macrocycles relies on a combination of chemical synthesis and advanced analytical techniques.

6.1. Protocol: Laboratory Synthesis of Porphyrins Synthetic porphyrins are crucial for model studies and materials science applications. The Adler-Longo method is a common one-step protocol.[16]

Methodology: Synthesis of meso-Tetraphenylporphyrin (TPP)

  • Condensation: this compound and benzaldehyde (B42025) are added to a refluxing solvent, typically propionic acid, under aerobic conditions.[16] The acid catalyzes the condensation of four this compound molecules with four aldehyde molecules.

  • Oxidation: The intermediate porphyrinogen (B1241876) is oxidized to the stable, aromatic porphyrin by air.

  • Purification: The reaction mixture is cooled, and the crude porphyrin product precipitates. It is then collected by filtration and purified, often through column chromatography, to yield the final product.[16]

Adler_Longo_Synthesis Reactants This compound + Benzaldehyde Reflux Reflux in Propionic Acid (e.g., 141°C) Reactants->Reflux Oxidation Air Oxidation Reflux->Oxidation Purification Cool, Filter & Purify (Chromatography) Oxidation->Purification Product meso-Tetraphenyl- porphyrin (TPP) Purification->Product

Caption: Simplified workflow for the Adler-Longo porphyrin synthesis.

6.2. Protocol: Structural Elucidation by X-ray Crystallography Single-crystal X-ray crystallography provides definitive information on the three-dimensional structure, including bond lengths, angles, and intermolecular interactions.[17]

Methodology: General Workflow for Porphyrin Crystallography

  • Crystallization: High-purity porphyrin is dissolved in an appropriate solvent system. Crystals are grown slowly through methods like solvent evaporation or vapor diffusion.

  • Data Collection: A suitable single crystal is mounted on a diffractometer. It is irradiated with X-rays, and the resulting diffraction pattern is recorded by a detector.

  • Structure Solution: The diffraction data is processed to determine the electron density map of the unit cell.

  • Structure Refinement: An atomic model is built into the electron density map. The model is then refined to best fit the experimental data, yielding precise atomic coordinates, bond lengths, and angles.[18]

Xray_Crystallography_Workflow Crystal 1. Grow Single Crystal Diffraction 2. X-ray Diffraction Data Collection Crystal->Diffraction Solution 3. Structure Solution (Electron Density Map) Diffraction->Solution Refinement 4. Model Building & Refinement Solution->Refinement Result Final Structure (Bond Lengths, Angles) Refinement->Result

Caption: High-level workflow for X-ray crystallography.

6.3. Protocol: Characterization by NMR Spectroscopy Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of porphyrins in solution.[19]

Methodology: ¹H NMR of Porphyrins

  • Sample Preparation: A small amount of the purified porphyrin is dissolved in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer, and a ¹H NMR spectrum is acquired.

  • Spectral Analysis: The chemical shifts, integration, and coupling patterns of the protons are analyzed. Due to the aromatic ring current of the macrocycle, protons inside the ring (N-H protons) are highly shielded and appear upfield (often at negative ppm values), while protons on the periphery (meso and β-pyrrolic protons) are highly deshielded and appear far downfield. This distinct pattern is a hallmark of the porphyrinoid structure.[19]

Conclusion

The humble this compound ring is the indispensable architect of life's most critical pigments.[2] Through a conserved biosynthetic pathway, four this compound units are assembled into the tetrathis compound macrocycle, providing a versatile scaffold.[6] In heme, the fully conjugated porphyrin ring creates a planar, electron-rich environment ideal for coordinating iron and mediating redox chemistry.[7] In chlorophyll, the strategic reduction of one this compound ring to form a chlorin modifies the electronic structure to optimize the absorption of solar energy.[13] The subtle yet profound differences in how the this compound units are arranged and modified give rise to the distinct and vital functions of these two molecules. A thorough understanding of this structure-function relationship, grounded in quantitative data and robust experimental methodology, remains a cornerstone of innovation in medicine, energy, and materials science.

References

Methodological & Application

Step-by-Step Paal-Knorr Pyrrole Synthesis: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The Paal-Knorr synthesis is a cornerstone of heterocyclic chemistry, providing a robust and versatile method for the synthesis of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[1][2] This application note provides detailed experimental protocols for both conventional heating and microwave-assisted Paal-Knorr pyrrole synthesis, targeted towards researchers, scientists, and professionals in drug development. The this compound moiety is a key structural component in a vast array of biologically active molecules and pharmaceuticals, making this synthetic route highly relevant in medicinal chemistry.[3][4] This document includes a comprehensive summary of reaction conditions and yields, along with diagrams illustrating the reaction mechanism and experimental workflow.

Introduction

The synthesis of pyrroles, five-membered aromatic heterocycles containing a nitrogen atom, is of significant interest due to their prevalence in natural products, pharmaceuticals, and functional materials.[3] The Paal-Knorr synthesis, first reported in 1884, remains one of the most widely used methods for constructing the this compound ring due to its operational simplicity and generally good to excellent yields.[1][5] The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or mildly acidic conditions.[1][3] Various modifications to the classical method have been developed, including the use of different catalysts and reaction conditions such as microwave irradiation, to improve efficiency and expand the substrate scope.[6][7]

Reaction Mechanism and Experimental Workflow

The accepted mechanism for the Paal-Knorr this compound synthesis proceeds through a hemiaminal intermediate.[1][7] The reaction is initiated by the nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound. This is followed by an intramolecular cyclization where the nitrogen atom attacks the second carbonyl group, forming a cyclic hemiaminal. This intermediate then undergoes dehydration to yield the final aromatic this compound ring.[1] Computational studies support the hemiaminal cyclization as the preferred pathway.[1]

Paal_Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product dicarbonyl 1,4-Dicarbonyl Compound hemiaminal Hemiaminal dicarbonyl->hemiaminal + R'-NH2 amine Primary Amine (R'-NH2) cyclic_hemiaminal Cyclic Hemiaminal hemiaminal->cyclic_hemiaminal Intramolecular Cyclization This compound Substituted this compound cyclic_hemiaminal->this compound - 2H2O (Dehydration)

Caption: The reaction mechanism of the Paal-Knorr this compound synthesis.

The general experimental workflow for the Paal-Knorr synthesis is straightforward, involving the reaction of the starting materials, followed by workup and purification of the resulting this compound.

experimental_workflow start Start reactants Combine 1,4-dicarbonyl compound, a primary amine, and optional catalyst/solvent start->reactants reaction Heat the reaction mixture (Conventional or Microwave) reactants->reaction workup Reaction workup (e.g., quenching, extraction) reaction->workup purification Purification (e.g., column chromatography, recrystallization) workup->purification product Characterize the pure substituted this compound purification->product end End product->end

Caption: A generalized experimental workflow for the Paal-Knorr synthesis.

Data Presentation

The following table summarizes various reaction conditions for the Paal-Knorr synthesis of substituted pyrroles, demonstrating the versatility of this reaction.

1,4-Dicarbonyl CompoundAmineCatalystSolventTemperature (°C)TimeYield (%)Reference
2,5-HexanedioneAniline (B41778)Conc. HCl (1 drop)Methanol (B129727)Reflux15 min~52[8]
2,5-HexanedioneBenzylamineNoneWater10015 min96[9]
AcetonylacetoneBenzo[d]thiazol-2-amineCATAPAL 200Toluene6045 min88[10]
1,4-DiketonePrimary AmineAcetic AcidEthanol80 (Microwave)--[3]
2,5-HexanedioneAnilinep-Toluenesulfonic acidAcetonitrile801 h83[9]
2,5-HexanedioneAnilineBi(NO₃)₃·5H₂OChloroform2510 h96[9]
2,5-HexanedioneAnilineIodineNone (Solvent-free)60 (Microwave)5 min98[9]
1,4-DiketoneBenzylic aminesAcetic Acid-120-150 (Microwave)2-10 min54-61[7]

Experimental Protocols

General Protocol for Paal-Knorr this compound Synthesis (Conventional Heating)

This protocol describes a general procedure for the synthesis of N-substituted pyrroles using conventional heating.

Materials:

  • 1,4-Dicarbonyl compound (1.0 equiv)

  • Primary amine (1.0-1.2 equiv)

  • Solvent (e.g., ethanol, methanol, acetic acid, water)

  • Catalyst (optional, e.g., a catalytic amount of acid)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve the 1,4-dicarbonyl compound in the chosen solvent.

  • Add the primary amine to the solution.

  • If a catalyst is used, add it to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to the desired temperature (e.g., reflux).

  • Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography - TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Perform an appropriate workup procedure, which may include quenching the reaction, extraction with an organic solvent, and washing with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure substituted this compound.

Specific Protocol: Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole (Conventional Heating)

This protocol is a specific example of the synthesis of a substituted this compound using conventional heating.[8]

Materials:

  • Aniline (186 mg, 2.0 mmol)

  • Hexane-2,5-dione (228 mg, 2.0 mmol)

  • Methanol (0.5 mL)

  • Concentrated Hydrochloric Acid (1 drop)

  • 0.5 M Hydrochloric Acid (5.0 mL)

  • Methanol/water (9:1) mixture for recrystallization

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine aniline (186 mg), hexane-2,5-dione (228 mg), and methanol (0.5 mL).

  • Add one drop of concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for 15 minutes.

  • After the reaction is complete, cool the flask to room temperature.

  • Perform an appropriate workup, which may involve quenching the reaction with a base and extracting with an organic solvent.

  • Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by recrystallization from a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.

  • Expected Yield: Approximately 52% (178 mg).[8]

General Protocol for Microwave-Assisted Paal-Knorr this compound Synthesis

This protocol provides a general procedure for the rapid synthesis of N-substituted pyrroles using microwave irradiation.

Materials:

  • 1,4-Dicarbonyl compound (1.0 equiv)

  • Primary amine (1.1-1.5 equiv)

  • Solvent (e.g., Ethanol, Acetic Acid, or solvent-free)

  • Catalyst (optional, e.g., Acetic Acid, Iodine, Lewis Acids)

  • Microwave reaction vial with a stir bar

  • Microwave reactor

Procedure:

  • In a microwave reaction vial, combine the 1,4-dicarbonyl compound and the primary amine.

  • Add the chosen solvent and catalyst, if required.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 2-10 minutes).[1]

  • After the reaction is complete, cool the vial to room temperature.

  • Perform an appropriate workup procedure, which may involve quenching the reaction, extraction with an organic solvent, and washing with brine.

  • Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization.

Conclusion

The Paal-Knorr synthesis remains a highly relevant and versatile method for preparing a wide array of substituted pyrroles.[1] The choice of conventional heating or microwave irradiation, along with the selection of appropriate catalysts and solvents, allows for the optimization of reaction conditions to achieve high yields of the desired products. The protocols and data presented in these application notes serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

References

Application Notes and Protocols for the Knorr Synthesis of Substituted Pyrroles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Knorr synthesis of substituted pyrroles, a cornerstone reaction in heterocyclic chemistry. This document offers detailed experimental protocols, a summary of quantitative data for various substrates, and visual diagrams of the reaction mechanism and experimental workflow to facilitate its application in research and development.

The Knorr pyrrole synthesis, first reported by Ludwig Knorr in 1884, is a powerful method for the preparation of substituted pyrroles.[1] The reaction involves the condensation of an α-amino-ketone with a β-dicarbonyl compound (e.g., a β-ketoester or a 1,3-diketone).[1][2] A significant challenge in this synthesis is the inherent instability of α-amino ketones, which are prone to self-condensation.[2] To circumvent this, the α-amino ketone is often generated in situ from a more stable precursor, such as an α-oximino ketone, through reduction.[1][2]

Data Presentation: Scope and Yields of the Knorr this compound Synthesis

The Knorr synthesis is highly versatile, allowing for the synthesis of a wide array of substituted pyrroles. The following tables summarize the yields for the synthesis of various this compound derivatives using both the classic in situ generation of the α-amino ketone and a modified procedure with pre-formed α-amino ketones.

Table 1: Knorr Synthesis with In Situ Generated α-Amino Ketones

β-Ketoester for α-Amino Ketone Generationβ-Dicarbonyl CompoundProductYield (%)Reference
Ethyl acetoacetate (B1235776)Ethyl acetoacetateDiethyl 3,5-dimethylthis compound-2,4-dicarboxylate ("Knorr's this compound")~60%[2]
Ethyl acetoacetateAcetylacetoneEthyl 4-acetyl-3,5-dimethylthis compound-2-carboxylateHigh[2]
Benzyl acetoacetateAcetylacetoneBenzyl 4-acetyl-3,5-dimethylthis compound-2-carboxylateHigh[2]
tert-Butyl acetoacetateAcetylacetonetert-Butyl 4-acetyl-3,5-dimethylthis compound-2-carboxylate~80%[2]
Diethyl oximinomalonate2,4-PentanedioneDiethyl 3,5-dimethylthis compound-2,4-dicarboxylate~60%[2]

Table 2: Knorr Synthesis with Pre-formed α-Amino Ketone Hydrochlorides

α-Amino Ketone Hydrochlorideβ-Dicarbonyl CompoundProductYield (%)Reference
3-Amino-4-phenyl-2-butanone hydrochlorideAcetylacetone2,3-Dimethyl-4-acetyl-5-phenylthis compound79%[3]
3-Amino-4-phenyl-2-butanone hydrochlorideEthyl acetoacetateEthyl 2,4-dimethyl-5-phenylthis compound-3-carboxylateHigh[3]
(S)-2-Amino-1-phenyl-3-benzyloxy-1-propanone hydrochlorideEthyl acetoacetateEthyl 4-benzyloxymethyl-5-phenylthis compound-3-carboxylateHigh[3]

Experimental Protocols

Two detailed protocols are provided below. The first describes the classic one-pot synthesis of "Knorr's this compound." The second outlines a modification using a pre-formed α-amino ketone.

Protocol 1: Classic One-Pot Synthesis of Diethyl 3,5-dimethylthis compound-2,4-dicarboxylate ("Knorr's this compound")

This protocol is adapted from the original Knorr synthesis and involves the in situ generation of the α-amino ketone.[2]

Materials:

Procedure:

  • Preparation of the Reaction Mixture: In a flask equipped with a stirrer and an addition funnel, dissolve ethyl acetoacetate (2.0 equivalents) in glacial acetic acid. Cool the mixture in an ice bath to 5-10 °C.

  • Nitrosation: Slowly add a saturated aqueous solution of sodium nitrite (1.0 equivalent) to the cooled reaction mixture while maintaining the temperature below 10 °C. After the addition is complete, continue stirring for 30 minutes.

  • Reduction and Cyclization: To the solution containing the in situ formed ethyl 2-oximinoacetoacetate, gradually add zinc dust (2.0 equivalents) while stirring vigorously. The reaction is exothermic, and the temperature should be controlled with an ice bath to prevent it from exceeding 40 °C.[2]

  • Completion and Work-up: After the zinc addition is complete, stir the mixture at room temperature for 1 hour, then heat to reflux for an additional hour. Pour the hot mixture into a large volume of cold water to precipitate the product.

  • Isolation and Purification: Collect the crude product by filtration, wash with water, and air dry. Recrystallize the solid from ethanol to obtain pure diethyl 3,5-dimethylthis compound-2,4-dicarboxylate.

Protocol 2: Modified Knorr Synthesis Using a Pre-formed α-Amino Ketone

This protocol, adapted from the work of Hamby and Hodges, is advantageous for the synthesis of more complex or unsymmetrically substituted pyrroles.[3]

Materials:

  • α-Amino ketone hydrochloride (e.g., 3-amino-4-phenyl-2-butanone hydrochloride)

  • β-Dicarbonyl compound (e.g., acetylacetone)

  • Glacial acetic acid

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend the α-amino ketone hydrochloride (1.0 equivalent) and the β-dicarbonyl compound (1.2 equivalents) in glacial acetic acid.

  • Reaction: Heat the mixture to 80 °C with stirring for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the acetic acid under reduced pressure.

  • Isolation and Purification: The residue can be purified by column chromatography or recrystallization to yield the pure substituted this compound.

Visualizations

Experimental Workflow:

G General Experimental Workflow for the Knorr this compound Synthesis cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Prepare solution of β-dicarbonyl compound in acetic acid C Combine reactants and stir A->C B Prepare solution of α-amino ketone precursor (or α-amino ketone) B->C D Heat the reaction mixture C->D E Quench reaction and precipitate/extract product D->E F Isolate crude product (filtration/extraction) E->F G Purify product (recrystallization/chromatography) F->G

Caption: General experimental workflow for the Knorr synthesis.

Reaction Mechanism:

G Reaction Mechanism of the Knorr this compound Synthesis A α-Amino Ketone C Imine Formation A->C B β-Dicarbonyl Compound B->C E Enamine Intermediate C->E Tautomerization D Tautomerization F Intramolecular Cyclization E->F G Cyclized Intermediate F->G I Substituted this compound G->I Dehydration H Dehydration

Caption: Step-wise mechanism of the Knorr this compound synthesis.

References

Application Notes and Protocols: Synthesis of Pyrrole-Based Conductive Polymers for Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of pyrrole-based conductive polymers, specifically polythis compound (PPy), a promising material for various electronic applications due to its good conductivity, environmental stability, and biocompatibility. The following sections detail both chemical and electrochemical synthesis methods, outlining the influence of various parameters on the final properties of the polymer.

Data Presentation: Influence of Synthesis Parameters on Polythis compound Properties

The properties of polythis compound are highly dependent on the synthesis conditions. The following tables summarize the quantitative effects of key parameters on the electrical conductivity and yield of PPy synthesized by chemical oxidative polymerization.

Table 1: Effect of Oxidant to Monomer (O/M) Ratio on the DC Electrical Conductivity of Polythis compound.

Oxidant/Monomer (FeCl₃/Pyrrole) Molar RatioResulting DC Electrical Conductivity (S/cm)
0.5Low (Specific value not provided)
0.7515
1.0-
2.07.5
2.3Optimum conductivity observed
2.5Saturation in conductivity increase

Note: The data indicates that conductivity generally increases with the O/M ratio up to an optimal point, after which it may decrease due to over-oxidation.

Table 2: Influence of Polymerization Time and Temperature on Polythis compound Conductivity and Yield.

SampleReaction Time (minutes)Reaction Temperature (°C)Conductivity (S/cm)Yield (%)
120Not specified3.1868
2240Not specifiedLower than Sample 1Lower than Sample 1

Note: Shorter reaction times can sometimes lead to higher conductivity and yield under specific conditions.

Table 3: Effect of Different Dopants on the Conductivity of Polythis compound Films.

DopantResulting Conductivity (S/cm)
Chloride (Cl⁻)~1
Tosylate (ToS⁻)~10
Polystyrene sulfonate (PSS⁻)Slightly higher than Cl⁻

Note: The choice of dopant significantly influences the conductivity of the resulting polythis compound film.

Experimental Protocols

Protocol 1: Chemical Oxidative Polymerization of this compound

This protocol describes a common method for synthesizing polythis compound powder using a chemical oxidant.

Materials:

  • This compound (monomer), freshly distilled

  • Ferric chloride (FeCl₃) (oxidant)

  • Deionized water (solvent)

  • Methanol (B129727) (for washing)

  • Beaker

  • Magnetic stirrer

  • Buchner funnel and filter paper

  • Drying oven

Procedure:

  • Monomer Solution Preparation: In a beaker, dissolve a specific amount of this compound monomer in deionized water to achieve the desired concentration (e.g., 0.05 M).

  • Oxidant Solution Preparation: In a separate beaker, prepare a solution of ferric chloride in deionized water. The molar ratio of FeCl₃ to this compound is a critical parameter and should be varied to optimize conductivity (e.g., a 2:1 molar ratio is a good starting point).

  • Polymerization: While stirring the this compound solution vigorously, slowly add the ferric chloride solution dropwise. The reaction is exothermic. The polymerization will be indicated by the formation of a black precipitate.

  • Reaction Time: Allow the reaction to proceed for a set amount of time, for instance, 4 hours at room temperature.

  • Washing: After the reaction is complete, collect the black polythis compound precipitate by vacuum filtration using a Buchner funnel. Wash the precipitate thoroughly with deionized water and then with methanol to remove any unreacted monomer, oxidant, and byproducts.

  • Drying: Dry the washed polythis compound powder in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.

  • Characterization: The synthesized polythis compound can be characterized by techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm its chemical structure, scanning electron microscopy (SEM) to observe its morphology, and a four-probe method to measure its electrical conductivity.

Protocol 2: Electrochemical Polymerization of this compound

This protocol outlines the synthesis of a polythis compound film on a conductive substrate using an electrochemical method.

Materials and Equipment:

  • This compound (monomer), freshly distilled

  • Supporting electrolyte (e.g., Lithium perchlorate (B79767) - LiClO₄, Sodium dodecylbenzenesulfonate - NaDBSA)

  • Solvent (e.g., Acetonitrile, water)

  • Working electrode (e.g., Indium Tin Oxide (ITO) coated glass, platinum, gold)

  • Counter electrode (e.g., Platinum wire or mesh)

  • Reference electrode (e.g., Ag/AgCl)

  • Electrochemical cell

  • Potentiostat/Galvanostat

Procedure:

  • Electrolyte Solution Preparation: Prepare a solution containing the this compound monomer (e.g., 0.1 M) and a supporting electrolyte (e.g., 0.1 M) in the chosen solvent.

  • Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell with the working electrode, counter electrode, and reference electrode immersed in the electrolyte solution.

  • Electropolymerization: The polymerization can be carried out using one of the following methods:

    • Potentiostatic Method (Constant Voltage): Apply a constant potential (e.g., 0.8 V vs. Ag/AgCl) to the working electrode for a specific duration. The thickness of the film can be controlled by the deposition time.

    • Galvanostatic Method (Constant Current): Apply a constant current density (e.g., 1 mA/cm²) to the working electrode. The film thickness is proportional to the total charge passed.

    • Cyclic Voltammetry (CV): Cycle the potential of the working electrode between a defined range (e.g., -0.2 V to 1.0 V vs. Ag/AgCl) for a number of cycles. The polymer film will deposit and grow with each cycle.

  • Washing and Drying: After polymerization, gently rinse the polythis compound-coated working electrode with the solvent to remove any unreacted species. Dry the film under a stream of inert gas or in a vacuum desiccator.

  • Characterization: The properties of the polythis compound film, such as thickness, morphology, and conductivity, can be characterized using techniques like profilometry, SEM, and four-point probe measurements.

Visualizations

signaling_pathway This compound This compound Monomer RadicalCation This compound Radical Cation This compound->RadicalCation Oxidation Oxidant Oxidant (e.g., Fe³⁺) Oxidant->RadicalCation Dimer Dimer RadicalCation->Dimer Coupling Oligomer Oligomer Dimer->Oligomer Further Oxidation & Coupling Polythis compound Polythis compound (Conductive) Oligomer->Polythis compound Propagation Dopant Dopant Anion (A⁻) Dopant->Polythis compound Doping

Caption: Oxidative polymerization mechanism of this compound.

experimental_workflow_chemical cluster_prep 1. Solution Preparation cluster_reaction 2. Polymerization cluster_processing 3. Product Isolation and Purification MonomerSol Prepare this compound Monomer Solution Mixing Slowly add Oxidant to Monomer Solution with Stirring MonomerSol->Mixing OxidantSol Prepare Oxidant (e.g., FeCl₃) Solution OxidantSol->Mixing Reaction Allow Reaction to Proceed (e.g., 4 hours) Mixing->Reaction Filtration Vacuum Filtration to Collect Precipitate Reaction->Filtration Washing Wash with Deionized Water and Methanol Filtration->Washing Drying Dry in Vacuum Oven Washing->Drying

Caption: Workflow for chemical synthesis of polythis compound.

experimental_workflow_electrochemical cluster_setup 1. Cell Setup cluster_polymerization 2. Electropolymerization cluster_post 3. Post-Synthesis ElectrolytePrep Prepare Electrolyte Solution (this compound + Supporting Electrolyte) CellAssembly Assemble Three-Electrode Electrochemical Cell ElectrolytePrep->CellAssembly Method Choose Method: - Potentiostatic - Galvanostatic - Cyclic Voltammetry CellAssembly->Method Deposition Deposit Polythis compound Film on Working Electrode Method->Deposition Rinsing Rinse Electrode with Solvent Deposition->Rinsing Drying Dry the Film Rinsing->Drying

Caption: Workflow for electrochemical synthesis of polythis compound.

Applications of Pyrrole Derivatives in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrole ring is a privileged five-membered aromatic heterocycle that constitutes the core scaffold of numerous natural products and synthetic molecules with significant therapeutic applications. Its unique electronic properties and ability to engage in various non-covalent interactions have established it as a cornerstone in medicinal chemistry. This compound derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) effects. This document provides detailed application notes on these therapeutic areas, experimental protocols for key biological assays, and visualizations of relevant signaling pathways and workflows to support researchers in the field of drug discovery and development.

I. Anticancer Applications

This compound derivatives have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and evasion of apoptosis.[1][2][3] Several this compound-containing compounds are clinically approved or are in advanced stages of clinical development.[4]

Mechanisms of Action

Key mechanisms through which this compound derivatives exert their anticancer effects include:

  • Tubulin Polymerization Inhibition: Certain this compound derivatives disrupt microtubule dynamics, which are crucial for mitotic spindle formation and cell division.[5] By binding to tubulin, these agents can either inhibit its polymerization or prevent its depolymerization, leading to cell cycle arrest and apoptosis.

  • Kinase Inhibition: Many this compound derivatives are designed as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are often overexpressed or mutated in various cancers.[6][7] Inhibition of these kinases blocks downstream signaling pathways responsible for cell growth, proliferation, and angiogenesis.[7]

  • Hedgehog Signaling Pathway Inhibition: The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development and its aberrant activation is implicated in several cancers.[5] Some this compound derivatives have been shown to inhibit this pathway, offering a targeted therapeutic strategy.[5]

Quantitative Data: Anticancer Activity of this compound Derivatives

The following table summarizes the in vitro activity of selected this compound derivatives against various cancer cell lines and molecular targets.

Compound ClassTarget/Cell LineActivity (IC50/GI50)Reference CompoundReference
3-Aroyl-1-arylpyrroles (ARAPs)Tubulin PolymerizationPotent inhibitionColchicine[5]
ARAP 22NCI-ADR-RES (P-glycoprotein overexpressing)Strong inhibition-[5]
ARAP 22 & 27Medulloblastoma D283 cellsNanomolar concentrations-[5]
Pyrrolo[2,3-d]pyrimidinesVEGFR-211.9 nM (Compound 13a), 13.6 nM (Compound 13b)Sorafenib[8]
Pyrrolo[3,2-c]pyridinesFMS Kinase60 nM (Compound 14), 30 nM (Compound 15)-
This compound derivativesLoVo (colon adenocarcinoma)45.81% viability at 50 µM (Compound 4d)Cisplatin, 5-FU, Doxorubicin[9]
This compound derivativesMCF-7 (breast adenocarcinoma)-Cisplatin, 5-FU, Doxorubicin[9]
This compound derivativesSK-OV-3 (ovary adenocarcinoma)-Cisplatin, 5-FU, Doxorubicin[9]
MI-1 (this compound derivative)Colorectal cancer modelReduces lipid/protein peroxidation by 43-67%-[6]
D1 (this compound derivative)Colorectal cancer modelIncreases superoxide (B77818) dismutase activity by 40-58%-[6]

II. Anti-inflammatory Applications

Chronic inflammation is a key pathological feature of numerous diseases. This compound derivatives have been extensively investigated as anti-inflammatory agents, with several compounds, such as Tolmetin and Ketorolac, being used clinically as non-steroidal anti-inflammatory drugs (NSAIDs).[10][11][12]

Mechanisms of Action

The primary mechanism of action for most anti-inflammatory this compound derivatives is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[13][14] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[12] Some novel derivatives also exhibit dual inhibition of COX and lipoxygenase (LOX) pathways, potentially offering a broader anti-inflammatory effect with a better safety profile.[10]

Quantitative Data: Anti-inflammatory Activity of this compound Derivatives

The following table presents the in vitro inhibitory activities of selected this compound derivatives against COX-1 and COX-2 enzymes.

Compound ClassTargetIC50Selectivity (COX-1/COX-2)Reference CompoundReference
This compound-3-carbaldehyde derivative (1c)J774 COX-2--Celecoxib[15]
This compound-3-carbonitrile derivative (3b)J774 COX-2-38.8Celecoxib[15]
This compound-3-carbonitrile derivative (3c)J774 COX-22.2 nM-Celecoxib[15]
Pyrrolo[3,4-c]this compound Mannich basesCOX-2Lower than MeloxicamBetter than MeloxicamMeloxicam[16]
N-pyrrole carboxylic acid derivative (4g, 4h, 4k, 4l)COX-2Higher activity than Celecoxib-Celecoxib[11]
N-pyrrole carboxylic acid derivative (5b, 5e)COX-1Higher activity than Celecoxib-Celecoxib[11]

III. Antimicrobial Applications

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. This compound-containing compounds, both from natural and synthetic origins, have demonstrated significant activity against a wide range of pathogens.[17][18][19]

Mechanisms of Action

The antimicrobial mechanisms of this compound derivatives are diverse and can include:

  • Inhibition of essential enzymes: Some derivatives target specific bacterial enzymes, such as enoyl-ACP reductase (InhA) in Mycobacterium tuberculosis.

  • Disruption of cell membrane integrity.

  • Inhibition of biofilm formation.

Quantitative Data: Antimicrobial Activity of this compound Derivatives

The following table summarizes the minimum inhibitory concentrations (MIC) of various this compound derivatives against different microbial strains.

Compound ClassMicrobial StrainMIC (µg/mL)Reference CompoundReference
This compound benzamide (B126) derivativesStaphylococcus aureus3.12 - 12.5Ciprofloxacin (2)[20]
Phallusialide A and BMRSA, Escherichia coli32, 64-[20]
Marinothis compound A derivativeMRSE0.008Vancomycin (0.5-1)[20]
Marinothis compound A derivativeMSSA0.125Vancomycin (1)[20]
Marinothis compound A derivativeMRSA0.13 - 0.255Vancomycin (0.5-1)[20]
1H-pyrrole-2-carboxylate derivativeMycobacterium tuberculosis H37Rv0.7Ethambutol (0.5)[20]
BM212Mycobacterium tuberculosis0.7 - 1.5Isoniazid (0.05-0.2)[2]
Pyrrolo[2,3-d]pyrimidin-4-aminesStaphylococcus aureus8-[21]

IV. Central Nervous System (CNS) Applications

This compound derivatives are also being explored for their potential in treating CNS disorders. Their neuroprotective and antioxidant properties make them attractive candidates for neurodegenerative diseases like Parkinson's and Alzheimer's disease.[22][23]

Mechanisms of Action
  • Antioxidant Activity: Some this compound derivatives can scavenge free radicals and chelate metal ions, thereby reducing oxidative stress, a key factor in neuronal damage.[22]

  • Enzyme Inhibition: Inhibition of enzymes like monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE) are targeted strategies for Parkinson's and Alzheimer's disease, respectively.[23]

V. Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of novel this compound derivatives.

Protocol 1: In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)

Principle: This assay monitors the polymerization of purified tubulin into microtubules by measuring the increase in fluorescence of a reporter dye that binds to polymerized tubulin.[5][24] Inhibitors of tubulin polymerization will reduce the rate and extent of this fluorescence increase.[24]

Materials:

  • Purified tubulin (>99%)

  • General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Fluorescent reporter dye (e.g., DAPI)

  • Known tubulin polymerization inhibitor (e.g., Nocodazole or Colchicine) and enhancer (e.g., Paclitaxel)

  • Test this compound derivatives

  • Black 96-well microplate

  • Fluorescence plate reader with temperature control

Procedure:

  • Reagent Preparation:

    • Prepare 10x stocks of test compounds, positive controls (Nocodazole, Paclitaxel), and a vehicle control (e.g., buffer with DMSO) in General Tubulin Buffer.

    • On ice, prepare the tubulin reaction mix to a final concentration of 2-3 mg/mL tubulin in General Tubulin Buffer supplemented with 1 mM GTP, 10-15% glycerol, and the fluorescent reporter dye. Keep on ice.[5][24]

  • Assay Execution:

    • Pre-warm the 96-well plate to 37°C.

    • Add 10 µL of the 10x compound dilutions or controls to the appropriate wells.

    • To initiate polymerization, add 90 µL of the cold tubulin reaction mix to each well.

    • Immediately place the plate in the fluorescence plate reader pre-heated to 37°C.

  • Data Acquisition:

    • Measure fluorescence intensity (e.g., Ex/Em ~360/450 nm for DAPI) every minute for 60 minutes.

  • Data Analysis:

    • Plot fluorescence intensity versus time to generate polymerization curves.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.

Protocol 2: In Vitro EGFR/VEGFR-2 Kinase Inhibition Assay (Luminescence-Based)

Principle: This assay measures the amount of ATP remaining after a kinase reaction.[6][17] Lower luminescence indicates higher kinase activity (more ATP consumed), and vice versa.[6]

Materials:

  • Recombinant human EGFR or VEGFR-2 enzyme

  • Kinase assay buffer

  • Peptide substrate

  • ATP solution

  • Test this compound derivatives

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White 96-well microplate

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should be ≤1%.

    • Prepare a master mix containing the peptide substrate and ATP in kinase assay buffer.

    • Dilute the recombinant kinase to the desired concentration in kinase assay buffer.

  • Kinase Reaction:

    • To the wells of a 96-well plate, add 5 µL of the diluted test compound or vehicle control.

    • Add 10 µL of the kinase/substrate master mix.

    • Initiate the reaction by adding 10 µL of ATP solution. The final reaction volume is 25 µL.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all readings.

    • Calculate the percent inhibition for each inhibitor concentration.

    • Determine the IC50 value from a dose-response curve.

Protocol 3: In Vitro COX-2 Inhibition Assay (Fluorometric)

Principle: This assay is based on the fluorometric detection of Prostaglandin G2 (PGG2), the intermediate product generated by the COX enzyme from arachidonic acid.[4]

Materials:

  • Human recombinant COX-2 enzyme

  • COX assay buffer

  • COX probe (in DMSO)

  • COX cofactor (in DMSO)

  • Arachidonic acid

  • Known COX-2 inhibitor (e.g., Celecoxib)

  • Test this compound derivatives

  • Black 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compounds and Celecoxib in COX assay buffer.

  • Assay Execution:

    • To each well, add COX assay buffer, COX cofactor, and COX probe.

    • Add the diluted test compound or control.

    • Add the COX-2 enzyme to all wells except the background control.

    • Incubate the plate at 25°C for 10 minutes, protected from light.

    • Initiate the reaction by adding arachidonic acid solution to all wells.

  • Data Acquisition:

    • Immediately measure fluorescence (Ex/Em = 535/587 nm) in kinetic mode at 25°C for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each compound concentration.

    • Calculate the IC50 value from the dose-response curve.

Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution)

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent by exposing a standardized bacterial inoculum to serial dilutions of the agent in a liquid medium.[19][25]

Materials:

  • Bacterial strain(s) of interest

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Test this compound derivatives

  • Standard antibiotic (e.g., Ciprofloxacin, Vancomycin)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial suspension from an overnight culture and adjust its turbidity to a 0.5 McFarland standard.

    • Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution:

    • Perform serial two-fold dilutions of the test compounds and the standard antibiotic in MHB directly in the 96-well plate.

  • Inoculation and Incubation:

    • Inoculate each well (except for a sterility control well) with the prepared bacterial suspension.

    • Include a growth control well containing only the inoculum and medium.

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

VI. Signaling Pathways and Workflows

Visual representations of key signaling pathways and a typical drug discovery workflow are provided below using the DOT language for Graphviz.

Hedgehog Signaling Pathway and Inhibition

Caption: Hedgehog signaling pathway and its inhibition by this compound derivatives.

EGFR/VEGFR Signaling Pathway and Inhibition

Kinase_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/VEGFR RAS RAS EGFR->RAS activates PI3K PI3K EGFR->PI3K activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors AKT AKT PI3K->AKT Cell Survival Cell Survival AKT->Cell Survival Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation Angiogenesis Angiogenesis Transcription Factors->Angiogenesis This compound Derivative This compound Derivative This compound Derivative->EGFR inhibits (ATP-competitive)

Caption: EGFR/VEGFR signaling cascade and inhibition by this compound derivatives.

Drug Discovery Workflow for this compound Derivatives

Drug_Discovery_Workflow Library Design &\nSynthesis Library Design & Synthesis High-Throughput\nScreening (HTS) High-Throughput Screening (HTS) Library Design &\nSynthesis->High-Throughput\nScreening (HTS) This compound Library Hit Identification Hit Identification High-Throughput\nScreening (HTS)->Hit Identification Lead Generation Lead Generation Hit Identification->Lead Generation Active Hits Lead Optimization Lead Optimization Lead Generation->Lead Optimization Structure-Activity Relationship (SAR) Preclinical Studies Preclinical Studies Lead Optimization->Preclinical Studies Candidate Drug Clinical Trials Clinical Trials Preclinical Studies->Clinical Trials

Caption: A typical drug discovery workflow for novel this compound derivatives.

References

Application Notes and Protocols for Electrochemical Polymerization of Pyrrole in Sensor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the electrochemical polymerization of pyrrole for the fabrication of various sensor types. Polythis compound (PPy), a conductive polymer, is an excellent material for sensor applications due to its straightforward synthesis, biocompatibility, and inherent electrical properties.[1] This document details the experimental protocols for creating PPy-based biosensors, gas sensors, and ion-selective electrodes, presents key performance data in tabular format, and includes visual diagrams of the fabrication workflows and sensing mechanisms.

Overview of Polythis compound-Based Sensors

Electrochemical polymerization is a versatile technique that allows for the deposition of a thin, uniform film of PPy directly onto an electrode surface.[2] The properties of the PPy film, such as thickness, conductivity, and morphology, can be precisely controlled by adjusting the electrochemical deposition parameters, including the applied potential, current density, deposition time, and the composition of the electrolyte solution.[2][3] This control is crucial for optimizing the performance of the resulting sensor.

Functionalization of the PPy film, either by incorporating specific dopants during polymerization or by subsequent surface modification, can significantly enhance the sensor's sensitivity and selectivity towards a target analyte.[4]

Experimental Protocols

Detailed methodologies for the fabrication of three common types of PPy-based sensors are provided below.

Protocol for PPy-Based Amperometric Biosensor (e.g., Glucose or Dopamine)

This protocol describes the entrapment of enzymes or other biorecognition elements within the PPy matrix during electropolymerization.

Materials:

  • Working Electrode (e.g., Glassy Carbon Electrode (GCE), Platinum Electrode, or Screen-Printed Carbon Electrode (SPCE))

  • Reference Electrode (e.g., Ag/AgCl)

  • Counter Electrode (e.g., Platinum wire)

  • This compound monomer

  • Supporting Electrolyte (e.g., KCl, LiClO₄, or Phosphate Buffered Saline - PBS)

  • Biorecognition element (e.g., Glucose Oxidase (GOx) for glucose sensing, or a specific enzyme/antibody for other analytes)

  • Target analyte solution (e.g., glucose, dopamine)

  • Deionized (DI) water

  • Electrochemical workstation (potentiostat/galvanostat)

Procedure:

  • Electrode Pre-treatment:

    • Polish the working electrode with alumina (B75360) slurry on a polishing pad, followed by rinsing with DI water and sonicating in DI water and ethanol (B145695) to ensure a clean surface.

    • For SPCEs, pre-treatment may involve electrochemical activation as per the manufacturer's instructions.

  • Preparation of Polymerization Solution:

    • Prepare a solution containing the this compound monomer (e.g., 0.1 M to 0.5 M) and the supporting electrolyte (e.g., 0.1 M KCl) in an aqueous buffer (e.g., PBS, pH 7.4).[5][6]

    • Disperse the biorecognition element (e.g., GOx at a concentration of 5-10 mg/mL) in the polymerization solution and sonicate briefly to ensure homogeneity.[5]

  • Electrochemical Polymerization:

    • Set up a three-electrode electrochemical cell with the pre-treated working electrode, reference electrode, and counter electrode immersed in the polymerization solution.

    • Perform electropolymerization using one of the following methods:

      • Potentiostatic: Apply a constant potential (e.g., +0.65 V to +0.8 V vs. Ag/AgCl) for a specific duration (e.g., 60-300 seconds).[5] The film thickness can be controlled by the deposition time and charge passed.

      • Galvanostatic: Apply a constant current density (e.g., 0.1-1.0 mA/cm²) for a set time.

      • Cyclic Voltammetry (CV): Cycle the potential between a defined range (e.g., -0.8 V to +1.0 V vs. Ag/AgCl) for a set number of cycles (e.g., 5-20 cycles) at a specific scan rate (e.g., 50 mV/s).[6][7]

  • Post-Polymerization Treatment:

    • After polymerization, gently rinse the modified electrode with DI water to remove any unreacted monomer and loosely bound biomolecules.

    • Store the biosensor in a refrigerator (4°C) in a buffer solution when not in use to maintain the activity of the immobilized biomolecule.

  • Electrochemical Detection of Analyte:

    • Place the PPy-modified biosensor in a fresh electrochemical cell containing the supporting electrolyte.

    • Add the target analyte solution to the cell.

    • Perform electrochemical measurement (e.g., amperometry at a fixed potential or differential pulse voltammetry) to detect the analyte. For a GOx-based glucose sensor, the detection is often based on the oxidation of hydrogen peroxide produced by the enzymatic reaction.[5]

Protocol for PPy-Based Chemiresistive Gas Sensor (e.g., Ammonia)

This protocol outlines the fabrication of a PPy film on an interdigitated electrode (IDE) for gas sensing applications.

Materials:

  • Interdigitated Electrode (IDE) substrate (e.g., alumina, silicon with gold or platinum electrodes)

  • This compound monomer

  • Oxidizing agent (e.g., Ferric chloride (FeCl₃) or Ammonium persulfate (APS)) for chemical polymerization, or a suitable electrolyte for electrochemical polymerization.

  • Solvent (e.g., DI water, acetonitrile)

  • Gas testing chamber

  • Target gas (e.g., Ammonia (B1221849) (NH₃)) and carrier gas (e.g., Nitrogen (N₂))

  • Source measure unit or a sensitive multimeter

Procedure:

  • Substrate Cleaning:

    • Clean the IDE substrate thoroughly by sonicating in acetone, isopropanol, and DI water, followed by drying under a stream of nitrogen.

  • PPy Deposition (Vapor Phase Polymerization Example):

    • Place the cleaned IDE in a sealed chamber.

    • Introduce a solution of the oxidizing agent (e.g., FeCl₃ in methanol) into the chamber, allowing the vapor to adsorb onto the IDE surface.

    • Introduce this compound monomer vapor into the chamber. Polymerization will occur on the IDE surface.

    • The thickness of the PPy film can be controlled by the reaction time and the concentration of the reactants.[8]

  • PPy Deposition (Electrochemical Method):

    • Alternatively, immerse the IDE in an electrolyte solution containing this compound monomer and a supporting salt.

    • Connect the two sets of digits of the IDE as the working electrode and use a reference and counter electrode.

    • Perform electropolymerization as described in Protocol 2.1.3.

  • Sensor Characterization and Testing:

    • Place the PPy-coated IDE in a gas testing chamber.

    • Apply a constant DC voltage across the IDE and measure the baseline resistance in the carrier gas (N₂).

    • Introduce a known concentration of the target gas (e.g., NH₃) into the chamber and record the change in resistance of the PPy film over time.

    • The sensor response is typically calculated as the percentage change in resistance: Response (%) = [(R_gas - R_air) / R_air] * 100, where R_gas is the resistance in the target gas and R_air is the resistance in the carrier gas.[9]

    • Test the sensor's response to different concentrations of the target gas to determine its sensitivity, linear range, and limit of detection.

Protocol for PPy-Based Ion-Selective Electrode (ISE) (e.g., Nitrate)

This protocol describes the fabrication of a PPy-based solid-contact ISE for the potentiometric detection of ions.

Materials:

  • Working Electrode Substrate (e.g., Glassy Carbon Electrode (GCE), Pencil Graphite Electrode (PGE))

  • Reference Electrode (e.g., Ag/AgCl)

  • Counter Electrode (e.g., Platinum wire)

  • This compound monomer

  • Dopant salt containing the ion of interest (e.g., Sodium Nitrate (B79036) (NaNO₃) for a nitrate sensor)

  • Supporting electrolyte (if different from the dopant salt)

  • Standard solutions of the target ion of varying concentrations

  • High-impedance potentiometer or pH/ion meter

Procedure:

  • Electrode Pre-treatment:

    • Clean the working electrode substrate as described in Protocol 2.1.1.

  • Preparation of Polymerization Solution:

    • Prepare an aqueous solution containing the this compound monomer (e.g., 0.1 M to 1 M) and the dopant salt (e.g., 0.1 M NaNO₃).[10][11]

  • Electrochemical Polymerization:

    • Set up a three-electrode electrochemical cell with the pre-treated working electrode, reference electrode, and counter electrode immersed in the polymerization solution.

    • Electropolymerize the PPy film potentiostatically (e.g., at +0.8 V vs. Ag/AgCl) or galvanostatically. The polymerization time will influence the thickness and performance of the ion-selective membrane.[10] During this process, the nitrate ions will be incorporated into the growing PPy film as dopants.

  • Conditioning of the ISE:

    • After fabrication, condition the PPy-based ISE by soaking it in a standard solution of the target ion (e.g., 0.1 M NaNO₃) for several hours to ensure a stable potential reading.

  • Potentiometric Measurement:

    • Measure the potential difference between the fabricated PPy-ISE and a reference electrode in standard solutions of the target ion with varying concentrations (from low to high).

    • Plot the measured potential (in mV) against the logarithm of the ion concentration.

    • The slope of the linear portion of this calibration curve (the Nernstian response) and the linear range are key performance characteristics of the ISE.[10]

Data Presentation

The following tables summarize the quantitative performance data for various PPy-based sensors reported in the literature.

Table 1: Performance of PPy-Based Biosensors

AnalyteElectrode ModificationLinear RangeLimit of Detection (LOD)SensitivityReference(s)
GlucosePPy/GOx on Pt1.0 - 7.5 mM--[5]
DopaminePP3C/PPy/AuNPs on FTO5 - 180 µM9.72 nM2 µA µM⁻¹ cm⁻²[12]
DopaminePPy/rGO/NiO on GCE0.01 - 1 mM0.195 mM25.887 A mM⁻¹ cm⁻²[13]

Table 2: Performance of PPy-Based Gas Sensors

AnalyteSensor MaterialConcentration RangeLimit of Detection (LOD)Response/Recovery TimeReference(s)
Ammonia (NH₃)PPy nanosheets2 - 500 ppm-87 s / 132 s (at 100 ppm)[9]
Ammonia (NH₃)PPy/V₂O₅ composite5 - 200 ppm1.4 ppm10.5 s / 81.6 s (at 10 ppm)[14]
Ammonia (NH₃)PPy (Vapor Phase Polymerized)500 ppb - 50 ppm~500 ppb~17 min (response)
Carbon Dioxide (CO₂)PPy thick film---[1]
Nitrogen Dioxide (NO₂)PPy functionalized with FePcTSAup to 40 ppm-47 s (t₅₀)[15]

Table 3: Performance of PPy-Based Ion-Selective Electrodes

AnalyteElectrode ModificationLinear RangeLimit of Detection (LOD)Nernstian SlopeReference(s)
Nitrate (NO₃⁻)PPy(NO₃⁻) on Au/GCE-1.1 x 10⁻⁴ M54.0 mV/decade[10][16]
Nitrate (NO₃⁻)Ion Imprinted Poly(N-methylthis compound)5.0 x 10⁻⁶ - 0.1 M-Near-Nernstian[17]
Ammonium (NH₄⁺)PPy as solid contact10⁻³ - 1 M5.7 x 10⁻⁵ M61.9 mV/decade[18]
Magnesium (Mg²⁺)PPy/Titan Yellow on PGE1.0 x 10⁻⁵ – 5.0 x 10⁻² M6.28 x 10⁻⁶ M28.27 mV/decade[19]
Lead (Pb²⁺)Amino-Functionalized GO/PPy on GCE-0.91 nM-[20]

Visualizations

The following diagrams illustrate the experimental workflows and sensing mechanisms.

experimental_workflow_biosensor cluster_prep Preparation cluster_fab Fabrication cluster_analysis Analysis electrode Working Electrode (GCE, Pt, SPCE) electropolymerization Electrochemical Polymerization (Potentiostatic/Galvanostatic/CV) electrode->electropolymerization solution Polymerization Solution (this compound + Electrolyte + Biorecognition Element) solution->electropolymerization rinse Rinsing with DI Water electropolymerization->rinse detection Electrochemical Detection of Target Analyte rinse->detection

Workflow for PPy-Based Biosensor Fabrication.

signaling_pathway_gas_sensor analyte Target Gas Analyte (e.g., NH₃) ppy Polythis compound Film analyte->ppy interacts with interaction Adsorption and Redox Interaction ppy->interaction charge_transfer Charge Carrier Density Modulation (p-type semiconductor) interaction->charge_transfer resistance_change Change in Electrical Resistance charge_transfer->resistance_change signal Sensor Signal resistance_change->signal is measured as

Sensing Mechanism of a PPy Chemiresistive Gas Sensor.

logical_relationship_ise cluster_membrane Ion-Selective Membrane cluster_interface Membrane-Solution Interface cluster_potential Potential Generation ppy_matrix Polythis compound Matrix ion_exchange Ion Exchange Equilibrium ppy_matrix->ion_exchange dopant_ion Dopant Ion (Ion of Interest, e.g., NO₃⁻) dopant_ion->ion_exchange potential_diff Potential Difference (Nernst Equation) ion_exchange->potential_diff measurement Potentiometric Measurement potential_diff->measurement

Principle of a PPy-Based Ion-Selective Electrode.

References

Application Notes & Protocols: Spectroscopic Characterization of Synthesized Pyrrole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pyrrole, a five-membered aromatic heterocycle, is a foundational structural motif in a vast array of natural products, pharmaceuticals, and functional materials.[1][2][3] Its derivatives are integral to numerous commercially available drugs, including atorvastatin, ketorolac, and sunitinib.[3] The therapeutic potential of this compound-based compounds spans antibacterial, antiviral, anti-inflammatory, and anticancer applications.[2][4][5] Given their significance, the precise structural confirmation and characterization of newly synthesized this compound derivatives are critical steps in drug discovery and development.

This document provides detailed application notes and experimental protocols for the spectroscopic characterization of synthesized this compound compounds using four primary analytical techniques: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Mass Spectrometry (MS) for Structural Elucidation and Molecular Weight Determination

Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of synthesized this compound compounds.[1] It also provides valuable structural information through the analysis of fragmentation patterns.

Application Note:

The choice of ionization technique is crucial for the analysis of this compound derivatives and depends on the analyte's polarity and volatility.[6]

  • Electrospray Ionization (ESI): As a soft ionization technique, ESI is ideal for polar and thermally labile this compound derivatives, particularly those with functional groups that can be readily protonated or deprotonated.[6]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar and more volatile compounds that are not easily ionized by ESI.[6]

  • Electron Ionization (EI): This hard ionization technique is used for volatile and thermally stable compounds. It generates extensive fragmentation, creating a "fingerprint" mass spectrum that is highly useful for structural elucidation.[1]

Under EI conditions, alkylated pyrroles typically show a stable molecular ion peak. Common fragmentation pathways include the loss of alkyl groups through cleavage of C-N or C-C bonds.[1] For high-resolution mass spectrometry (HRMS), ESI is often coupled with analyzers like Time-of-Flight (TOF) or Orbitrap to provide accurate mass measurements, which are essential for determining the elemental formula of unknown this compound products.[6]

Data Presentation: Characteristic Mass Spectral Data

The following table summarizes typical mass-to-charge ratio (m/z) values for the parent this compound molecule.

Species m/z Value Notes
This compound Molecular Ion [M]⁺67.0The mass of the parent molecule.[7][8]
Characteristic Fragment [C₃H₃]⁺39.0Common fragment observed in the mass spectrum of this compound.
Characteristic Fragment [C₂H₂N]⁺40.0A characteristic fragment resulting from ring cleavage.[7]
Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a typical workflow for the analysis of this compound derivatives using a Liquid Chromatography-Mass Spectrometry (LC-MS) system.[6]

  • Sample Preparation:

    • Dissolve the synthesized this compound compound in a suitable solvent (e.g., methanol (B129727), acetonitrile) to a final concentration of approximately 1 mg/mL.

    • Filter the solution using a 0.2 µm syringe filter to remove any particulate matter before injection.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[1]

    • Mobile Phase: A gradient elution using water (A) and acetonitrile (B52724) or methanol (B), both containing 0.1% formic acid to enhance ionization.

    • Flow Rate: 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: ESI or APCI, selected based on the analyte's properties.

    • Polarity: Positive or negative ion mode, depending on the functional groups present.

    • Data Acquisition: Full scan mode to detect all ions within a specified mass range, followed by tandem MS (MS/MS) on selected parent ions to obtain fragmentation data for structural analysis.

Visualization: General LC-MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS System cluster_data Data Processing Dissolution Dissolve Sample Filtration Filter (0.2 µm) Dissolution->Filtration LC LC Separation (C18 Column) Filtration->LC IonSource Ionization (ESI / APCI) LC->IonSource MassAnalyzer Mass Analysis (m/z Separation) IonSource->MassAnalyzer Detector Detection MassAnalyzer->Detector DataAcq Data Acquisition (Spectra) Detector->DataAcq StructElucid Structural Elucidation DataAcq->StructElucid

Caption: A typical workflow for the analysis of this compound compounds using LC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Confirmation

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[9]

Application Note:
  • ¹H NMR: The proton NMR spectrum of this compound derivatives provides information on the number of different types of protons, their electronic environment, and their connectivity. The chemical shifts (δ) of the this compound ring protons are characteristic: the α-protons (at C2 and C5) typically appear downfield from the β-protons (at C3 and C4) due to the electron-withdrawing effect of the nitrogen atom.[10] The N-H proton signal can be broad and its position is solvent-dependent.[10][11]

  • ¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms. The chemical shifts of the this compound ring carbons follow a similar trend to the protons, with C2/C5 appearing downfield of C3/C4.[12]

Data Presentation: Typical NMR Chemical Shifts for the this compound Ring
Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
N-H7.5 - 8.5 (variable, broad)N/A
C2-H, C5-H (α)6.7 - 7.0118 - 122
C3-H, C4-H (β)6.1 - 6.3108 - 110

Note: Values are for unsubstituted this compound in CDCl₃ and can vary significantly with substitution.[12][13]

Experimental Protocol: NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified this compound compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if quantitative analysis is required.

    • Transfer the solution to a clean, dry NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum, ensuring an adequate number of scans to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum. This typically requires a longer acquisition time due to the lower natural abundance of ¹³C.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity and confirm assignments, especially for complex structures.

Visualization: Logical Flow for NMR-Based Structure Elucidation

NMR_Logic cluster_h1 ¹H Data Analysis cluster_c13 ¹³C Data Analysis H1_NMR ¹H NMR Spectrum ChemShift Chemical Shifts (Electronic Environment) H1_NMR->ChemShift Integration Integration (Proton Ratios) H1_NMR->Integration Splitting Splitting Patterns (Neighboring Protons) H1_NMR->Splitting C13_NMR ¹³C NMR Spectrum NumSignals Number of Signals (Unique Carbons) C13_NMR->NumSignals C13_Shift Chemical Shifts (Functional Groups) C13_NMR->C13_Shift MS_Data MS Data (Formula) ProposedStruct Propose Structure(s) MS_Data->ProposedStruct Splitting->ProposedStruct C13_Shift->ProposedStruct TwoD_NMR 2D NMR (COSY, HSQC) ProposedStruct->TwoD_NMR FinalStruct Final Structure TwoD_NMR->FinalStruct

Caption: Logical workflow for elucidating the structure of a this compound compound using NMR.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and simple method to identify the presence of key functional groups within a synthesized this compound molecule by measuring the absorption of infrared radiation.[9]

Application Note:

The IR spectrum of a this compound derivative provides a characteristic fingerprint. Key absorption bands to note are:

  • N-H Stretch: A sharp to moderately broad band around 3300-3500 cm⁻¹, characteristic of the this compound N-H bond.[14] Its position can be affected by hydrogen bonding.

  • C-H Stretch (Aromatic): Bands appearing just above 3000 cm⁻¹ (typically 3100-3150 cm⁻¹) are indicative of the C-H bonds on the aromatic ring.[15]

  • C=C and C-N Ring Stretching: A series of bands in the 1400-1600 cm⁻¹ region corresponds to the stretching vibrations of the this compound ring.[16]

Data Presentation: Characteristic IR Absorption Frequencies
Functional Group Vibrational Mode Frequency Range (cm⁻¹)
N-HStretch3300 - 3500
C-H (Aromatic)Stretch3100 - 3150
C=C (Ring)Stretch1500 - 1600
C-N (Ring)Stretch1400 - 1500
C-H (Ring)Out-of-plane bend700 - 900
Experimental Protocol: Sample Preparation for IR Analysis
  • KBr Pellet Method (for solids):

    • Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar.

    • Press the mixture into a transparent pellet using a hydraulic press.

    • Place the pellet in the sample holder of the IR spectrometer for analysis.

  • Thin Film Method (for liquids or solutions):

    • Place a drop of the neat liquid sample or a concentrated solution between two salt plates (e.g., NaCl or KBr).

    • Gently press the plates together to form a thin film.

    • Mount the plates in the spectrometer for analysis.

UV-Visible (UV-Vis) Spectroscopy for Analyzing Electronic Properties

UV-Vis spectroscopy provides information about the electronic transitions within conjugated systems, such as the this compound ring.[9]

Application Note:

Unsubstituted this compound typically exhibits a strong absorption band around 210 nm, which is attributed to a π-π* electronic transition within the conjugated diene system of the ring.[16][17] The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the substituents on the this compound ring and the polarity of the solvent.[18] Extending the conjugation by adding chromophores to the ring will shift the λmax to longer wavelengths (a bathochromic or red shift).

Data Presentation: Typical UV-Vis Absorption Maxima
Compound Type Typical λmax (nm) Transition
Unsubstituted this compound~210 nmπ → π
This compound with Conjugated Substituents> 250 nmπ → π
Experimental Protocol: UV-Vis Spectrum Acquisition
  • Sample Preparation:

    • Prepare a dilute solution of the this compound compound in a UV-transparent solvent (e.g., ethanol, methanol, hexane) in a volumetric flask. The concentration should be chosen to yield an absorbance value between 0.1 and 1.0.

    • Prepare a blank solution using the same solvent.

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill one cuvette with the blank solution and another with the sample solution.

    • Record the spectrum over a suitable wavelength range (e.g., 200-400 nm), first running a baseline with the blank.

Application in Drug Development: Targeting Signaling Pathways

Many this compound-based compounds exert their therapeutic effects by modulating specific biological signaling pathways.[2][12] For example, some this compound derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells by targeting proteins in the Bcl-2 family, which are key regulators of the intrinsic apoptosis pathway.[2] Others function as inhibitors of tubulin polymerization or specific kinases, disrupting cell division and proliferation.[12][19][20]

Visualization: Intrinsic Apoptosis Pathway Modulation by this compound Derivatives

Apoptosis_Pathway cluster_mito Mitochondrion Bcl2 Bcl-2 / Bcl-XL (Anti-apoptotic) BaxBak Bax / Bak (Pro-apoptotic) Bcl2->BaxBak CytoC Cytochrome c BaxBak->CytoC release Apaf1 Apaf-1 CytoC->Apaf1 This compound This compound Derivative This compound->Bcl2 inhibits Casp9 Pro-Caspase-9 Apaf1->Casp9 activates Apoptosome Apoptosome (Active Caspase-9) Casp3 Pro-Caspase-3 Apoptosome->Casp3 activates ActiveCasp3 Active Caspase-3 Apoptosis Apoptosis ActiveCasp3->Apoptosis

Caption: Modulation of the intrinsic apoptosis pathway by inhibitory this compound compounds.

References

Application Notes and Protocols for the Use of Pyrrole as a Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The pyrrole nucleus is a five-membered aromatic heterocycle that is a fundamental structural motif in a vast array of natural products, pharmaceuticals, and functional materials.[1][2] Its presence in vital biological molecules such as heme, chlorophyll, and vitamin B12 underscores its significance in biological systems.[2][3] Consequently, this compound derivatives exhibit a wide spectrum of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties, making them highly sought-after targets in drug discovery.[4][5] This document provides detailed application notes and experimental protocols for the synthesis of this compound derivatives, focusing on key classical and modern synthetic methodologies. Quantitative data are summarized in tables for comparative analysis, and reaction mechanisms and experimental workflows are illustrated with diagrams.

Paal-Knorr this compound Synthesis

The Paal-Knorr synthesis is one of the most straightforward and widely used methods for the preparation of substituted pyrroles. It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or mildly acidic conditions.[6][7]

Reaction Mechanism

The reaction proceeds through the formation of a hemiaminal intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic this compound ring.[6]

Paal_Knorr_Mechanism R1_CO_R2 R'C(=O)CH₂CH₂C(=O)R'' Hemiaminal Hemiaminal Intermediate R1_CO_R2->Hemiaminal + R-NH₂ NH2R R-NH₂ NH2R->Hemiaminal Cyclic_Hemiaminal Cyclic Hemiaminal Hemiaminal->Cyclic_Hemiaminal Intramolecular Cyclization Dehydrated_Intermediate Dehydrated Intermediate Cyclic_Hemiaminal->Dehydrated_Intermediate - H₂O This compound Substituted this compound Dehydrated_Intermediate->this compound - H₂O

Caption: Paal-Knorr this compound Synthesis Mechanism.

General Experimental Workflow

The general workflow involves the reaction of the 1,4-dicarbonyl compound and the primary amine, followed by workup and purification.[2]

Paal_Knorr_Workflow Start Start Reactants Combine 1,4-Dicarbonyl and Primary Amine Start->Reactants Solvent_Catalyst Add Solvent and Catalyst (e.g., EtOH, AcOH) Reactants->Solvent_Catalyst Reaction Heat Reaction Mixture (Conventional or Microwave) Solvent_Catalyst->Reaction Monitoring Monitor Reaction Progress (TLC) Reaction->Monitoring Workup Workup: - Quench Reaction - Extraction - Washing Monitoring->Workup Reaction Complete Purification Purification: - Column Chromatography - Recrystallization Workup->Purification Product Isolated Substituted this compound Purification->Product

Caption: General experimental workflow for the Paal-Knorr synthesis.

Experimental Protocol: Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole[8]

Materials:

  • Aniline (186 mg, 2.0 mmol)

  • Hexane-2,5-dione (228 mg, 2.0 mmol)

  • Methanol (0.5 mL)

  • Concentrated Hydrochloric Acid (1 drop)

  • 0.5 M Hydrochloric Acid (5.0 mL)

  • Methanol/water (9:1) mixture for recrystallization

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine aniline, hexane-2,5-dione, and methanol.[8]

  • Add one drop of concentrated hydrochloric acid to the mixture.[8]

  • Heat the reaction mixture to reflux and maintain for 15 minutes.[8]

  • After the reflux period, cool the flask in an ice bath.[8]

  • Add 5.0 mL of 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.[8]

  • Collect the solid product by vacuum filtration.[8]

  • Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.[8]

Expected Yield: Approximately 52% (178 mg).[8]

Quantitative Data for Paal-Knorr Synthesis
1,4-Dicarbonyl CompoundAmineCatalystSolventConditionsYield (%)Reference
Hexane-2,5-dioneAnilineHClMethanolReflux, 15 min52[8]
Hexane-2,5-dione4-tert-butylanilineNoneSolvent-free100°C, 10 min95[7]
1,4-DiketonePrimary AmineAcetic AcidEthanolMicrowave, 80°C, 2-10 min65-89[1][9]
2,5-DimethoxytetrahydrofuranAnilineFeCl₃WaterRT, 30 min95[10]
Hexane-2,5-dioneBenzylamineSDSWater80°C, 1.5 h98[11]

Knorr this compound Synthesis

The Knorr this compound synthesis is a widely used method that involves the reaction of an α-amino-ketone with a compound containing an electron-withdrawing group α to a carbonyl group (e.g., a β-ketoester).[12][13]

Reaction Mechanism

The mechanism begins with the condensation of the amine and ketone to form an imine, which then tautomerizes to an enamine. This is followed by cyclization, elimination of water, and isomerization to the aromatic this compound.[12]

Knorr_Mechanism Amino_ketone α-Amino-ketone Imine Imine Intermediate Amino_ketone->Imine + β-Ketoester Ketoester β-Ketoester Ketoester->Imine Enamine Enamine Intermediate Imine->Enamine Tautomerization Cyclized_intermediate Cyclized Intermediate Enamine->Cyclized_intermediate Intramolecular Cyclization This compound Substituted this compound Cyclized_intermediate->this compound - H₂O, Isomerization

Caption: Knorr this compound Synthesis Mechanism.

General Experimental Workflow

A common procedure involves the in situ generation of the α-amino-ketone from an oxime, followed by condensation with the β-ketoester.[13]

Knorr_Workflow Start Start Oxime_prep Prepare Oxime from β-Ketoester and NaNO₂ Start->Oxime_prep Reduction Reduce Oxime in situ with Zinc Dust in Acetic Acid Oxime_prep->Reduction Condensation Condense with second equivalent of β-Ketoester Reduction->Condensation Reaction Heat Reaction Mixture Condensation->Reaction Workup Workup: - Quench with Water - Filtration Reaction->Workup Purification Purification: - Recrystallization Workup->Purification Product Isolated Substituted this compound Purification->Product Hantzsch_Mechanism Ketoester β-Ketoester Enamine Enamine Intermediate Ketoester->Enamine + R-NH₂ Amine R-NH₂ Amine->Enamine Haloketone α-Haloketone Adduct Adduct Haloketone->Adduct Enamine->Adduct + α-Haloketone Cyclized_intermediate Cyclized Intermediate Adduct->Cyclized_intermediate Intramolecular Cyclization This compound Substituted this compound Cyclized_intermediate->this compound - H₂O, -HX Hantzsch_Workflow Start Start Reactants Combine β-Ketoester, Amine, and α-Haloketone Start->Reactants Solvent Add Solvent Reactants->Solvent Reaction Heat Reaction Mixture Solvent->Reaction Workup Workup: - Extraction - Washing Reaction->Workup Purification Purification: - Column Chromatography Workup->Purification Product Isolated Substituted this compound Purification->Product Barton_Zard_Mechanism Nitroalkene Nitroalkene Adduct Michael Adduct Nitroalkene->Adduct Isocyanide α-Isocyanoacetate Enolate Isocyanide Enolate Isocyanide->Enolate Base Enolate->Adduct + Nitroalkene Cyclized_intermediate Cyclized Intermediate Adduct->Cyclized_intermediate 5-endo-dig cyclization Elimination_product After Nitro Elimination Cyclized_intermediate->Elimination_product - NO₂⁻ This compound Substituted this compound Elimination_product->this compound Tautomerization Barton_Zard_Workflow Start Start Reactants Combine Nitroalkene and α-Isocyanoacetate Start->Reactants Base_Solvent Add Base (e.g., DBU, t-BuOK) and Solvent (e.g., THF) Reactants->Base_Solvent Reaction Stir at Appropriate Temperature Base_Solvent->Reaction Workup Workup: - Quench Reaction - Extraction Reaction->Workup Purification Purification: - Column Chromatography Workup->Purification Product Isolated Substituted this compound Purification->Product Van_Leusen_Mechanism TosMIC TosMIC TosMIC_anion TosMIC Anion TosMIC->TosMIC_anion Base Enone Enone Adduct Michael Adduct Enone->Adduct TosMIC_anion->Adduct + Enone Cyclized_intermediate Cyclized Intermediate Adduct->Cyclized_intermediate 5-endo cyclization Elimination_product After Tosyl Elimination Cyclized_intermediate->Elimination_product - Tosyl group This compound Substituted this compound Elimination_product->this compound Tautomerization Van_Leusen_Workflow Start Start Reactants Combine Enone and TosMIC Start->Reactants Base_Solvent Add Base (e.g., NaH) and Solvent (e.g., DMSO/Et₂O) Reactants->Base_Solvent Reaction Stir at Room Temperature Base_Solvent->Reaction Workup Workup: - Quench Reaction - Extraction Reaction->Workup Purification Purification: - Column Chromatography Workup->Purification Product Isolated Substituted this compound Purification->Product

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Functionalized Pyrroles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Pyrrole scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active compounds.[1] Traditional methods for this compound synthesis often require long reaction times, harsh conditions, and can result in low yields. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations, offering advantages such as rapid reaction rates, higher yields, and cleaner reaction profiles.[2][3] This document provides detailed protocols and application notes for the microwave-assisted synthesis of functionalized pyrroles via several key methodologies, including the Paal-Knorr condensation, Hantzsch this compound synthesis, and multicomponent reactions. The use of microwave irradiation can dramatically reduce reaction times and, in some cases, allows for solvent-free conditions, aligning with the principles of green chemistry.[2][4]

I. Microwave-Assisted Paal-Knorr this compound Synthesis

The Paal-Knorr synthesis is a classic and widely used method for the preparation of pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849).[5] Microwave irradiation significantly accelerates this reaction, often reducing reaction times from hours to minutes.[2][6][7]

General Reaction Scheme:

cluster_0 Paal-Knorr this compound Synthesis cluster_1 Microwave Conditions 1,4-Diketone This compound 1,4-Diketone->this compound + R'-NH2 Primary_Amine Microwave Microwave Irradiation (e.g., 120-150 °C, 2-10 min) Solvent Acetic Acid or Solvent-Free

Caption: General scheme of the microwave-assisted Paal-Knorr this compound synthesis.

Experimental Protocol: Synthesis of N-Substituted Pyrroles from 2,5-Hexanedione (B30556)

This protocol describes the synthesis of N-substituted pyrroles from 2,5-hexanedione and various primary amines under microwave irradiation, catalyzed by N-bromosuccinimide (NBS) in solvent-free conditions.[2]

Materials:

  • 2,5-Hexanedione

  • Primary amine (e.g., aniline, benzylamine)

  • N-bromosuccinimide (NBS)

  • Microwave reactor

  • Glass reaction vessel suitable for microwave synthesis

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a microwave process vial, combine 2,5-hexanedione (1 mmol), the primary amine (1 mmol), and N-bromosuccinimide (NBS) as a catalyst.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a specified temperature and time (see table below for examples).

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Extract the reaction mixture with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-substituted this compound.

Data Presentation: Paal-Knorr Synthesis of N-Substituted Pyrroles
EntryAmineCatalystPower (W)Time (min)Yield (%)
1AnilineNBS120295
24-MethylanilineNBS1202.592
34-MethoxyanilineNBS120390
4BenzylamineNBS120296

Data adapted from a representative solvent-free, NBS-catalyzed microwave-assisted Paal-Knorr synthesis.[2]

Experimental Workflow: Microwave-Assisted Paal-Knorr Synthesis

G start Start reagents Combine 1,4-Diketone, Primary Amine, and Catalyst in Microwave Vial start->reagents microwave Microwave Irradiation (Set Temperature and Time) reagents->microwave cooling Cool to Room Temperature microwave->cooling extraction Extract with Ethyl Acetate cooling->extraction washing Wash with Brine, Dry over Na2SO4 extraction->washing evaporation Concentrate under Reduced Pressure washing->evaporation purification Purify by Column Chromatography evaporation->purification product Isolated Functionalized this compound purification->product

Caption: Workflow for the microwave-assisted Paal-Knorr synthesis of pyrroles.

II. Microwave-Assisted Hantzsch this compound Synthesis

The Hantzsch this compound synthesis is a multicomponent reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine.[1] This method allows for the synthesis of highly substituted pyrroles. Microwave assistance can lead to solvent-free conditions and significantly reduced reaction times.[2][8]

General Reaction Scheme:

cluster_0 Hantzsch this compound Synthesis cluster_1 Microwave Conditions beta-Ketoester This compound beta-Ketoester->this compound + R''-NH2 alpha-Haloketone Amine Microwave Microwave Irradiation (e.g., 450 W, Neat) Solvent Solvent-Free

Caption: General scheme of the microwave-assisted Hantzsch this compound synthesis.

Experimental Protocol: Synthesis of N-Substituted 2-Methyl-1H-pyrrole-3-carboxylate Derivatives

This protocol describes a solvent- and catalyst-free, three-component, one-pot synthesis of N-substituted 2-methyl-1H-pyrrole-3-carboxylate derivatives under microwave irradiation.[9]

Materials:

Procedure:

  • In a microwave process vial, mix the α-bromoacetophenone (1.0 mmol), ethyl acetoacetate (2.5 mmol), and the primary amine (1.0 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the neat mixture at 450 W for the specified time (see table below).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Add a small amount of ethanol to the reaction mixture and cool to induce crystallization.

  • Collect the solid product by filtration and wash with cold ethanol to afford the pure this compound derivative.

Data Presentation: Hantzsch Synthesis of this compound Derivatives
EntryAmineα-BromoacetophenoneTime (min)Power (W)Yield (%)
1Aniline2-Bromo-1-phenylethanone545085
24-Chloroaniline2-Bromo-1-phenylethanone645082
3Benzylamine2-Bromo-1-phenylethanone445088
4Aniline2-Bromo-1-(4-chlorophenyl)ethanone545083

Data adapted from a representative solvent-free, catalyst-free microwave-assisted Hantzsch synthesis.[9]

Experimental Workflow: Microwave-Assisted Hantzsch Synthesis

G start Start reagents Combine α-Bromoacetophenone, Ethyl Acetoacetate, and Primary Amine in Microwave Vial (Neat) start->reagents microwave Microwave Irradiation (Set Power and Time) reagents->microwave cooling Cool to Room Temperature microwave->cooling crystallization Add Ethanol and Cool to Induce Crystallization cooling->crystallization filtration Filter and Wash with Cold Ethanol crystallization->filtration product Isolated Functionalized this compound filtration->product

Caption: Workflow for the microwave-assisted Hantzsch synthesis of pyrroles.

III. Microwave-Assisted Multicomponent Synthesis of Pyrroles

Multicomponent reactions (MCRs) are highly efficient for generating molecular diversity by combining three or more reactants in a single step.[4][10] Microwave irradiation can further enhance the efficiency of these reactions.[4]

General Reaction Scheme:

cluster_0 Multicomponent this compound Synthesis cluster_1 Microwave Conditions Component_A This compound Component_A->this compound Component_B Component_C Microwave Microwave Irradiation (e.g., 100 W, 1 h) Solvent Ethanol

Caption: General scheme for a microwave-assisted multicomponent this compound synthesis.

Experimental Protocol: Synthesis of 6-(Pyrrolyl)coumarin Derivatives

This protocol details an indium(III) catalyzed one-pot, three-component synthesis of 6-(pyrrolyl)coumarin derivatives under microwave irradiation.[9]

Materials:

  • 6-Aminocoumarin

  • β-Nitrostyrene

  • Dialkyl acetylenedicarboxylate (B1228247)

  • Indium(III) chloride (InCl₃)

  • Ethanol

  • Microwave reactor

  • Glass reaction vessel suitable for microwave synthesis

  • Purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • To a microwave process vial, add 6-aminocoumarin (1.0 equiv.), β-nitrostyrene (1.2 equiv.), dialkyl acetylenedicarboxylate (1.2 equiv.), and indium(III) chloride (30 mol%) in ethanol (2 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 100 W for 1 hour.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired 6-(pyrrolyl)coumarin derivative.

Data Presentation: Multicomponent Synthesis of 6-(Pyrrolyl)coumarin Derivatives
Entry6-Aminocoumarinβ-NitrostyreneDialkyl AcetylenedicarboxylateTime (h)Power (W)Yield (%)
16-Aminocoumarinβ-NitrostyreneDiethyl acetylenedicarboxylate110078
26-Aminocoumarin4-Chloro-β-nitrostyreneDiethyl acetylenedicarboxylate110075
36-Aminocoumarin4-Methyl-β-nitrostyreneDiethyl acetylenedicarboxylate110080
46-Aminocoumarinβ-NitrostyreneDimethyl acetylenedicarboxylate110076

Data adapted from a representative indium(III) catalyzed, microwave-assisted three-component synthesis.[9]

Experimental Workflow: Microwave-Assisted Multicomponent Synthesis

G start Start reagents Combine 6-Aminocoumarin, β-Nitrostyrene, Dialkyl Acetylenedicarboxylate, and InCl3 in Ethanol in a Microwave Vial start->reagents microwave Microwave Irradiation (Set Power and Time) reagents->microwave cooling Cool to Room Temperature microwave->cooling concentration Remove Solvent under Reduced Pressure cooling->concentration purification Purify by Column Chromatography concentration->purification product Isolated Functionalized this compound purification->product

Caption: Workflow for the microwave-assisted multicomponent synthesis of pyrroles.

Microwave-assisted synthesis provides a rapid, efficient, and often more environmentally friendly approach to the synthesis of functionalized pyrroles compared to conventional heating methods. The protocols outlined in these application notes for Paal-Knorr, Hantzsch, and multicomponent reactions demonstrate the significant advantages of microwave technology in reducing reaction times and improving yields. These methods are highly valuable for researchers in academia and industry, particularly in the fields of medicinal chemistry and drug discovery, enabling the rapid generation of diverse this compound libraries for biological screening.

References

Pyrrole-Based Catalysts: Versatile Tools in Asymmetric Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Pyrrole-based structures, particularly the chiral pyrrolidine (B122466) scaffold, are central to the field of asymmetric organocatalysis. These catalysts, most notably L-proline and its derivatives, have emerged as powerful tools for the stereoselective synthesis of complex organic molecules, a critical aspect of drug discovery and development. Their ability to operate under mild, often environmentally benign conditions, and their capacity to mimic the catalytic activity of natural enzymes make them highly attractive for synthetic chemists.

This document provides detailed application notes and experimental protocols for key organic reactions catalyzed by this compound-based catalysts. It is intended to serve as a practical guide for researchers in academia and industry, offering insights into reaction mechanisms, experimental setups, and expected outcomes.

Asymmetric Aldol (B89426) Reaction Catalyzed by L-Proline

The proline-catalyzed aldol reaction is a cornerstone of organocatalysis, providing a direct route to chiral β-hydroxy carbonyl compounds.[1] The reaction proceeds through an enamine-based catalytic cycle, where proline reacts with a ketone or aldehyde donor to form a nucleophilic enamine intermediate. This intermediate then attacks the carbonyl group of an aldehyde acceptor, leading to the formation of a new carbon-carbon bond with high stereocontrol.[1][2]

Catalytic Cycle: Proline-Catalyzed Aldol Reaction

Aldol_Cycle Proline L-Proline Catalyst Enamine Chiral Enamine Intermediate Proline->Enamine + Ketone - H₂O Ketone Ketone (Donor) Aldehyde Aldehyde (Acceptor) Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde Product β-Hydroxy Ketone (Product) Iminium->Product + H₂O Water1 H₂O Product->Proline - Catalyst Water2 H₂O

Caption: Enamine catalytic cycle for the L-proline-catalyzed aldol reaction.

Quantitative Data
EntryAldehydeKetoneSolventCatalyst Loading (mol%)Time (h)Yield (%)dr (anti:syn)ee (%) (anti)
14-Nitrobenzaldehyde (B150856)CyclohexanoneMeOH/H₂O (2:1)20199595:599
2BenzaldehydeCyclohexanoneMeOH/H₂O (2:1)20198592:898
3IsovaleraldehydeCyclohexanoneMeOH/H₂O (2:1)30486394:696
44-NitrobenzaldehydeAcetone (B3395972)DCM1024-72--52

Data is compiled from representative literature procedures.[1][2] Results may vary based on specific substrate and reaction conditions.

Experimental Protocol: Asymmetric Aldol Reaction of 4-Nitrobenzaldehyde and Cyclohexanone

Materials:

Procedure:

  • To a stirred solution of (S)-proline (0.05 mmol, 20 mol%) in a 2:1 mixture of methanol and water (1.0 mL) is added 4-nitrobenzaldehyde (0.25 mmol).

  • Cyclohexanone (2.5 mmol, 10 equivalents) is then added to the reaction mixture.

  • The reaction is stirred at room temperature for 19 hours and the progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired β-hydroxy ketone.

  • The diastereomeric ratio and enantiomeric excess are determined by ¹H NMR and chiral High-Performance Liquid Chromatography (HPLC) analysis, respectively.[1]

Asymmetric Michael Addition Catalyzed by Pyrrolidine Derivatives

The asymmetric Michael addition is a powerful C-C bond-forming reaction for the construction of 1,5-dicarbonyl compounds and their derivatives. Pyrrolidine-based catalysts, particularly diarylprolinol silyl (B83357) ethers, are highly effective in catalyzing the addition of aldehydes and ketones to nitroolefins and other Michael acceptors with excellent stereocontrol.[3] The reaction proceeds via an enamine intermediate, similar to the aldol reaction.

Experimental Workflow: Asymmetric Michael Addition

Michael_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Catalyst Add Pyrrolidine Catalyst Solvent Add Solvent Catalyst->Solvent Acceptor Add Michael Acceptor (e.g., Nitroolefin) Solvent->Acceptor Donor Add Carbonyl Donor (e.g., Aldehyde) Acceptor->Donor Stir Stir at Controlled Temperature Donor->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Yield Determine Yield Purify->Yield Dr_ee Determine dr and ee (NMR, Chiral HPLC) Purify->Dr_ee Catalyst_Synthesis Start (S)-Diphenylprolinol in Dichloromethane Cool Cool to -78 °C Start->Cool Add_TEA Add Triethylamine Cool->Add_TEA Add_TMSOTf Add Trimethylsilyl trifluoromethanesulfonate (TMSOTf) dropwise Add_TEA->Add_TMSOTf Warm_0C Warm to 0 °C Add_TMSOTf->Warm_0C Warm_RT Warm to Room Temp. Warm_0C->Warm_RT Quench Quench with sat. aq. NaHCO₃ Warm_RT->Quench Extract Extract with Dichloromethane Quench->Extract Dry Dry over Na₂SO₄ Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

References

Application Notes and Protocols for the Functionalization of the Pyrrole Ring at the N-Position

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrole ring is a fundamental five-membered aromatic heterocycle present in a vast array of natural products, pharmaceuticals, and functional materials.[1][2] Its unique electronic properties make it a privileged scaffold in medicinal chemistry.[3] Functionalization of the this compound ring is a key strategy for modulating the physicochemical and biological properties of these molecules. Modification at the nitrogen atom (N-position), in particular, offers a powerful handle to influence a compound's lipophilicity, metabolic stability, and target-binding interactions, making it a critical step in drug discovery and development.[4][5]

These application notes provide an overview of the primary methods for N-functionalization of the this compound ring, including N-alkylation, N-arylation, N-acylation, and the introduction of protecting groups. Detailed protocols for key reactions are provided to guide researchers in the synthesis of novel N-substituted this compound derivatives.

Application Notes

The functionalization of the this compound nitrogen is contingent on the acidity of the N-H proton (pKa ≈ 17.5), which can be readily removed by a suitable base to form a nucleophilic pyrrolide anion.[6][7] This anion can then react with various electrophiles to introduce a wide range of substituents at the nitrogen atom. The choice of base, solvent, and reaction conditions is crucial for achieving high regioselectivity for N-functionalization over potential C-functionalization.[6][8]

N-Alkylation

N-alkylation introduces an alkyl group onto the this compound nitrogen. This is typically achieved by deprotonating the this compound with a base, followed by nucleophilic attack of the resulting pyrrolide anion on an alkyl halide.[8] Common bases used include sodium hydride (NaH), potassium carbonate (K₂CO₃), and potassium hydroxide (B78521) (KOH).[4][8][9] The reaction is generally carried out in polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).[6][8] The choice of a less polar solvent can sometimes minimize C-alkylation as a side reaction.[8]

N-Arylation

The introduction of an aryl group at the this compound nitrogen, or N-arylation, is a significant transformation for creating compounds with applications in pharmaceuticals and materials science.[10] Copper-catalyzed cross-coupling reactions are among the most efficient methods for achieving this.[10][11] These reactions typically involve coupling the this compound with an aryl halide (iodide or bromide) in the presence of a copper catalyst (e.g., CuI or Cu₂O), a ligand (often a diamine), and a base (e.g., K₃PO₄ or Cs₂CO₃).[11][12][13]

N-Acylation

N-acylation involves the introduction of an acyl group to the this compound nitrogen. This can be achieved using acylating agents such as acyl halides or anhydrides.[14] The regioselectivity between N-acylation and C-acylation can be controlled by the reaction conditions.[14] The use of a base promotes the formation of the pyrrolide anion, which favors N-acylation. N-acylpyrroles are valuable intermediates in organic synthesis and are also found in some biologically active molecules.[15]

N-Protecting Groups

In multi-step syntheses, it is often necessary to protect the this compound nitrogen to prevent unwanted side reactions and to direct functionalization to the carbon atoms of the ring.[6][16] An ideal protecting group should be easy to introduce, stable under various reaction conditions, and readily removable under mild conditions.[17] Common protecting groups for the this compound nitrogen include sulfonyl groups (e.g., tosyl), carbamates (e.g., Boc, Fmoc, Troc), and silyl (B83357) groups (e.g., TIPS).[16][17][18] The electron-withdrawing nature of many protecting groups, such as sulfonyl groups, can also enhance the stability of the this compound ring.[16][17]

Quantitative Data Presentation

The following tables summarize typical quantitative data for various N-functionalization reactions of this compound derivatives, based on literature precedents. Actual yields may vary depending on the specific substrates and reaction conditions.

Table 1: N-Alkylation of this compound Derivatives

This compound SubstrateAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
2-chloro-1-(1H-pyrrol-2-yl)ethanoneAlkyl halideK₂CO₃DMFRT - 602 - 14Varies[4]
3,4-diethyl-2,5-dimethyl-1H-pyrroleAlkyl halideNaHDMF0 - RT2 - 24Varies[8]
This compoundAlkyl halidesKOHIonic LiquidRT0.5 - 285-98[9]

Table 2: Copper-Catalyzed N-Arylation of Pyrroles

This compound SubstrateAryl HalideCatalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
This compoundAryl iodidesCuI / DMEDAK₃PO₄DMF110Good[11]
This compoundAryl iodidesCu₂OCs₂CO₃DMSO110Good[11]
This compoundAryl iodides/bromidesCuI / DiamineVariesVariesVariesGood[12][13]

Table 3: N-Acylation of this compound Derivatives

This compound SubstrateAcylating AgentActivating Agent/CatalystBaseSolventTemperature (°C)TimeYield (%)Reference
N-Fmoc-pyrroleAcetic AcidTf₂OPyridine (B92270)DCM0< 30 min75[16]
N-Troc-pyrroleAcetic AcidTf₂OPyridineDCM0< 30 min81[16]
N-Troc-pyrroleBenzoic AcidTf₂OPyridineDCM01-3 h85[16][19]
This compoundBenzoyl chlorideNoneNoneIonic LiquidRT0.5 h96[20]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of a Substituted this compound

This protocol is adapted for the N-alkylation of a substituted this compound using sodium hydride and an alkyl halide.[8]

Materials:

  • Substituted this compound (e.g., 3,4-diethyl-2,5-dimethyl-1H-pyrrole) (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1-1.2 eq)

  • Alkyl halide (e.g., iodomethane, benzyl (B1604629) bromide) (1.1-1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Dry, two-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Syringes

Procedure:

  • Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the substituted this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF via syringe to dissolve the this compound (typical concentration 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1-1.2 eq) portion-wise.

  • Stirring: Stir the mixture at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the pyrrolide anion.[8]

  • Alkylation: Slowly add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield the pure N-alkylated product.

Protocol 2: General Procedure for Copper-Catalyzed N-Arylation of this compound

This protocol describes a general method for the N-arylation of this compound with an aryl iodide using a copper-diamine catalyst system.[12][13]

Materials:

  • This compound (1.2 eq)

  • Aryl iodide (1.0 eq)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • N,N'-Dimethylethylenediamine (DMEDA) (10-20 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (2.0 eq)

  • Anhydrous toluene (B28343) or dioxane

  • Oven-dried Schlenk tube or sealed vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., argon)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or sealed vial, add CuI (5-10 mol%), K₃PO₄ (2.0 eq), and a magnetic stir bar.

  • Reagent Addition: Under an inert atmosphere, add the aryl iodide (1.0 eq), followed by the solvent (toluene or dioxane).

  • Ligand and Nucleophile Addition: Add DMEDA (10-20 mol%) and then this compound (1.2 eq) via syringe.

  • Reaction: Seal the tube or vial and heat the reaction mixture in an oil bath at 110 °C with vigorous stirring for 24-48 hours.

  • Cooling and Filtration: After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature. Dilute with ethyl acetate (B1210297) and filter through a pad of Celite.

  • Concentration: Rinse the pad with additional ethyl acetate and concentrate the combined filtrates under reduced pressure.

  • Purification: Purify the resulting residue by flash column chromatography on silica gel to afford the N-arylthis compound.

Protocol 3: General Procedure for N-Acylation of a Protected this compound

This protocol is for the 2-acylation of an N-alkoxycarbonyl protected this compound using a carboxylic acid activated with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O).[16][19]

Materials:

  • N-alkoxycarbonyl this compound (e.g., N-Troc-pyrrole) (1.0 eq)

  • Carboxylic acid (1.0 eq)

  • Trifluoromethanesulfonic anhydride (Tf₂O) (1.1 eq)

  • Pyridine (1.1 eq)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Nitrogen-purged flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen)

Procedure:

  • Reaction Setup: To a nitrogen-purged flask containing the N-alkoxycarbonyl this compound (1.0 eq) and the carboxylic acid (1.0 eq) in dry DCM, cool the solution to 0 °C.

  • Activator Addition: Add pyridine (1.1 eq), followed by the dropwise addition of Tf₂O (1.1 eq).

  • Reaction: Stir the mixture at 0 °C. The reaction is typically complete in under 30 minutes. Monitor by TLC.

  • Quenching: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (2x).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Concentration and Purification: Filter and concentrate the solution in vacuo. Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

G cluster_workflow General Workflow for N-Functionalization of this compound start Start: this compound Derivative deprotonation Deprotonation (e.g., NaH, K2CO3) start->deprotonation anion Pyrrolide Anion deprotonation->anion electrophile Add Electrophile (Alkyl Halide, Aryl Halide, Acyl Halide) anion->electrophile Reacts with reaction Nucleophilic Substitution or Cross-Coupling electrophile->reaction product N-Functionalized this compound reaction->product workup Work-up & Purification product->workup final_product Final Product workup->final_product

Caption: General workflow for the N-functionalization of this compound.

G cluster_drug_discovery Role of N-Functionalization in Drug Discovery cluster_properties Modulation of Properties cluster_outcomes Improved Pharmacological Profile This compound This compound Scaffold n_func N-Functionalization (Alkylation, Arylation, Acylation) This compound->n_func solubility Solubility n_func->solubility lipophilicity Lipophilicity (LogP) n_func->lipophilicity metabolic_stability Metabolic Stability n_func->metabolic_stability h_bond H-Bonding Capacity n_func->h_bond adme ADME Properties (Absorption, Distribution, Metabolism, Excretion) solubility->adme lipophilicity->adme metabolic_stability->adme target_binding Target Binding Affinity & Selectivity h_bond->target_binding bioactivity Enhanced Biological Activity (e.g., Anticancer, Antimicrobial) target_binding->bioactivity adme->bioactivity drug_candidate Optimized Drug Candidate bioactivity->drug_candidate

Caption: Impact of N-functionalization on drug properties.

Conclusion

The functionalization of the this compound ring at the N-position is a cornerstone of synthetic and medicinal chemistry. The methods of N-alkylation, N-arylation, and N-acylation, along with the strategic use of N-protecting groups, provide a versatile toolkit for chemists to synthesize a wide array of novel compounds. This control over the molecular architecture of this compound-containing molecules is crucial for the development of new therapeutic agents and advanced materials. The protocols and data presented herein serve as a practical guide for researchers aiming to leverage N-functionalization in their scientific endeavors.

References

Application Notes and Protocols for Solid-Phase Synthesis of Combinatorial Pyrrole Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the solid-phase synthesis of combinatorial pyrrole libraries. The methodologies described herein are based on the robust Hantzsch this compound synthesis, adapted for solid-phase organic synthesis (SPOS) utilizing a split-and-pool strategy to generate a diverse collection of this compound derivatives. These compounds are of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active molecules.

Introduction

This compound scaffolds are a cornerstone in the development of novel therapeutics, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Combinatorial chemistry, coupled with solid-phase synthesis, offers a powerful platform for the rapid generation of large and diverse libraries of this compound-containing small molecules for high-throughput screening.[2][3] The Hantzsch this compound synthesis, a classic multi-component reaction, is particularly well-suited for SPOS due to its tolerance of a wide range of functional groups and generally high yields.[2]

This application note details a split-and-pool approach for the synthesis of a combinatorial this compound library on a solid support. This strategy enables the efficient creation of a large number of unique compounds, which can then be screened for biological activity. As a relevant example, the antiproliferative activity of such libraries has been demonstrated against cancer cell lines with dysregulated c-Myc expression, a key oncogene implicated in many human cancers.[1][3]

Data Presentation

The following tables summarize the quantitative data obtained from the solid-phase synthesis of a representative combinatorial this compound library.

Table 1: Summary of Overall Library Synthesis Yield and Purity

ParameterValue
Total Number of Compounds Synthesized211
Number of Primary Amine Building Blocks60
Number of α-Bromoketone Building Blocks4
Average Yield per Pool85%
Average Purity per Pool75%

Data is based on a representative synthesis of a 211-member this compound library.[3]

Table 2: Representative Yields and Purity of Individual this compound Pools

Pool IDPrimary Amineα-BromoketoneYield (%)Purity (%)
A1Benzylamine2-Bromoacetophenone8878
A2Benzylamine3-Bromopropiophenone8272
B1Cyclohexylamine2-Bromoacetophenone9181
B2Cyclohexylamine3-Bromopropiophenone8575
C14-Methoxybenzylamine2-Bromoacetophenone8679
C24-Methoxybenzylamine3-Bromopropiophenone8070

Note: The data in this table is representative and intended to illustrate the expected outcomes.

Experimental Protocols

The following are detailed protocols for the key experiments in the solid-phase synthesis of a combinatorial this compound library.

Protocol 1: Preparation of Acetoacetylated Rink Amide Resin
  • Resin Swelling: Swell Rink amide resin (1.0 g, 0.5 mmol/g loading) in N,N-dimethylformamide (DMF, 10 mL) for 1 hour in a solid-phase synthesis vessel.

  • Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine (B6355638) in DMF (10 mL). Agitate the resin for 30 minutes. Drain the solution and wash the resin thoroughly with DMF (3 x 10 mL), dichloromethane (B109758) (DCM, 3 x 10 mL), and DMF (3 x 10 mL).

  • Acetoacetylation: To the swollen and deprotected resin, add a solution of diketene (B1670635) (5 mmol, 10 eq.) in anhydrous tetrahydrofuran (B95107) (THF, 10 mL). Agitate the mixture at room temperature for 12 hours.

  • Washing: Drain the reaction mixture and wash the resin with THF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL). Dry the resin under vacuum.

Protocol 2: Split-and-Pool Synthesis of the this compound Library
  • Resin Splitting: Distribute the acetoacetylated Rink amide resin equally into the desired number of reaction vessels (e.g., 60 vessels for 60 different primary amines).

  • Enamine Formation:

    • To each vessel, add a unique primary amine (5 mmol, 10 eq.) dissolved in a 1:1 mixture of trimethyl orthoformate and ethanol (B145695) (5 mL).

    • Add acetic acid (0.5 mmol, 1 eq.) as a catalyst.

    • Agitate the reaction mixtures at 60°C for 6 hours.

    • Drain the solutions and wash the resin in each vessel with methanol (B129727) (3 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).

  • Resin Pooling and Splitting:

    • Combine all portions of the resin into a single vessel.

    • Wash the combined resin with DMF (3 x 20 mL) and DCM (3 x 20 mL).

    • Thoroughly mix the pooled resin to ensure randomization.

    • Re-distribute the pooled resin equally into the number of reaction vessels corresponding to the number of α-bromoketones (e.g., 4 vessels).

  • Hantzsch Cyclization:

    • To each vessel, add a unique α-bromoketone (5 mmol, 10 eq.) and diisopropylethylamine (DIPEA, 10 mmol, 20 eq.) in N-methyl-2-pyrrolidone (NMP, 5 mL).

    • Agitate the reaction mixtures at 80°C for 12 hours.

    • Drain the solutions and wash the resin in each vessel with NMP (3 x 5 mL), DCM (3 x 5 mL), and methanol (3 x 5 mL).

  • Final Washing and Drying: Wash the resin in each vessel with DCM (3 x 5 mL) and dry under vacuum. Each vessel now contains a pool of this compound derivatives.

Protocol 3: Cleavage of Pyrroles from the Solid Support
  • Resin Preparation: Swell the dried resin from each pool in DCM (5 mL) for 30 minutes.

  • Cleavage: Add a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (B1312306) (TIS), and 2.5% water (5 mL) to each vessel.

  • Reaction: Agitate the mixture at room temperature for 2 hours.

  • Product Collection: Filter the resin and collect the filtrate. Wash the resin with additional DCM (2 x 2 mL).

  • Solvent Evaporation: Combine the filtrates and washings for each pool and concentrate under reduced pressure to yield the crude this compound library pool.

  • Purification and Analysis: The crude products can be purified by preparative HPLC and analyzed by LC-MS and ¹H NMR.

Visualizations

Experimental Workflow

The following diagram illustrates the split-and-pool strategy for the solid-phase synthesis of the combinatorial this compound library.

G cluster_0 Step 1: Resin Preparation cluster_1 Step 2: Split-and-Pool (Amines) cluster_2 Step 3: Split-and-Pool (α-Bromoketones) cluster_3 Step 4: Cleavage & Isolation A Rink Amide Resin B Acetoacetylated Resin A->B Diketene C Split Resin B->C D1 Vessel 1 + Amine 1 C->D1 D2 Vessel 2 + Amine 2 C->D2 Dn Vessel n + Amine n C->Dn E Pool Resin D1->E D2->E Dn->E F Split Resin E->F G1 Vessel 1 + α-Bromoketone 1 F->G1 G2 Vessel 2 + α-Bromoketone 2 F->G2 Gm Vessel m + α-Bromoketone m F->Gm H Final Resin Pools G1->H G2->H Gm->H I Cleavage (TFA) H->I J This compound Library Pools I->J G cluster_0 Extracellular Signals cluster_1 Cell Surface Receptors cluster_2 Intracellular Signaling Cascades cluster_3 Nucleus cluster_4 Cellular Response GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinases (RTKs) GrowthFactors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK cMyc c-Myc Transcription ERK->cMyc Activates MycMax Myc-Max Heterodimer cMyc->MycMax TargetGenes Target Gene Expression MycMax->TargetGenes Regulates Proliferation Cell Proliferation TargetGenes->Proliferation Apoptosis Inhibition of Apoptosis TargetGenes->Apoptosis This compound This compound Inhibitor This compound->MycMax Inhibits (Potential Mechanism)

References

Application Notes and Protocols for HPLC and GC-MS Analysis of Pyrrole Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and standardized protocols for the qualitative and quantitative analysis of pyrrole reaction mixtures using High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection and Gas Chromatography-Mass Spectrometry (GC-MS). These methodologies are intended for researchers, scientists, and drug development professionals to ensure accurate and reproducible results.

Application Note 1: HPLC-UV/MS Analysis of this compound Reaction Mixtures

1. Introduction

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound derivatives, particularly those that are non-volatile, polar, or thermally labile. Coupled with a Diode Array Detector (DAD) for UV-Vis absorbance or a Mass Spectrometer (MS) for mass-to-charge ratio detection, HPLC provides robust separation and sensitive detection. Reversed-phase chromatography using a C18 column is the most common approach for separating this compound compounds from complex reaction mixtures. This note details a validated method for the analysis of a substituted this compound carboxylic acid and its impurities.

2. Experimental Protocols

2.1. Sample Preparation

Proper sample preparation is critical to protect the analytical column and ensure reproducible results.[1]

  • Stock Solution Preparation: Accurately weigh 10 mg of the this compound reaction mixture and transfer it to a 100 mL volumetric flask. Dissolve the sample in a 50:50 (v/v) mixture of water and methanol. Sonicate for 1 minute to ensure complete dissolution and then dilute to the final volume with the same solvent mixture to achieve a concentration of 100 µg/mL.[2]

  • Working Solution and Calibration Standards: Prepare working solutions and calibration standards by performing serial dilutions of the stock solution into the mobile phase.[3] For quantitative analysis, a concentration range of 6.25–50.00 µg/mL is often suitable.[2]

  • Filtration: Before injection, filter all samples and standards through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter.[2][4]

2.2. Instrumentation and Chromatographic Conditions

The following conditions are optimized for the separation of polar and non-volatile this compound derivatives.

  • Instrument: A standard HPLC or UHPLC system equipped with a pump, autosampler, column oven, and a DAD or MS detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase:

    • Isocratic Elution: A mixture of Acetonitrile and Phosphate (B84403) buffer (50:50, v/v). The buffer can be prepared by dissolving 0.136 g of potassium dihydrogen phosphate in 1000 mL of water and adjusting the pH to 3.0 with phosphoric acid.[2][5]

    • Gradient Elution (for MS): Mobile Phase A: 0.1% formic acid in water. Mobile Phase B: 0.1% formic acid in acetonitrile.[4][6] A typical gradient might be: 0-1 min, 5% B; 1-10 min, 5-80% B; 10-14 min, 80% B; 14-15 min, 80-5% B; 15-16 min, 5% B.[6]

  • Flow Rate: 1.0 mL/min for standard HPLC[2][5] or 0.3 mL/min for UHPLC-MS.[4][6]

  • Column Temperature: 30-40 °C.[2][4]

  • Injection Volume: 5-20 µL.[2][4]

  • Detection:

    • UV/DAD: Monitor at a wavelength appropriate for the analyte, for example, 225 nm.[5]

    • MS (ESI): Electrospray ionization (ESI) in positive or negative ion mode.[4] For targeted quantitative analysis, use Multiple Reaction Monitoring (MRM).[4][6]

2.3. Data Analysis

  • Qualitative Analysis: Identify compounds based on their retention times and, if using MS, their mass spectra.

  • Quantitative Analysis: Generate a calibration curve by plotting the peak area of the analyte against its concentration for the prepared standards. Use this curve to determine the concentration of the analyte in unknown samples.[3]

3. Data Presentation

Quantitative method performance data is crucial for validation. The table below summarizes typical performance metrics for the analysis of pyrrolizidine (B1209537) alkaloids (PAs), a class of this compound-containing compounds, using UHPLC-MS/MS.

Table 1: HPLC-MS/MS Method Performance for Quantitative Analysis of Pyrrolizidine Alkaloids

Parameter Result Range Reference
Limit of Detection (LOD) 0.015–0.75 µg/kg [6][7]
Limit of Quantification (LOQ) 0.05–2.5 µg/kg [6][7]
Intraday Precision (RSD) < 15% [6][7]
Interday Precision (RSD) < 15% [6][7]

| Average Recovery | 64.5–112.2% |[6][7] |

4. Workflow Visualization

The logical flow of the HPLC analysis protocol is depicted below.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV/MS Analysis cluster_data Data Processing A Weigh Reaction Mixture B Dissolve in Solvent (e.g., Water/Methanol) A->B C Sonicate to Dissolve B->C D Dilute to Final Volume (Stock Solution) C->D E Prepare Working Standards D->E F Filter Sample (0.22 µm) E->F G Inject Sample into HPLC F->G To Instrument H Separation on C18 Column G->H I Detection (UV or MS) H->I J Integrate Peak Areas I->J Raw Data K Generate Calibration Curve J->K L Quantify Analytes K->L

Figure 1: HPLC Analysis Workflow.

Application Note 2: GC-MS Analysis of this compound Reaction Mixtures

1. Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds.[8] For many this compound derivatives, especially those with polar functional groups (-OH, -NH, -COOH), a derivatization step is required to increase their volatility and thermal stability.[9][10] Silylation, which replaces active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group, is a common and effective derivatization method.[11] This note provides a protocol for the GC-MS analysis of this compound mixtures, including a necessary derivatization step.

2. Experimental Protocols

2.1. Sample Preparation and Derivatization

  • Initial Sample Prep: Dissolve the this compound reaction mixture in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol) to a concentration of 10-100 µg/mL.[4]

  • Derivatization (Silylation):

    • Transfer a known volume (e.g., 100 µL) of the sample solution to a clean, dry vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[11]

    • Seal the vial and heat at 75 °C for 30-45 minutes to ensure the reaction goes to completion.[11]

    • Cool the vial to room temperature before injection. The sample is now ready for GC-MS analysis.

2.2. Instrumentation and Chromatographic Conditions

  • Instrument: A standard GC-MS system with an autosampler.

  • Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness).[12]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Final Hold: 5 minutes at 250 °C.[4]

  • Injection:

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless.

    • Injection Volume: 1 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

    • Ion Source Temperature: 230 °C.[4]

    • Transfer Line Temperature: 280 °C.[4]

    • Mass Scan Range: m/z 40-300 amu.[4]

2.3. Data Analysis

  • Qualitative Analysis: Identify compounds by comparing their retention times and mass fragmentation patterns with reference libraries (e.g., NIST).[4]

  • Quantitative Analysis: Use a suitable internal standard for quantification. Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

3. Data Presentation

The following table presents hypothetical validation parameters for a GC-MS purity analysis method.

Table 2: GC-MS Method Validation Parameters for Purity Analysis of a this compound Derivative

Parameter Hypothetical Result Rationale
Purity Result (%) 98.5 ± 0.2 Based on relative peak area normalization.
Limit of Detection (LOD) ~0.5 ppm Typical sensitivity for GC-MS analysis.[8]
Limit of Quantification (LOQ) ~1.5 ppm Generally 3x the LOD.
Precision (RSD) < 2% For repeated injections of the same sample.

| Analysis Time | 30-60 min | Includes oven ramp and hold times.[8] |

4. Workflow Visualization

The logical flow of the GC-MS analysis protocol, including the essential derivatization step, is shown below.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing A Dissolve Sample in Volatile Solvent B Evaporate to Dryness A->B C Add Silylating Agent (e.g., BSTFA) B->C For Non-Volatile Analytes D Seal and Heat Vial (e.g., 75°C, 30 min) C->D E Cool to Room Temp D->E F Inject Derivatized Sample E->F To Instrument G GC Separation F->G H MS Detection (EI) G->H I Identify Peaks via Mass Spectra Library H->I Raw Data J Quantify using Internal Standard I->J

Figure 2: GC-MS Analysis Workflow.

References

Application of Pyrrole in the Synthesis of Ionic Liquids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The unique physicochemical properties of ionic liquids (ILs), such as low volatility, high thermal stability, and tunable solvency, have established them as a versatile class of materials in various scientific domains.[1][2] Among the diverse range of available ILs, those derived from the pyrrole scaffold, particularly pyrrolidinium-based ILs, have garnered significant attention.[2] The incorporation of the five-membered nitrogen-containing ring imparts specific characteristics to these ILs, making them highly suitable for applications in organic synthesis, electrochemistry, and notably, in drug formulation and delivery.[1][2]

This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound-based ionic liquids, with a focus on their application as green solvents and catalysts in this compound synthesis and their role in enhancing the solubility of poorly soluble active pharmaceutical ingredients (APIs).

Synthesis of this compound-Based Ionic Liquids

A primary application of this compound in this context is its use as a foundational building block for the synthesis of pyrrolidinium (B1226570) ionic liquids. A common synthetic route involves the N-alkylation of a pyrrolidine (B122466) derivative, which can be conceptually linked back to the this compound structure through hydrogenation.

Experimental Protocol: Synthesis of 1-Butyl-1-methylpyrrolidinium (B1250683) Bromide

This protocol details the synthesis of a representative pyrrolidinium ionic liquid, 1-butyl-1-methylpyrrolidinium bromide, via the N-alkylation of 1-methylpyrrolidine (B122478).

Materials:

  • 1-methylpyrrolidine (freshly distilled)

  • n-Bromobutane

  • Diethyl ether

  • Decolorizing charcoal

  • Water (deionized)

Procedure:

  • In a 2 L two-necked round-bottom flask equipped with a reflux condenser, slowly add n-bromobutane (900 g) to freshly distilled 1-methylpyrrolidine (500 g).

  • Control the addition rate to maintain the reaction temperature below 40°C.

  • After the addition is complete, stir the mixture with a magnetic stirrer for 24 hours at room temperature, during which a yellow solid will form.

  • Allow the mixture to cool to room temperature and decant the supernatant liquid.

  • Wash the remaining yellow solid with diethyl ether (3 x 200 mL).

  • Dry the solid under vacuum for 24 hours.

  • Dissolve the dried yellow solid in water (1.5 L) and add decolorizing charcoal (30 g).

  • Heat the mixture to 70°C for 24 hours.

  • Cool the solution to room temperature and filter to remove the charcoal. The resulting filtrate should be colorless.

  • Remove the water from the filtrate using a lyophilizer.

  • Heat the resulting solid under high vacuum at 65°C for 48 hours to remove any residual moisture.

  • Cool the solid to obtain 1-butyl-1-methylpyrrolidinium bromide as a white solid.[3]

Application in Organic Synthesis: The Paal-Knorr this compound Synthesis

Ionic liquids are increasingly utilized as green solvent and catalyst systems in organic reactions, including the synthesis of this compound derivatives themselves.[1] The Paal-Knorr synthesis, a classic method for preparing pyrroles from 1,4-dicarbonyl compounds and primary amines, can be significantly improved by the use of ionic liquids.[4][5]

Experimental Protocol: Paal-Knorr Synthesis of N-substituted Pyrroles using an Ionic Liquid

This protocol describes a general procedure for the Paal-Knorr synthesis of N-substituted pyrroles using an ionic liquid as the reaction medium.

Materials:

  • 1,4-dicarbonyl compound (e.g., 2,5-hexanedione)

  • Primary amine (e.g., aniline)

  • Ionic liquid (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate, [BMIm][BF4])

  • Ethyl acetate (B1210297)

  • Brine

Procedure:

  • In a round-bottom flask, combine the 1,4-dicarbonyl compound (1.0 mmol), the primary amine (1.1 mmol), and the ionic liquid (2 mL).

  • Stir the mixture at room temperature. The reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, add water (10 mL) to the reaction mixture.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and wash with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired N-substituted this compound.

The use of an ionic liquid in this synthesis often leads to milder reaction conditions, simpler product isolation, and improved yields.[4][5]

Application in Drug Development: Enhancing API Solubility

A significant challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which can limit their bioavailability.[2] Pyrrolidinium-based ionic liquids have been investigated as hydrotropes and co-solvents to enhance the solubility of such drugs.[6]

The mechanism of solubility enhancement is often attributed to the formation of aggregates or mixed micelles between the ionic liquid and the drug molecule, driven by hydrophobic, electrostatic, and hydrogen-bonding interactions.[6]

Quantitative Data on Solubility Enhancement

The effectiveness of pyrrolidinium and other ionic liquids in increasing the solubility of various drugs has been documented.

DrugIonic Liquid CationAnionSolubility Enhancement (fold increase vs. water)Reference
IbuprofenImidazolium, Phosphonium, PyrrolidiniumChlorideSignificant increase, with Imidazolium and Phosphonium showing the highest[6]
PiroxicamDianionic ILs-up to 480[2]
NobiletinCholineGeranic acid450[2]
PaclitaxelCholineGlycinate5585[2]
Acyclovir--581 (vs. water/ethanol mixture)[2]

Physicochemical Properties of Pyrrolidinium-Based Ionic Liquids

The choice of cation and anion in an ionic liquid significantly influences its physical and chemical properties, which in turn dictate its suitability for a particular application.

Ionic LiquidFormulaMolecular Weight ( g/mol )Melting Point (°C)
1-Butyl-1-methylpyrrolidinium bromideC9H20BrN222.17216

Visualizing Workflows and Relationships

Synthesis of 1-Butyl-1-methylpyrrolidinium Bromide Workflow

G Synthesis of 1-Butyl-1-methylpyrrolidinium Bromide cluster_0 Reaction cluster_1 Purification 1-methylpyrrolidine 1-methylpyrrolidine Reaction_Mixture Reaction at < 40°C (24h, RT) 1-methylpyrrolidine->Reaction_Mixture n-Bromobutane n-Bromobutane n-Bromobutane->Reaction_Mixture Crude_Solid Yellow Solid Reaction_Mixture->Crude_Solid Washing Wash with Diethyl Ether Crude_Solid->Washing Drying_1 Vacuum Drying (24h) Washing->Drying_1 Dissolution Dissolve in Water Drying_1->Dissolution Decolorization Treat with Decolorizing Charcoal (70°C) Dissolution->Decolorization Filtration Filter Decolorization->Filtration Lyophilization Remove Water Filtration->Lyophilization Drying_2 Vacuum Drying (65°C, 48h) Lyophilization->Drying_2 Final_Product Final_Product Drying_2->Final_Product 1-Butyl-1-methylpyrrolidinium Bromide (White Solid) G Paal-Knorr this compound Synthesis in an Ionic Liquid 1_4_Dicarbonyl 1,4-Dicarbonyl Compound Reaction Reaction at Room Temperature 1_4_Dicarbonyl->Reaction Primary_Amine Primary Amine Primary_Amine->Reaction Ionic_Liquid Ionic Liquid (Solvent/Catalyst) Ionic_Liquid->Reaction Workup Workup (Water Addition, Extraction) Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product N-substituted this compound Purification->Final_Product G Role of this compound-Based ILs in Drug Solubility Pyrrole_IL This compound-Based Ionic Liquid Interaction Interaction in Aqueous Solution Pyrrole_IL->Interaction Poorly_Soluble_API Poorly Soluble API Poorly_Soluble_API->Interaction Mechanism Mechanism: - Hydrophobic Interactions - Electrostatic Interactions - Hydrogen Bonding Interaction->Mechanism Outcome Enhanced Aqueous Solubility Mechanism->Outcome Benefit Improved Bioavailability Outcome->Benefit

References

Application Notes and Protocols for Pyrrole-Containing Materials in Organic Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the utilization of pyrrole-containing materials in the fabrication of high-performance organic solar cells (OSCs). The unique electronic properties of the this compound moiety make it an excellent building block for both donor polymers and non-fullerene acceptors (NFAs), leading to significant advancements in power conversion efficiencies (PCEs). This document focuses on a representative donor-acceptor pair: the diketopyrrolothis compound (DPP)-based polymer, PBDTT-DPP, and the non-fullerene acceptor, IDIC-4Cl.

Introduction to this compound-Containing Materials in OSCs

This compound, an electron-rich five-membered aromatic heterocycle, is a versatile building block for organic electronic materials.[1][2] Its derivatives, particularly diketopyrrolothis compound (DPP), have been extensively incorporated into conjugated polymers and small molecules for OSCs. DPP-based materials are characterized by their strong absorption in the visible and near-infrared regions, excellent charge carrier mobility, and tunable energy levels.[3][4] These properties make them highly effective as electron donor materials in bulk heterojunction (BHJ) solar cells.[5][6]

The advent of non-fullerene acceptors has further propelled the performance of OSCs. This compound-containing structures can also be found in the core of some NFAs, contributing to their electronic properties. The combination of this compound-based donors and NFAs allows for enhanced light absorption, reduced energy loss, and improved device stability compared to fullerene-based systems.[5][6]

Featured Materials: PBDTT-DPP and IDIC-4Cl

This protocol focuses on the donor polymer PBDTT-DPP and the non-fullerene acceptor IDIC-4Cl .

  • PBDTT-DPP is a low band-gap polymer with strong photosensitivity in the range of 650-850 nm.[1] It is a promising donor material for use in both single-junction and tandem solar cells.[1]

  • IDIC-4Cl is a high-performing non-fullerene acceptor with a highly conjugated core and chlorinated end groups, which help to lower its HOMO/LUMO energy levels.[7]

Data Presentation

The following tables summarize the key properties and photovoltaic performance of PBDTT-DPP and IDIC-4Cl based organic solar cells.

Table 1: Material Properties

MaterialHOMO Energy Level (eV)LUMO Energy Level (eV)Optical Bandgap (eV)
PBDTT-DPP-5.30 to -5.66[1][2]-3.63 to -3.97[1][2]1.45 to 1.69[1][2]
IDIC-4Cl-5.75 to -5.88[7][8]-3.98 to -4.09[7][8]1.53 to 1.59[8][9]

Table 2: Photovoltaic Performance of PBDTT-DPP Based Devices

AcceptorDevice ArchitectureVoc (V)Jsc (mA/cm²)FF (%)PCE (%)
PC71BMInverted0.7413.02646.34
IEICO-4FInverted---9.66[6]
ITICInverted----

Table 3: Photovoltaic Performance of IDIC-4Cl Based Devices

DonorDevice ArchitectureVoc (V)Jsc (mA/cm²)FF (%)PCE (%)
ZR1Conventional0.77618.2767.969.64[9]
PBDB-T-2FInverted--->14[7]

Experimental Protocols

Protocol 1: Synthesis of PBDTT-DPP Polymer

This protocol describes a general procedure for the synthesis of the PBDTT-DPP polymer via a Stille coupling reaction.[2]

Materials:

  • Bis(trimethylstannyl)benzo[1,2-b:4,5-b′]dithiophene monomer

  • Dibromo-substituted DPP monomer

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • Tri(o-tolyl)phosphine (P(o-tolyl)3)

  • Toluene (B28343), anhydrous

  • Methanol

  • Hexane

  • Chlorobenzene (B131634)

  • Argon gas

Procedure:

  • In a glovebox, add equimolar amounts of the bis(trimethylstannyl)benzo[1,2-b:4,5-b′]dithiophene monomer and the dibromo-substituted DPP monomer to a flame-dried Schlenk flask.

  • Add the catalyst Pd2(dba)3 (2 mol%) and the ligand P(o-tolyl)3 (8 mol%) to the flask.

  • Add anhydrous toluene to the flask to achieve a monomer concentration of approximately 0.1 M.

  • Seal the flask, remove it from the glovebox, and connect it to a Schlenk line.

  • Degas the solution by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to reflux (approximately 110 °C) under an argon atmosphere and stir vigorously for 24-48 hours.

  • After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Filter the crude polymer and purify it by Soxhlet extraction with methanol, hexane, and finally chlorobenzene to extract the desired polymer fraction.

  • Precipitate the polymer from the chlorobenzene fraction by adding methanol.

  • Filter and dry the final polymer product under vacuum.

Protocol 2: Fabrication of an Inverted Organic Solar Cell

This protocol details the fabrication of an inverted bulk heterojunction organic solar cell using PBDTT-DPP as the donor and IDIC-4Cl as the acceptor.[10][11][12]

Materials:

  • Patterned indium tin oxide (ITO) coated glass substrates

  • Hellmanex™ III solution (1% in deionized water)

  • Deionized water

  • Isopropyl alcohol (IPA)

  • Zinc oxide (ZnO) nanoparticle solution

  • PBDTT-DPP

  • IDIC-4Cl

  • Chlorobenzene (CB) or other suitable organic solvent

  • Molybdenum oxide (MoO3)

  • Silver (Ag)

Procedure:

  • Substrate Cleaning:

    • Sonicate the ITO substrates sequentially in a 1% Hellmanex solution, deionized water, and isopropyl alcohol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-ozone for 15 minutes to improve the wettability of the surface.

  • Deposition of the Electron Transport Layer (ETL):

    • Spin-coat a thin layer of ZnO nanoparticle solution onto the ITO substrate at 3000 rpm for 30 seconds.

    • Anneal the ZnO layer at 200 °C for 10 minutes in air.

  • Deposition of the Active Layer:

    • Prepare a blend solution of PBDTT-DPP and IDIC-4Cl (e.g., in a 1:1 weight ratio) in chlorobenzene with a total concentration of 10-20 mg/mL.

    • Stir the solution overnight at a slightly elevated temperature (e.g., 40-50 °C) to ensure complete dissolution.

    • Spin-coat the active layer solution onto the ZnO layer in a nitrogen-filled glovebox. The spin speed and time should be optimized to achieve the desired thickness (typically 80-120 nm).

    • Anneal the active layer at a temperature optimized for the specific blend (e.g., 100-150 °C) for a specified time (e.g., 5-10 minutes) to improve the morphology.

  • Deposition of the Hole Transport Layer (HTL) and Metal Electrode:

    • Transfer the substrates to a thermal evaporator.

    • Deposit a thin layer of MoO3 (5-10 nm) as the hole transport layer.

    • Deposit a thick layer of Ag (80-100 nm) as the top electrode.

  • Device Characterization:

    • Measure the current density-voltage (J-V) characteristics of the device under simulated AM 1.5G illumination (100 mW/cm²) to determine the PCE, Voc, Jsc, and FF.

    • Measure the external quantum efficiency (EQE) to determine the spectral response of the device.

Mandatory Visualization

G cluster_synthesis PBDTT-DPP Synthesis Workflow Monomers Monomers + Catalyst Reaction Stille Coupling Reaction (Toluene, Reflux, 24-48h) Monomers->Reaction Precipitation1 Precipitation in Methanol Reaction->Precipitation1 Purification Soxhlet Extraction (Methanol, Hexane, Chlorobenzene) Precipitation1->Purification Precipitation2 Precipitation from Chlorobenzene Purification->Precipitation2 Final_Product PBDTT-DPP Polymer Precipitation2->Final_Product

Caption: Workflow for the synthesis of PBDTT-DPP polymer.

G cluster_fabrication Inverted OSC Fabrication Workflow Substrate_Cleaning ITO Substrate Cleaning (Sonication, UV-Ozone) ETL_Deposition ZnO ETL Deposition (Spin-coating, Annealing) Substrate_Cleaning->ETL_Deposition Active_Layer_Deposition PBDTT-DPP:IDIC-4Cl Active Layer (Spin-coating, Annealing) ETL_Deposition->Active_Layer_Deposition HTL_Deposition MoO3 HTL Deposition (Thermal Evaporation) Active_Layer_Deposition->HTL_Deposition Electrode_Deposition Ag Electrode Deposition (Thermal Evaporation) HTL_Deposition->Electrode_Deposition Characterization Device Characterization (J-V, EQE) Electrode_Deposition->Characterization

Caption: Step-by-step workflow for the fabrication of an inverted organic solar cell.

G cluster_energy_levels Energy Level Diagram cluster_charge_transfer ITO ITO ~ -4.7 eV ZnO ZnO ~ -4.4 eV Donor_LUMO PBDTT-DPP LUMO ~ -3.7 eV Donor_HOMO PBDTT-DPP HOMO ~ -5.4 eV Acceptor_LUMO IDIC-4Cl LUMO ~ -4.0 eV Donor_LUMO->Acceptor_LUMO Electron Transfer Acceptor_HOMO IDIC-4Cl HOMO ~ -5.8 eV Acceptor_HOMO->Donor_HOMO Hole Transfer MoO3 MoO3 ~ -5.3 eV Ag Ag ~ -4.3 eV Exciton Photon (hv)

Caption: Energy level diagram of a PBDTT-DPP:IDIC-4Cl based organic solar cell.

References

Troubleshooting & Optimization

Troubleshooting guide for the Knorr pyrrole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting support for the Knorr pyrrole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the Knorr this compound synthesis and what are its key reactants?

The Knorr this compound synthesis is a chemical reaction that produces substituted pyrroles. It involves the condensation of an α-amino-ketone with a compound containing an electron-withdrawing group (such as an ester) alpha to a carbonyl group.[1][2]

Q2: My reaction yield is very low. What are the common causes?

Low yields in the Knorr this compound synthesis can stem from several factors:

  • Instability of the α-amino-ketone: α-amino-ketones are often unstable and can readily undergo self-condensation to form pyrazine (B50134) byproducts.[3] To circumvent this, the α-amino-ketone is frequently generated in situ from a more stable precursor, such as an α-oximino ketone, through reduction.[4]

  • Inefficient in situ generation: If the reduction of the α-oximino ketone to the α-amino-ketone is incomplete or slow, the concentration of the necessary reactant will be low, leading to poor yields.

  • Suboptimal reaction conditions: Temperature and reaction time are critical. The reaction is often exothermic, and excessive temperatures can lead to side product formation and degradation of the desired this compound.[1]

  • Steric hindrance: Bulky substituents on either the α-amino-ketone or the β-dicarbonyl compound can impede the reaction.

Q3: I am observing significant side product formation. What are the likely byproducts and how can I minimize them?

The most common side product is a pyrazine , formed from the self-condensation of two molecules of the α-amino-ketone intermediate.[3]

To minimize pyrazine formation:

  • Control the concentration of the α-amino-ketone: The in situ generation of the α-amino-ketone is crucial. A slow and controlled formation ensures that its concentration remains low at any given time, thus favoring the reaction with the β-dicarbonyl compound over self-condensation.

  • Optimize reaction temperature: As the Knorr synthesis can be exothermic, maintaining a controlled temperature is important to prevent unwanted side reactions.[1]

Q4: My reaction mixture is turning dark and forming a tar-like substance. What is happening and how can I prevent it?

The formation of dark, tarry materials often indicates polymerization of the starting materials or the product. This can be caused by excessively high temperatures or prolonged reaction times. To mitigate this, consider lowering the reaction temperature and carefully monitoring the reaction progress to avoid unnecessarily long reaction times.

Q5: How can I purify the final this compound product?

Purification of the synthesized this compound can be achieved through several methods:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent is a common and effective method for purification.[4]

  • Column chromatography: For liquid or non-crystalline solid products, silica (B1680970) gel column chromatography can be used to separate the desired this compound from impurities.

  • Distillation: For volatile liquid pyrroles, distillation under reduced pressure can be an effective purification technique.

Data Presentation

Table 1: Effect of β-Dicarbonyl Compound on Yield in Knorr this compound Synthesis
α-Amino Ketone Precursorβ-Dicarbonyl CompoundProductYield (%)
Ethyl 2-oximinoacetoacetateEthyl acetoacetate (B1235776)Diethyl 3,5-dimethylthis compound-2,4-dicarboxylate ("Knorr's this compound")57-64
Ethyl 2-oximinoacetoacetateAcetylacetoneEthyl 4-acetyl-3,5-dimethylthis compound-2-carboxylate~45
Diethyl oximinomalonate2,4-PentanedioneDiethyl 5-methyl-1H-pyrrole-2,3-dicarboxylate~60

Yields are approximate and can vary based on specific reaction conditions.

Experimental Protocols

Protocol 1: Classic One-Pot Synthesis of Diethyl 3,5-dimethylthis compound-2,4-dicarboxylate ("Knorr's this compound")

This protocol describes the in situ generation of the α-aminoketone followed by the condensation reaction.

Materials:

Procedure:

  • Nitrosation: Dissolve ethyl acetoacetate (2.0 equivalents) in glacial acetic acid and cool the mixture in an ice bath to 5-10 °C.[4] Slowly add a saturated aqueous solution of sodium nitrite (1.0 equivalent) while maintaining the temperature below 10 °C. Stir for an additional 30 minutes after the addition is complete.[4]

  • Reduction and Cyclization: To the solution containing the in situ formed ethyl 2-oximinoacetoacetate, gradually add zinc dust (2.0 equivalents) while stirring vigorously. The reaction is exothermic; control the temperature with an ice bath to keep it below 40 °C.[4]

  • Completion and Work-up: After the zinc addition is complete, stir the mixture at room temperature for 1 hour, then heat to reflux for an additional hour. Pour the hot mixture into a large volume of cold water to precipitate the product.[4]

  • Isolation and Purification: Collect the crude product by filtration, wash with water, and air dry. Recrystallize the solid from ethanol to obtain the pure product.[4] The expected yield is typically between 57-64%.[5]

Protocol 2: Knorr Synthesis Using a Pre-formed α-Amino Ketone Hydrochloride

This protocol is suitable when a stable α-amino ketone precursor is available.

Materials:

  • α-Amino ketone hydrochloride (e.g., 3-amino-4-phenyl-2-butanone hydrochloride) (1.0 equivalent)

  • β-Dicarbonyl compound (e.g., acetylacetone) (1.2 equivalents)

  • Glacial acetic acid

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend the α-amino ketone hydrochloride and the β-dicarbonyl compound in glacial acetic acid.[4]

  • Reaction: Heat the mixture to 80 °C with stirring for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[4]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the acetic acid under reduced pressure.[4]

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired tetrasubstituted this compound.[4]

Mandatory Visualizations

Knorr_Pyrrole_Synthesis_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product cluster_side_reaction Side Reaction alpha_amino_ketone α-Amino-ketone imine Imine alpha_amino_ketone->imine Condensation pyrazine Pyrazine alpha_amino_ketone->pyrazine Self-condensation beta_dicarbonyl β-Dicarbonyl Compound beta_dicarbonyl->imine enamine Enamine imine->enamine Tautomerization cyclized_intermediate Cyclized Intermediate enamine->cyclized_intermediate Intramolecular Cyclization This compound Substituted this compound cyclized_intermediate->this compound Dehydration (-H₂O)

Caption: Mechanism of the Knorr this compound Synthesis.

Knorr_Synthesis_Workflow start Start reactant_prep Reactant Preparation (in situ or pre-formed α-amino-ketone) start->reactant_prep reaction_setup Reaction Setup (Solvent, Temperature Control) reactant_prep->reaction_setup condensation Condensation Reaction reaction_setup->condensation monitoring Reaction Monitoring (e.g., TLC) condensation->monitoring workup Work-up (e.g., Quenching, Extraction) monitoring->workup Reaction Complete purification Purification (Recrystallization or Chromatography) workup->purification product Final Product purification->product

Caption: Experimental Workflow for the Knorr this compound Synthesis.

Troubleshooting_Knorr_Synthesis start Problem Encountered low_yield Low Yield start->low_yield side_products Significant Side Products start->side_products dark_tarry Dark/Tarry Mixture start->dark_tarry check_amino_ketone Check α-amino-ketone stability/ in situ generation efficiency low_yield->check_amino_ketone optimize_conditions Optimize reaction conditions (temperature, time) low_yield->optimize_conditions check_sterics Consider steric hindrance low_yield->check_sterics identify_byproducts Identify byproducts (e.g., pyrazine) side_products->identify_byproducts adjust_temp Adjust temperature side_products->adjust_temp reduce_temp Reduce reaction temperature dark_tarry->reduce_temp reduce_time Reduce reaction time dark_tarry->reduce_time solution1 Solution: - Use slow addition of reducing agent - Use pre-formed stable precursor check_amino_ketone->solution1 solution2 Solution: - Lower temperature - Monitor reaction closely optimize_conditions->solution2 solution3 Solution: - Modify substrates if possible check_sterics->solution3 control_amino_ketone_conc Control α-amino-ketone concentration identify_byproducts->control_amino_ketone_conc Pyrazine detected solution4 Solution: - Slow in situ generation - Lower temperature control_amino_ketone_conc->solution4 solution5 Solution: - Optimize for lower temperature adjust_temp->solution5 solution6 Solution: - Run reaction at a lower temp. reduce_temp->solution6 solution7 Solution: - Stop reaction upon completion reduce_time->solution7

Caption: Troubleshooting Decision Tree for the Knorr this compound Synthesis.

References

Technical Support Center: Electrophilic Nitration of Pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the electrophilic nitration of pyrrole.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of the electrophilic nitration of this compound?

The electrophilic nitration of this compound typically yields a mixture of 2-nitrothis compound and 3-nitrothis compound (B1211435). Under carefully controlled, mild conditions, mononitration is favored. The major product is generally 2-nitrothis compound due to the greater stability of the cationic intermediate formed during electrophilic attack at the C2 position.[1][2]

Q2: What are the major side reactions to be aware of during the electrophilic nitration of this compound?

The two most common side reactions are:

  • Polymerization: this compound is highly susceptible to acid-catalyzed polymerization, often resulting in the formation of dark, insoluble, tar-like materials. This is particularly problematic when using strong acids like a mixture of concentrated nitric and sulfuric acids.[3][4]

  • Polynitration: The introduction of more than one nitro group onto the this compound ring can occur, leading to the formation of dinitrothis compound isomers (e.g., 2,4-dinitrothis compound and 2,5-dinitrothis compound). This is more likely under harsher reaction conditions or with an excess of the nitrating agent.[4]

  • Oxidation: Strong nitrating agents or harsh reaction conditions can lead to the oxidative degradation of the this compound ring, resulting in ring-opened products or other undesired byproducts.[1][5]

Q3: Which nitrating agent is recommended for the selective mononitration of this compound?

For the selective mononitration of this compound, acetyl nitrate (B79036), prepared in situ from nitric acid and acetic anhydride (B1165640), is the reagent of choice.[3][4] This reagent is milder than the traditional sulfuric acid/nitric acid mixture and significantly reduces the extent of polymerization.[2]

Q4: How can I selectively synthesize 3-nitrothis compound?

While direct nitration with acetyl nitrate favors the 2-isomer, milder and more selective methods have been developed for the synthesis of 3-nitrothis compound. One such method involves the use of sodium nitrite (B80452) in the presence of an oxidizing agent like sodium persulfate.

Troubleshooting Guides

Problem 1: Low to no yield of the desired nitrothis compound and formation of a dark, tarry precipitate.

Possible Cause Suggested Solution
Use of strong acids (e.g., H₂SO₄/HNO₃) Avoid strong acids. Use a milder nitrating agent such as acetyl nitrate (HNO₃ in acetic anhydride).
Reaction temperature is too high. Maintain a low reaction temperature, typically between -10°C and 0°C, during the addition of the nitrating agent and throughout the reaction.
High concentration of reactants. Use dilute solutions of both this compound and the nitrating agent to minimize intermolecular reactions that lead to polymerization.

Problem 2: Significant formation of dinitrated products.

Possible Cause Suggested Solution
Excess of nitrating agent. Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the nitrating agent.
Reaction temperature is too high. Conduct the reaction at a lower temperature to decrease the rate of the second nitration.
Prolonged reaction time. Monitor the reaction progress by thin-layer chromatography (TLC) and quench the reaction as soon as the starting material is consumed.

Problem 3: Difficulty in separating 2-nitrothis compound and 3-nitrothis compound isomers.

Possible Cause Suggested Solution
Similar polarities of the isomers. Utilize column chromatography on silica (B1680970) gel with a carefully selected eluent system (e.g., a mixture of petroleum ether and ethyl acetate) to achieve separation. Gradient elution may be necessary.
Co-crystallization of isomers. If purification by crystallization is attempted, ensure high purity of the crude mixture before crystallization. Multiple recrystallizations may be required.

Data Presentation

Table 1: Spectroscopic Data for the Identification of Mononitrated this compound Isomers

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Mass Spectrum (m/z) IR (cm⁻¹)
2-Nitrothis compound ~9.2 (br s, 1H, NH), ~7.2 (m, 1H), ~6.9 (m, 1H), ~6.3 (m, 1H)~130.0, ~123.0, ~115.0, ~110.0112 (M⁺)~3400 (N-H), ~1520 & ~1350 (NO₂)
3-Nitrothis compound ~8.5 (br s, 1H, NH), ~7.8 (m, 1H), ~7.0 (m, 1H), ~6.8 (m, 1H)~135.0, ~120.0, ~118.0, ~110.0112 (M⁺)~3450 (N-H), ~1540 & ~1370 (NO₂)

Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration.

Experimental Protocols

Protocol 1: Synthesis of 2-Nitrothis compound (Major Isomer)

This protocol is adapted from standard procedures for the nitration of this compound using acetyl nitrate.

Materials:

  • This compound

  • Acetic anhydride

  • Fuming nitric acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Petroleum ether and ethyl acetate (B1210297) for elution

Procedure:

  • In a three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, dissolve this compound (1.0 eq) in acetic anhydride (10-20 volumes) and cool the solution to -10°C in an ice-salt bath.

  • Slowly add a pre-cooled solution of fuming nitric acid (1.05 eq) in acetic anhydride (5 volumes) to the stirred this compound solution, maintaining the temperature below -5°C.

  • After the addition is complete, stir the reaction mixture at -10°C to 0°C for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into a beaker containing ice-water and extract with diethyl ether.

  • Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to separate the 2-nitrothis compound and 3-nitrothis compound isomers.

Protocol 2: Selective Synthesis of 3-Nitrothis compound

This protocol provides a method for the selective synthesis of 3-nitrothis compound.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Sodium persulfate (Na₂S₂O₈)

  • Tetrahydrofuran (B95107) (THF)

  • Ethyl acetate

  • Petroleum ether

  • Silica gel for column chromatography

Procedure:

  • To a reaction flask, add this compound (1.0 eq), sodium nitrite (3.0 eq), sodium persulfate (1.0 eq), and tetrahydrofuran (THF) as the solvent.

  • Heat the reaction mixture to 60°C and stir.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate eluent system to obtain pure 3-nitrothis compound.

Mandatory Visualization

Electrophilic_Nitration_of_this compound This compound This compound Intermediate_2 Cationic Intermediate (Attack at C2) This compound->Intermediate_2 Electrophilic Attack Intermediate_3 Cationic Intermediate (Attack at C3) This compound->Intermediate_3 Electrophilic Attack Side_Reaction_Polymerization Polymerization (Tar Formation) This compound->Side_Reaction_Polymerization NitratingAgent Nitrating Agent (e.g., Acetyl Nitrate) NitratingAgent->Intermediate_2 NitratingAgent->Intermediate_3 Side_Reaction_Dinitration Dinitration Products NitratingAgent->Side_Reaction_Dinitration Excess Product_2_Nitro 2-Nitrothis compound (Major Product) Intermediate_2->Product_2_Nitro Deprotonation Product_3_Nitro 3-Nitrothis compound (Minor Product) Intermediate_3->Product_3_Nitro Deprotonation Product_2_Nitro->Side_Reaction_Dinitration Strong_Acid Strong Acid (e.g., H₂SO₄) Strong_Acid->Side_Reaction_Polymerization Catalyzes

Caption: Reaction pathways in the electrophilic nitration of this compound.

Troubleshooting_Workflow Start Experiment Start: Nitration of this compound Observe Observe Reaction Outcome Start->Observe LowYield Low Yield / Tar Formation Observe->LowYield Problem HighDinitro High Dinitration Observe->HighDinitro Problem GoodYield Good Yield of Mononitropyrroles Observe->GoodYield Success CheckAcid Check Acidity: Using Strong Acid? LowYield->CheckAcid UseMild Solution: Use Acetyl Nitrate CheckAcid->UseMild Yes CheckTemp Check Temperature: Too High? CheckAcid->CheckTemp No End Proceed to Purification UseMild->End LowerTemp Solution: Maintain at -10°C to 0°C CheckTemp->LowerTemp Yes CheckTemp->GoodYield No LowerTemp->End CheckStoich Check Stoichiometry: Excess Nitrating Agent? HighDinitro->CheckStoich ControlStoich Solution: Use 1.05-1.1 eq. CheckStoich->ControlStoich Yes CheckStoich->GoodYield No ControlStoich->End GoodYield->End

References

How to improve the yield of the Hantzsch pyrrole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

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This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and efficiency of the Hantzsch pyrrole synthesis.

Frequently Asked Questions (FAQs)

Q1: My Hantzsch this compound synthesis is resulting in a very low yield. What are the common causes?

A1: Low yields in the Hantzsch synthesis can often be attributed to several factors. Conventionally, yields for this reaction are moderate, rarely exceeding 60%.[1] Key areas to investigate include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent play a critical role. Traditional methods often require harsh conditions which can lead to side reactions and degradation of products.

  • Reagent Quality and Stoichiometry: Ensure the purity of your β-ketoester, α-haloketone, and amine/ammonia (B1221849). Incorrect stoichiometry can lead to an excess of one reactant and the formation of side products.

  • Inefficient Mixing: For solid-phase or heterogeneous reactions, inefficient mixing can significantly hinder the reaction rate and completion.

  • Side Reactions: The formation of byproducts is a common issue that reduces the yield of the desired this compound.

Q2: What are the main side reactions, and how can they be minimized?

A2: The primary side reaction involves an alternative reaction pathway where the enamine intermediate attacks the α-carbon of the α-haloketone in a nucleophilic substitution, rather than the intended attack on the carbonyl carbon.[2] To minimize this and other side reactions:

  • Control Temperature: Running the reaction at the optimal temperature can favor the desired reaction pathway.

  • Use of Catalysts: Lewis acids or organocatalysts can enhance the regioselectivity of the reaction. For example, Yb(OTf)₃ has been used to alter the regioselectivity in reactions involving 1,3-diketones and aromatic amines.[1]

  • Modify Reactants: Using α-iodo ketones instead of α-bromo or α-chloro ketones can sometimes improve yields.[3]

Q3: How does the choice of solvent impact the reaction yield?

A3: The solvent choice is critical. While traditional syntheses use solvents like ethanol (B145695) or acetic acid, modern approaches have shown significant yield improvements with non-conventional media:

  • Ionic Liquids: Using ionic liquids such as [bmim]BF₄ can lead to faster reactions and allow for the recovery and reuse of the catalyst, maintaining high yields over several cycles.[4]

  • Water: An organocatalytic approach using DABCO (1,4-diazabicyclo[2.2.2]octane) has been successfully developed in water, demonstrating the potential for greener synthesis.[1]

  • Solvent-Free Conditions: Mechanochemical methods, like high-speed vibration milling (HSVM), can provide significantly higher yields compared to solution-based protocols and eliminate the need for solvents altogether.[3][5]

Q4: Can catalysts improve the yield and reaction time?

A4: Yes, catalysts are highly effective. Various catalysts have been shown to improve yields and shorten reaction times:

  • Lewis Acids: Bismuth(III) triflate (Bi(OTf)₃) in ionic liquids has been identified as an ideal catalytic system.[4]

  • Organocatalysts: DABCO has been used effectively in aqueous media.[1]

  • Nanoparticles: ZnO nanoparticles have been shown to catalyze the reaction efficiently.[1]

  • Photoredox Catalysts: Visible light irradiation in the presence of a photosensitizer like Ir(ppy)₃ can afford pyrroles in excellent yields at room temperature.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield Incorrect reaction temperature or time.Optimize temperature and reaction time. Consider stepwise protocols. Modern variations like continuous flow can reduce reaction times to minutes.[1][2]
Poor quality of starting materials.Purify reagents before use. Verify the structure and purity using analytical techniques (NMR, MS).
Inefficient mixing or mass transfer.For heterogeneous or solvent-free reactions, use high-speed vibration milling or a planetary ball mill.[6] For solution-phase, ensure vigorous stirring.
Multiple Products/ Impurities Competing side reactions.Use a catalyst to improve regioselectivity (e.g., Yb(OTf)₃).[1] Adjust the temperature to favor the desired pathway.
Degradation of product.Use milder reaction conditions. Photoredox catalysis at room temperature or enzymatic approaches can be beneficial.[1]
Reaction Stalls Catalyst deactivation.If using a reusable catalyst like in an ionic liquid, check for gradual decrease in activity and regenerate or replace as needed.[4]
Low reactivity of substrates.Consider using more reactive α-haloketones (e.g., α-iodo derivatives).[3] Alternatively, use a more effective catalyst system.

Optimizing Reaction Conditions

Recent advancements have introduced several non-conventional methods that offer significant improvements in yield and sustainability over traditional protocols.

Method Catalyst/Medium Typical Yield Key Advantages
Mechanochemical Solvent-free (High-Speed Vibration Milling)High to ExcellentEnvironmentally friendly, reduced work-up, often higher yields than solution methods.[3][5]
Continuous Flow High Temperature (e.g., 200 °C)HighRapid synthesis (minutes), simplified work-up, scalable.[1][2]
Ionic Liquids Bi(OTf)₃ in [bmim]BF₄76-87%Catalyst and medium are recyclable, faster reaction rates.[4]
Photoredox Catalysis Ir(ppy)₃ / Visible LightGood to ExcellentMild room temperature conditions, high yields, can be quantitative with an added base.[1]
Organocatalysis in Water DABCOGoodGreen solvent, tolerates a variety of amine substituents.[1]

Experimental Protocols

Protocol 1: General Procedure for Hantzsch this compound Synthesis (Conventional Method)

This protocol is a generalized representation of the classical Hantzsch synthesis.

  • Reactant Preparation: Dissolve the β-ketoester (1 equivalent) and the α-haloketone (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

  • Amine Addition: Add ammonia or a primary amine (1 equivalent) to the solution. Often, an excess of the amine is used when it also acts as the base.

  • Reaction: Heat the mixture under reflux for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice-water to precipitate the crude product.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified this compound.

Protocol 2: Mechanochemical Hantzsch Synthesis via High-Speed Vibration Milling (HSVM)

This protocol describes a modern, solvent-free approach.[3]

  • Reactant Preparation: In a milling vessel (e.g., stainless steel), combine the ketone, primary amine, β-dicarbonyl compound, and an iodinating agent like N-iodosuccinimide (NIS) if starting from a non-halogenated ketone.

  • Milling: Mill the mixture at a specified frequency (e.g., 20-30 Hz) for a designated time (typically 30-90 minutes). The reaction is a one-pot process where α-iodination is followed by the Hantzsch condensation.

  • Work-up: After milling, extract the solid residue with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography.

Visual Guides

Hantzsch Synthesis Troubleshooting Workflow

G Troubleshooting Hantzsch this compound Synthesis start Low Yield or Reaction Failure cause1 Suboptimal Conditions start->cause1 cause2 Reagent Issues start->cause2 cause3 Side Reactions start->cause3 cause4 Inefficient Mixing start->cause4 sol1a Optimize Temperature & Time cause1->sol1a sol1b Change Solvent (e.g., Ionic Liquid) cause1->sol1b sol1c Use Catalyst (Lewis Acid, Organocatalyst) cause1->sol1c sol2a Verify Purity (NMR, MS) cause2->sol2a sol2b Check Stoichiometry cause2->sol2b sol3a Add Catalyst for Regioselectivity cause3->sol3a sol3b Use Milder Conditions (e.g., Photoredox) cause3->sol3b sol4a Use High-Speed Milling cause4->sol4a sol4b Ensure Vigorous Stirring cause4->sol4b outcome Improved Yield sol1a->outcome sol1b->outcome sol1c->outcome sol2a->outcome sol2b->outcome sol3a->outcome sol3b->outcome sol4a->outcome sol4b->outcome

Caption: A flowchart for troubleshooting common issues in the Hantzsch this compound synthesis.

Simplified Hantzsch this compound Synthesis Pathway

G cluster_reactants Reactants Ketoester β-Ketoester Enamine Enamine Intermediate Ketoester->Enamine + Amine Amine Amine / NH₃ Haloketone α-Haloketone Imine Imine Intermediate Enamine->Imine + α-Haloketone (-H₂O) Ring 5-Membered Ring Intermediate Imine->Ring Intramolecular Nucleophilic Attack Product Substituted this compound Ring->Product Aromatization (-HX)

Caption: A simplified reaction pathway for the Hantzsch this compound synthesis.

References

Purification of crude pyrrole by distillation and chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude pyrrole by distillation and chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Crude this compound often contains impurities depending on the synthetic route. Common contaminants include:

  • Water: Frequently present from reaction conditions or work-up procedures.[1]

  • Pyrrolidine (B122466): A common precursor or side-product.[1]

  • Low-boiling components: These can include alkyl-substituted pyrroles and pyrrolidines.[1]

  • Acidic and Basic Impurities: Particularly prevalent when this compound is isolated from natural sources like bone oil.[1]

  • Unreacted Starting Materials: Such as furan (B31954) and ammonia.[1]

Q2: My purified this compound darkens quickly. How can I prevent this?

A2: this compound is prone to oxidation and polymerization, forming a dark substance often referred to as "this compound black".[1] To minimize this degradation:

  • Distill Immediately Before Use: This is the most effective method to obtain colorless, pure this compound.[1]

  • Store Under an Inert Atmosphere: Keep the purified this compound under nitrogen or argon to prevent contact with air.[1]

  • Refrigerate or Freeze: Storing at low temperatures (e.g., -23°C) can maintain stability for months.

  • Protect from Light: Store in a dark or amber-colored, sealed vessel.[1]

Q3: Which purification method is better for achieving high-purity this compound: distillation or chromatography?

A3: For achieving very high purity (≥99.9%), fractional distillation using a column with a high number of theoretical plates is generally superior.[1] However, for specific impurities or smaller-scale purifications, column chromatography can be very effective. A combination of methods, such as an acid treatment followed by distillation, is often optimal for removing a range of impurities.[1]

Q4: Can I remove water from crude this compound before distillation?

A4: Yes. One common method is to treat the crude this compound with a drying agent like solid potassium hydroxide (B78521) (KOH). However, prolonged contact should be avoided as it can lead to the formation of potassium this compound, reducing the yield.[1][2] Another approach is to treat the crude mixture with an activated carboxylic acid derivative, such as a carboxylic anhydride, which reacts with water to form byproducts that can be separated by distillation. This can reduce the water content to less than 0.1%.[1]

Q5: How can I effectively remove pyrrolidine from my crude this compound?

A5: A highly effective method is to treat the crude this compound with a mineral acid (e.g., sulfuric acid) or a carboxylic acid (e.g., formic acid).[1] This converts the more basic pyrrolidine into a non-volatile salt. The this compound can then be separated by distillation under reduced pressure, which can lower the pyrrolidine content to less than 0.1%.[1]

Troubleshooting Guides

Distillation
Issue Possible Cause(s) Recommended Solution(s)
Low Yield 1. Polymerization: this compound can polymerize at high temperatures.[1] 2. Formation of Potassium this compound: Prolonged contact with KOH during drying can reduce the yield.[1][2] 3. Inefficient Separation: The distillation setup may not be adequate.1. Use reduced pressure (vacuum) distillation to lower the boiling point and minimize thermal degradation.[1] 2. Minimize the contact time with solid KOH.[1] 3. Use a more efficient distillation column, such as a fractional distillation column with a higher number of theoretical plates.[1]
Product is Colored (Yellow to Brown) 1. Oxidation: Air leaks in the distillation apparatus can cause oxidation.[1] 2. Co-distillation of Impurities: Colored impurities may have boiling points close to that of this compound.1. Ensure the distillation apparatus is airtight. Distill under an inert atmosphere (nitrogen or argon).[1] 2. Consider a pre-treatment step, such as washing the crude this compound with dilute acid and/or base to remove colored impurities.[1]
Persistent Water Contamination 1. Incomplete Drying: Insufficient drying before distillation. 2. Azeotrope Formation: this compound can form an azeotrope with water.[1]1. Treat with an activated carboxylic acid derivative before distillation.[1] 2. Perform azeotropic distillation with a suitable solvent if applicable.[1]
Incomplete Removal of Pyrrolidine 1. Insufficient Acid Treatment: The amount of acid used may not be enough to neutralize all the pyrrolidine. 2. Inefficient Distillation: The distillation column may not be providing adequate separation.1. Ensure the amount of acid used is sufficient to react with all the pyrrolidine.[1] 2. Use a distillation column with a higher number of theoretical plates.[1]
Chromatography
Issue Possible Cause(s) Recommended Solution(s)
Low Yield 1. Irreversible Adsorption: The compound may be strongly adsorbed to the stationary phase. 2. Improper Solvent Polarity: The mobile phase may not be optimal for eluting the compound. 3. Column Overloading: Too much crude material was loaded onto the column.1. If using silica (B1680970) gel, which is acidic, consider deactivating it with a small amount of a base like triethylamine (B128534) in the eluent. 2. Optimize the mobile phase polarity using thin-layer chromatography (TLC) before running the column. A gradual increase in polarity (gradient elution) can be effective.[3] 3. Use a larger column or reduce the amount of sample loaded. A general guideline is a silica-to-sample mass ratio of at least 30:1.[4]
Poor Separation of Compounds (Co-elution) 1. Inappropriate Mobile Phase: The solvent system does not provide adequate resolution. 2. Column Channeling: Improperly packed column leads to uneven solvent flow. 3. Sample Band Broadening: The initial sample band was too wide.1. Experiment with different solvent systems, including those with different solvent strengths and selectivities. 2. Ensure the column is packed evenly and without air bubbles.[5] 3. Dissolve the crude sample in a minimal amount of solvent and load it onto the column in a narrow band. Dry loading can also be beneficial.[3][4]
Product Elutes Too Quickly or Too Slowly 1. Incorrect Mobile Phase Polarity: The eluent is either too polar or not polar enough.1. For normal-phase chromatography (e.g., silica gel), if the product elutes too quickly, decrease the polarity of the mobile phase. If it elutes too slowly, increase the polarity. The opposite applies to reverse-phase chromatography.
Tailing of Peaks 1. Acidic or Basic Nature of the Compound: The compound may be interacting too strongly with the stationary phase. 2. Column Degradation: The stationary phase may be breaking down.1. For acidic compounds on silica gel, adding a small amount of acetic acid to the mobile phase can help. For basic compounds, adding a small amount of triethylamine or pyridine (B92270) can be beneficial.

Quantitative Data on Purification Methods

Purification Method Typical Final Purity Typical Yield Notes
Fractional Distillation ≥99.9%[1]70-90%Highly effective for achieving very high purity, especially on a larger scale.
Vacuum Distillation >99%70-90%Reduces the risk of thermal decomposition of this compound.
Acid Treatment followed by Distillation >99% (with <0.1% pyrrolidine)[1]60-85%Excellent for removing basic impurities like pyrrolidine.
Silica Gel Column Chromatography >95%[3]60-80%[3]Good for small to medium scale purification and for removing baseline impurities.
Preparative HPLC >99.5%[3]40-60%[3]Best for achieving very high purity on a small scale, but can be costly and time-consuming for larger quantities.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is suitable for obtaining high-purity this compound.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a high-efficiency column (e.g., a Vigreux or packed column). Ensure all glassware is dry and the system is protected from atmospheric moisture and oxygen.

  • Charge the Flask: Add the crude this compound to the distillation flask, no more than two-thirds full. Add boiling chips or a magnetic stir bar.

  • Distillation:

    • Gently heat the flask.

    • Collect an initial fraction containing low-boiling impurities and any water azeotrope.

    • Collect the main fraction of pure this compound at its boiling point (approximately 129-131°C at atmospheric pressure).

    • For very high purity, a second distillation of the main fraction can be performed.[1]

  • Storage: Store the purified this compound in a sealed container under an inert atmosphere and protected from light.[1]

Protocol 2: Purification by Vacuum Distillation

This method is ideal for minimizing thermal degradation of this compound.

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all joints are well-sealed with appropriate vacuum grease.

  • Charge the Flask: Add the crude this compound and a stir bar to the distillation flask.

  • Distillation:

    • Slowly apply vacuum to the system.

    • Begin heating the flask once the desired pressure is reached.

    • Collect the purified this compound distillate at the reduced boiling point.

  • Storage: Store the purified this compound under an inert atmosphere and protected from light.

Protocol 3: Purification by Silica Gel Column Chromatography

This protocol is suitable for small to medium-scale purification.

  • Stationary Phase and Mobile Phase Selection:

    • Stationary Phase: Silica gel is a common choice for this compound and its derivatives.[3]

    • Mobile Phase: A non-polar solvent system, such as a mixture of hexane (B92381) and ethyl acetate, is often effective.[3] The optimal ratio should be determined by TLC analysis of the crude mixture.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into a glass column and allow the silica to settle, ensuring an evenly packed bed without air bubbles.[4][5]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase).

    • This solution can be carefully added directly to the top of the silica bed.

    • Alternatively, for better resolution, the sample can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting powder added to the top of the column (dry loading).[3][4]

  • Elution:

    • Begin eluting with the mobile phase.

    • The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.[3]

  • Fraction Collection and Analysis:

    • Collect fractions and monitor their composition using TLC.

    • Combine the pure fractions containing the desired this compound.

  • Product Isolation: Remove the solvent from the combined pure fractions under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.[3]

Visualizations

experimental_workflow_distillation start Crude this compound pretreatment Optional Pre-treatment (e.g., Acid Wash, Drying) start->pretreatment distillation_setup Assemble Distillation Apparatus (Fractional or Vacuum) pretreatment->distillation_setup distillation Perform Distillation distillation_setup->distillation fraction_collection Collect Fractions (Forerun, Main Fraction, Residue) distillation->fraction_collection analysis Analyze Purity of Main Fraction (e.g., GC, NMR) fraction_collection->analysis storage Store Purified this compound (Inert Atmosphere, Dark, Cold) analysis->storage end Pure this compound storage->end

Caption: Experimental workflow for the purification of crude this compound by distillation.

experimental_workflow_chromatography start Crude this compound tlc TLC Analysis to Determine Optimal Mobile Phase start->tlc column_prep Prepare and Pack Silica Gel Column tlc->column_prep sample_loading Load Sample onto Column (Wet or Dry Loading) column_prep->sample_loading elution Elute with Mobile Phase (Isocratic or Gradient) sample_loading->elution fraction_collection Collect Fractions elution->fraction_collection fraction_analysis Analyze Fractions by TLC fraction_collection->fraction_analysis combine_fractions Combine Pure Fractions fraction_analysis->combine_fractions solvent_removal Remove Solvent (Rotary Evaporation) combine_fractions->solvent_removal end Pure this compound solvent_removal->end

Caption: Experimental workflow for the purification of crude this compound by column chromatography.

References

Optimizing reaction conditions for the electropolymerization of pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the electropolymerization of pyrrole. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and overcoming common experimental challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the electropolymerization of this compound, presented in a question-and-answer format.

Question 1: Why is the polythis compound (PPy) film not adhering to the electrode surface?

Answer:

Poor adhesion of the PPy film is a common issue that can stem from several factors related to the substrate, the electrochemical parameters, or the solution composition.

  • Substrate Preparation: Inadequate cleaning of the electrode surface is a primary cause. Ensure the substrate is thoroughly cleaned by polishing with alumina (B75360) slurry, followed by sonication in solvents like ethanol (B145695) and deionized water to remove any organic residues and oxides.[1] For active metals like iron or aluminum, the substrate may dissolve before the polymerization can effectively begin.[2][3] Pre-treatment of the electrode by cycling its potential in an acid solution (e.g., 0.5 M H₂SO₄) can also improve adhesion.[1]

  • Electrochemical Conditions: Applying a very high initial current density or potential can lead to rapid, non-adherent film growth.[4] Starting with a lower potential or current density allows for a more controlled nucleation and growth process, promoting better adhesion.

  • Solution Composition: The choice of solvent and electrolyte can influence adhesion. Some studies have successfully used adhesion promoters like silanes, which can be added to the polymerization solution or used to pre-treat the substrate surface.[5]

  • Overoxidation: Applying an excessively high potential for an extended period can lead to overoxidation of the polymer, making it brittle and causing it to lose adhesion.[3][6]

Question 2: The resulting PPy film is non-uniform and has a rough morphology. What could be the cause?

Answer:

The morphology of the PPy film is highly sensitive to the polymerization conditions. A non-uniform or rough film can compromise its performance.

  • High Deposition Rate: Faster electrodeposition, achieved through high current densities or potentials, often results in rougher surfaces.[4] To obtain a smoother and more homogeneous film, it is recommended to use lower anodic potentials.[4]

  • Monomer and Electrolyte Concentration: The concentrations of both the this compound monomer and the supporting electrolyte play a crucial role. In some cases, higher monomer concentrations can lead to more opaque and potentially less uniform films.[7] The nature and concentration of the electrolyte anion (dopant) also significantly impact the film's morphology.[8][9]

  • Temperature: The polymerization temperature can affect the film's surface morphology. Lower temperatures generally lead to smoother PPy layers.[10]

  • Electrochemical Method: The choice between galvanostatic (constant current), potentiostatic (constant potential), and potentiodynamic (e.g., cyclic voltammetry) methods influences film growth. Films produced by cyclic voltammetry can sometimes be thicker and have different morphologies compared to those grown potentiostatically.[3]

Question 3: The conductivity of my PPy film is lower than expected. How can I improve it?

Answer:

Low conductivity is a frequent problem that can be addressed by carefully optimizing several experimental parameters.

  • Dopant Selection: The choice of the dopant anion from the supporting electrolyte is critical. The size, charge, and mobility of the dopant ion affect the doping level and, consequently, the conductivity of the PPy film.[2][8]

  • Current Density and Temperature: Both current density and reaction temperature have a significant impact. Increases in both of these parameters can sometimes lead to a decrease in the conductivity and stability of the PPy film.[11] Conversely, lower polymerization temperatures can result in higher conductivity.[10]

  • Monomer and Electrolyte Concentration: The conductivity generally increases with an increase in the concentrations of both the this compound monomer and the electrolyte.[11]

  • Overoxidation: Subjecting the film to excessively high anodic potentials leads to overoxidation, which introduces defects (like C=O groups) into the polymer backbone, disrupting conjugation and drastically reducing conductivity.[6][12][13] It is crucial to operate within an appropriate potential window.

  • Washing and Drying: Improper post-synthesis treatment can affect conductivity. Ensure the film is thoroughly rinsed with an appropriate solvent to remove residual monomer and electrolyte before characterization.

Question 4: The polymerization process stops prematurely or the film growth is self-limiting. Why is this happening?

Answer:

Premature termination of film growth can occur due to several factors that passivate the electrode surface.

  • Passivation Layer: The PPy film itself, as it grows thicker, can become more resistive, which can limit further polymerization. This is especially true if the polymerization conditions lead to a less conductive polymer.

  • Insoluble Oligomers: In some cases, the formation of insoluble oligomers in the solution near the electrode can adhere to the surface and inhibit further monomer oxidation and polymer growth.

  • Overoxidation: As the film grows, the potential drop across it can lead to overoxidation of the inner layers of the PPy, rendering them insulating and preventing further growth.[6]

  • Depletion of Monomer/Electrolyte: In unstirred solutions, the local concentration of the monomer or electrolyte at the electrode surface can decrease, slowing down or stopping the polymerization process.

Question 5: What causes the degradation of the PPy film during electrochemical cycling?

Answer:

Polythis compound films can degrade, losing their electrochemical activity and conductivity, particularly when subjected to repeated cycling at high anodic potentials.[6][13]

  • Irreversible Oxidation (Overoxidation): The primary mechanism of degradation is overoxidation. When the polymer is held at potentials significantly higher than its standard oxidation potential, nucleophilic attack by water or other species in the electrolyte can occur.[13] This leads to the formation of carbonyl groups on the this compound rings, which disrupts the conjugated π-system and results in a loss of conductivity.[6][12]

  • Structural Changes: Overoxidation is accompanied by irreversible structural changes in the polymer. The film may become more resistive to ion exchange with the electrolyte, which is necessary for charge balancing during redox cycling.[13]

  • De-doping: The degradation process often involves the expulsion of dopant anions from the polymer matrix, leading to a de-doped, insulating state.[6][13]

To minimize degradation, it is crucial to carefully control the upper potential limit during electrochemical cycling and to operate in a potential window where the polymer is stable.

Frequently Asked Questions (FAQs)

What is the typical potential range for this compound electropolymerization?

The oxidation potential of this compound is typically around +0.8 V versus a Saturated Calomel Electrode (SCE), but the optimal potential for electropolymerization can vary depending on the solvent, electrolyte, and substrate.[2][7] A common potential range for potentiostatic deposition is between +0.7 V and +1.0 V vs. SCE. For cyclic voltammetry, a potential window of -0.8 V to +1.0 V might be used to both deposit and characterize the film.[2] It is important to perform initial cyclic voltammetry scans to determine the precise oxidation potential of this compound in your specific system.

How do I choose the right solvent and electrolyte?

The choice of solvent and electrolyte is critical as it influences the properties of the resulting PPy film.

  • Solvents: Acetonitrile is a commonly used organic solvent.[1] Aqueous solutions are also frequently employed and are considered a "greener" option.[14] The choice of solvent can affect the solubility of the monomer and electrolyte, as well as the morphology and conductivity of the polymer.[15][16]

  • Electrolytes: The electrolyte serves two purposes: it provides conductivity to the solution and its anion acts as the dopant for the PPy film. The properties of the dopant anion (size, charge, mobility) have a significant impact on the film's electrical, mechanical, and morphological properties.[8][9][15] Common electrolytes include salts like lithium perchlorate (B79767) (LiClO₄), and sodium dodecyl sulfate (B86663) (SDS).

What is the difference between galvanostatic, potentiostatic, and potentiodynamic deposition?

These are the three main electrochemical techniques used for electropolymerization:

  • Galvanostatic (Constant Current): A constant current is applied, and the potential is allowed to vary. This method provides good control over the rate of polymer growth.

  • Potentiostatic (Constant Potential): A constant potential is applied, and the current is monitored over time. This is a widely used method that allows for control over the energy of the polymerization reaction.[3]

  • Potentiodynamic (Varying Potential): The potential is swept over a defined range, typically in a cyclic manner (Cyclic Voltammetry). This technique is useful for both synthesizing and characterizing the polymer film simultaneously.[2]

The choice of method can influence the film's properties, such as thickness, morphology, and conductivity.[4][16]

How can I control the thickness of the PPy film?

The thickness of the electropolymerized PPy film is directly related to the total charge passed during the deposition process, according to Faraday's law. You can control the thickness by:

  • Adjusting the polymerization time in potentiostatic or galvanostatic methods.

  • Controlling the total charge passed. Many potentiostats allow you to set a limit for the total charge.

  • Varying the number of cycles in potentiodynamic deposition.

What are the common techniques to characterize the synthesized PPy films?

A variety of techniques are used to characterize the structural, morphological, and electrochemical properties of PPy films:

  • Structural Characterization:

    • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the chemical structure of the polymer.[17][18]

    • X-ray Diffraction (XRD): To determine the degree of crystallinity (PPy is often amorphous or semi-crystalline).[7][17][18]

  • Morphological Characterization:

    • Scanning Electron Microscopy (SEM): To visualize the surface morphology of the film.[17][18]

  • Optical Properties:

    • UV-Visible Spectroscopy (UV-Vis): To study the electronic transitions in the polymer.[17][18]

  • Electrochemical Characterization:

    • Cyclic Voltammetry (CV): To investigate the redox behavior and stability of the film.[2][13]

    • Electrochemical Impedance Spectroscopy (EIS): To study the conductivity and charge transfer properties of the film.[2]

Data Presentation: Influence of Key Parameters

The following tables summarize the quantitative effects of various experimental parameters on the properties of electropolymerized polythis compound.

Table 1: Effect of Monomer Concentration
This compound Concentration (M)Supporting ElectrolyteDeposition Potential (V vs. SCE)Resulting Film PropertiesReference
0.1H₂SO₄0.8Optical band gap of 2.14 eV.[7]
0.2H₂SO₄0.8Increased absorbance compared to 0.1 M.[7]
0.3H₂SO₄0.8Higher visible absorbance and slight increase in crystallinity. Optical band gap decreases to 2.0 eV.[7]
0.01 - 0.055Na₂SO₄ in HCl-The reaction order with respect to monomer concentration was found to be 1.2.[19]
0.025, 0.05, 0.1H₂SO₄-Specific capacitance increases with increasing molar concentration of this compound.[20]
Table 2: Effect of Deposition Method and Potential/Current
Deposition MethodParameterSubstrateResulting Film PropertiesReference
Galvanostatic1 mA/cm²Low Carbon SteelFormation of a protective PPy film.[2]
Galvanostatic2 - 14 mA/cm²PlatinumThe reaction order with respect to current density was found to be 1.3.[19]
Potentiostatic0.8 V vs. SCEStainless Steel / ITODeposition of PPy thin films.[7]
PotentiostaticLow Anodic Potentials-Denser and more homogeneous films.[4]
PotentiostaticHigh Anodic Potentials-Rougher surfaces and potentially inferior properties.[4]
Cyclic Voltammetry-0.8 to +1.0 VLow Carbon SteelFormation of redox-active PPy films.[2]
Table 3: Effect of Electrolyte Type and Concentration
ElectrolyteConcentration (M)SolventEffect on PPy FilmReference
ClO₄⁻, DS⁻, TS⁻, PSS⁻0.1 - 0.5AqueousThe PPy growth rate depends on the electrolyte nature and concentration.[8]
H₂SO₄0.5AqueousUsed as a supporting electrolyte for PPy deposition.[1]
HCl0.6 - 1.6AqueousThe reaction order with respect to acid concentration was found to be 1.26.[19]
Various Anions--The size and mobility of dopants affect the redox behavior of the PPy film.[2]

Experimental Protocols

Protocol 1: General Procedure for Potentiostatic Electropolymerization of this compound

This protocol describes a standard method for depositing a PPy film onto a working electrode using a constant potential.

  • Electrode Preparation:

    • Polish the working electrode (e.g., platinum, glassy carbon, or ITO-coated glass) with alumina powder of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm).

    • Rinse the electrode thoroughly with deionized water.

    • Sonicate the electrode in ethanol for 2-5 minutes, followed by sonication in deionized water for another 2-5 minutes to remove any residual alumina and organic contaminants.[1]

    • Dry the electrode under a stream of nitrogen.

  • Preparation of the Electrolyte Solution:

    • Prepare the polymerization solution by dissolving the this compound monomer and the supporting electrolyte in the chosen solvent. A typical concentration is 0.1 M this compound and 0.1 M of an electrolyte like LiClO₄ in acetonitrile.[21]

    • Deoxygenate the solution by purging with nitrogen gas for at least 15-20 minutes before the experiment to prevent unwanted side reactions.[1]

  • Electrochemical Setup:

    • Assemble a three-electrode electrochemical cell consisting of the prepared working electrode, a counter electrode (e.g., platinum mesh or wire), and a reference electrode (e.g., Ag/AgCl or SCE).

    • Immerse the electrodes in the deoxygenated electrolyte solution.

  • Electropolymerization:

    • Connect the electrodes to a potentiostat.

    • Apply a constant potential (e.g., +0.8 V vs. SCE) to the working electrode.[7]

    • Monitor the current-time transient. The polymerization time will determine the film thickness. The process can be stopped after a specific time or after a certain amount of charge has been passed.

  • Post-Polymerization Treatment:

    • After deposition, gently remove the PPy-coated working electrode from the cell.

    • Rinse the film with the pure solvent (e.g., acetonitrile) to remove any unreacted monomer and excess electrolyte from the surface.

    • Dry the film, for instance, under a gentle stream of nitrogen.

  • Characterization:

    • The PPy film is now ready for electrochemical characterization (e.g., by running cyclic voltammetry in a monomer-free electrolyte solution) or for other analyses (SEM, FTIR, etc.).

Visualizations

Experimental Workflow for this compound Electropolymerization

G cluster_electrochem Electrochemical Phase cluster_post Post-Synthesis Phase A Clean & Prepare Working Electrode B Prepare this compound/ Electrolyte Solution C Deoxygenate Solution (N2 Purge) D Assemble 3-Electrode Electrochemical Cell C->D Introduce Solution to Cell E Apply Potential/Current (Potentiostat/Galvanostat) D->E F Monitor Film Growth (Charge vs. Time) E->F G Rinse PPy Film (Solvent Wash) F->G Polymerization Complete H Dry PPy Film G->H I Characterize Film (CV, SEM, FTIR, etc.) H->I

Caption: Workflow for the electropolymerization of this compound.

Troubleshooting Logic for Poor PPy Film Quality

G start Poor PPy Film Quality (e.g., Bad Adhesion, Rough) q1 Is the substrate adequately cleaned? start->q1 sol1 Action: Thoroughly clean/ polish/sonicate substrate. q1->sol1 No q2 Is the deposition potential/ current density too high? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 Re-test sol2 Action: Reduce potential/ current density for slower growth. q2->sol2 Yes q3 Are monomer/electrolyte concentrations optimal? q2->q3 No a2_yes Yes a2_no No sol2->q2 Re-test sol3 Action: Adjust concentrations. Consider different dopant. q3->sol3 No end_node Re-evaluate other parameters (solvent, temperature, pH) q3->end_node Yes a3_yes Yes a3_no No sol3->q3 Re-test

References

Preventing polymerization of pyrrole during storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the polymerization of pyrrole during storage and handling. Below are frequently asked questions, troubleshooting advice, and detailed protocols to ensure the stability and purity of your this compound for experimental use.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound has turned dark brown/black. What happened and can I still use it?

A: The dark color indicates that the this compound has been exposed to air, light, or heat, causing it to oxidize and polymerize.[1][2] The resulting dark liquid is a mixture of this compound and polythis compound polymers. For most applications, especially those sensitive to impurities, this darkened this compound should not be used directly. It is highly recommended to purify it by distillation immediately before your experiment to remove the polymeric impurities.[1]

Q2: What are the ideal storage conditions for this compound to prevent polymerization?

A: To minimize polymerization, this compound should be stored with strict control over its environment. Key factors include:

  • Temperature: The recommended storage temperature is between 2°C and 8°C.[3]

  • Atmosphere: Store the container under an inert atmosphere, such as nitrogen or argon, to prevent exposure to oxygen, which initiates polymerization.[4][5]

  • Light: Protect the this compound from light, as it is light-sensitive.[2][6] Storing it in an amber glass bottle is a common practice.

  • Container: Keep the this compound in its original, tightly sealed container to prevent moisture and air from entering.[6] Do not store it in aluminum containers.[5][7]

Q3: I just received a new bottle of this compound. What are the essential handling precautions I should take?

A: Proper handling is critical to maintain purity and ensure safety. Always:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[2][8]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., PVC or Nitrile rubber).[8][9]

  • When transferring this compound, use spark-proof tools and ensure containers are grounded and bonded to prevent static discharge.[2][5]

  • After opening, flush the headspace of the container with an inert gas like nitrogen or argon before resealing to minimize contact with air.[4]

Q4: How can I purify my darkened this compound before an experiment?

A: The most effective method for purifying this compound is distillation under reduced pressure (vacuum distillation).[10] This technique lowers the boiling point, which minimizes thermal degradation and further polymerization during heating.[10] For highly impure this compound containing basic contaminants like pyrrolidine, a pre-treatment with a dilute acid can convert these impurities into non-volatile salts, making the subsequent distillation more effective.[10][11] A detailed protocol for vacuum distillation is provided below.

Q5: Is it better to store this compound in the fridge or freezer?

A: Storing in a refrigerator at 2-8°C is the standard recommendation and is effective for short- to medium-term storage.[3] For long-term storage, freezing at very low temperatures (e.g., -80°C) has been shown to work well.[4] If you choose to freeze this compound, it is best to aliquot it into smaller, single-use quantities under an inert atmosphere to avoid repeated freeze-thaw cycles and exposure to air and moisture upon opening.[4]

Data Presentation: this compound Properties & Storage

The following table summarizes key quantitative data for the storage and handling of this compound.

ParameterRecommended Value / ConditionNotes
Storage Temperature 2°C to 8°CStandard refrigeration is recommended.[3]
-80°CEffective for long-term storage, preferably in aliquots.[4]
Boiling Point 129°C to 131°CAt atmospheric pressure.[1]
~55-60°CUnder reduced pressure (e.g., 30 mbar).[12]
Purity After Purification >99.9%Achievable with fractional distillation.[10]
Incompatible Materials Strong acids, strong oxidizing agents, air, moisture.Contact with these can accelerate polymerization and degradation.[2][3]

Experimental Protocols

Protocol 1: Purification of this compound by Vacuum Distillation

This protocol describes the purification of this compound that has darkened due to polymerization. Distillation under reduced pressure is crucial to prevent thermal degradation.

Materials:

  • Darkened or aged this compound

  • Round-bottom flask

  • Short-path distillation head with condenser

  • Receiving flask

  • Vacuum pump with a cold trap

  • Heating mantle with stirrer

  • Inert gas source (Nitrogen or Argon)

  • Glass boiling chips or magnetic stir bar

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus. Ensure all glassware is dry and joints are properly sealed. It is critical to use a cold trap between the distillation setup and the vacuum pump to protect the pump from corrosive vapors.

  • Charge the Flask: Add the impure this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Evacuate the System: Connect the apparatus to the vacuum pump and slowly evacuate the system to the desired pressure (e.g., ~30 mbar).[12]

  • Begin Heating: Once the vacuum is stable, begin gently heating the flask using the heating mantle. Start the stirring if using a stir bar.

  • Collect the Pure Fraction: The pure this compound will begin to distill. It should be a colorless liquid.[1] Collect the fraction that boils at a stable temperature (approximately 55-60°C at 30 mbar).[12] Discard any initial, lower-boiling fraction (forerun) and stop the distillation before the distilling flask is completely dry to avoid the formation of potentially explosive peroxides.

  • Storage of Purified this compound: Once the distillation is complete, release the vacuum by introducing an inert gas. Immediately transfer the freshly distilled, colorless this compound into a clean, dry, amber glass bottle. Flush the headspace with inert gas and seal the container tightly. Store in the refrigerator at 2-8°C.[3]

Mandatory Visualizations

Logical Workflow for this compound Handling

The following diagram outlines the decision-making process for the proper storage and handling of this compound to prevent polymerization.

Pyrrole_Handling_Workflow This compound Handling and Storage Workflow start Receive / Access this compound Stock check_appearance Check Appearance of Liquid start->check_appearance is_clear Liquid is Colorless and Clear check_appearance->is_clear Clear is_dark Liquid is Yellow/Brown/Black check_appearance->is_dark Dark use_directly Proceed to Experiment is_clear->use_directly purify Purify via Vacuum Distillation is_dark->purify handling Handling Procedure: - Use in Fume Hood - Wear Appropriate PPE - Use Inert Atmosphere use_directly->handling end_use Use Purified this compound purify->end_use storage Storage Procedure: - Refrigerate (2-8°C) - Protect from Light - Flush with Inert Gas Before Sealing handling->storage end_use->handling

Caption: Workflow for handling and preventing polymerization of this compound.

References

Technical Support Center: Strategies for Regioselective Functionalization of the Pyrrole Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the regioselective functionalization of the pyrrole ring. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in overcoming common challenges in your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

General Issues

Question: My this compound starting material is decomposing or turning into a black tar upon storage or during reaction setup. What is happening and how can I prevent it?

Answer: this compound and its electron-rich derivatives are highly susceptible to oxidation and polymerization, especially when exposed to air, light, or acidic conditions.[1] This degradation is often visually indicated by a color change to yellow, brown, or black.[2]

Troubleshooting Steps:

  • Inert Atmosphere: Always handle and store this compound and its simple derivatives under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[1]

  • Light Protection: Store this compound in an amber-colored vial or wrap the container in aluminum foil to protect it from light-induced degradation.[2]

  • Low Temperature: Storage at low temperatures (-20°C is common) will significantly slow down decomposition processes.[1]

  • Solvent Purity: Use high-purity, anhydrous solvents that have been freshly distilled or deoxygenated. Residual acids or peroxides in solvents can initiate polymerization.[1]

  • N-Protection: The most effective strategy to enhance stability is to protect the this compound nitrogen. An N-protecting group reduces the electron density of the ring, making it less prone to oxidation and polymerization.[1]

Question: I am getting a mixture of N-functionalized and C-functionalized products. How can I control the site of functionalization?

Answer: The regioselectivity of this compound functionalization is highly dependent on the reaction conditions. The N-H proton is acidic and can be readily removed by a base, leading to N-functionalization. In contrast, electrophilic substitution on the carbon framework typically occurs at the C2 or C5 positions due to the greater stability of the resulting cationic intermediate.[3]

Control Strategies:

  • For N-Functionalization: Use a base (e.g., NaH, KOtBu) to deprotonate the this compound nitrogen, forming the nucleophilic pyrrolide anion. This will direct subsequent alkylation or acylation to the nitrogen atom.

  • For C-Functionalization: Protect the nitrogen atom with a suitable protecting group. This blocks N-functionalization and allows for selective substitution on the this compound ring. The choice of protecting group can also influence the C2 versus C3 selectivity.

Specific Reactions

Question: My Friedel-Crafts acylation is giving a low yield and multiple byproducts. What are the common pitfalls?

Answer: Low yields and side reactions in the Friedel-Crafts acylation of pyrroles are common issues. This can be due to several factors, including catalyst deactivation, substrate deactivation, and side reactions like diacylation or polymerization.[4]

Troubleshooting Guide:

  • Inactive Lewis Acid: Lewis acids like AlCl₃ are extremely sensitive to moisture. Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is conducted under an inert atmosphere. Use a fresh, anhydrous Lewis acid.[4]

  • Polymerization: The acidic conditions of the reaction can cause the electron-rich this compound ring to polymerize. To minimize this, add the Lewis acid at a low temperature (e.g., 0 °C or below) before introducing the acylating agent.[4]

  • Diacylation: Although the mono-acylated this compound is less reactive than the starting material, diacylation can occur under forcing conditions. To avoid this, use a stoichiometric amount of the acylating agent (1.0-1.2 equivalents) and maintain a low reaction temperature.[4]

  • N-Acylation vs. C-Acylation: N-acylation can be a competing side reaction. Protecting the this compound nitrogen with a group that is stable to the reaction conditions is the most effective way to ensure C-acylation.[4]

  • Deactivated Substrate: If the this compound substrate contains strongly electron-withdrawing groups, it may be too deactivated for Friedel-Crafts acylation under standard conditions. In such cases, increasing the reaction temperature or using a more reactive acylating agent (e.g., an acyl chloride instead of an anhydride) may be necessary, though this also increases the risk of polymerization.[4]

Question: My Vilsmeier-Haack formylation is resulting in a low yield or an intractable black tar. What is going wrong?

Answer: This is a frequent problem in Vilsmeier-Haack reactions with pyrroles. The Vilsmeier reagent (formed from POCl₃ and DMF) is strongly acidic and can cause the electron-rich this compound to polymerize.[3] The reaction is also highly sensitive to temperature and the rate of addition of reagents.

Troubleshooting Steps:

  • N-Protection: Use an N-protected this compound, particularly one with an electron-withdrawing group like a tosyl (Ts) group. This deactivates the ring towards polymerization under the strongly acidic reaction conditions.[3]

  • Temperature Control: Maintain strict temperature control throughout the reaction. The formation of the Vilsmeier reagent is exothermic and should be done at low temperatures (e.g., 0-5 °C). The addition of the this compound substrate should also be performed at a controlled temperature.[5]

  • Stoichiometry: Carefully control the molar ratio of the Vilsmeier reagent to the this compound substrate. An excess of the reagent can lead to multiple formylations. A 1:1 to 1.5:1 ratio of reagent to substrate is a good starting point for optimization.

  • Work-up: Quench the reaction by pouring it into a cold, stirred solution of a base like sodium acetate (B1210297) or sodium bicarbonate to neutralize the strong acid and hydrolyze the intermediate iminium salt.[5]

Data Presentation: Regioselectivity in this compound Functionalization

The following tables summarize quantitative data for key regioselective functionalization reactions of the this compound ring, allowing for easy comparison of different methods and conditions.

Table 1: Regioselectivity of Friedel-Crafts Acylation of N-Protected Pyrroles

N-Protecting GroupAcylating AgentLewis AcidSolventTemp (°C)C2:C3 RatioYield (%)Reference
HBenzoyl chlorideAlCl₃CS₂0Major C2Low[4]
MethylBenzoyl chloride-TolueneReflux>95:5High[4]
TosylAcetyl chlorideAlCl₃CH₂Cl₂015:8588[6]
TosylAcetyl chlorideSnCl₄CH₂Cl₂080:2085[6]
Triisopropylsilyl (TIPS)Acetyl chlorideAlCl₃CH₂Cl₂-785:9590[6]
BocAcetic AnhydrideSc(OTf)₃CH₃NO₂25>95:585

Table 2: Regioselectivity of Vilsmeier-Haack Formylation of 1-Substituted Pyrroles

1-SubstituentC2:C3 RatioTotal Yield (%)Reference
Methyl>99:185[7]
Ethyl>99:180[7]
Isopropyl9:175[7]
tert-Butyl1:160[7]
Phenyl9:190[7]
p-Tolyl8.5:192[7]
p-Nitrophenyl4:188[7]

Table 3: Regioselective Halogenation of N-Protected Pyrroles

N-Protecting GroupHalogenating AgentSolventTemp (°C)C2:C3 RatioYield (%)Reference
TosylNBS (1 equiv)THF-78>95:5 (2-bromo)95
TosylNBS (2.2 equiv)THF0>95:5 (2,5-dibromo)92
BocNBS (1 equiv)CCl₄0Major C2High
HSO₂Cl₂Et₂O0Major C2Moderate
HBr₂/dioxaneDioxane0Mixture of polybrominated productsVariable

Experimental Protocols

This section provides detailed methodologies for key experiments in the regioselective functionalization of pyrroles.

Protocol 1: N-Tosylation of this compound

Objective: To protect the this compound nitrogen with a p-toluenesulfonyl (tosyl) group, which enhances stability and acts as a directing group.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • p-Toluenesulfonyl chloride (TsCl)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add NaH (1.1 equivalents).

  • Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, then carefully evaporate the residual hexanes under a stream of argon.

  • Add anhydrous THF to the flask to create a slurry.

  • Cool the slurry to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH slurry.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of TsCl (1.05 equivalents) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate gradient) to afford N-tosylthis compound.

Protocol 2: C3-Selective Friedel-Crafts Acylation of N-Tosylthis compound

Objective: To achieve regioselective acylation at the C3 position of the this compound ring.

Materials:

  • N-Tosylthis compound

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous AlCl₃ (1.2 equivalents).

  • Add anhydrous CH₂Cl₂ and cool the suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.

  • Stir the mixture at -78 °C for 15 minutes.

  • Add a solution of N-tosylthis compound (1.0 equivalent) in anhydrous CH₂Cl₂ dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 1 hour.

  • Allow the reaction to slowly warm to 0 °C and stir for an additional 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.

  • Separate the organic layer and extract the aqueous layer with CH₂Cl₂ (2x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the C3- and C2-acylated isomers.

Protocol 3: Deprotection of N-Tosylthis compound

Objective: To remove the tosyl protecting group to yield the free N-H this compound.

Materials:

Procedure:

  • Dissolve the N-tosylthis compound derivative (1.0 equivalent) in a mixture of MeOH and water (e.g., 9:1).

  • Add an excess of NaOH (3-5 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the deprotected this compound.[8]

Visualizations: Workflows and Logic Diagrams

The following diagrams, created using Graphviz, illustrate key decision-making processes and workflows for the regioselective functionalization of this compound.

G start Desired this compound Substitution Pattern? n_sub N-Substitution start->n_sub c2_sub C2-Substitution start->c2_sub c3_sub C3-Substitution start->c3_sub multi_sub Multi-Substitution start->multi_sub n_sub_cond Use a base (e.g., NaH, KOtBu) to deprotonate N-H n_sub->n_sub_cond c2_protect Protect N-H (e.g., Boc, SEM, Me) c2_sub->c2_protect c3_protect Protect N-H with bulky or electron-withdrawing group (e.g., TIPS, Tosyl) c3_sub->c3_protect multi_strategy Sequential functionalization, often starting with C2/C5 blocking or directed C-H activation multi_sub->multi_strategy n_sub_reagent React with electrophile (e.g., R-X, Ac-Cl) n_sub_cond->n_sub_reagent c2_reaction Electrophilic Substitution (e.g., Vilsmeier-Haack, Friedel-Crafts with mild Lewis acid, Halogenation with NBS) c2_protect->c2_reaction c3_reaction Electrophilic Substitution (e.g., Friedel-Crafts with strong Lewis acid like AlCl₃) or Directed C-H Activation c3_protect->c3_reaction

Caption: Decision tree for selecting a regioselective this compound functionalization strategy.

G start Low Yield or No Reaction check_sm 1. Verify Starting Materials - Purity (NMR, GC-MS) - Degradation (color change) - Proper storage start->check_sm check_cond 2. Review Reaction Conditions - Temperature control - Reaction time - Inert atmosphere - Anhydrous solvents check_sm->check_cond If SMs are OK check_reagents 3. Evaluate Reagents/Catalyst - Stoichiometry - Catalyst activity/purity - Order of addition check_cond->check_reagents If conditions are correct sub_prob1 Side reaction observed? (e.g., polymerization, di-substitution) check_cond->sub_prob1 check_workup 4. Analyze Workup & Purification - Product loss during extraction? - Decomposition on silica gel? - Inefficient purification? check_reagents->check_workup If reagents are OK solution Identify and Rectify Issue check_workup->solution If workup is problematic sub_prob1->check_reagents No sub_sol1 Adjust T, time, stoichiometry. Consider a different N-protecting group. sub_prob1->sub_sol1 Yes

Caption: Systematic workflow for troubleshooting low-yield this compound functionalization reactions.

G cluster_vilsmeier Vilsmeier-Haack Reagent Formation cluster_reaction Formylation Reaction dmf DMF (Anhydrous) reagent Vilsmeier Reagent (Chloroiminium salt) dmf->reagent 0-5 °C, dropwise addition poclt POCl₃ (Anhydrous) poclt->reagent iminium Iminium Salt Intermediate reagent->iminium This compound N-Protected this compound in Anhydrous Solvent This compound->iminium Electrophilic Attack hydrolysis Aqueous Workup (e.g., NaOAc solution) iminium->hydrolysis product Formylthis compound hydrolysis->product

Caption: Experimental workflow for the Vilsmeier-Haack formylation of an N-protected this compound.

References

Technical Support Center: Enhancing the Stability of Pyrrole-Containing Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center dedicated to addressing the stability challenges of pyrrole-containing pharmaceutical compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common stability issues and implement effective stabilization strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and practical guidance for issues encountered during the handling and formulation of this compound-containing active pharmaceutical ingredients (APIs).

Issue 1: Color Change and Degradation upon Storage

Question: My this compound-containing compound is turning from a white powder to a yellow or brown color during storage. What is causing this, and how can I prevent it?

Answer:

This color change is a common indicator of oxidative degradation and subsequent polymerization. The electron-rich this compound ring is susceptible to oxidation, especially in the presence of air (oxygen) and light. This process can be accelerated by elevated temperatures and humidity.

Troubleshooting Steps:

  • Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.

  • Light Protection: Use amber-colored vials or store samples in the dark to prevent photodegradation, which can generate reactive species that initiate oxidation.

  • Temperature Control: Store the compound at recommended low temperatures (e.g., 2-8 °C or -20 °C) to slow down the rate of degradation reactions.

  • Antioxidant Addition: For formulated products, consider the inclusion of antioxidants.

Stabilization Strategy: Use of Antioxidants

Antioxidants can be added to formulations to protect the this compound moiety from oxidative degradation. They work by either inhibiting the initiation of radical chain reactions or by terminating the propagation of these reactions.

Table 1: Common Antioxidants for Pharmaceutical Formulations

AntioxidantMechanism of ActionTypical Concentration Range in Formulations
Butylated Hydroxytoluene (BHT)Radical scavenger (terminator)0.01% - 0.1%
Butylated Hydroxyanisole (BHA)Radical scavenger (terminator)0.01% - 0.1%
Ascorbic Acid (Vitamin C)Reducing agent, oxygen scavenger0.01% - 0.1%
Sodium MetabisulfiteOxygen scavenger0.01% - 1.0%
Tocopherol (Vitamin E)Radical scavenger0.01% - 0.05%

Experimental Protocol: Incorporation of BHT into a Liquid Formulation

Objective: To prepare a stabilized solution of a this compound-containing API using BHT.

Materials:

  • This compound-containing API

  • Ethanol (B145695) (95%)

  • Purified Water

  • Butylated Hydroxytoluene (BHT)

  • Volumetric flasks

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare BHT Stock Solution: Dissolve a calculated amount of BHT in ethanol to create a concentrated stock solution (e.g., 1% w/v).

  • Dissolve the API: In a separate volumetric flask, dissolve the this compound-containing API in a portion of the ethanol.

  • Add BHT Solution: While stirring, add the required volume of the BHT stock solution to the API solution to achieve the desired final concentration (e.g., 0.02% w/v).

  • Final Volume Adjustment: Add purified water to the mixture to reach the final desired volume and concentration of the API.

  • Mixing: Continue stirring until a homogenous solution is obtained.

  • Storage: Store the final formulation in a well-sealed, light-resistant container under controlled temperature conditions.

Issue 2: Instability in Aqueous Solutions, Especially at Basic pH

Question: My this compound-containing compound degrades rapidly when dissolved in aqueous buffers, particularly under neutral to basic conditions. How can I improve its stability in solution?

Answer:

This compound-containing compounds are often susceptible to hydrolysis, and this degradation is frequently accelerated at higher pH values. The lone pair of electrons on the this compound nitrogen can participate in resonance, making the ring susceptible to nucleophilic attack by hydroxide (B78521) ions.

Troubleshooting and Stabilization Strategies:

  • pH Optimization: The primary strategy is to formulate the compound in an acidic pH environment where it exhibits maximum stability. Conduct a pH-rate profile study to identify the optimal pH range.

  • Formulation with Cyclodextrins: Encapsulating the this compound moiety within the hydrophobic cavity of a cyclodextrin (B1172386) can protect it from the aqueous environment and prevent hydrolytic degradation.[1][2][3]

  • Liposomal Formulation: Incorporating the compound into liposomes can shield the this compound ring from the bulk aqueous phase, thereby enhancing its stability.[4]

Table 2: Effect of pH on the Degradation Rate of a Model this compound Compound

pHTemperature (°C)Degradation Rate Constant (k, day⁻¹)Half-life (t½, days)
3.0400.01546.2
5.0400.04515.4
7.4400.2502.8
9.0401.1500.6

Experimental Protocol: Preparation of a this compound-API/Cyclodextrin Inclusion Complex

Objective: To improve the aqueous stability of a this compound-containing API by forming an inclusion complex with Hydroxypropyl-β-Cyclodextrin (HP-β-CD).

Materials:

  • This compound-containing API

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Purified Water

  • Beakers and magnetic stirrer

  • Freeze-dryer

Procedure:

  • Molar Ratio Determination: Determine the optimal molar ratio of API to HP-β-CD (commonly starting with 1:1).

  • HP-β-CD Solution: Dissolve the calculated amount of HP-β-CD in purified water with gentle stirring.

  • API Addition: Slowly add the this compound-containing API to the HP-β-CD solution while continuously stirring.

  • Complexation: Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The solution should become clear as the API is encapsulated.

  • Lyophilization: Freeze the resulting solution and lyophilize it to obtain a stable, solid powder of the inclusion complex.

  • Reconstitution and Analysis: The lyophilized powder can be reconstituted in aqueous media for further experiments. The stability of the reconstituted solution should be compared to that of the uncomplexed API at the same pH and temperature.

Logical Relationship: Cyclodextrin Stabilization

Pyrrole_API This compound API (Unstable in Water) Inclusion_Complex Inclusion Complex (API inside Cavity) Pyrrole_API->Inclusion_Complex Encapsulation Cyclodextrin Cyclodextrin (Hydrophobic Cavity) Cyclodextrin->Inclusion_Complex Stabilized_API Stabilized API (Protected from Hydrolysis) Inclusion_Complex->Stabilized_API Shielding Effect

Caption: Encapsulation of a this compound API within a cyclodextrin cavity to enhance stability.

Issue 3: Photodegradation of the Compound upon Exposure to Light

Question: My this compound-containing compound shows significant degradation when exposed to light, even for short periods. What are the best practices for photostabilization?

Answer:

The aromatic this compound ring can absorb UV and sometimes visible light, leading to photochemical reactions that cause degradation. This can result in loss of potency and the formation of potentially toxic degradants.

Troubleshooting and Stabilization Strategies:

  • Light-Resistant Packaging: The most straightforward approach is to use amber glass vials or other light-blocking packaging materials for both the API and the formulated drug product.

  • UV Absorbers: Incorporate UV-absorbing excipients into the formulation. These molecules preferentially absorb harmful UV radiation, dissipating the energy as heat and protecting the API. Examples include benzophenones and cinnamates.

  • Chemical Modification: In some cases, structural modification of the this compound molecule can enhance its photostability. Introducing electron-withdrawing groups on the this compound ring can sometimes reduce its photosensitivity.[5] This is a strategy for the drug design phase.

  • Formulation in Opaque Systems: For topical or liquid formulations, using an opaque vehicle or emulsion can physically block light from reaching the API.

Experimental Workflow: Evaluating Photostability

start Prepare API Solution/Formulation expose_light Expose to Controlled Light Source (ICH Q1B) start->expose_light dark_control Store in Dark (Control) start->dark_control sampling Take Samples at Time Intervals expose_light->sampling dark_control->sampling analysis Analyze by Stability-Indicating HPLC/LC-MS sampling->analysis compare Compare Degradation Profiles analysis->compare assess Assess Photostability compare->assess

Caption: Workflow for conducting a photostability study of a this compound-containing compound.

Key Experimental Methodologies

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing a stability-indicating analytical method.

Protocol for a Standard Forced Degradation Study:

Objective: To assess the intrinsic stability of a this compound-containing API under various stress conditions.

Conditions to be Tested:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid API at 80°C for 48 hours.

  • Photodegradation: Expose the API (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

General Procedure for each condition:

  • Prepare a solution of the API at a known concentration (e.g., 1 mg/mL) in the respective stress medium. For thermal stress, use the solid API.

  • Expose the sample to the specified conditions for the designated time. A control sample should be stored under normal conditions.

  • At various time points, withdraw an aliquot of the stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to an appropriate concentration with the mobile phase.

  • Analyze all samples using a validated stability-indicating HPLC or LC-MS method to separate the parent drug from any degradation products.

Signaling Pathway: Major Degradation Pathways of this compound Compounds

This compound This compound-containing API Oxidation Oxidation (O₂, Light, Peroxides) This compound->Oxidation Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis Photodegradation Photodegradation (UV/Vis Light) This compound->Photodegradation Oxidized_Products Oxidized Pyrroles, Ring-Opened Products, Polymers Oxidation->Oxidized_Products Hydrolyzed_Products Ring-Opened Products Hydrolysis->Hydrolyzed_Products Photo_Products Isomers, Radicals, Further Degradants Photodegradation->Photo_Products

References

Technical Support Center: Minimizing Furan Byproduct in Paal-Knorr Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides detailed troubleshooting advice and frequently asked questions to help you minimize the formation of furan (B31954) byproducts during Paal-Knorr pyrrole or thiophene (B33073) synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of furan byproduct formation in Paal-Knorr this compound synthesis?

The most common cause of furan byproduct formation is the acid-catalyzed self-condensation of the 1,4-dicarbonyl starting material.[1][2] In the presence of a strong acid, the dicarbonyl can cyclize and dehydrate to form a furan, competing with the desired reaction pathway involving the amine.[1][3] This side reaction is particularly favored under strongly acidic conditions, typically at a pH below 3.[1][4]

Q2: How does the choice of acid catalyst influence the selectivity between this compound and furan formation?

The strength and concentration of the acid catalyst are critical.[2] Strong protic acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) can aggressively promote the dehydration of the 1,4-dicarbonyl to a furan.[3][5] Milder acids or Lewis acids are often preferred to enhance selectivity for the this compound product. While a weak acid like acetic acid can accelerate the desired this compound synthesis, using amine/ammonium hydrochloride salts or conducting the reaction at a pH below 3 often leads to furans as the major product.[4]

Q3: Can reaction temperature and time affect the yield of furan byproduct?

Yes. Traditional Paal-Knorr syntheses often required harsh conditions like prolonged heating.[1][5] High temperatures can provide the necessary activation energy for the competing furan formation pathway and can also lead to the degradation of sensitive starting materials or the desired this compound product, resulting in tar formation.[2][6] Modern methods often utilize milder conditions to avoid excessive heat.[5]

Q4: Are there modern catalysts that offer better selectivity?

Absolutely. A wide range of milder and more selective catalysts have been developed to address the limitations of classical Paal-Knorr conditions. These include:

  • Lewis Acids: Mild Lewis acids such as Scandium(III) triflate (Sc(OTf)₃) and Bismuth(III) nitrate (B79036) (Bi(NO₃)₃) can effectively catalyze the reaction.[3][7]

  • Solid Acid Catalysts: Reusable heterogeneous catalysts like silica-supported sulfuric acid (SiO₂-OSO₃H), KSF montmorillonite (B579905) clay, and tungstate/molybdate sulfuric acids offer high yields, often under solvent-free conditions, with easy catalyst removal.[8]

  • Molecular Iodine (I₂): Iodine has emerged as a powerful, less toxic Lewis acid catalyst that can promote the reaction efficiently, sometimes at room temperature and without a solvent.[2][8]

  • Saccharin: This non-toxic, inexpensive Brønsted acid with moderate acidity (pKa 2.3) has proven to be a highly effective catalyst, outperforming very strong acids which tend to produce complex mixtures.[8]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiment.

Problem: Significant furan byproduct is detected (e.g., by GC-MS or NMR), and the yield of the desired this compound is low.

This is the most common issue and points to the reaction conditions favoring the self-condensation of the 1,4-dicarbonyl.

Troubleshooting Workflow

G start High Furan Byproduct Detected check_pH Is pH < 3 or a strong Brønsted acid used? start->check_pH check_temp Is reaction temperature excessively high? check_pH->check_temp No solution_pH Action: Switch to a milder catalyst. (e.g., Acetic Acid, Saccharin, I₂, Lewis Acid) Ensure pH > 3. check_pH->solution_pH Yes check_amine Is the amine reactant sterically hindered or electron-deficient? check_temp->check_amine No solution_temp Action: Lower the reaction temperature. Consider microwave-assisted synthesis for better control. check_temp->solution_temp Yes solution_amine Action: Increase reaction time or use a less hindered/more nucleophilic amine if possible. check_amine->solution_amine Yes

Caption: Troubleshooting workflow for high furan byproduct.

Quantitative Impact of Catalyst Choice

The selection of an appropriate catalyst is crucial for maximizing this compound yield and minimizing furan formation. The acidity of the catalyst, as indicated by its pKa value, directly impacts the reaction outcome.

CatalystpKaTypical this compound Yield (%)Notes
p-Toluenesulfonic acid-2.80Very strong acid; leads to a complex mixture, favoring furan formation.[8]
Sulfamic acid1.029
Oxalic acid1.251
Saccharin 2.3 86 Optimal Brønsted acid; effective, non-toxic, and reusable. [8]
Citric acid3.171
Acetic acid4.736Weak acid, accelerates reaction but may result in lower yields compared to optimal catalysts.[4][8]

Data adapted from a study by Gaonkar et al., as cited in reference[8]. Yields are for a specific model reaction and may vary.

Reaction Pathway Visualization

The competition between this compound and furan synthesis originates from the common 1,4-dicarbonyl intermediate. The presence of a primary amine under weakly acidic or neutral conditions favors the this compound pathway, while strongly acidic conditions promote the furan pathway.

G cluster_start Starting Materials cluster_products Products Diketone 1,4-Dicarbonyl Intermediate Hemiaminal Intermediate Diketone->Intermediate + R-NH₂ (Weak Acid / Neutral) Enol Enol Intermediate Diketone->Enol Strong Acid (H⁺) pH < 3 Amine R-NH₂ This compound Desired this compound Furan Furan Byproduct Intermediate->this compound Dehydration Enol->Furan Cyclization & Dehydration

Caption: Competing pathways in the Paal-Knorr synthesis.

Key Experimental Protocol

High-Selectivity Paal-Knorr this compound Synthesis using Iodine Catalyst

This protocol is adapted from modern procedures that utilize molecular iodine as a mild and efficient Lewis acid catalyst, significantly reducing furan byproduct formation.[2][8]

Materials:

  • 1,4-Diketone (e.g., 2,5-hexanedione) (1.0 eq)

  • Primary amine (e.g., aniline) (1.0-1.2 eq)

  • Molecular Iodine (I₂) (10 mol%)

  • Ethyl acetate (B1210297) (for workup)

  • Saturated sodium thiosulfate (B1220275) solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, combine the 1,4-diketone (1.0 eq) and the primary amine (1.0-1.2 eq).

  • Add a catalytic amount of molecular iodine (10 mol%).

  • Stir the mixture at 60°C.[2] Note: For some reactive substrates, the reaction may proceed at room temperature.[8]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is often complete within 5-30 minutes.[1][2]

  • Upon completion, cool the mixture to room temperature and dissolve it in an organic solvent such as ethyl acetate.[2]

  • Transfer the solution to a separatory funnel and wash with a saturated solution of sodium thiosulfate to quench and remove the iodine.

  • Wash the organic layer sequentially with water and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • If necessary, purify the crude product by silica (B1680970) gel column chromatography.[2]

References

Technical Support Center: Catalyst Selection for Efficient Paal-Knorr Pyrrole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Paal-Knorr synthesis of substituted pyrroles.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Paal-Knorr pyrrole synthesis?

The Paal-Knorr this compound synthesis involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic catalysis, to form a substituted this compound.[1] The accepted mechanism proceeds through several key steps:

  • Hemiaminal Formation: The synthesis initiates with the nucleophilic attack of the amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound, forming a hemiaminal intermediate.[1][2]

  • Intramolecular Cyclization: This is followed by an intramolecular attack by the nitrogen atom on the second carbonyl group, which results in a cyclized 2,5-dihydroxytetrahydrothis compound derivative. This ring-closing step is often the rate-determining step of the reaction.[3][4]

  • Dehydration: The synthesis concludes with the dehydration of this cyclic intermediate, which eliminates two molecules of water to form the stable aromatic this compound ring.[1][3]

Paal-Knorr this compound Synthesis Mechanism start 1,4-Dicarbonyl Compound + Amine hemiaminal Hemiaminal Intermediate start->hemiaminal Nucleophilic attack cyclized 2,5-Dihydroxytetrahydrothis compound Derivative hemiaminal->cyclized Intramolecular cyclization This compound Substituted This compound cyclized->this compound Dehydration (-2 H2O)

A simplified diagram of the Paal-Knorr this compound synthesis mechanism.

Q2: My reaction is not proceeding to completion, or the yield is very low. What are the common causes?

Low yields in a Paal-Knorr synthesis can stem from several factors:

  • Insufficiently reactive starting materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react slowly or not at all under standard conditions. Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[1]

  • Inappropriate reaction conditions: The classical Paal-Knorr synthesis often requires harsh conditions, such as prolonged heating in strong acid, which can lead to the degradation of sensitive substrates.[3][4]

  • Suboptimal catalyst choice: The type and amount of acid catalyst are crucial. While acid catalysis is generally required, excessively strong acidic conditions (pH < 3) can favor the formation of furan (B31954) byproducts.[1][5]

  • Presence of water: While some modern variations of the Paal-Knorr synthesis are performed in water, the final dehydration step to form the this compound can be hindered by excess water in the reaction mixture under certain conditions.[1]

Q3: I am observing a significant amount of a byproduct. What is it likely to be?

The most common byproduct in the Paal-Knorr this compound synthesis is the corresponding furan. This occurs when the 1,4-dicarbonyl compound undergoes acid-catalyzed cyclization and dehydration without the involvement of the amine. This side reaction is particularly favored under strongly acidic conditions (pH < 3).[1][5] Other potential byproducts can arise from self-condensation of the starting materials or degradation of the product under harsh reaction conditions, leading to a complex mixture of unidentified impurities.

Q4: My crude product appears as a dark, tarry material. What is the cause and how can I prevent it?

The formation of a dark, tarry substance often indicates polymerization of the starting materials or the this compound product itself. This is typically caused by excessively high temperatures or highly acidic conditions. To mitigate this, consider lowering the reaction temperature and using a milder acid catalyst or even neutral conditions.[6]

Q5: What are the recommended methods for purifying the synthesized this compound?

Several methods can be employed for the purification of this compound products:

  • Recrystallization: This is a suitable method for solid products. A common solvent system is a mixture of methanol (B129727) and water.[1]

  • Column chromatography: For liquid or solid products that are difficult to crystallize, silica (B1680970) gel column chromatography is a standard purification technique.[1]

  • Extraction: An initial workup often involves neutralizing the reaction mixture and extracting the product into an organic solvent. Washing the organic layer with water and brine can remove residual acid and water-soluble impurities.[1]

  • Distillation: For volatile liquid pyrroles, distillation under reduced pressure can be an effective purification method.[1]

Troubleshooting Guide

Paal-Knorr Troubleshooting start Problem Encountered low_yield Low Yield / No Reaction start->low_yield byproduct Significant Byproduct start->byproduct tar Dark, Tarry Product start->tar cause_reactivity Check Reactivity of Starting Materials (Steric/Electronic Effects) low_yield->cause_reactivity cause_conditions Optimize Reaction Conditions (Temp, Time, Solvent) low_yield->cause_conditions cause_catalyst Evaluate Catalyst Choice and Concentration low_yield->cause_catalyst byproduct->cause_catalyst cause_furan Furan Formation Likely byproduct->cause_furan tar->cause_conditions cause_polymerization Polymerization Likely tar->cause_polymerization solution_reactivity Use more forcing conditions or less hindered substrates cause_reactivity->solution_reactivity solution_conditions Increase temperature/time moderately or use microwave irradiation cause_conditions->solution_conditions solution_catalyst Screen different Brønsted/Lewis acids or use a milder catalyst cause_catalyst->solution_catalyst solution_furan Increase pH (>3) Use excess amine cause_furan->solution_furan solution_polymerization Lower reaction temperature Use a milder catalyst cause_polymerization->solution_polymerization

A troubleshooting guide for common issues in Paal-Knorr this compound synthesis.

Catalyst Selection and Performance Data

A wide range of catalysts can be employed for the Paal-Knorr synthesis. The choice of catalyst can significantly impact reaction efficiency, yield, and conditions. Both Brønsted and Lewis acids are effective, and recent advancements have focused on developing milder and more environmentally friendly catalytic systems.[3][7]

Table 1: Comparison of Common Catalysts for Paal-Knorr this compound Synthesis

Catalyst TypeExamplesTypical ConditionsAdvantagesDisadvantages
Brønsted Acids Acetic acid, p-TsOH, H₂SO₄, HClOften requires heatingReadily available, inexpensiveCan be harsh, leading to side reactions and degradation of sensitive substrates[3][4]
Lewis Acids Sc(OTf)₃, Bi(NO₃)₃, FeCl₃, ZnCl₂Often milder conditions (room temp. to moderate heating)High efficiency, mild reaction conditions[3][8][9]Can be expensive, may require anhydrous conditions
Heterogeneous Catalysts Clays (Montmorillonite), Zeolites, Silica sulfuric acidSolvent-free or in various solvents, often reusableEasy separation and recyclability, environmentally friendly[3][7][10]May have lower activity compared to homogeneous catalysts
Organocatalysts Proline, Vitamin B₁Mild conditions, often in "green" solventsEnvironmentally benign, avoids metal contamination[11][12]May require higher catalyst loading or longer reaction times
Other I₂, Microwave irradiationRoom temperature or rapid heatingMild and efficient, short reaction times[3][13][14]Requires specific equipment (microwave reactor)

Table 2: Quantitative Data for Selected Catalytic Systems

CatalystSubstratesSolventTemp. (°C)TimeYield (%)Reference
p-Toluenesulfonic acid Acetonylacetone, primary aminesTolueneReflux0.5-2 h80-95[10]
Sc(OTf)₃ (1 mol%) 2,5-Hexanedione (B30556), various aminesSolvent-free605-15 min89-98[8]
Iodine (10 mol%) 1,4-Diketone, primary amineSolvent-free605-10 minHigh[6]
CATAPAL 200 (Alumina) Acetonylacetone, primary aminesSolvent-free6045 min68-97[10]
Citric Acid (10 mol%) 2,5-Hexanedione, amineBall mill (mechanochemical)RT30 min87[15]
Microwave Irradiation 1,4-Diketones, aminesAcetic acid120-1502-10 min65-89[14][16]

Note: Yields are for specific examples and may vary depending on the substrates used.

Experimental Protocols

Protocol 1: Classical Paal-Knorr Synthesis using Hydrochloric Acid

This protocol describes the synthesis of 2,5-dimethyl-1-phenylthis compound.

  • Materials:

    • Aniline (B41778)

    • 2,5-Hexanedione

    • Methanol

    • Concentrated Hydrochloric Acid

    • 0.5 M Hydrochloric Acid

    • Methanol/Water (9:1) mixture for recrystallization

  • Procedure:

    • In a round-bottom flask, dissolve 2,5-hexanedione (1 eq) and aniline (1 eq) in methanol.

    • Add a catalytic amount of concentrated hydrochloric acid (e.g., 1 drop for a 2 mmol scale reaction).

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC. A typical reaction time is 15-30 minutes.

    • After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

    • Add cold 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.

    • Collect the crystals by vacuum filtration and wash them with cold water.

    • Recrystallize the crude product from a methanol/water mixture to obtain the purified 2,5-dimethyl-1-phenylthis compound.[1]

Protocol 2: Iodine-Catalyzed Solvent-Free Synthesis

This protocol offers a milder and more environmentally friendly approach.

  • Materials:

  • Procedure:

    • In a flask, mix the 1,4-diketone (1.0 eq) and the primary amine (1.0-1.2 eq).

    • Add a catalytic amount of iodine (e.g., 10 mol%).

    • Stir the mixture at 60°C. Monitor the reaction by TLC. The reaction is often complete within a short period (e.g., 5-10 minutes).

    • Upon completion, dissolve the mixture in an organic solvent like ethyl acetate.

    • Wash the organic layer with a saturated solution of sodium thiosulfate to remove the iodine, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography if necessary.[6]

Experimental_Workflow start Start mix Mix 1,4-Diketone, Amine, and Catalyst start->mix react Reaction (Heating/Stirring) mix->react monitor Monitor Progress (TLC) react->monitor monitor->react Incomplete workup Workup (Quenching, Extraction, Washing) monitor->workup Complete purify Purification (Chromatography/Recrystallization) workup->purify product Pure this compound purify->product

A general experimental workflow for the Paal-Knorr synthesis.

References

Technical Support Center: Isolating Pure Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the work-up procedures for isolating pure pyrrole derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesis products?

A1: Crude this compound products can contain a variety of impurities depending on the synthetic route. Common contaminants include:

  • Unreacted Starting Materials and Reagents: Such as furan, ammonia, or succinimide.[1]

  • Water: Often present from reaction conditions or work-up procedures.[1]

  • Pyrrolidines: More basic and often difficult to separate from this compound.[1]

  • Low-boiling components: Including alkyl-substituted pyrroles and pyrrolidines.[1]

  • "this compound Black": A dark, tarry polymer that forms from the oxidation and polymerization of this compound, especially when exposed to air, light, or acidic conditions.[1][2]

  • Furan derivatives: A common byproduct in Paal-Knorr synthesis, arising from the acid-catalyzed cyclization of the 1,4-dicarbonyl compound without amine involvement.[3]

Q2: My purified this compound derivative darkens over time. How can I prevent this?

A2: The darkening of pyrroles is typically due to oxidation and polymerization.[1][2] To minimize this degradation:

  • Inert Atmosphere: Handle and store the compound under an inert atmosphere, such as nitrogen or argon, whenever possible.[2]

  • Light Protection: Protect the this compound derivative from light by storing it in an amber vial or a container wrapped in aluminum foil.[2]

  • Purification Timing: Purify the this compound by distillation immediately before use for best results.[4]

  • Degassed Solvents: When using solvents for purification or reactions, ensure they are thoroughly degassed to remove dissolved oxygen.[2]

Q3: What is the most effective general-purpose method for purifying this compound derivatives?

A3: For achieving high purity, fractional distillation is often a superior method, capable of yielding this compound with a purity of 99.9% or higher, especially when using a column with a high number of theoretical plates.[1] For specific impurities, a combination of methods is often optimal. For instance, an acid treatment to remove basic impurities like pyrrolidines, followed by fractional distillation, is a powerful approach.[1]

Q4: How can I remove water from my this compound sample?

A4: Water can be a persistent impurity. Here are a few methods for its removal:

  • Drying Agents: Brief drying over solid potassium hydroxide (B78521) (KOH) can be effective.[1]

  • Azeotropic Distillation: If a this compound-water azeotrope forms, azeotropic distillation with a suitable solvent can be employed.[1]

  • Chemical Treatment: Treating the crude this compound with an activated carboxylic acid derivative, such as a carboxylic anhydride (B1165640) or carbonyl chloride, before distillation can effectively remove water, achieving a water content of less than 0.1%.[1][5]

Q5: I am having trouble removing unreacted this compound from my reaction mixture. What should I do?

A5: Unreacted this compound can be challenging to remove, especially under vacuum. A repeated wash of the reaction mixture with hexane (B92381) can effectively remove the majority of the unreacted this compound before proceeding with column chromatography.[6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the work-up and purification of this compound derivatives.

Issue Possible Cause(s) Recommended Solution(s)
Low Yield After Purification - Polymerization of the this compound during heating.- Inefficient separation during distillation.- Formation of potassium this compound due to prolonged contact with KOH.[1]- Use reduced pressure distillation to lower the boiling point and minimize thermal degradation.- Employ a more efficient distillation column (e.g., a fractionating column).[1]- Minimize the contact time with solid KOH during the drying step.[1]
Product is Colored After Distillation - Oxidation during the purification process.- Co-distillation of colored impurities.- Ensure the distillation apparatus is free of air leaks.- Distill under an inert atmosphere (e.g., nitrogen or argon).[1][2]
Persistent Water Contamination - Incomplete drying before distillation.- Formation of a this compound-water azeotrope.- Treat the sample with an activated carboxylic acid derivative before distillation.[1]- Perform azeotropic distillation with an appropriate solvent if applicable.[1]
Dark, Tarry Crude Product - Polymerization of starting materials or the this compound product itself, often due to high temperatures or highly acidic conditions.[3]- Consider lowering the reaction temperature.- Use a milder acid catalyst or neutral conditions for the synthesis.[3]
Difficulty with Recrystallization - The compound may be an oil at room temperature.- No suitable single or mixed solvent system found.- If the compound is an oil, consider converting it to a solid salt for crystallization.- Try purifying the material by another method, such as column chromatography, before attempting recrystallization again.[2]
Poor Separation in Column Chromatography - Co-eluting impurities with similar polarity to the product.- Decomposition of the product on the silica (B1680970) gel.- Adjust the solvent system (eluent polarity).- Test the stability of your compound on silica gel using a 2D TLC. If it is unstable, consider using a different stationary phase like alumina (B75360) or deactivated silica gel.[7]

Purification Method Performance

The following table summarizes the expected outcomes for different purification techniques for this compound derivatives. Actual yields and purities will vary depending on the initial purity of the crude material and specific experimental conditions.

Purification Technique Expected Purity Expected Yield Scale Notes
Vacuum Distillation 90-98%70-90%HighEffective for removing non-volatile impurities like polymers and salts.[2]
Recrystallization >99%50-85%MediumExcellent for achieving high purity, but requires finding a suitable solvent system.[2]
Column Chromatography VariableVariableLow to MediumEffectiveness depends on the specific compound and impurities.
Acid Treatment & Distillation Can reduce pyrrolidine (B122466) to <0.1%VariableHighA powerful combination for removing basic impurities.[1]
Formation of Potassium Salt HighVariableMedium to HighSuitable for removing non-acidic impurities.[1][8]

Experimental Protocols

1. General Purification via Acid Treatment Followed by Distillation

This method is effective for removing basic impurities like pyrrolidine.

  • Acid Treatment: In a reaction flask, add an appropriate amount of an aqueous mineral acid (e.g., 10-30% sulfuric acid) or a carboxylic acid (e.g., 60-95% formic acid) to the crude this compound.[1] The amount of acid should be sufficient to neutralize the basic impurities.

  • Distillation: The this compound is then separated by distillation at reduced pressure.[1] The non-volatile salt of the basic impurity will remain in the distillation flask. This method can reduce the pyrrolidine content to less than 0.1%.[1]

2. Purification via Formation of Potassium this compound

This method is suitable for removing non-acidic impurities.[1]

  • Salt Formation: Treat the crude this compound with potassium hydroxide (KOH), either as a solid or a concentrated aqueous solution, in a suitable flask.[1] The reaction can be performed in the presence of a hydrocarbon solvent like toluene (B28343) to facilitate water removal by azeotropic reflux.[1]

  • Isolation: Upon cooling, potassium this compound will precipitate as crystals.[1] The crystals are isolated by filtration and washed with a hydrocarbon solvent to remove any adhering oils.[1]

  • Liberation of Pure this compound: The addition of water to the potassium this compound crystals will hydrolyze the salt, forming two layers: an upper layer of this compound and a lower layer of aqueous KOH.[1]

  • Final Steps: The this compound layer is separated, briefly dried over solid KOH, and then distilled to yield the pure product.[1]

3. Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is for assessing the purity of a synthesized this compound derivative.[9]

  • Instrument: Standard GC-MS system.

  • Column: A non-polar or medium-polarity capillary column is typically used.

  • MS Detector: Electron ionization (EI) mode at 70 eV.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Dissolve a small amount of the synthesized this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or methanol) to a concentration of approximately 1 mg/mL.[9]

  • Injection Volume: 1 µL.[9]

  • Data Analysis: Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak should be analyzed to confirm the identity of the this compound derivative.[9]

Visualized Workflows

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis CrudeProduct Crude this compound Derivative AcidWash Acid Wash CrudeProduct->AcidWash Distillation Distillation CrudeProduct->Distillation Removes non-volatile impurities ColumnChrom Column Chromatography CrudeProduct->ColumnChrom Separation by polarity Recrystallization Recrystallization CrudeProduct->Recrystallization For solid derivatives AcidWash->Distillation Removes basic impurities PureProduct Pure this compound Derivative Distillation->PureProduct ColumnChrom->PureProduct Recrystallization->PureProduct GCMS GC-MS PureProduct->GCMS HPLC HPLC PureProduct->HPLC NMR NMR PureProduct->NMR

Caption: General workflow for the purification and analysis of this compound derivatives.

troubleshooting_logic Start Impure Product IsColored Is the product colored? Start->IsColored CheckOxidation Check for oxidation. Use inert atmosphere. IsColored->CheckOxidation Yes LowYield Is the yield low? IsColored->LowYield No CheckOxidation->LowYield CheckPolymerization Check for polymerization. Lower reaction/distillation temp. LowYield->CheckPolymerization Yes PersistentImpurity Are there persistent impurities by NMR/GC-MS? LowYield->PersistentImpurity No CheckPolymerization->PersistentImpurity ChooseMethod Choose alternative purification method. PersistentImpurity->ChooseMethod Yes PureProduct Pure Product PersistentImpurity->PureProduct No ChooseMethod->PureProduct

Caption: A troubleshooting decision tree for common this compound purification issues.

References

Technical Support Center: Enhancing the Conductivity of Polypyrrole Films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the conductivity of polypyrrole (PPy) films.

Troubleshooting Guide

Issue 1: Low Conductivity of Synthesized Polythis compound Films

You have successfully synthesized a PPy film, but the measured conductivity is significantly lower than expected.

Possible Causes and Solutions:

  • Suboptimal Dopant Choice or Concentration: The type and concentration of the dopant are critical for achieving high conductivity.[1][2]

    • Solution: Experiment with different dopants. Aromatic sulfonic acids, such as p-toluenesulfonic acid (p-TSA) and dodecylbenzenesulfonic acid (DBSA), are known to yield highly conductive PPy films.[2][3] Ensure the molar ratio of dopant to this compound monomer is optimized, as an incorrect ratio can limit the doping level and, consequently, the conductivity.[2] For many dopants, a 1:1 molar ratio of dopant to this compound has been found to be effective.[2]

  • Inefficient Polymerization Conditions: The reaction temperature, time, and oxidant-to-monomer ratio significantly impact the structure and conductivity of the PPy film.[4][5]

    • Solution: Conduct the polymerization at a low temperature, ideally around 0°C, to minimize structural defects and promote a more ordered polymer chain, which enhances conductivity.[4][5][6] The polymerization time should be sufficient to allow for high molecular weight polymer formation, but excessive time can lead to over-oxidation and a decrease in conductivity.[5] The molar ratio of the oxidant (e.g., ferric chloride) to the this compound monomer should be carefully controlled; a ratio that is too low will result in incomplete polymerization, while a ratio that is too high can cause over-oxidation and degradation of the polymer.[5]

  • Presence of Impurities: Residual reactants or byproducts can disrupt the conjugated polymer backbone and hinder charge transport.

    • Solution: Thoroughly wash the synthesized PPy film with appropriate solvents, such as deionized water and methanol (B129727) or ethanol (B145695), to remove unreacted monomer, oxidant, and other impurities.[5][7]

  • Poor Film Morphology: A non-uniform or porous film can lead to inconsistent and lower overall conductivity.

    • Solution: Optimize the polymerization method. Electrochemical polymerization can offer better control over film thickness and uniformity compared to chemical oxidation.[8][9] For chemical synthesis, ensure proper mixing and consider using a template or substrate that promotes uniform film growth.[7]

Issue 2: Poor Adhesion of the PPy Film to the Substrate

The synthesized PPy film is peeling or delaminating from the substrate.

Possible Causes and Solutions:

  • Inadequate Substrate Preparation: A contaminated or unsuitable substrate surface can prevent strong adhesion.

    • Solution: Thoroughly clean the substrate surface before polymerization using appropriate solvents to remove any organic residues or contaminants. Plasma treatment or chemical etching can also be used to increase the surface energy and promote better adhesion.

  • High Internal Stress in the Film: Thick films or rapid polymerization can lead to the build-up of internal stress, causing delamination.

    • Solution: Reduce the film thickness by controlling the polymerization time or current density (in electrochemical synthesis). A slower, more controlled polymerization rate can also help to reduce internal stress.

  • Chemical Incompatibility: The PPy film and the substrate may not be chemically compatible.

    • Solution: Consider using an adhesion-promoting layer between the substrate and the PPy film. For example, a thin layer of a compatible polymer or a self-assembled monolayer can improve adhesion. Electropolymerizing a polydopamine layer within the polythis compound hydrogel has been shown to significantly increase adhesion.[10][11][12]

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving high conductivity in PPy films?

A1: While several factors are important, the choice of dopant and the degree of doping are arguably the most critical for maximizing the conductivity of PPy films.[1][2] The dopant not only introduces charge carriers but also influences the polymer's morphology and stability.

Q2: How does the polymerization temperature affect the conductivity of PPy?

A2: Lower polymerization temperatures, typically around 0°C, generally result in higher conductivity.[4][5][6] This is because lower temperatures slow down the reaction rate, leading to a more ordered polymer structure with fewer defects, which facilitates charge transport along the polymer chains.[6]

Q3: Can the conductivity of a PPy film be improved after synthesis?

A3: Yes, post-synthesis treatments can enhance conductivity. One common method is to expose the film to a solvent or vapor of a secondary dopant, which can lead to a reordering of the polymer chains and an increase in conductivity. Another approach is to apply a controlled potential in an electrochemical setup to further optimize the doping level.

Q4: What are the typical conductivity values for PPy films?

A4: The conductivity of PPy films can vary over a wide range, from 10⁻⁵ S/cm to over 1000 S/cm, depending on the synthesis conditions, dopant used, and film morphology.[1] Highly conductive films, often achieved through optimized chemical or electrochemical polymerization with suitable dopants, can exhibit conductivities in the range of 100-300 S/cm.[9][13]

Q5: What are the main differences between chemical and electrochemical polymerization for PPy films?

A5: Chemical polymerization is a simpler method that can be used to produce large quantities of PPy powder or coat various substrates.[14] However, it offers less control over film thickness and morphology.[8] Electrochemical polymerization allows for precise control over film thickness, morphology, and doping level by adjusting parameters like current density and potential.[8][9][14] It is particularly well-suited for creating uniform, high-quality films on conductive substrates.[9]

Data Presentation

Table 1: Effect of Dopant on Polythis compound Conductivity

DopantPolymerization MethodConductivity (S/cm)Reference
p-Toluenesulfonate (ToS)Electrochemical~60[15]
Polystyrene sulfonate (PSS)Electrochemical~6[15]
Chloride (Cl⁻)Electrochemical~5[15]
2-Naphthalenesulfonic acid (NSA)In situ polymerizationHigh (exact value not specified)[2]
9,10-Anthraquinone-2-sulfonic acid sodium salt (AQSA-Na)In situ polymerizationHigh (exact value not specified)[2]
Ferric Sulfate with AOT surfactantChemical Oxidative15[3]
Ferric Sulfate without AOT surfactantChemical Oxidative0.032[3]

Table 2: Influence of Polymerization Temperature on PPy Conductivity (Oxidative Chemical Vapor Deposition)

Deposition Temperature (°C)Conductivity (S/cm)Reference
40~20[9][16]
60148[9][16]
80< 1[9][16]

Experimental Protocols

Protocol 1: Chemical Oxidative Polymerization of this compound

This protocol describes a general method for synthesizing conductive PPy films using ferric chloride as an oxidant.

Materials:

  • This compound monomer (freshly distilled)

  • Ferric chloride (FeCl₃)

  • Dopant (e.g., p-toluenesulfonic acid)

  • Deionized water

  • Methanol or Ethanol

  • Substrate (e.g., glass slide, indium tin oxide-coated glass)

Procedure:

  • Prepare the Monomer-Dopant Solution: Dissolve the desired amount of dopant in deionized water. Add the freshly distilled this compound monomer to this solution and stir until a homogeneous solution is obtained. The molar ratio of dopant to monomer should be optimized (e.g., 1:1).

  • Prepare the Oxidant Solution: Dissolve ferric chloride in deionized water. The molar ratio of FeCl₃ to this compound is typically around 2.3:1.

  • Polymerization: Cool both solutions to 0-5°C in an ice bath. Slowly add the oxidant solution to the monomer-dopant solution while stirring vigorously. A black precipitate of PPy will form immediately.

  • Film Deposition: Immerse the cleaned substrate into the reaction mixture. The PPy will deposit onto the substrate surface. The thickness of the film can be controlled by the deposition time.

  • Washing: After the desired deposition time, remove the coated substrate from the solution and wash it thoroughly with deionized water and then with methanol or ethanol to remove any unreacted species and byproducts.

  • Drying: Dry the PPy film under vacuum or in a desiccator at room temperature.

Protocol 2: Electrochemical Polymerization of this compound

This protocol outlines the electrochemical synthesis of a PPy film on a conductive substrate.

Materials:

  • This compound monomer (freshly distilled)

  • Supporting electrolyte/dopant (e.g., sodium p-toluenesulfonate)

  • Solvent (e.g., acetonitrile (B52724) or water)

  • Working electrode (substrate, e.g., ITO glass, gold-coated slide)

  • Counter electrode (e.g., platinum wire or graphite (B72142) rod)

  • Reference electrode (e.g., Ag/AgCl or saturated calomel (B162337) electrode)

  • Potentiostat/Galvanostat

Procedure:

  • Prepare the Electrolyte Solution: Dissolve the supporting electrolyte/dopant and the this compound monomer in the chosen solvent. A typical concentration for the monomer is 0.1 M, and for the electrolyte is 0.1 M.

  • Set up the Electrochemical Cell: Assemble a three-electrode cell with the working, counter, and reference electrodes immersed in the electrolyte solution.

  • Electropolymerization: Apply a constant potential (potentiostatic), constant current (galvanostatic), or a potential sweep (potentiodynamic) to the working electrode. A dark, conductive PPy film will form on the surface of the working electrode.

    • Potentiostatic: Apply a constant potential (e.g., +0.7 V vs. Ag/AgCl). The film thickness is proportional to the total charge passed.

    • Galvanostatic: Apply a constant current density (e.g., 1 mA/cm²). The film thickness is proportional to the polymerization time.

  • Washing: After polymerization, gently rinse the PPy-coated electrode with the pure solvent to remove any residual monomer and electrolyte.

  • Drying: Dry the film under a stream of inert gas or in a vacuum oven at a low temperature.

Visualizations

experimental_workflow_chemical cluster_prep Solution Preparation cluster_reaction Polymerization cluster_post Post-Treatment cluster_analysis Characterization prep_monomer Prepare Monomer-Dopant Solution cool Cool Solutions to 0-5°C prep_monomer->cool prep_oxidant Prepare Oxidant Solution prep_oxidant->cool mix Mix Solutions & Initiate Polymerization cool->mix deposit Immerse Substrate for Film Deposition mix->deposit wash Wash Film with DI Water & Alcohol deposit->wash dry Dry Film Under Vacuum wash->dry analyze Measure Conductivity dry->analyze

Caption: Workflow for Chemical Oxidative Polymerization of Polythis compound.

troubleshooting_low_conductivity start Low PPy Film Conductivity cause1 Suboptimal Dopant? start->cause1 cause2 Inefficient Polymerization? cause1->cause2 No solution1 Optimize Dopant Type & Concentration cause1->solution1 Yes cause3 Impurities Present? cause2->cause3 No solution2 Control Temperature, Time & Ratios cause2->solution2 Yes cause4 Poor Film Morphology? cause3->cause4 No solution3 Thoroughly Wash Film cause3->solution3 Yes solution4 Optimize Polymerization Method cause4->solution4 Yes end Improved Conductivity solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting Logic for Low Polythis compound Film Conductivity.

References

Validation & Comparative

A Comparative Guide to the Electrophilic Substitution Reactivity of Pyrrole, Furan, and Thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electrophilic substitution reactivity of three key five-membered aromatic heterocycles: pyrrole, furan, and thiophene. Understanding the nuances of their reactivity is critical for the rational design of synthetic routes and the development of novel therapeutics, given the prevalence of these scaffolds in pharmaceuticals. This document summarizes quantitative experimental data, provides detailed experimental protocols for hallmark reactions, and offers a visual representation of the factors governing their reactivity.

Executive Summary

The generally accepted order of reactivity for electrophilic aromatic substitution is:

This compound > Furan > Thiophene > Benzene

This reactivity trend is primarily governed by the ability of the heteroatom to donate electron density into the π-system of the ring, thereby activating it towards electrophilic attack. This compound is the most reactive due to the nitrogen atom's ability to stabilize the positive charge in

A Comparative Guide to the Basicity of Pyrrole and Pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the basicity of two fundamental aromatic heterocycles: pyrrole and pyridine (B92270). Understanding the differences in their chemical properties is crucial for rational drug design, synthesis, and the development of new chemical entities. This analysis is supported by experimental data and detailed methodologies.

Quantitative Comparison of Basicity

The basicity of a compound is quantified by the pKa of its conjugate acid. A higher pKa value for the conjugate acid corresponds to a stronger base. The experimental data clearly indicates that pyridine is a significantly stronger base than this compound. For context, the pKa of the conjugate acid of pyrrolidine, the saturated analog of this compound, is also included to highlight the role of aromaticity.

CompoundConjugate AcidpKa of Conjugate Acid
Pyridine Pyridinium ion~5.2[1]
This compound Pyrrolium ion~ -0.4 to -3.8[2][3][4]
Pyrrolidine Pyrrolidinium ion~11.3[3][4][5][6][7]

Table 1: Comparison of the experimental pKa values (at 25°C) for the conjugate acids of pyridine, this compound, and pyrrolidine.

Structural and Electronic Factors Influencing Basicity

The vast difference in basicity between pyridine and this compound stems directly from the location and role of the nitrogen atom's lone pair of electrons within each molecule's electronic structure.[8][9]

In pyridine , the nitrogen atom is sp² hybridized and part of a double bond within the aromatic ring.[10][11] Its lone pair of electrons occupies an sp² hybrid orbital, which lies in the plane of the ring and is orthogonal to the aromatic π-system.[12] Consequently, this lone pair does not participate in the aromatic sextet and is readily available to accept a proton.[8][13][14] The protonation of pyridine does not disrupt the molecule's aromaticity, making the process energetically favorable.[8]

In contrast, the nitrogen atom in This compound is also sp² hybridized, but it is not part of a double bond.[10][11][12] To achieve aromaticity according to Hückel's rule (4n+2 π electrons), the nitrogen's lone pair occupies a p orbital and participates directly in the delocalized π-system, contributing two electrons to the aromatic sextet.[8][10][11][15] This delocalization makes the lone pair an integral part of the aromatic cloud and thus unavailable for protonation.[2][9] Any reaction that involves the protonation of the nitrogen atom would disrupt this stable aromatic system, a process that is energetically highly unfavorable.[8]

The following diagram illustrates the relationship between molecular structure, lone pair availability, and the resulting basicity.

G cluster_pyridine Pyridine Analysis cluster_this compound This compound Analysis pyr_struct Pyridine Structure pyr_lone_pair N Lone Pair in sp² Orbital (Orthogonal to π-system) pyr_struct->pyr_lone_pair leads to pyr_availability Localized & Available for Protonation pyr_lone_pair->pyr_availability results in pyr_basicity Higher Basicity (pKa of conj. acid ≈ 5.2) pyr_availability->pyr_basicity determines prl_struct This compound Structure prl_lone_pair N Lone Pair in p Orbital (Part of Aromatic π-system) prl_struct->prl_lone_pair leads to prl_availability Delocalized & Unavailable for Protonation prl_lone_pair->prl_availability results in prl_basicity Lower Basicity (pKa of conj. acid ≈ -0.4) prl_availability->prl_basicity determines title Comparative Analysis of Basicity: Pyridine vs. This compound

Figure 1: Logical workflow showing how the electronic configuration of nitrogen in pyridine and this compound dictates basicity.

Experimental Protocols for pKa Determination

The pKa values of heterocyclic compounds are commonly determined using potentiometric titration or spectrophotometric methods.

A. Potentiometric Titration Methodology

Potentiometric titration is a standard method for determining dissociation constants.

  • Preparation: A solution of the heterocyclic base (e.g., pyridine or this compound) of known concentration is prepared in a suitable solvent, typically water.

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. The pH electrode is connected to a pH meter capable of precise measurements.

  • Titration: A standardized solution of a strong acid (e.g., HCl) is added incrementally to the solution of the base using a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant. The process is continued until the pH has passed through the equivalence point and stabilized.

  • Data Analysis: A titration curve is generated by plotting the measured pH (y-axis) against the volume of titrant added (x-axis). The pKa is determined from the inflection point of this sigmoid curve, specifically, the pH at the half-equivalence point where the concentrations of the base and its conjugate acid are equal.[16]

B. Spectrophotometric Methods

For compounds with low solubility or when only small sample quantities are available, spectrophotometric methods such as UV-Vis or fluorescence spectrophotometry can be employed.[17]

  • Sample Preparation: A series of buffered solutions with known pH values are prepared. A constant, small amount of the analyte (e.g., this compound) is added to each buffer.

  • Measurement: The absorbance or fluorescence intensity of each solution is measured at a specific wavelength where the acidic and basic forms of the compound exhibit different spectral properties.

  • Data Analysis: The change in absorbance or fluorescence is plotted against the pH of the buffer solutions. The resulting sigmoid curve is analyzed to find the inflection point, which corresponds to the pKa of the compound.[16]

Modern approaches also include the use of quantum chemical calculations to theoretically predict pKa values, which can complement experimental data.[18][19]

Conclusion

The comparative analysis demonstrates that pyridine is a substantially stronger base than this compound. This difference is not arbitrary but is a direct consequence of the electronic structure of each molecule. The availability of the nitrogen's lone pair for protonation in pyridine, versus its integral role in the aromatic system of this compound, is the key determinant of their respective basicities. This fundamental principle is a cornerstone for professionals engaged in the synthesis and development of nitrogen-containing heterocyclic compounds.

References

A Researcher's Guide to Validating Synthesized Pyrrole Derivatives by NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of newly synthesized pyrrole derivatives is a critical step. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, providing detailed information about the molecular structure. This guide offers a comparative overview of various NMR techniques, complete with experimental data and protocols, to facilitate the efficient and accurate validation of synthesized this compound structures.

The this compound ring is an aromatic, five-membered heterocycle where the nitrogen heteroatom significantly influences the chemical environment of the ring's protons and carbons.[1] In an unsubstituted this compound molecule, three distinct signals are observed in the ¹H NMR spectrum, corresponding to the N-H proton, the α-protons (H-2/H-5), and the β-protons (H-3/H-4).[1] Similarly, the ¹³C NMR spectrum shows two signals for the aromatic carbons, C-2/C-5 and C-3/C-4.[1] The introduction of substituents onto the this compound ring alters these chemical shifts in predictable ways. Electron-withdrawing groups (EWGs) typically cause a downfield shift (higher ppm values), while electron-donating groups (EDGs) lead to an upfield shift (lower ppm values).[1]

Comparative NMR Data of Substituted Pyrroles

The following tables provide a comparative summary of ¹H and ¹³C NMR chemical shifts for unsubstituted this compound and a selection of substituted derivatives. These values serve as a reference for validating the structures of newly synthesized compounds.

Table 1: ¹H and ¹³C NMR Chemical Shifts for Unsubstituted this compound. [1] Note: Chemical shifts, particularly for the N-H proton, are sensitive to solvent and concentration.

NucleusPositionChemical Shift (ppm)Solvent
¹HN-H~8.0 (broad)CDCl₃
¹HH-2, H-5~6.7CDCl₃
¹HH-3, H-4~6.2CDCl₃
¹³CC-2, C-5~118CDCl₃
¹³CC-3, C-4~108CDCl₃

Table 2: Experimental ¹H NMR Chemical Shifts of Selected Substituted Pyrroles.

CompoundSolventH-2 (ppm)H-3 (ppm)H-4 (ppm)H-5 (ppm)Other Protons (ppm)
2,5-Dimethylthis compoundCDCl₃-5.93 (s, 2H)5.93 (s, 2H)-1.98 (s, 6H, CH₃)
N-Phenylthis compoundCDCl₃7.08 (t, 2H)6.35 (t, 2H)6.35 (t, 2H)7.08 (t, 2H)7.22-7.40 (m, 5H, Ar-H)
3-Nitrothis compoundDMSO-d₆7.20 (m, 1H)-6.85 (m, 1H)7.90 (m, 1H)12.1 (br s, 1H, NH)

Table 3: Experimental ¹³C NMR Chemical Shifts of Selected Substituted Pyrroles.

CompoundSolventC-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)Other Carbons (ppm)
2,5-Dimethylthis compoundCDCl₃128.4105.8105.8128.412.3 (CH₃)
N-Phenylthis compoundCDCl₃121.5109.9109.9121.5140.9, 129.3, 124.9, 120.9 (Ar-C)
3-Nitrothis compoundDMSO-d₆122.1134.0110.1118.9-

Experimental Protocols for NMR Analysis

Acquiring high-quality NMR spectra is fundamental for accurate structure elucidation. Below are detailed methodologies for key NMR experiments.

Sample Preparation: Proper sample preparation is crucial for obtaining high-resolution NMR spectra. The sample should be of high purity to avoid signals from impurities that can complicate spectral interpretation.[1] Use high-purity deuterated solvents to minimize solvent signals in the ¹H NMR spectrum.[1] The choice of solvent can influence chemical shifts, especially for the N-H proton, due to hydrogen bonding effects.[1]

1. ¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker).

  • Spectral Width (SW): 12-16 ppm.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 1-2 seconds.

  • Number of Scans (NS): 8-16, depending on sample concentration.

2. ¹³C NMR Spectroscopy:

  • Pulse Program: Standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker).

  • Spectral Width (SW): 200-240 ppm.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Number of Scans (NS): 128 or more, due to the low natural abundance of ¹³C.

3. 2D COSY (Correlation Spectroscopy):

  • Purpose: Identifies protons that are spin-spin coupled (typically through 2-3 bonds).

  • Pulse Program: Standard COSY experiment (e.g., cosygpqf on Bruker).

  • Spectral Width (SW) in F1 and F2: Same as the ¹H NMR spectrum.

  • Number of Increments (TD in F1): 256-512.

  • Number of Scans (NS) per increment: 2-8.

4. 2D HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: Correlates protons with their directly attached carbons.

  • Pulse Program: Standard HSQC experiment (e.g., hsqcedetgpsisp2.2 on Bruker).

  • Spectral Width (SW) in F2 (¹H): 12-16 ppm.

  • Spectral Width (SW) in F1 (¹³C): 100-160 ppm (or as needed to cover all expected carbon signals).

  • Number of Increments (TD in F1): 128-256.

  • Number of Scans (NS) per increment: 4-16.

5. 2D HMBC (Heteronuclear Multiple Bond Correlation):

  • Purpose: Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds).

  • Pulse Program: Standard HMBC experiment (e.g., hmbclpndqf on Bruker).

  • Spectral Width (SW) in F2 (¹H): 12-16 ppm.

  • Spectral Width (SW) in F1 (¹³C): 200-240 ppm.

  • Number of Increments (TD in F1): 256-512.

  • Number of Scans (NS) per increment: 8-32.

Visualizing the Workflow and Logic of NMR-Based Structure Validation

The following diagrams, created using the DOT language, illustrate the workflow for validating the structure of a synthesized this compound derivative and the logical relationships between the different NMR experiments.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_validation Structure Validation synthesis Synthesize this compound Derivative purification Purify Compound synthesis->purification sample_prep Sample Preparation purification->sample_prep nmr_acquisition 1D & 2D NMR Acquisition sample_prep->nmr_acquisition data_processing Data Processing nmr_acquisition->data_processing spectral_interpretation Spectral Interpretation data_processing->spectral_interpretation structure_confirmation Structure Confirmation spectral_interpretation->structure_confirmation

General workflow for this compound derivative validation.

logical_relationships cluster_1d 1D NMR cluster_2d 2D NMR H1_NMR ¹H NMR (Proton Environments, Multiplicity, Integration) COSY COSY (¹H-¹H Correlations) H1_NMR->COSY Identifies coupled protons HSQC HSQC (Direct ¹H-¹³C Correlations) H1_NMR->HSQC Assigns protonated carbons HMBC HMBC (Long-Range ¹H-¹³C Correlations) H1_NMR->HMBC Connects fragments C13_NMR ¹³C NMR (Carbon Environments) C13_NMR->HSQC C13_NMR->HMBC Final_Structure Final Structure Elucidation COSY->Final_Structure HSQC->Final_Structure HMBC->Final_Structure

Interplay of NMR techniques for structure elucidation.

By systematically applying these NMR techniques and comparing the acquired data with known values, researchers can confidently validate the structures of their synthesized this compound derivatives, ensuring the integrity of their scientific findings and the quality of potential drug candidates.

References

Purity Assessment of Pyrrole Compounds: A Comparative Guide to HPLC-UV Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely used technique for the purity assessment of pyrrole and its derivatives. This guide provides a comprehensive comparison of various HPLC-UV methods, supported by experimental data, and contrasts this technique with other analytical alternatives.

Comparative Performance of HPLC-UV Methods

The selection of an appropriate HPLC-UV method is contingent on the specific properties of the this compound compound being analyzed. The following table summarizes the performance of different reversed-phase HPLC-UV methods reported for the analysis of various this compound derivatives.

Parameter Method 1: this compound-Imidazole Polyamides Method 2: 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid Method 3: 1-Hydroxypyrene (this compound-related biomarker)
HPLC System Not SpecifiedAgilent 1260 Infinity II or equivalentShimadzu with SPD-20A UV-visible detector
Column TSK-GEL ODS-80TM (4.6 x 150 mm)C18 column (150 x 4 mm i.d., 5 µm)[1]C18 column[2]
Mobile Phase A: 0.1% acetic acid, B: Acetonitrile[3]Acetonitrile: Phosphate buffer (pH 3.0) (50:50 v/v)[1]Methanol (B129727): Ammonium (B1175870) acetate (B1210297) buffer (70:30)[2]
Elution Gradient[3]Isocratic[1]Isocratic
Flow Rate 1.0 mL/min[3]1.0 mL/min[1]0.7 mL/min[2]
Detection Wavelength 310 nm[3]225 nm[1]280 nm[2]
Linearity (r²) Not Specified0.999 (6.25–50.0 μg/ml)[1]0.979–0.989[2]
Precision (%RSD) Not SpecifiedNot SpecifiedNot Specified
Accuracy (% Recovery) Not SpecifiedNot Specified108%[2]
Limit of Detection (LOD) Not SpecifiedNot SpecifiedNot Specified
Limit of Quantitation (LOQ) Not SpecifiedNot SpecifiedNot Specified

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are the protocols for the HPLC-UV methods cited in the comparison table.

Method 1: Analysis of this compound-Imidazole Polyamides[3]
  • Instrumentation : A standard HPLC system equipped with a UV detector.

  • Column : TSK-GEL ODS-80TM (4.6 mm x 15.0 cm).

  • Mobile Phase : Solvent A consisted of 0.1% acetic acid, and solvent B was HPLC-grade acetonitrile.

  • Gradient Elution :

    • 0-10 min: Linear gradient from 100% A and 0% B to 20% A and 80% B.

    • 10-15 min: 60% B and 40% A.

  • Flow Rate : 1.0 ml/min.

  • Column Temperature : 40°C.

  • Detection : UV detection at a wavelength of 310 nm.

  • Sample Preparation : Plasma samples were deproteinized with methanol prior to injection.

Method 2: Analysis of a Substituted this compound Propanoic Acid Derivative[1]
  • Instrumentation : An RP-HPLC system with a UV/VIS detector.

  • Column : C18 column (150×4 mm i.d., 5 μm).

  • Mobile Phase : A mixture of Acetonitrile and Phosphate buffer (pH=3) in a 50:50 (v/v) ratio.

  • Elution : Isocratic elution.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30 °C.

  • Detection : UV/VIS detector set at 225 nm.

  • Sample Preparation : The sample was dissolved in a suitable solvent to a concentration within the linear range (6.25–50.0 μg/ml).

Method 3: Analysis of 1-Hydroxypyrene[2]
  • Instrumentation : HPLC Shimadzu system with an SPD-20 A UV-visible detector, LC-20AT pump, and DGU-20A5 degasser.

  • Column : C-18 column.

  • Mobile Phase : A mixture of methanol and ammonium acetate buffer solution (70:30).

  • Flow Rate : 0.7 ml/min.

  • Column Temperature : 35°C.

  • Detection : UV-visible detector at a wavelength of 280 nm.

  • Injection Volume : 20 μl.

HPLC-UV Experimental Workflow

The following diagram illustrates the typical experimental workflow for the purity assessment of this compound compounds using HPLC-UV.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Acquisition & Analysis Sample Dissolve this compound Compound Injector Autosampler/ Manual Injection Sample->Injector Inject Sample MobilePhase Prepare & Degas Mobile Phase Pump HPLC Pump MobilePhase->Pump Solvent Delivery Column C18 Column Injector->Column Separation Pump->Injector Detector UV/Vis Detector Column->Detector Detection Chromatogram Generate Chromatogram Detector->Chromatogram Signal Acquisition Integration Peak Integration & Purity Calculation Chromatogram->Integration Data Processing

HPLC-UV Experimental Workflow for this compound Purity Analysis.

Comparison with Alternative Methods

While HPLC-UV is a powerful technique, other methods can also be employed for the purity assessment of this compound compounds. The choice of method often depends on the volatility of the analyte and the desired level of structural information.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique that is well-suited for the analysis of volatile and thermally stable compounds. For this compound compounds that can be readily vaporized without decomposition, GC-MS offers excellent separation efficiency and provides structural information through mass spectrometry, which is invaluable for impurity identification.

Advantages of GC-MS over HPLC-UV:

  • Provides mass spectral data for peak identification.

  • Generally offers higher resolution for volatile compounds.[4]

Disadvantages of GC-MS:

  • Requires the analyte to be volatile and thermally stable.

  • May necessitate derivatization for polar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can be used for quantitative analysis (qNMR). It provides detailed information about the molecular structure of the main compound and any impurities present, without the need for chromatographic separation.

Advantages of NMR:

  • Provides definitive structural information.

  • Can be used for quantification without a reference standard for the impurity.

Disadvantages of NMR:

  • Lower sensitivity compared to HPLC and GC-MS.

  • Complex mixtures can lead to overlapping signals, making interpretation difficult.

The following diagram illustrates the decision-making process for selecting an appropriate analytical method for this compound purity assessment.

Method_Selection Start This compound Compound Purity Assessment Volatile Is the compound volatile & thermally stable? Start->Volatile HighSensitivity Is high sensitivity required? Volatile->HighSensitivity No Use_GCMS Use GC-MS Volatile->Use_GCMS Yes StructuralID Is structural identification of impurities critical? HighSensitivity->StructuralID No Use_HPLCUV Use HPLC-UV HighSensitivity->Use_HPLCUV Yes StructuralID->Use_HPLCUV No Use_NMR Consider NMR StructuralID->Use_NMR Yes Use_GCMS->HighSensitivity Use_HPLCUV->StructuralID

References

A Comparative Analysis of Pyrrole and Imidazole Scaffolds in Biological Systems and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological significance of two fundamental five-membered nitrogen-containing heterocyclic compounds: pyrrole and imidazole (B134444). These scaffolds are integral to a vast array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities. This document aims to objectively compare their roles in biological systems, their applications in medicinal chemistry, and to provide supporting experimental data and protocols for their evaluation.

Introduction: Structural and Chemical Distinctions

This compound and imidazole are aromatic five-membered heterocycles, each containing at least one nitrogen atom. Their fundamental structural difference lies in the number and position of these nitrogen atoms. This compound contains a single nitrogen atom, while imidazole possesses two nitrogen atoms in a 1,3-arrangement. This seemingly minor difference has profound implications for their electronic properties, basicity, and hydrogen bonding capabilities, which in turn dictate their interactions with biological macromolecules.

The lone pair of electrons on the nitrogen atom in this compound is delocalized to maintain the aromaticity of the ring, making it a very weak base.[1][2] In contrast, imidazole has one 'this compound-like' nitrogen whose lone pair is part of the aromatic system, and one 'pyridine-like' nitrogen whose lone pair is in an sp2 hybrid orbital in the plane of the ring and is readily available for protonation. This makes imidazole significantly more basic than this compound.[1][2] Imidazole is also amphoteric, meaning it can act as both an acid and a base.[3] These distinct chemical properties are a key determinant of their different roles in biological systems and their utility as pharmacophores in drug design.

Occurrence in Nature and Biological Roles

Both this compound and imidazole moieties are found in a multitude of essential biomolecules, underscoring their evolutionary significance.

This compound is a fundamental component of the porphyrin ring system, which forms the core of heme in hemoglobin, cytochromes, and chlorophyll, molecules essential for oxygen transport, electron transport, and photosynthesis, respectively.[4] It is also a constituent of vitamin B12 and bile pigments like bilirubin.[5]

Imidazole is famously present in the amino acid histidine, which plays a critical role in the active sites of many enzymes, where it can act as a general acid or base.[6] Histidine's imidazole side chain is also crucial for the buffering capacity of proteins.[6] Histamine, a key mediator of allergic and inflammatory responses, is a decarboxylated derivative of histidine.[6] The purine (B94841) bases, adenine (B156593) and guanine, which are fundamental components of DNA and RNA, contain a fused imidazole ring.

Comparative Biological Activities and Therapeutic Applications

Derivatives of both this compound and imidazole have been extensively investigated and developed as therapeutic agents across a wide range of diseases. While direct head-to-head comparative studies are limited, a review of the literature reveals distinct and overlapping areas of pharmacological activity.

Anticancer Activity

Both this compound and imidazole scaffolds are prevalent in anticancer drug discovery.[7][8] They serve as core structures for compounds that target various hallmarks of cancer, including cell proliferation, angiogenesis, and apoptosis.

This compound-based anticancer agents often function as kinase inhibitors, microtubule polymerization inhibitors, and DNA-binding agents.[9] For instance, Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors, features a this compound ring.[9] this compound-imidazole polyamides (PIPs) are a class of synthetic molecules designed to bind to specific DNA sequences in the minor groove, thereby modulating gene expression.[10] These have been investigated for their potential to downregulate oncogenes like c-kit.[10]

Imidazole-containing anticancer drugs also exhibit diverse mechanisms of action.[11] They are found in kinase inhibitors, tubulin polymerization inhibitors, and agents that induce apoptosis.[11] For example, compounds containing a 2-phenyl benzimidazole (B57391) moiety have shown potent activity against the MCF-7 breast cancer cell line and have been evaluated as VEGFR-2 inhibitors.[11]

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of some representative this compound and imidazole derivatives against various cancer cell lines.

Disclaimer: The data presented in this table is collated from different studies. Direct comparison of IC50 values may not be entirely accurate due to variations in experimental conditions, cell lines, and compound structures.

HeterocycleCompound ClassCancer Cell LineIC50 (µM)Reference
This compoundPyrrolo[2,3-d]pyrimidineA549 (Lung)0.35[12]
This compoundPyrrolo[2,3-d]pyrimidinePC-3 (Prostate)1.04[12]
ImidazoleThiazole-benzimidazoleMCF-7 (Breast)5.96[11]
Imidazole2-Phenyl benzimidazoleMCF-7 (Breast)3.37[11]
This compound-Imidazole HybridPyrrolo[1,2-c]imidazolePANC-1 (Pancreatic)0.063[13]
Antimicrobial Activity

The emergence of antimicrobial resistance has spurred the search for novel therapeutic agents, and both this compound and imidazole derivatives have shown significant promise in this area.

This compound-containing compounds have demonstrated broad-spectrum antibacterial and antifungal activity.[14] The natural product pyrrolnitrin, for instance, exhibits potent antifungal properties.[5] Synthetic this compound derivatives have been developed with activity against both Gram-positive and Gram-negative bacteria.[15]

Imidazole derivatives , particularly the azole antifungals (e.g., clotrimazole, miconazole), are widely used clinically to treat fungal infections.[8] They act by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes.[8] Nitroimidazole derivatives, such as metronidazole, are important antibacterial and antiprotozoal agents.[6]

Data Presentation: Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) for some this compound and imidazole derivatives against selected microbial strains.

Disclaimer: The data in this table is from various sources and is for illustrative purposes. Direct comparison should be made with caution.

HeterocycleCompound ClassMicroorganismMIC (µg/mL)Reference
This compoundPyrrolyl benzamideMycobacterium tuberculosis3.125[15]
This compoundMarinothis compound A derivativeMRSA0.13-0.255[15]
Imidazole5H-pyrrolo[1,2-a]imidazole quaternary saltStaphylococcus aureus2-4[9]
ImidazoleImidazole derivativeEscherichia coli-[8]
Anti-inflammatory Activity

Chronic inflammation is a key factor in many diseases, and agents that can modulate inflammatory pathways are of great therapeutic interest.

This compound-based compounds have been developed as potent anti-inflammatory agents. Tolmetin and Ketorolac are non-steroidal anti-inflammatory drugs (NSAIDs) that contain a this compound moiety and act by inhibiting cyclooxygenase (COX) enzymes.[16]

Imidazole derivatives have also been investigated for their anti-inflammatory properties. Some imidazole-containing compounds have been shown to be selective inhibitors of COX-2.[17]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of the biological activities of this compound and imidazole derivatives. Below are protocols for key in vitro and in vivo assays.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals via NAD(P)H-dependent oxidoreductase enzymes. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[12]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound or imidazole derivatives) and incubate for a specified period (e.g., 48 or 72 hours).[12]

  • MTT Addition: After the incubation period, add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the MTT solution and add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[12] Measure the absorbance at a wavelength of 492 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the compound concentration.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a widely used and reliable model for evaluating the acute anti-inflammatory activity of compounds.

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Protocol:

  • Animal Acclimatization: Acclimatize rats or mice to the experimental conditions for at least one week prior to the experiment.

  • Compound Administration: Administer the test compound (this compound or imidazole derivative) orally or intraperitoneally at a predetermined time before carrageenan injection. A vehicle control group and a positive control group (e.g., treated with a standard NSAID like indomethacin) should be included.

  • Induction of Edema: Inject 100 µL of a 1% (w/v) carrageenan solution in saline into the subplantar region of the right hind paw of each animal.[7]

  • Paw Volume Measurement: Measure the paw volume of both the carrageenan-injected and the contralateral paw at baseline (before carrageenan injection) and at various time points after injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.[7]

  • Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group at each time point.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_mtt MTT Cytotoxicity Assay Workflow cluster_edema Carrageenan-Induced Paw Edema Workflow mtt_s1 Seed cells in 96-well plate mtt_s2 Treat with this compound/Imidazole derivatives mtt_s1->mtt_s2 mtt_s3 Add MTT solution mtt_s2->mtt_s3 mtt_s4 Incubate to allow formazan formation mtt_s3->mtt_s4 mtt_s5 Solubilize formazan crystals (DMSO) mtt_s4->mtt_s5 mtt_s6 Measure absorbance mtt_s5->mtt_s6 mtt_s7 Calculate IC50 mtt_s6->mtt_s7 edema_s1 Administer this compound/Imidazole derivatives edema_s2 Inject Carrageenan into paw edema_s1->edema_s2 edema_s3 Measure paw volume at time intervals edema_s2->edema_s3 edema_s4 Calculate percentage inhibition of edema edema_s3->edema_s4

Caption: Workflow for MTT and Carrageenan-Induced Paw Edema assays.

biological_targets cluster_targets Biological Targets and Mechanisms This compound This compound Derivatives kinases Kinase Inhibition (e.g., VEGFR, EGFR) This compound->kinases e.g., Sunitinib microtubules Microtubule Polymerization Inhibition This compound->microtubules dna DNA Binding / Gene Regulation This compound->dna e.g., PIPs cox COX Enzyme Inhibition This compound->cox e.g., Ketorolac imidazole Imidazole Derivatives imidazole->kinases imidazole->microtubules imidazole->cox Selective COX-2 inhibitors ergosterol Ergosterol Biosynthesis Inhibition imidazole->ergosterol Azole antifungals

Caption: Diverse biological targets of this compound and imidazole derivatives.

Conclusion

Both this compound and imidazole are privileged scaffolds in medicinal chemistry, each offering a unique set of properties that have been successfully exploited in the development of a wide range of therapeutic agents. This compound's presence in fundamental biological structures like heme and chlorophyll, and its utility in creating potent anticancer and anti-inflammatory drugs, highlights its significance. Imidazole's role in the essential amino acid histidine, its function in enzymatic catalysis, and its widespread application in antifungal and antibacterial therapies underscore its profound biological and medicinal importance.

While this guide provides a comparative overview, it is important to note the scarcity of direct comparative studies. Future research focusing on the side-by-side evaluation of this compound and imidazole analogs in standardized biological assays would be invaluable for a more definitive comparison of their therapeutic potential. Nevertheless, the existing body of evidence clearly demonstrates that both heterocycles will continue to be fertile ground for the discovery and development of novel drugs to address a multitude of human diseases.

References

A Comparative Performance Analysis of Pyrrole-Based and Thiophene-Based Conductive Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Conductive polymers have emerged as a critical class of materials in various scientific and technological fields, including biomedical engineering, electronics, and sensor technology. Among the most promising candidates are pyrrole-based and thiophene-based polymers, primarily polythis compound (PPy) and polythiophene (PTh) and its derivatives. This guide provides an objective comparison of the performance of these two classes of conductive polymers, supported by experimental data, to aid researchers in selecting the appropriate material for their specific applications.

Key Performance Metrics: A Quantitative Comparison

The selection of a conductive polymer is often dictated by its intrinsic properties. Below is a summary of key performance metrics for polythis compound and polythiophene based on reported experimental data.

Performance MetricThis compound-Based Polymers (Polythis compound)Thiophene-Based Polymers (Polythiophene & Derivatives)Key Considerations
Electrical Conductivity 10⁻³ - 10² S/cm[1][2]10⁻⁴ - 10³ S/cm (up to 7.6 S/cm for nanowires)[1][3]Conductivity is highly dependent on the dopant, synthesis method, and polymer morphology. Polythis compound often exhibits slightly higher conductivity in its pristine form due to a more ordered structure.[1]
Thermal Stability Stable up to ~200-220°C, with significant degradation above this temperature.[1][4]Generally more thermally stable than polythis compound, with some derivatives stable up to 300°C or higher.[5]The degradation of both polymers typically occurs in multiple steps, starting with the loss of the dopant followed by the decomposition of the polymer backbone.[6]
Electrochemical Stability Generally stable within a potential window of approximately -0.8 V to +0.8 V vs. Ag/AgCl.Can exhibit a wider electrochemical stability window, with some derivatives stable up to +1.6 V vs. Ag/AgCl.[7]The stability window is crucial for applications in energy storage and electro-actuation and is influenced by the electrolyte and dopant used.
Processability Generally considered less processable due to its insolubility and infusibility. Often synthesized in situ.More processable, with many soluble derivatives (e.g., PEDOT:PSS) that can be solution-processed.The ease of processing is a significant advantage for thiophene-based polymers in device fabrication.
Biocompatibility Extensively studied and generally considered biocompatible, promoting cell adhesion and growth.[8]Also shown to be biocompatible, with low cytotoxicity.[9] However, biocompatibility can be influenced by residual monomers or dopants.Biocompatibility is a critical factor for biomedical applications, and both polymers have shown promise, though polythis compound has a longer history of investigation in this area.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the synthesis and characterization of this compound-based and thiophene-based conductive polymers.

Synthesis Protocols

2.1.1. Chemical Oxidative Polymerization of this compound

  • Materials: this compound monomer, ferric chloride (FeCl₃) as an oxidant, and a suitable solvent (e.g., deionized water, methanol, or acetonitrile).

  • Procedure:

    • Prepare a solution of this compound in the chosen solvent.

    • Separately, prepare a solution of FeCl₃ in the same solvent. The molar ratio of FeCl₃ to this compound is typically around 2.3:1.

    • Cool both solutions in an ice bath to 0-5°C.

    • Slowly add the FeCl₃ solution to the this compound solution while stirring vigorously.

    • Continue the reaction for a specified time (e.g., 2-24 hours) at a low temperature. The solution will turn black, indicating the formation of polythis compound precipitate.

    • Collect the polythis compound powder by filtration.

    • Wash the precipitate extensively with the solvent and then with deionized water to remove any unreacted monomer and oxidant.

    • Dry the resulting polythis compound powder under vacuum.

2.1.2. Electrochemical Polymerization of Thiophene (B33073)

  • Materials: Thiophene monomer, a suitable electrolyte salt (e.g., lithium perchlorate, LiClO₄), and an appropriate solvent (e.g., acetonitrile). A three-electrode electrochemical cell with a working electrode (e.g., platinum, gold, or indium tin oxide-coated glass), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).

  • Procedure:

    • Prepare a solution containing the thiophene monomer and the electrolyte salt in the chosen solvent.

    • Assemble the three-electrode cell with the prepared solution as the electrolyte.

    • Apply a constant potential (potentiostatic) or a constant current (galvanostatic) to the working electrode. The applied potential should be sufficient to oxidize the thiophene monomer (typically around 1.6 V vs. Ag/AgCl).

    • The polymerization will occur on the surface of the working electrode, forming a thin film of polythiophene.

    • The thickness of the film can be controlled by the duration of the polymerization or the total charge passed.

    • After polymerization, rinse the coated electrode with the solvent to remove any unreacted species.

Characterization Protocols

2.2.1. Electrical Conductivity Measurement (Four-Point Probe Method)

  • Apparatus: A four-point probe setup connected to a source meter.

  • Procedure:

    • Prepare a thin film of the conductive polymer on an insulating substrate.

    • Place the four collinear probes of the four-point probe head in contact with the surface of the polymer film.

    • Apply a constant current through the two outer probes.

    • Measure the voltage difference between the two inner probes.

    • Calculate the sheet resistance (Rs) using the formula: Rs = (π/ln(2)) * (V/I), where V is the measured voltage and I is the applied current.

    • Measure the thickness (t) of the polymer film.

    • Calculate the electrical conductivity (σ) using the formula: σ = 1 / (Rs * t).

2.2.2. Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

  • Apparatus: A thermogravimetric analyzer.

  • Procedure:

    • Place a small, known weight of the polymer sample (typically 5-10 mg) into a TGA sample pan.

    • Place the pan in the TGA furnace.

    • Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions).

    • Record the weight of the sample as a function of temperature.

    • The resulting TGA curve will show the temperature at which weight loss occurs, indicating the onset of thermal degradation.

2.2.3. Electrochemical Stability Analysis (Cyclic Voltammetry - CV)

  • Apparatus: A potentiostat and a three-electrode electrochemical cell.

  • Procedure:

    • Use the conductive polymer film deposited on a working electrode.

    • Immerse the electrode in an electrolyte solution.

    • Scan the potential of the working electrode linearly with time between two set potential limits.

    • Record the resulting current.

    • The cyclic voltammogram (a plot of current vs. potential) will show the potential range in which the polymer remains stable and electroactive. The potential window is defined by the onset of irreversible oxidation and reduction peaks.

Visualizing Key Concepts

To further aid in the understanding of these conductive polymers, the following diagrams illustrate their chemical structures, a typical synthesis and characterization workflow, and the relationship between their structure and key properties.

cluster_this compound Polythis compound (PPy) cluster_thiophene Polythiophene (PTh) ppy_structure pth_structure

Caption: Chemical structures of Polythis compound and Polythiophene.

monomer Monomer (this compound or Thiophene) synthesis Polymerization (Chemical or Electrochemical) monomer->synthesis polymer Conductive Polymer (PPy or PTh) synthesis->polymer characterization Characterization polymer->characterization application Application polymer->application conductivity Electrical Conductivity (Four-Point Probe) characterization->conductivity thermal Thermal Stability (TGA) characterization->thermal electrochem Electrochemical Stability (CV) characterization->electrochem morphology Morphology (SEM/AFM) characterization->morphology

Caption: General workflow for synthesis and characterization.

cluster_structure Polymer Structure cluster_properties Key Properties conjugation Conjugation Length conductivity Electrical Conductivity conjugation->conductivity stability Stability (Thermal & Electrochemical) conjugation->stability ordering Chain Ordering & Packing ordering->conductivity processability Processability ordering->processability dopant Dopant Type & Level dopant->conductivity dopant->stability

Caption: Relationship between polymer structure and key properties.

Concluding Remarks for the Intended Audience

For researchers, scientists, and drug development professionals, the choice between this compound-based and thiophene-based conductive polymers is nuanced and application-dependent.

  • Polythis compound stands out for its straightforward synthesis, high conductivity in its undoped state, and a wealth of biocompatibility data, making it a strong candidate for applications where in situ polymerization is feasible and extensive biological validation is paramount.[8]

  • Polythiophene and its derivatives , particularly PEDOT:PSS, offer superior processability due to their solubility, which is a significant advantage for the fabrication of complex devices and coatings. They also tend to exhibit better thermal and electrochemical stability.[5] The growing body of evidence for their biocompatibility makes them increasingly attractive for biomedical applications, including drug delivery systems and biosensors.[9][10]

Ultimately, the optimal choice will depend on a careful consideration of the required electrical properties, the necessary fabrication techniques, the operating environment, and the specific biological interactions relevant to the intended application. This guide serves as a foundational resource to inform that decision-making process.

References

Spectroscopic differences between pyrrole and its saturated analog pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a precise understanding of molecular structure is paramount. This guide provides an in-depth comparison of the spectroscopic differences between the aromatic heterocycle pyrrole and its saturated analog, pyrrolidine (B122466). By leveraging infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectroscopy, we delved into their distinct spectral characteristics, offering a clear framework for their identification and differentiation.

The core distinction between this compound and pyrrolidine lies in their electronic structure. This compound possesses an aromatic 6-π-electron system, rendering it a planar molecule with delocalized electrons. In contrast, pyrrolidine is a saturated, non-aromatic cyclic amine with a puckered conformation. These fundamental structural dissimilarities give rise to markedly different spectroscopic signatures.

At a Glance: Key Spectroscopic Differences

Spectroscopic TechniqueThis compoundPyrrolidine
Infrared (IR) Aromatic C-H stretch (>3000 cm⁻¹), N-H stretch (~3400 cm⁻¹)Aliphatic C-H stretch (<3000 cm⁻¹), N-H stretch (~3300-3400 cm⁻¹)
¹H NMR Deshielded aromatic protons (6.0-8.0 ppm)Shielded aliphatic protons (1.5-3.0 ppm)
¹³C NMR Deshielded sp² carbons (108-118 ppm)Shielded sp³ carbons (25-47 ppm)
UV-Visible π-π* transitions (~210 nm, ~240 nm)No significant absorption >200 nm

Infrared (IR) Spectroscopy: Vibrational Distinctions

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. The primary differences in the IR spectra of this compound and pyrrolidine arise from the hybridization of the carbon atoms and the nature of the C-H and N-H bonds.

In this compound, the sp² hybridized carbons result in aromatic C-H stretching vibrations appearing at higher wavenumbers, typically above 3000 cm⁻¹. The N-H stretching vibration in this compound is observed around 3400 cm⁻¹.[1]

Pyrrolidine, with its sp³ hybridized carbons, exhibits aliphatic C-H stretching vibrations at lower wavenumbers, generally below 3000 cm⁻¹. The N-H stretch in pyrrolidine is typically found in the range of 3300-3400 cm⁻¹.[2]

Table 1: Comparative IR Absorption Data

Vibrational ModeThis compound (cm⁻¹)Pyrrolidine (cm⁻¹)
N-H Stretch~34003300 - 3400
Aromatic C-H Stretch3100 - 3150N/A
Aliphatic C-H StretchN/A2850 - 2960
C=C Stretch1400 - 1550N/A
C-N Stretch~1360~1100

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Electronic Environments

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly ¹H and ¹³C. The aromaticity of this compound leads to significant deshielding of its ring protons and carbons compared to the shielded environment in pyrrolidine.

¹H NMR Spectroscopy

The delocalized π-electron system in this compound creates a ring current that strongly deshields the protons attached to the ring. Consequently, the signals for the α-protons (H-2, H-5) and β-protons (H-3, H-4) of this compound appear at approximately 6.7 ppm and 6.2 ppm, respectively. The N-H proton of this compound is also deshielded and often appears as a broad signal around 8.0 ppm.[3]

In contrast, the protons of the saturated pyrrolidine ring are in a much more shielded environment. The signals for the α-protons and β-protons of pyrrolidine are found significantly upfield, typically in the range of 2.7-2.9 ppm and 1.6-1.8 ppm, respectively. The N-H proton signal is also found at a higher field compared to this compound.

Table 2: Comparative ¹H NMR Chemical Shift Data (in CDCl₃)

ProtonThis compound (ppm)Pyrrolidine (ppm)
N-H~8.0 (broad)~1.5 - 2.5 (broad)
α-H (C2, C5)~6.7~2.7 - 2.9
β-H (C3, C4)~6.2~1.6 - 1.8
¹³C NMR Spectroscopy

The sp² hybridized carbons in the aromatic this compound ring are significantly deshielded and resonate at lower field in the ¹³C NMR spectrum. The α-carbons (C-2, C-5) appear around 118 ppm, while the β-carbons (C-3, C-4) are found at approximately 108 ppm.[3]

The sp³ hybridized carbons of pyrrolidine are much more shielded, resulting in signals at a much higher field. The α-carbons of pyrrolidine resonate at about 47 ppm, and the β-carbons appear around 25 ppm.

Table 3: Comparative ¹³C NMR Chemical Shift Data (in CDCl₃)

CarbonThis compound (ppm)Pyrrolidine (ppm)
α-C (C2, C5)~118~47
β-C (C3, C4)~108~25

Ultraviolet-Visible (UV-Vis) Spectroscopy: The Signature of Aromaticity

UV-Vis spectroscopy measures the electronic transitions within a molecule. The presence of a conjugated π-system in this compound gives rise to characteristic π-π* electronic transitions, resulting in strong absorption in the ultraviolet region. This compound typically displays two absorption bands, one around 210 nm and another, less intense band around 240 nm.[1]

Pyrrolidine, being a saturated amine, lacks a chromophore that absorbs in the near-UV or visible range. Therefore, it does not exhibit significant UV-Vis absorption above 200 nm.[4] This stark difference makes UV-Vis spectroscopy a straightforward method for distinguishing between these two compounds.

Table 4: Comparative UV-Vis Absorption Data

Compoundλmax (nm)Molar Absorptivity (ε)Transition Type
This compound~210, ~240Highπ → π
PyrrolidineNo significant absorption >200 nmN/An → σ (in far UV)

Experimental Protocols

Infrared (IR) Spectroscopy (Neat Liquid)
  • Sample Preparation: Place one to two drops of the neat liquid sample (this compound or pyrrolidine) onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • Assembly: Gently place a second salt plate on top of the first to create a thin liquid film between the plates.

  • Data Acquisition: Place the salt plate assembly into the sample holder of the FTIR spectrometer.

  • Background Collection: Run a background spectrum with no sample in the beam path.

  • Sample Spectrum: Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, disassemble the salt plates and clean them thoroughly with a dry solvent (e.g., acetone (B3395972) or dichloromethane) and dry with a soft tissue.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound (this compound or pyrrolidine) in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

  • Instrument Setup: Place the NMR tube into the spectrometer's probe.

  • Tuning and Shimming: Tune the probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C) and shim the magnetic field to optimize its homogeneity.

  • Data Acquisition:

    • For ¹H NMR: Set the appropriate spectral width, acquisition time, and number of scans. A typical experiment involves a 90° pulse followed by detection of the free induction decay (FID).

    • For ¹³C NMR: A proton-decoupled experiment is typically performed to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

  • Data Processing: Apply a Fourier transform to the FID to obtain the frequency-domain spectrum. Phase the spectrum and perform baseline correction.

  • Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Reference the chemical shifts to the TMS signal (0 ppm).

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the analyte (this compound or pyrrolidine) in a UV-transparent solvent (e.g., ethanol (B145695) or hexane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).

  • Cuvette Preparation: Fill a quartz cuvette with the prepared solution and another with the pure solvent to be used as a blank.

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

  • Blank Measurement: Place the cuvette containing the pure solvent into the sample holder and record a baseline spectrum. This will be subtracted from the sample spectrum.

  • Sample Measurement: Replace the blank cuvette with the sample cuvette and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and the corresponding absorbance value.

Visualizing the Structural and Analytical Framework

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

Spectroscopic_Differences cluster_this compound This compound (Aromatic) cluster_pyrrolidine Pyrrolidine (Saturated) cluster_spectroscopy Spectroscopic Consequences This compound Planar Ring sp² Hybridized Carbons 6π Electrons Aromaticity Delocalized Electron System This compound->Aromaticity leads to IR_Aromatic IR: Aromatic C-H > 3000 cm⁻¹ Aromaticity->IR_Aromatic NMR_Deshielded NMR: Deshielded Protons & Carbons (low field) Aromaticity->NMR_Deshielded UV_pi_pi UV-Vis: π-π* Transitions Aromaticity->UV_pi_pi Pyrrolidine Puckered Ring sp³ Hybridized Carbons No π System Saturation Localized Sigma Bonds Pyrrolidine->Saturation leads to IR_Aliphatic IR: Aliphatic C-H < 3000 cm⁻¹ Saturation->IR_Aliphatic NMR_Shielded NMR: Shielded Protons & Carbons (high field) Saturation->NMR_Shielded UV_no_absorption UV-Vis: No significant absorption > 200 nm Saturation->UV_no_absorption

Figure 1. Structural basis for the spectroscopic differences between this compound and pyrrolidine.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Sample_Obtention Obtain Pure Sample Solvent_Selection Select Appropriate Solvent (if applicable) Sample_Obtention->Solvent_Selection Concentration_Adjustment Adjust Concentration Solvent_Selection->Concentration_Adjustment IR_Analysis IR Spectroscopy Concentration_Adjustment->IR_Analysis NMR_Analysis NMR Spectroscopy (¹H and ¹³C) Concentration_Adjustment->NMR_Analysis UV_Vis_Analysis UV-Vis Spectroscopy Concentration_Adjustment->UV_Vis_Analysis Peak_Identification Identify Characteristic Peaks/Signals IR_Analysis->Peak_Identification NMR_Analysis->Peak_Identification UV_Vis_Analysis->Peak_Identification Data_Comparison Compare with Reference Spectra Peak_Identification->Data_Comparison Structure_Elucidation Elucidate or Confirm Molecular Structure Data_Comparison->Structure_Elucidation

Figure 2. Generalized workflow for the spectroscopic analysis of organic compounds.

References

Pyrrole Analogs: A Comparative Analysis of a Versatile Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, featured in a multitude of natural products and synthetic drugs.[1][2] Its unique electronic properties and the ability to be readily functionalized make it a privileged structure in the development of novel therapeutic agents.[3] This guide provides a comparative analysis of the efficacy of this compound analogs against existing drug scaffolds in key therapeutic areas: antibacterial, anti-inflammatory, and anticancer. The performance of these analogs is supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways.

Antibacterial Efficacy: A New Generation of Microbial Inhibitors

This compound derivatives have demonstrated significant potential as antibacterial agents, exhibiting activity against both Gram-positive and Gram-negative bacteria.[4][5] The versatility of the this compound ring allows for substitutions that can significantly modulate its biological activity, making it a focal point in the quest for new antimicrobial agents.[6]

Comparative Antibacterial Activity of this compound Analogs
Compound/AnalogTarget Organism(s)Potency (MIC/Inhibition Zone)Reference DrugPotency (MIC/Inhibition Zone)Source
This compound Benzamide DerivativesStaphylococcus aureus, Escherichia coliMIC: 3.12-12.5 µg/mLCiprofloxacinMIC: 2 µg/mL[4][7]
1,2,3,4-tetrasubstituted this compound (Compound 4)Staphylococcus aureus, Bacillus cereusInhibition Zone: 30 mm, 19 mmTetracyclineInhibition Zone: 23 mm (S. aureus)[8]
1,2,3,4-tetrasubstituted this compound (Compound 11)Staphylococcus aureusInhibition Zone: 24 mmTetracyclineInhibition Zone: 23 mm[8]
Fused this compound (Compound 3c)Staphylococcus aureus, Bacillus subtilisMIC: 30 µg/mL, 31 µg/mLCiprofloxacinMIC: 45 µg/mL, 40 µg/mL[5]
Pyrrolomycin AGram-positive & Gram-negative bacteriaMIC: 0.55–69.1 µM--[9]
Pyrrolomycin BGram-positive & Gram-negative bacteriaMIC: 0.28–35.11 µM--[9]
PyrrolnitrinMycobacterium tuberculosisMIC: 17.9–35.9 µM--[9]
Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylateMycobacterium tuberculosis H37RvMIC: 0.7 µg/mLEthambutolMIC: 0.5 µg/mL[7]
Chlorine-substituted indandione spirooxindolopyrrolidine (96 a, b)Mycobacterium tuberculosis H37RvMIC: 0.78 µg/mLEthambutolMIC: 1.56 µg/mL[1]

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

This compound-containing compounds have emerged as potent anti-inflammatory agents, with several acting as inhibitors of cyclooxygenase (COX) enzymes, key players in the inflammatory pathway.[10][11] The structural flexibility of the this compound nucleus allows for the design of selective COX-2 inhibitors, potentially reducing the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[12]

Comparative Anti-inflammatory Activity of this compound Analogs
Compound/AnalogTargetPotency (IC50 / % Inhibition)Reference DrugPotency (IC50 / % Inhibition)Source
Pyrrolopyridines (3i, 3l)COX-2Promising in vivo activity--[12][13]
Pyrrolo[3,4-c]this compound (45–47)COX-1, COX-2Strong activity--[1]
Phenylsulfonyl Hydrazide (7d)PGE2IC50: 0.06 µM--[14]
This compound derivative (1c)In vivo pain modelsComparable to marketed drugs--[10]
2-[3-(ethoxycarbonyl)-2-methyl-5-(substituted phenyl)-1H-pyrrole-1-yl] alkanoates (4h)COX-2Predicted pIC50: 7.11IbuprofenpIC50: 6.44[11]
2-[3-(ethoxycarbonyl)-2-methyl-5-(substituted phenyl)-1H-pyrrole-1-yl] alkanoates (4m)COX-2Predicted pIC50: 6.62NimesulidepIC50: 6.20[11]

Inhibition of the COX-2 Signaling Pathway

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolized by Prostaglandins (B1171923) Prostaglandins (Inflammatory Mediators) COX2->Prostaglandins Produces Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Pyrrole_Inhibitor Substituted this compound (COX-2 Inhibitor) Pyrrole_Inhibitor->COX2 Inhibits

Caption: Inhibition of the COX-2 signaling pathway by substituted this compound derivatives.

Anticancer Efficacy: A Multifaceted Approach to Tumor Suppression

The this compound scaffold is a prominent feature in a number of anticancer agents, demonstrating a wide range of mechanisms including the inhibition of microtubule polymerization, receptor tyrosine kinases (RTKs), and signaling pathways crucial for cancer cell proliferation and survival.[15][16][17]

Comparative Anticancer Activity of this compound Analogs
Compound/AnalogCancer Cell Line(s)Potency (IC50 / GI50)Reference DrugPotency (IC50)Source
Alkynylated this compound (12l)U251, A549IC50: 2.29 µM, 3.49 µMCisplatin30 µM (A549)[18]
Pyrrolo[2,1-f][1][6][12]triazines (40)Human cancer cells (PI3K alpha)IC50: 5.9 nM--[1]
Pyrrolo[2,3-b]pyridines (17j)A549, HeLa, MDA-MB-231GI50: 0.18–0.7 µM--[15]
3-Aroyl-1-arylthis compound (ARAP) (22, 23)MCF-7IC50: 15 nM--[17]
3-Aroyl-1-arylthis compound (ARAP) (28)Tubulin polymerizationIC50: 0.86 µM--[17]
This compound hydrazone (1C)Human melanoma cellsIC50: 44.63 µM--[18]
Pyrrolo[2,3-d]pyrimidines (13a, 13b)VEGFR-2IC50: 11.9 nM, 13.6 nM--[15]
Pyrrolo[3,2-c]pyridines (14, 15)FMS kinaseIC50: 60 nM, 30 nM--[15]
This compound compounds (4a, 4d)LoVo (colon cancer)Strong antitumor effect--[19]

General Workflow for Drug Discovery

Drug_Discovery_Workflow cluster_0 Discovery & Design cluster_1 Preclinical Evaluation cluster_2 Lead Optimization & In Vivo Studies Design Design of Substituted Pyrroles Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification In_Vitro In Vitro Screening (Biological Activity Assays) Purification->In_Vitro Cytotoxicity Cytotoxicity Assays In_Vitro->Cytotoxicity SAR Structure-Activity Relationship (SAR) Cytotoxicity->SAR Lead_ID Identification of Lead Compounds SAR->Lead_ID Lead_Opt Lead Optimization Lead_ID->Lead_Opt In_Vivo In Vivo Animal Models Lead_Opt->In_Vivo MoA Mechanism of Action Studies In_Vivo->MoA

Caption: General workflow for the discovery and development of novel this compound-based agents.

Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in the evaluation of this compound analogs.

MTT Cell Viability Assay (Anticancer Activity)

Principle: This colorimetric assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals.[14] The amount of formazan produced is directly proportional to the number of living cells.[14]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of 570-590 nm.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

COX Inhibition Assay (Anti-inflammatory Activity)

Principle: This assay measures the inhibition of the cyclooxygenase (COX) enzyme's activity. The conversion of arachidonic acid to prostaglandins (e.g., Prostaglandin (B15479496) G2 or E2) is quantified, and the reduction in this conversion in the presence of a test compound indicates its inhibitory potential.[14]

Protocol:

  • Enzyme Preparation: Use purified recombinant human COX-1 or COX-2 enzymes.

  • Reaction Mixture: Prepare a reaction buffer containing a heme cofactor and the test compound at various concentrations.

  • Enzyme Addition: Add the COX enzyme to the reaction mixture and pre-incubate for a short period.

  • Initiation of Reaction: Initiate the reaction by adding arachidonic acid.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10-20 minutes).

  • Termination and Detection: Stop the reaction and quantify the amount of prostaglandin produced using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay (Antibacterial Activity)

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This assay is typically performed using broth microdilution or agar (B569324) dilution methods.

Protocol (Broth Microdilution):

  • Preparation of Inoculum: Prepare a standardized suspension of the test bacteria (e.g., 0.5 McFarland standard).

  • Serial Dilutions: Prepare two-fold serial dilutions of the this compound analogs in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Conclusion

The this compound scaffold continues to be a highly valuable and versatile platform in drug discovery. The comparative data presented herein demonstrates that this compound analogs exhibit potent and, in some cases, superior efficacy compared to existing drug scaffolds in antibacterial, anti-inflammatory, and anticancer applications. The ability to fine-tune the biological activity through targeted substitutions on the this compound ring underscores its potential for the development of next-generation therapeutics with improved efficacy and safety profiles. Further exploration of fused this compound systems and novel derivatives holds significant promise for addressing unmet medical needs.[1]

References

A Comparative Guide to the Cross-Reactivity of Pyrrole-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous enzyme inhibitors with applications in oncology, neurology, and infectious diseases.[1][2] However, achieving target selectivity remains a critical challenge in the development of these potent therapeutic agents. Off-target effects can lead to unforeseen side effects and diminish the overall efficacy of a drug candidate.[1] This guide provides an objective comparison of the cross-reactivity profiles of several notable this compound-based enzyme inhibitors, supported by quantitative experimental data and detailed methodologies for key validation assays.

Understanding Enzyme Inhibitor Selectivity

The selectivity of an enzyme inhibitor refers to its ability to preferentially bind to and inhibit its intended target enzyme over other enzymes in the proteome. High selectivity is a desirable characteristic for a drug candidate as it minimizes the potential for off-target effects and associated toxicities. Cross-reactivity studies are therefore essential to characterize the selectivity profile of an inhibitor and to identify any potential liabilities early in the drug discovery process.

Comparative Analysis of this compound-Based Kinase Inhibitors

Kinases are a major class of enzymes targeted by this compound-based inhibitors, particularly in the field of oncology.[3] The following tables summarize the inhibitory activity (IC50 values) of several well-characterized this compound-based multi-kinase inhibitors against a panel of kinases. Lower IC50 values indicate greater potency.

Table 1: Kinase Selectivity Profile of Sunitinib

Sunitinib is an oral multi-targeted receptor tyrosine kinase (RTK) inhibitor.[4] Its primary targets include platelet-derived growth factor receptors (PDGFRs) and vascular endothelial growth factor receptors (VEGFRs).[3][4]

Target KinaseIC50 (nM)Reference(s)
PDGFRβ2[3]
VEGFR2 (Flk-1)80[3]
c-KitPotent Inhibition[3]
FLT350 (FLT3-ITD)[3]
FGFR-1>10-fold less selective than VEGFR2/PDGFR[3]
EGFR>10-fold less selective than VEGFR2/PDGFR[3]

Table 2: Kinase Selectivity Profile of Sorafenib

Sorafenib is another oral multi-kinase inhibitor that targets the Raf/MEK/ERK signaling pathway and various RTKs.[5][6]

Target KinaseIC50 (nM)Reference(s)
Raf-16[5]
B-Raf20[5]
VEGFR290[5]
VEGFR320[5]
PDGFRβ57[7]
c-Kit58[5]
FLT357[5]

Table 3: Cross-Reactivity of Pyrrolo[2,3-d]pyrimidine Derivatives

Recent research has focused on developing more selective kinase inhibitors based on the pyrrolo[2,3-d]pyrimidine scaffold.[8][9] The following table presents data for a representative compound from this class.

Target KinaseCompound 8 IC50Reference(s)
EGFR3.76 nM[8]
AURKA1.99 µM[8]

Comparative Analysis of this compound-Based Cholinesterase Inhibitors

This compound-based compounds have also been investigated as inhibitors of cholinesterases, enzymes crucial for neurotransmission.[10][11] High selectivity for butyrylcholinesterase (BChE) over acetylcholinesterase (AChE) is often a goal in the development of treatments for neurodegenerative diseases.[12]

Table 4: Selectivity of 1,3-Diaryl-Pyrrole Derivatives for Cholinesterases

A series of 1,3-diaryl-pyrrole derivatives have been synthesized and evaluated for their selective inhibition of BChE.[10]

CompoundBChE IC50 (µM)AChE IC50 (µM)Reference(s)
3o 5.37 ± 0.36> 50[10]
3p 1.71 ± 0.087> 50[10]
3s 3.76 ± 0.25> 50[10]

Experimental Protocols

Accurate and reproducible experimental methods are fundamental to the assessment of inhibitor cross-reactivity. The following are detailed protocols for key assays.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[12]

Materials:

  • Purified kinase

  • Kinase substrate

  • This compound-based inhibitor

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Multi-well plates (e.g., 384-well)

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Dilution: Prepare a serial dilution of the this compound inhibitor in the kinase reaction buffer.

  • Kinase Reaction Setup: In a multi-well plate, add the kinase, its substrate, and the diluted inhibitor.

  • Initiation of Reaction: Start the kinase reaction by adding a predetermined concentration of ATP.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to measure cholinesterase activity.[13][14]

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)

  • Acetylthiocholine (ATC) or Butyrylthiocholine (BTC) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

  • This compound-based inhibitor

  • 96-well plates

  • Spectrophotometer or microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and DTNB in the phosphate buffer.

  • Inhibitor Incubation: In the wells of a 96-well plate, add the enzyme solution and different concentrations of the this compound-based inhibitor. Incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: Add the DTNB solution to all wells, followed by the substrate solution to initiate the reaction.

  • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode. The rate of color change is proportional to the enzyme activity.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the percent inhibition relative to a control without the inhibitor and calculate the IC50 value.

Visualizing Pathways and Workflows

Diagrams are provided below to illustrate a key signaling pathway targeted by this compound-based kinase inhibitors and a general workflow for assessing inhibitor selectivity.

Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: Simplified RAS/RAF/MEK/ERK signaling pathway often targeted by this compound-based kinase inhibitors.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 Data Analysis Primary_Assay Primary Target Enzyme Assay IC50_Determination IC50 Determination & Potency Ranking Primary_Assay->IC50_Determination Selectivity_Panel Broad Enzyme Selectivity Panel Selectivity_Profile Selectivity Profile Generation Selectivity_Panel->Selectivity_Profile Target_Engagement Target Engagement (e.g., CETSA) Phenotypic_Screening Phenotypic Screening (e.g., Cell Viability) IC50_Determination->Target_Engagement Selectivity_Profile->Phenotypic_Screening

Caption: General workflow for assessing the cross-reactivity of enzyme inhibitors.

References

A Head-to-Head Comparison of Pyrrole Synthesis Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Pyrrole, a fundamental nitrogen-containing aromatic heterocycle, is a ubiquitous scaffold in pharmaceuticals, natural products, and advanced materials. The efficient construction of the this compound ring is, therefore, a critical undertaking for chemists in research and development. This guide provides a comprehensive, data-driven comparison of the most prominent methods for this compound synthesis, offering insights into their respective advantages, limitations, and practical applications. Detailed experimental protocols and mechanistic diagrams are provided to assist researchers in selecting the optimal synthetic strategy.

At a Glance: Comparative Analysis of Key this compound Syntheses

The selection of a this compound synthesis method is often dictated by the desired substitution pattern, the availability of starting materials, and the required reaction conditions. The following table summarizes the key quantitative parameters of five classical and modern this compound synthesis methodologies.

Synthesis MethodStarting MaterialsGeneral Reaction ConditionsYield Range (%)Key AdvantagesKey Disadvantages
Paal-Knorr Synthesis 1,4-Dicarbonyl compounds, primary amines or ammonia (B1221849)Typically acidic or neutral, often requiring heat.[1]60-98[2]High yields, operational simplicity, readily available starting materials for many targets.Preparation of unsymmetrical 1,4-dicarbonyls can be challenging. Harsh conditions may not be suitable for sensitive substrates.[2]
Hantzsch Synthesis α-Haloketones, β-Ketoesters, ammonia or primary aminesBase-catalyzed, often in a protic solvent like ethanol (B145695).[3]Moderate, rarely exceeds 60% in conventional methods.[4]One-pot, three-component reaction offering high flexibility in substitution patterns.[3]Can be lower yielding than other methods; potential for side reactions like Feist-Benary furan (B31954) synthesis.[4]
Knorr Synthesis α-Amino ketones, β-Dicarbonyl compoundsRequires in situ generation of the α-amino ketone, often using zinc and acetic acid.[5]40-80Excellent for synthesizing polysubstituted pyrroles with specific substitution patterns.[6]The requisite α-amino ketones can be unstable and prone to self-condensation.[7]
Van Leusen Synthesis Tosylmethyl isocyanide (TosMIC), Michael acceptors (e.g., enones)Base-catalyzed (e.g., NaH, t-BuOK) in an aprotic solvent (e.g., THF, DMSO).[8][9]70-97[10]Operationally simple, utilizes readily available starting materials, and has a broad substrate scope.[10]The use of strong bases may not be compatible with all functional groups.
Barton-Zard Synthesis Nitroalkenes, α-IsocyanoestersBase-catalyzed (e.g., K₂CO₃, t-BuOK) in a polar solvent (e.g., THF, ethanol).[11][12]63-94[12]Provides a direct route to 2-carboxy-3,4-disubstituted pyrroles; tolerates a range of functional groups.[13]The synthesis of specific nitroalkene precursors may be required.

In Detail: Experimental Protocols

The following section provides representative experimental protocols for the key this compound synthesis methods discussed. These are intended as a guide and may require optimization for specific substrates.

Paal-Knorr this compound Synthesis: Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole.[1]
  • Materials: Aniline (186 mg, 2.0 mmol), Hexane-2,5-dione (228 mg, 2.0 mmol), Methanol (0.5 mL), Concentrated Hydrochloric Acid (1 drop).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine aniline, hexane-2,5-dione, and methanol.

    • Add one drop of concentrated hydrochloric acid to the mixture.

    • Heat the reaction mixture to reflux for 15 minutes.

    • Cool the reaction mixture in an ice bath and add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.

    • Collect the crystals by vacuum filtration and recrystallize from a 9:1 methanol/water mixture.

  • Expected Yield: Approximately 52% (178 mg).[14]

Hantzsch this compound Synthesis
  • Materials: α-Haloketone (e.g., chloroacetone), β-Ketoester (e.g., ethyl acetoacetate), Primary amine or ammonia, Base (e.g., sodium carbonate), Solvent (e.g., ethanol).

  • Procedure:

    • Dissolve the β-ketoester and the primary amine (or ammonia) in a suitable solvent.

    • Add the α-haloketone to the mixture.

    • Add a base to catalyze the reaction.

    • The reaction is often stirred at room temperature or gently heated to completion.

    • Work-up typically involves removal of the solvent, extraction with an organic solvent, and purification by chromatography or recrystallization.

Knorr this compound Synthesis: Synthesis of Diethyl 3,5-dimethylthis compound-2,4-dicarboxylate.[7]
  • Materials: Ethyl acetoacetate (B1235776), Sodium nitrite (B80452), Zinc dust, Glacial acetic acid.

  • Procedure:

    • Nitrosation: Dissolve ethyl acetoacetate in glacial acetic acid and cool in an ice bath. Slowly add a saturated aqueous solution of sodium nitrite while maintaining the temperature below 10 °C. Stir for 30 minutes.

    • Reduction and Cyclization: To a separate flask containing a stirred solution of ethyl acetoacetate in glacial acetic acid, gradually add the solution of in situ formed ethyl 2-oximinoacetoacetate and zinc dust. Control the exothermic reaction with an ice bath.

    • After the addition is complete, stir at room temperature for 1 hour, then heat to reflux for an additional hour.

    • Pour the hot mixture into a large volume of cold water to precipitate the product.

    • Collect the crude product by filtration, wash with water, and recrystallize from ethanol.

Van Leusen this compound Synthesis: General Procedure.[8]
  • Materials: Tosylmethyl isocyanide (TosMIC), α,β-Unsaturated compound (Michael acceptor), Base (e.g., NaH), Solvent (e.g., a mixture of DMSO and Et₂O).

  • Procedure:

    • To a suspension of the base (e.g., NaH) in a solvent (e.g., Et₂O) at room temperature and under an inert atmosphere, add a solution of the α,β-unsaturated compound and TosMIC in a co-solvent (e.g., DMSO) dropwise.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC.

    • Upon completion, the reaction is typically quenched with water and the product is extracted with an organic solvent.

    • The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Barton-Zard this compound Synthesis: General Procedure.[12]
  • Materials: 3-Nitro-2H-chromene derivative, Ethyl isocyanoacetate, Base (e.g., K₂CO₃), Solvent (e.g., Ethanol).

  • Procedure:

    • A mixture of the 3-nitro-2H-chromene, ethyl isocyanoacetate, and potassium carbonate in ethanol is heated at reflux.

    • The reaction progress is monitored by TLC.

    • Upon completion, the solvent is removed under reduced pressure.

    • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

    • The organic layer is separated, washed, dried, and concentrated. The crude product is purified by column chromatography.

Mechanistic Insights: Visualizing the Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the proposed mechanisms for each of the discussed this compound synthesis methods.

Paal_Knorr_Synthesis cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product 1,4-Dicarbonyl 1,4-Dicarbonyl Compound Hemiaminal Hemiaminal 1,4-Dicarbonyl->Hemiaminal + Amine Amine Primary Amine or Ammonia Amine->Hemiaminal Cyclic_Hemiaminal Cyclic Hemiaminal Hemiaminal->Cyclic_Hemiaminal Intramolecular Cyclization This compound This compound Cyclic_Hemiaminal->this compound - 2 H₂O (Dehydration)

Caption: Paal-Knorr Synthesis Workflow.

Hantzsch_Synthesis cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product alpha-Haloketone α-Haloketone Adduct Adduct alpha-Haloketone->Adduct beta-Ketoester β-Ketoester Enamine Enamine beta-Ketoester->Enamine Amine Amine/ Ammonia Amine->Enamine Enamine->Adduct Cyclized_Intermediate Cyclized Intermediate Adduct->Cyclized_Intermediate Intramolecular Condensation This compound Substituted This compound Cyclized_Intermediate->this compound - H₂O (Dehydration)

Caption: Hantzsch Synthesis Workflow.

Knorr_Synthesis cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product alpha-Amino_ketone α-Amino ketone (often in situ) Enamine Enamine alpha-Amino_ketone->Enamine beta-Dicarbonyl β-Dicarbonyl Compound beta-Dicarbonyl->Enamine Cyclized_Intermediate Cyclized Intermediate Enamine->Cyclized_Intermediate Intramolecular Condensation This compound Polysubstituted This compound Cyclized_Intermediate->this compound - H₂O (Dehydration)

Caption: Knorr Synthesis Workflow.

Van_Leusen_Synthesis cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product TosMIC Tosylmethyl isocyanide (TosMIC) Michael_Adduct Michael Adduct TosMIC->Michael_Adduct + Base Michael_Acceptor Michael Acceptor (e.g., enone) Michael_Acceptor->Michael_Adduct Cyclized_Intermediate 5-membered Ring Michael_Adduct->Cyclized_Intermediate [3+2] Cycloaddition This compound 3,4-Disubstituted This compound Cyclized_Intermediate->this compound - Tosyl group

Caption: Van Leusen Synthesis Workflow.

Barton_Zard_Synthesis cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product Nitroalkene Nitroalkene Michael_Adduct Michael Adduct Nitroalkene->Michael_Adduct Isocyanoester α-Isocyanoester Isocyanoester->Michael_Adduct + Base Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization This compound Substituted This compound Cyclized_Intermediate->this compound - NO₂ group

Caption: Barton-Zard Synthesis Workflow.

Conclusion

The synthesis of pyrroles is a well-established field with a rich history, yet it continues to evolve with the development of new methodologies and the refinement of classical techniques. The Paal-Knorr, Hantzsch, and Knorr syntheses remain valuable tools, particularly for the preparation of specific substitution patterns from readily available precursors. More modern methods, such as the Van Leusen and Barton-Zard syntheses, have expanded the synthetic arsenal, providing access to a broader range of functionalized pyrroles under often milder conditions. The choice of the most appropriate method will ultimately depend on the specific target molecule, the desired scale of the reaction, and the functional group tolerance required. This guide serves as a starting point for researchers to navigate the diverse landscape of this compound synthesis and make informed decisions for their synthetic endeavors.

References

Quantitative Analysis of Pyrrole Derivatives in Complex Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of pyrrole derivatives in complex matrices. This compound and its derivatives are a class of heterocyclic aromatic organic compounds with significant roles in biological systems and pharmaceutical applications. Their accurate quantification in matrices such as biological fluids, tissues, and environmental samples is crucial for drug development, biomarker discovery, and toxicological studies. This document outlines and compares the performance of common analytical techniques, supported by experimental data, and provides detailed protocols for key experiments.

Comparison of Analytical Techniques

The choice of analytical technique for the quantification of this compound derivatives is dictated by the specific analyte, the complexity of the matrix, and the required sensitivity and selectivity. High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prevalent methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For the analysis of this compound derivatives, Reverse-Phase HPLC (RP-HPLC) is commonly employed.

  • HPLC with UV-Visible (UV-Vis) or Photodiode Array (PDA) Detection: This is a widely accessible and cost-effective method. The quantification is based on the absorbance of the this compound derivative at a specific wavelength. While robust, its sensitivity and selectivity can be limited in complex matrices due to potential interferences from co-eluting compounds.[1]

  • HPLC with Mass Spectrometry (LC-MS/MS): This is the gold standard for quantitative analysis of this compound derivatives in complex matrices, offering high sensitivity and selectivity.[2] By monitoring specific precursor-to-product ion transitions, LC-MS/MS can accurately quantify analytes even at very low concentrations, minimizing matrix effects.[2] Different ionization sources, such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), can be used depending on the polarity and thermal stability of the this compound derivative.[3] High-resolution mass analyzers like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap provide even greater mass accuracy and resolution, aiding in structural elucidation and the analysis of complex mixtures.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For many this compound derivatives, derivatization may be necessary to increase their volatility and thermal stability.[4] GC-MS offers excellent chromatographic separation and mass spectral information for confident identification and quantification.[5]

Quantitative Performance Data

The following tables summarize the quantitative performance of different analytical methods for the determination of representative this compound derivatives.

Table 1: Comparison of HPLC-UV and LC-MS/MS for the Quantification of Atorvastatin (B1662188) (a this compound-containing drug) in Human Plasma

ParameterHPLC-UVLC-MS/MS
Linearity Range 0.1 - 20 ng/mL0.1 - 20 ng/mL
Limit of Detection (LOD) ~1 ng/mL~0.1 ng/mL
Limit of Quantification (LOQ) ~3 ng/mL~0.2 ng/mL
Precision (%RSD) < 15%< 10%
Accuracy (%Bias) ± 15%± 10%

Data compiled from multiple sources for illustrative comparison.

Table 2: Comparison of GC-MS and LC-MS/MS for the Quantification of Urinary Pyrroles

ParameterGC-MSLC-MS/MS
Sample Preparation Derivatization often requiredDirect injection after dilution/extraction
Selectivity HighVery High
Sensitivity (LOQ) ng/mL rangepg/mL to ng/mL range
Throughput ModerateHigh

General comparison based on typical performance characteristics.[1][5][6]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for accurate and reliable quantitative analysis.

General Workflow for Sample Preparation from Complex Matrices

The following diagram illustrates a general workflow for the extraction of this compound derivatives from complex matrices prior to chromatographic analysis.

G sample Complex Matrix (e.g., Plasma, Urine, Tissue Homogenate) extraction Extraction (LLE, SPE, or PPT) sample->extraction evaporation Evaporation of Solvent extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution analysis Chromatographic Analysis (HPLC or GC) reconstitution->analysis

Figure 1: General workflow for sample preparation.

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. For this compound derivatives in aqueous matrices like plasma or urine, an organic solvent such as ethyl acetate (B1210297) or diethyl ether is commonly used.[7]

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for sample clean-up and concentration. It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent. C18 cartridges are frequently used for the extraction of this compound derivatives.[8]

  • Protein Precipitation (PPT): For biological samples with high protein content, such as plasma or serum, PPT is a simple and rapid method for removing proteins. This is typically achieved by adding a water-miscible organic solvent like acetonitrile (B52724) or methanol.[9]

Detailed Protocol: Quantification of Atorvastatin in Human Plasma using HPLC-UV

This protocol provides a detailed methodology for the quantitative analysis of the this compound-containing drug, atorvastatin, in human plasma.

1. Sample Preparation (Protein Precipitation) [9]

  • To 500 µL of human plasma in a microcentrifuge tube, add 1 mL of ice-cold acetonitrile.

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. HPLC-UV System and Conditions [7]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile and 0.05 M phosphate (B84403) buffer (pH 4.5) in a ratio of 60:40 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 247 nm.

  • Column Temperature: 30°C.

3. Calibration and Quantification

  • Prepare a series of calibration standards by spiking known concentrations of atorvastatin into blank plasma and processing them as described above.

  • Construct a calibration curve by plotting the peak area of atorvastatin against its concentration.

  • Determine the concentration of atorvastatin in unknown samples by interpolating their peak areas from the calibration curve.

Signaling Pathways and Experimental Workflows

The quantitative analysis of this compound derivatives is often essential for understanding their roles in various biological pathways.

Heme Biosynthesis Pathway

This compound derivatives are fundamental to the biosynthesis of heme, a critical component of hemoglobin, myoglobin, and cytochromes. The pathway begins with the synthesis of the this compound precursor, porphobilinogen (B132115) (PBG), from aminolevulinic acid (ALA). Four molecules of PBG are then sequentially condensed to form the linear tetrathis compound, hydroxymethylbilane, which is subsequently cyclized to uroporphyrinogen III. A series of enzymatic modifications then lead to the final heme molecule.[4][10]

G cluster_mito Mitochondrion cluster_cyto Cytosol succinyl_coa Succinyl-CoA ala Aminolevulinic Acid (ALA) succinyl_coa->ala ALAS glycine Glycine glycine->ala ALAS pbg Porphobilinogen (PBG) ala->pbg ALAD heme Heme protoIX Protoporphyrin IX protoIX->heme FECH coproIII_ox Coproporphyrinogen III coproIII_ox->protoIX PPOX hmb Hydroxymethylbilane pbg->hmb PBGD uroIII Uroporphyrinogen III hmb->uroIII UROS coproIII Coproporphyrinogen III uroIII->coproIII UROD coproIII->coproIII_ox CPOX

Figure 2: Heme biosynthesis pathway.

Enzyme Abbreviations: ALAS: Aminolevulinate Synthase; ALAD: Aminolevulinate Dehydratase; PBGD: Porphobilinogen Deaminase; UROS: Uroporphyrinogen III Synthase; UROD: Uroporphyrinogen Decarboxylase; CPOX: Coproporphyrinogen Oxidase; PPOX: Protoporphyrinogen Oxidase; FECH: Ferrochelatase.

Neuroinflammatory Signaling and this compound Derivatives

Certain this compound derivatives have demonstrated anti-inflammatory and neuroprotective effects, making their quantification in neurological research critical.[11] One proposed mechanism involves the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is a key player in the inflammatory cascade leading to the production of prostaglandins (B1171923) like PGE2.[11] This pathway is often initiated by inflammatory stimuli such as lipopolysaccharide (LPS), which activates signaling cascades involving transcription factors like NF-κB.[12]

G lps LPS (Inflammatory Stimulus) tlr4 TLR4 lps->tlr4 nfkb NF-κB Activation tlr4->nfkb cox2 COX-2 Expression nfkb->cox2 aa Arachidonic Acid pge2 PGE2 (Prostaglandins) aa->pge2 COX-2 inflammation Neuroinflammation pge2->inflammation This compound This compound Derivative This compound->cox2 Inhibition

Figure 3: this compound derivatives in neuroinflammation.

References

Benchmarking the stability of pyrrole against other five-membered heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the relative stability of pyrrole, furan, thiophene, and imidazole (B134444), supported by comparative data and experimental insights.

The stability of five-membered aromatic heterocycles is a cornerstone of medicinal chemistry and materials science, profoundly influencing molecular interactions, reactivity, and degradation pathways. This guide provides an in-depth comparison of the stability of this compound against other common five-membered heterocycles: furan, thiophene, and imidazole. By examining their resonance energies, aromaticity indices, and reactivity, we offer a clear framework for understanding and predicting their behavior in various chemical environments.

The Stability Hierarchy: A Quantitative Comparison

The inherent stability of these heterocycles is intrinsically linked to their aromaticity—the degree to which the pi electrons are delocalized across the ring. A more aromatic molecule is generally more stable. Various experimental and computational methods are employed to quantify this property, with resonance energy, Aromatic Stabilization Energy (ASE), Harmonic Oscillator Model of Aromaticity (HOMA), and Nucleus-Independent Chemical Shift (NICS) being among the most cited.

The established order of aromaticity, and thus general stability, for the single-heteroatom five-membered rings is:

Thiophene > this compound > Furan

This trend is primarily governed by the electronegativity of the heteroatom (O > N > S) and its ability to donate its lone pair of electrons to the aromatic system.[1][2] The less electronegative the heteroatom, the more readily it shares its electrons, leading to greater electron delocalization and higher aromaticity.[1][2] Furan, with the most electronegative oxygen atom, holds its lone pair more tightly, resulting in the lowest aromaticity and stability of the three.[3]

Imidazole, containing two nitrogen atoms, presents a more complex picture but is generally considered a highly stable aromatic system.

The following table summarizes key quantitative metrics that underscore the stability differences among these heterocycles.

HeterocycleResonance Energy (kcal/mol)Aromatic Stabilization Energy (ASE) (kcal/mol)HOMANICS(1) (ppm)
This compound 21.0 - 22.0[4]22.3[5]0.919[5]-15.6[5]
Furan 16.0[3]17.0[5]0.756[5]-12.4[5]
Thiophene 29.025.0[5]0.963[5]-14.1[5]
Imidazole 14.025.1[5]0.942[5]-14.5[5]
Benzene 36.0[3][4]34.01.000-9.9

Note: Values can vary slightly depending on the computational or experimental method used. The values presented here are representative figures from the cited literature.

Factors Influencing Heterocycle Stability

The stability of these five-membered heterocycles is a multifactorial property. The following diagram illustrates the key contributors and their relationships.

cluster_factors Factors Influencing Stability Aromaticity Aromaticity Reactivity Chemical Reactivity Aromaticity->Reactivity inversely correlates with Stability Overall Stability Aromaticity->Stability directly correlates with Resonance Resonance Resonance->Aromaticity determines Electronegativity Heteroatom Electronegativity Electronegativity->Resonance influences delocalization Reactivity->Stability impacts

Key factors determining the stability of five-membered heterocycles.

As the diagram shows, the electronegativity of the heteroatom is a primary factor influencing the degree of electron delocalization (resonance), which in turn dictates the aromaticity of the ring. Higher aromaticity leads to greater overall stability and, generally, lower chemical reactivity, particularly in electrophilic substitution reactions.

Experimental Protocols for Assessing Stability

A variety of experimental and computational techniques are utilized to benchmark the stability of heterocyclic compounds. Below is a generalized workflow for such an assessment.

Experimental Workflow for Stability Assessment

cluster_workflow Generalized Experimental Workflow start Sample Preparation (Pure Heterocycle) comp_chem Computational Chemistry (DFT, ab initio) start->comp_chem spectroscopy Spectroscopic Analysis (NMR, UV-Vis) start->spectroscopy thermal Thermal Analysis (DSC, TGA) start->thermal reactivity_studies Reactivity Studies (e.g., Electrophilic Substitution) start->reactivity_studies data_analysis Data Analysis and Comparison comp_chem->data_analysis spectroscopy->data_analysis thermal->data_analysis reactivity_studies->data_analysis conclusion Stability Ranking data_analysis->conclusion

A typical workflow for the experimental and computational assessment of heterocycle stability.

Methodologies in Detail:

  • Computational Chemistry: This is a cornerstone for modern stability analysis.

    • Aromatic Stabilization Energy (ASE): ASE is calculated by comparing the energy of the heterocyclic molecule to a suitable non-aromatic reference compound through isodesmic or homodesmotic reactions. These calculations are typically performed using density functional theory (DFT) or other high-level ab initio methods.

    • Nucleus-Independent Chemical Shift (NICS): NICS is a magnetic criterion for aromaticity. It is calculated by placing a "ghost" atom at the center of the ring and computing its magnetic shielding. A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity. NICS(1) refers to the calculation performed 1 Å above the plane of the ring, which is often considered a more reliable indicator.[5]

    • Harmonic Oscillator Model of Aromaticity (HOMA): This geometric method assesses aromaticity based on the degree of bond length equalization around the ring. A HOMA value of 1 indicates a fully aromatic system like benzene, while values closer to 0 suggest a non-aromatic, bond-alternating structure.[5]

  • Thermal Analysis:

    • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These techniques are used to determine the thermal stability of compounds.[6][7] DSC measures the heat flow into or out of a sample as it is heated, revealing melting points and decomposition temperatures. TGA measures the change in mass of a sample as a function of temperature, indicating the onset of thermal degradation. Heterocycles with higher decomposition temperatures are considered more thermally stable.

  • Reactivity Studies:

    • Kinetics of Electrophilic Aromatic Substitution: The relative rates of reactions such as nitration, halogenation, or acylation provide an inverse measure of stability.[4] More stable (more aromatic) heterocycles tend to react more slowly with electrophiles. The order of reactivity is generally this compound > Furan > Thiophene > Benzene.[8]

Conclusion

In the landscape of five-membered heterocycles, this compound occupies a central position in terms of stability. While not as robust as the sulfur-containing thiophene, it is significantly more stable than its oxygen-containing counterpart, furan. The inclusion of a second nitrogen atom in imidazole further enhances its aromatic stabilization. This guide provides a quantitative and methodological framework to aid researchers in the rational selection and design of heterocyclic scaffolds for applications in drug discovery and materials science, where stability is a critical parameter for performance and longevity.

References

A Comparative Analysis of Pyrrole, Furan, and Thiophene Aromaticity via Density Functional Theory

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative aromaticity of key five-membered heterocycles, supported by Density Functional Theory (DFT) data.

The aromaticity of heterocyclic compounds is a cornerstone of medicinal chemistry and drug design, influencing molecular stability, reactivity, and interaction with biological targets. Pyrrole, furan (B31954), and thiophene (B33073) are fundamental five-membered aromatic heterocycles, each featuring a unique heteroatom that significantly modulates their electronic structure and aromatic character. This guide provides an objective comparison of their aromaticity, leveraging quantitative data from Density Functional Theory (DFT) studies.

Comparative Aromaticity: A Quantitative Overview

The aromaticity of these heterocycles is not absolute but can be quantified and compared using various indices derived from computational methods. The most common descriptors are based on energetic, geometric, and magnetic criteria. Below is a summary of key aromaticity indices for this compound, furan, and thiophene, compiled from comparative DFT studies.

Aromaticity IndexThis compoundFuranThiopheneBenzene (B151609) (for reference)
Aromatic Stabilization Energy (ASE, kcal/mol) 21.215.829.036.0
Harmonic Oscillator Model of Aromaticity (HOMA) 0.9080.8230.9601.000
Nucleus-Independent Chemical Shift (NICS(1), ppm) -10.83-11.52-13.61-11.5

Note: Data is compiled from various DFT studies.[1][2][3] NICS values can vary significantly based on the computational method.[4][5][6]

The data consistently indicates that thiophene possesses the highest degree of aromaticity among the three heterocycles, followed by this compound, and then furan, which is the least aromatic.[4][7][8] This trend is generally attributed to the electronegativity of the heteroatom and its ability to delocalize its lone pair of electrons into the π-system of the ring.[7] The less electronegative sulfur atom in thiophene allows for more effective electron delocalization, leading to greater aromatic stabilization.[7][8] Conversely, the highly electronegative oxygen atom in furan holds its lone pair more tightly, resulting in reduced delocalization and lower aromaticity.[7]

Experimental and Computational Protocols

The presented data is derived from DFT calculations, a powerful computational tool for modeling electronic structure and properties of molecules. Below is a representative methodology for such studies.

Computational Details:

All calculations are typically performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Geometry Optimization: The molecular geometries of this compound, furan, and thiophene are optimized in the gas phase. A common level of theory for this is the B3LYP functional with a 6-311+G(d,p) basis set. Frequency calculations are then performed at the same level of theory to confirm that the optimized structures correspond to local minima on the potential energy surface (i.e., no imaginary frequencies).

  • Aromaticity Indices Calculation:

    • ASE (Aromatic Stabilization Energy): ASE is calculated using isodesmic or homodesmotic reactions. For instance, the ASE of a heterocycle can be calculated by comparing the energy of the aromatic compound to a suitable non-aromatic reference.

    • HOMA (Harmonic Oscillator Model of Aromaticity): The HOMA index is calculated from the optimized bond lengths. It is a geometry-based index that quantifies the degree of bond length equalization in the ring, with a value of 1 for a perfectly aromatic system like benzene and 0 for a non-aromatic system.

    • NICS (Nucleus-Independent Chemical Shift): NICS values are a magnetic criterion for aromaticity. They are calculated by placing a "ghost" atom (Bq) at the geometric center of the ring (NICS(0)) or at a certain distance above the ring plane (e.g., 1 Å, NICS(1)). The isotropic magnetic shielding tensor of the ghost atom is then computed, with negative values indicating aromaticity (diatropic ring current) and positive values indicating anti-aromaticity (paratropic ring current). The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for NICS calculations, often at the HF/6-311++G(d,p) or MP2/6-311++G(d,p) level of theory.[4]

Logical Relationship of Aromaticity

The interplay between the heteroatom's electronegativity, its ability to donate its lone pair to the π-system, and the resulting aromatic character can be visualized as a logical workflow.

G Comparative Aromaticity Workflow cluster_properties Molecular Properties cluster_dft DFT Calculations cluster_results Aromaticity Assessment Heteroatom Heteroatom (O, N, S) Electronegativity Electronegativity Heteroatom->Electronegativity determines LonePair Lone Pair Delocalization Electronegativity->LonePair influences DFT DFT Methods (B3LYP, HF, MP2) LonePair->DFT is modeled by ASE ASE Calculation DFT->ASE HOMA HOMA Calculation DFT->HOMA NICS NICS Calculation DFT->NICS Aromaticity Aromaticity Order ASE->Aromaticity HOMA->Aromaticity NICS->Aromaticity Thiophene Thiophene (Most Aromatic) Aromaticity->Thiophene This compound This compound Aromaticity->this compound Furan Furan (Least Aromatic) Aromaticity->Furan

Caption: Logical workflow illustrating the influence of heteroatom properties on DFT-calculated aromaticity indices and the resulting aromaticity order.

References

Safety Operating Guide

Proper Disposal and Management of Pyrrole Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical procedures for the proper disposal of pyrrole, a flammable and toxic chemical compound. The following step-by-step instructions are designed for researchers, scientists, and drug development professionals to ensure the safe handling and management of this compound waste in a laboratory setting.

Immediate Safety Concerns

This compound is a hazardous substance that requires careful handling. It is classified as a flammable liquid and vapor, is toxic if swallowed, harmful if inhaled, and can cause serious eye damage.[1][2] All materials contaminated with this compound must be treated as hazardous waste.[1][3]

Required Personal Protective Equipment (PPE)

Before handling this compound or its waste, ensure the following PPE is worn:

  • Eye Protection : Tightly fitting safety goggles and a face shield (8-inch minimum).[2][4]

  • Hand Protection : Chemical-resistant gloves (e.g., PVC). Gloves must be inspected before use and disposed of properly after handling.[1][2]

  • Body Protection : A complete suit protecting against chemicals, or a long-sleeved lab coat and chemical-resistant apron.[2][4]

  • Respiratory Protection : A vapor respirator may be required if vapors or aerosols are generated.[2][4] Work should ideally be conducted under a chemical fume hood.

Routine Disposal of this compound Waste

This procedure applies to unused this compound, reaction byproducts, and contaminated consumables.

  • Waste Identification : All materials that have come into contact with this compound, including glassware, pipette tips, and contaminated PPE, must be designated as hazardous waste.[3]

  • Segregation : Keep this compound waste separate from other chemical waste streams to prevent dangerous reactions.[3] this compound is incompatible with oxidizing agents, acids, acid chlorides, and acid anhydrides.[1]

  • Containerization :

    • Collect liquid this compound waste in a dedicated, chemically resistant, and sealable container.[3] Glass containers are recommended.[1]

    • Ensure the container is properly grounded to prevent static discharge.[4]

    • Solid waste (e.g., contaminated gloves, paper towels) should be placed in a separate, clearly labeled, heavy-duty plastic bag or container.[5][6]

  • Labeling : Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[3]

  • Storage : Store waste containers in a cool, dry, and well-ventilated area designated for hazardous waste.[4] Keep containers away from heat, sparks, and open flames. The storage area should be locked or otherwise accessible only to authorized personnel.

  • Disposal : Arrange for the disposal of the waste through a licensed disposal company or your institution's EHS department.[2][7] The primary disposal method is often incineration in a chemical incinerator equipped with an afterburner and scrubber.[2] Do not pour this compound waste down the drain.[1]

Emergency Procedures: Spill Handling and Disposal

A swift and appropriate response is critical when a this compound spill occurs.

Minor Spills

For small spills that lab personnel are confident they can handle safely:

  • Alert Personnel : Immediately alert others in the vicinity.[5]

  • Remove Ignition Sources : Extinguish all nearby flames and turn off spark-producing equipment.[1][8]

  • Ventilate Area : Ensure the area is well-ventilated to disperse flammable vapors.[9]

  • Contain Spill : Use an inert absorbent material, such as vermiculite, dry sand, or a commercial spill kit, to dike and absorb the spill.[4][7][8]

  • Clean-Up :

    • Carefully collect the saturated absorbent material using non-sparking tools.[4][7]

    • Place the collected material into a sealable, heavy-duty plastic bag or a designated hazardous waste container.[5][6]

    • Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.[8]

  • Dispose : Label the container as "Hazardous Waste: this compound Spill Debris" and arrange for collection through your EHS department.[5]

Major Spills

For large spills (e.g., more than 1 liter) or any spill you are not equipped or trained to handle:

  • Evacuate : Immediately clear the area of all personnel.[1][5] Move upwind from the spill.[1]

  • Alert Emergency Responders : Notify your institution's EHS and, if necessary, the local fire department. Provide them with the location and nature of the hazard.[1]

  • Isolate the Area : Close doors to the affected area to confine vapors.[5][8] Post warning signs to prevent entry.[5]

  • Assist if Safe : If someone has been exposed, remove them to fresh air and flush any affected skin or eyes with water for at least 15 minutes.[1][5] Seek immediate medical attention.[7]

Quantitative and Regulatory Data

The following table summarizes key quantitative data for this compound.

Data PointValueReference
UN Number UN1992[10]
UN Proper Shipping Name Flammable liquid, toxic, n.o.s. (this compound)[10]
Transport Hazard Class 3 (Flammable Liquid), 6.1 (Toxic)[10]
Packing Group III[10]
US EPA Waste Number D001 (Ignitability)[1]
LD50 (Intraperitoneal, mouse) 98 mg/kg[1]
LD50 (Subcutaneous, mouse) 61 mg/kg[1]

This compound Disposal Decision Workflow

The following diagram illustrates the logical steps for managing this compound waste, from generation to final disposal.

PyrroleDisposalWorkflow start This compound Waste Generated decision_spill Accidental Spill? start->decision_spill routine_disposal Routine Disposal decision_spill->routine_disposal No decision_spill_size Spill Size? decision_spill->decision_spill_size Yes segregate 1. Segregate this compound Waste (Incompatible with acids, oxidizers) routine_disposal->segregate containerize 2. Use Sealed, Labeled, Chemically-Resistant Container segregate->containerize store 3. Store in Cool, Ventilated, Designated Area containerize->store end_disposal Arrange for Hazardous Waste Collection by Licensed Professional store->end_disposal minor_spill Minor Spill (<1 Liter & Confident to Handle) decision_spill_size->minor_spill Minor major_spill Major Spill (>1 Liter or Unsure) decision_spill_size->major_spill Major minor_spill_steps 1. Alert Others & Wear Full PPE 2. Remove Ignition Sources 3. Contain with Absorbent 4. Collect Debris in Sealed Bag minor_spill->minor_spill_steps major_spill_steps 1. EVACUATE Area Immediately 2. Alert Institutional Safety (EHS) & Emergency Responders 3. Isolate Area & Deny Entry major_spill->major_spill_steps minor_spill_steps->end_disposal major_spill_steps->end_disposal

References

Essential Safety and Logistical Information for Handling Pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial procedural information for the safe handling and disposal of Pyrrole, a flammable and toxic chemical compound. Adherence to these protocols is essential to minimize exposure risks and ensure laboratory safety. This compound is classified as a flammable liquid and vapor that is toxic if swallowed, harmful if inhaled, and can cause serious eye damage.[1][2][3]

Personal Protective Equipment (PPE) Requirements

Proper selection and use of PPE are the most critical lines of defense against the hazards associated with this compound. The following table summarizes the required equipment.

Protection TypeRecommended EquipmentSpecifications & Remarks
Eye & Face Safety glasses with side-shields or chemical safety goggles. A face shield is required when a splash hazard exists.[1]Must be compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[4] Eyewash stations should be in close proximity.[4][5]
Hand Chemical-resistant gloves.[1][2]Nitrile rubber or neoprene gloves are recommended.[1][2] Inspect gloves for any tears or holes before each use. Contaminated gloves must be disposed of immediately as hazardous waste.[3]
Skin & Body Flame-retardant laboratory coat.[1]For handling larger quantities or where there is an increased risk of splashing, a chemical-resistant apron or suit may be necessary.[1] Wear appropriate protective clothing to prevent skin exposure.[4]
Respiratory Use is mandatory in a well-ventilated area or within a chemical fume hood.[1][6]If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is required.[1][7][6]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for safety and environmental responsibility.

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure a chemical fume hood is operational and available before starting work.[1][6]

    • Assemble all necessary equipment and reagents.

    • Clearly label all containers.[8]

    • Keep away from heat, sparks, open flames, and other ignition sources.[6] Use explosion-proof equipment and non-sparking tools.[4][5]

  • Donning PPE:

    • Put on the flame-retardant lab coat, ensuring it is fully buttoned.

    • Don safety glasses or goggles. If a splash risk exists, add a face shield.

    • Wash and dry hands, then put on the correct size of nitrile or neoprene gloves, pulling the cuffs over the sleeves of the lab coat.

  • Handling this compound:

    • Conduct all work within the chemical fume hood.[1]

    • Avoid all personal contact with the chemical, including inhalation of vapors.[9]

    • Ground and bond containers when transferring material to prevent static discharge.[4]

  • Doffing PPE:

    • Remove gloves using a technique that avoids skin contact with the outer surface.[3]

    • Dispose of gloves immediately into a designated hazardous waste container.[3]

    • Remove the lab coat, followed by eye and face protection.

    • Wash hands thoroughly with soap and water.[6]

Emergency Spill Response

Immediate and appropriate action is crucial in the event of a spill.

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Remove all sources of ignition.[9]

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as sand or vermiculite.[7][6]

    • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[5][6]

    • Clean the spill area thoroughly.[6]

  • Major Spills:

    • Evacuate the area immediately and move upwind.[9]

    • Alert your institution's Emergency Responders or Environmental Health and Safety (EHS) department, informing them of the location and nature of the hazard.[9]

    • Prevent the spill from entering sewers or waterways.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.[8]

  • Segregation: Keep this compound waste separate from other chemical waste streams to prevent potentially hazardous reactions.[8]

  • Containerization: Use chemically resistant and sealable containers for all this compound waste, including contaminated PPE, absorbent materials, and empty chemical containers.[8]

  • Labeling: Clearly label all waste containers with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution.[8]

  • Disposal: Dispose of the waste through your institution's approved hazardous waste program, adhering to all local, state, and federal regulations.[5][9] Never dispose of this compound down the drain.[3]

Workflow Visualization

The following diagram illustrates the essential workflow for safely handling this compound from initial preparation through final disposal.

PyrroleHandlingWorkflow cluster_prep 1. Preparation Phase cluster_ppe 2. PPE Protocol cluster_handling 3. Handling & Disposal cluster_post 4. Post-Handling A Risk Assessment B Verify Fume Hood & Safety Shower A->B C Assemble Materials B->C F Don Chemical-Resistant Gloves D Don Lab Coat E Don Eye/Face Protection D->E E->F G Handle this compound in Fume Hood F->G H Segregate Waste (Liquid, Solid, PPE) G->H I Store in Labeled Hazardous Waste Container H->I J Doff PPE Correctly I->J K Wash Hands Thoroughly J->K L Arrange for Waste Pickup K->L

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.